4-Nitrobenzo-18-crown-6
Description
The exact mass of the compound 4-Nitrobenzo-18-crown-6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitrobenzo-18-crown-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzo-18-crown-6 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO8/c18-17(19)14-1-2-15-16(13-14)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-15/h1-2,13H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXOKBZWNFJJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345156 | |
| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53408-96-1 | |
| Record name | 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitrobenzo-18-crown 6-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Nitrobenzo-18-crown-6 Ether
This guide provides a comprehensive, scientifically grounded methodology for the synthesis of 4'-Nitrobenzo-18-crown-6 ether. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and practical insights essential for successful synthesis. The narrative emphasizes causality, experimental integrity, and authoritative scientific support for each phase of the process.
Introduction: The Significance of Functionalized Crown Ethers
Crown ethers, first systematically explored by Charles J. Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central, hydrophilic cavity.[1][2] This discovery, which contributed to the 1987 Nobel Prize in Chemistry, launched the field of supramolecular chemistry.[2] The parent compound, 18-crown-6, exhibits a particularly high affinity for potassium ions (K⁺).[3]
The introduction of a benzo group to the macrocycle, creating Benzo-18-crown-6, imparts conformational rigidity and provides a scaffold for further functionalization. The subsequent addition of a nitro group at the 4'-position to yield 4'-Nitrobenzo-18-crown-6 enhances the molecule's electron-withdrawing properties and serves as a crucial synthetic handle.[4] This functionalized crown ether is an invaluable intermediate for creating more complex derivatives and finds applications in ion-selective electrodes, sensor technology, and the development of advanced drug delivery systems.[5][6]
The synthesis is logically approached as a two-stage process:
-
Formation of the Benzo-18-crown-6 macrocycle via a templated Williamson ether synthesis.
-
Electrophilic nitration of the aromatic ring to install the nitro group.
Part 1: Synthesis of the Benzo-18-crown-6 Precursor
Principle and Mechanism: The Templated Williamson Ether Synthesis
The formation of the macrocyclic ether ring is achieved through the Williamson ether synthesis, a robust Sɴ2 reaction between an alkoxide and an organohalide.[7] In this context, the dianion of catechol acts as the nucleophile, attacking the electrophilic terminal carbons of pentaethylene glycol dichloride.
A critical challenge in synthesizing macrocycles is overcoming the entropic unfavorability of cyclization versus intermolecular polymerization. This is effectively addressed by the "template effect."[8] An appropriately sized alkali metal cation (Na⁺ or K⁺) is introduced, which coordinates with the oxygen atoms of the growing polyether chain. This coordination pre-organizes the molecule into a conformation that strongly favors the intramolecular ring-closing reaction, significantly improving the yield of the desired crown ether.[8][9]
Detailed Experimental Protocol: Benzo-18-crown-6
This protocol is adapted from established methods for similar crown ethers.[9]
Materials and Reagents:
-
Catechol
-
Pentaethylene glycol dichloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
n-Butanol
-
Toluene
-
Hydrochloric acid (HCl), dilute
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.
-
Alkoxide Formation: Charge the flask with catechol and n-butanol. Begin stirring and add powdered sodium hydroxide. Heat the mixture to reflux (approx. 115°C) to form the sodium catecholate dianion.
-
Cyclization: Prepare a solution of pentaethylene glycol dichloride in n-butanol. Add this solution dropwise to the refluxing catecholate mixture over a period of 2-3 hours. The slow addition under dilute conditions is crucial to favor intramolecular cyclization.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. Add water to dissolve the inorganic salts (NaCl). Transfer the mixture to a separatory funnel and separate the organic (n-butanol) layer.
-
Purification (Initial): Wash the organic layer sequentially with dilute HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the n-butanol under reduced pressure using a rotary evaporator.
-
Purification (Final): The crude product is often a viscous oil or a solid. It can be purified by vacuum distillation or, more commonly, by recrystallization from a suitable solvent system like heptane/toluene or by flash chromatography.[10]
Causality and Experimental Rationale
-
Choice of Base: NaOH or KOH not only deprotonates the catechol but also provides the essential Na⁺ or K⁺ template cation. Potassium is particularly effective for 18-membered rings.[8]
-
Solvent: n-Butanol is an excellent choice as it has a high boiling point suitable for the reaction temperature and can dissolve both the ionic intermediates and the organic reactants.
-
High Dilution Principle: The slow, dropwise addition of the electrophile maintains a low concentration, which kinetically favors the intramolecular Sɴ2 reaction over intermolecular polymerization.
Part 2: Nitration of Benzo-18-crown-6
Principle and Mechanism: Electrophilic Aromatic Substitution
The introduction of the nitro group onto the benzene ring is a classic electrophilic aromatic substitution (EAS) reaction. The polyether macrocycle acts as an ortho-, para-directing group due to the electron-donating nature of the ether oxygen atoms. The reaction must be carefully controlled to favor mono-substitution at the less sterically hindered 4'- (para) position and to prevent the formation of dinitro byproducts.[11]
Detailed Experimental Protocol: 4'-Nitrobenzo-18-crown-6
This protocol is based on established methods for the nitration of benzocrown ethers.[11][12]
Materials and Reagents:
-
Benzo-18-crown-6
-
Nitric acid (70%)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve the purified Benzo-18-crown-6 in glacial acetic acid.
-
Nitration: Cool the solution to 0-5°C. Slowly, add nitric acid dropwise while maintaining the temperature below 10°C. The formation of the nitronium ion (NO₂⁺) in situ is highly exothermic and requires careful temperature control.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and water. This will precipitate the crude product.
-
Workup: Extract the product into dichloromethane. Wash the organic layer carefully with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from ethanol or a similar solvent to yield 4'-Nitrobenzo-18-crown-6 as a pale yellow crystalline solid.[13]
Causality and Experimental Rationale
-
Nitrating Agent: A mixture of nitric acid and a protic acid like acetic acid is a common and effective nitrating system, gentler than the more aggressive nitric/sulfuric acid mixture, which helps to prevent over-nitration and degradation of the ether linkages.
-
Temperature Control: Low temperature is critical to control the rate of the reaction, prevent the formation of undesired dinitro isomers, and minimize oxidative side reactions.
-
Purification: Recrystallization is an effective method for purifying the final product, as the desired 4'-nitro isomer often has different solubility characteristics from the starting material and any dinitro byproducts.
Quantitative Data Summary
| Parameter | Step 1: Benzo-18-crown-6 Synthesis | Step 2: Nitration |
| Key Reagents | Catechol, Pentaethylene glycol dichloride, NaOH | Benzo-18-crown-6, Nitric Acid |
| Solvent | n-Butanol | Glacial Acetic Acid |
| Typical Molar Ratio | Catechol:Dihalide:Base ≈ 1:1:2.2 | Crown Ether:Nitric Acid ≈ 1:1.1 |
| Reaction Temp. | ~115°C (Reflux) | 0-10°C, then Room Temp. |
| Typical Yield | 40-60% | 70-85% |
| Product MW | 312.36 g/mol [14] | 357.36 g/mol [15] |
| Product Appearance | White solid | Pale yellow crystalline solid[13] |
| Melting Point | 43-45 °C | 83-87 °C[13] |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the two-stage synthesis.
Caption: Workflow for the two-stage synthesis of 4'-Nitrobenzo-18-crown-6.
References
- Deshmukh, M. B., et al. (2008). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Indian Journal of Chemistry, 47B, 1915-1917.
- Ashby, J., et al. (1974). A Modified Synthesis of Dibenzo-18-Crown-6-Polyether and Related Macrocycles.
- Wikipedia. (n.d.). Crown ether.
- Author, A. (2023). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences.
- Wikipedia. (n.d.). Dibenzo-18-crown-6.
- Pedersen, C. J. (1972). Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether. Organic Syntheses, 52, 66.
- Kalishevich, V.S., et al. (1993). Nitration of crown-ether di-benz-18-crown-6 in the presence of rare earth nitrates. Zhurnal Organicheskoj Khimii, 29(1), 179-183.
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Author, A. (n.d.).
- Author, A. (2024). Chapter 6: Synthesis of Crown Ethers. In Methodologies in Ether Synthesis. Royal Society of Chemistry.
- Ivy, S. N. (n.d.).
- Author, A. (n.d.). Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms. TTU DSpace Repository.
- Author, A. (n.d.).
- Author, A., et al. (2022).
- Chem-Impex. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether.
- Author, A. (n.d.). Chapter II Crown Ethers. VTechWorks.
- Izatt, R. M. (2017). Charles J. Pedersen's legacy to chemistry. Chemical Society Reviews, 46(9), 2380-2384.
- CymitQuimica. (n.d.). CAS 53408-96-1: 4-Nitrobenzo-18-crown-6.
- Author, A. (n.d.). Williamson Ether Synthesis. In Name of Book. Cambridge University Press.
- PubChem. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
- Santa Cruz Biotechnology. (n.d.). 4′-Nitrobenzo-18-crown 6-Ether.
- TCI Chemicals. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether 53408-96-1.
- ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);....
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether | 53408-96-1.
- Gokel, G. W., et al. (1988). 18-crown-6. Organic Syntheses, 67, 131.
- Wikipedia. (n.d.). 18-Crown-6.
- Author, A., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. PMC - NIH.
- Chemspace. (n.d.). Innovating Drug Delivery: The Role of Carboxybenzo-18-crown 6-Ether.
- PubChem. (n.d.). Benzo-18-crown 6-Ether.
- ResearchGate. (2022). Kilo scale synthesis and purification of 4,4'-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4'.
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An In-depth Technical Guide to the Structural Analysis of 4-Nitrobenzo-18-crown-6
This guide provides a comprehensive technical overview of the structural analysis of 4-Nitrobenzo-18-crown-6, a substituted crown ether of significant interest in supramolecular chemistry, sensor technology, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, spectroscopic characterization, three-dimensional structure, and cation binding properties.
Introduction: The Significance of 4-Nitrobenzo-18-crown-6
4-Nitrobenzo-18-crown-6 is a macrocyclic polyether distinguished by an 18-membered ring containing six oxygen atoms and a benzene ring functionalized with a nitro group. This unique architecture bestows upon it the ability to selectively form stable complexes with various cations, a property that is central to its diverse applications. The presence of the electron-withdrawing nitro group enhances its affinity for specific metal ions, making it a valuable tool in analytical chemistry for the extraction and separation of metal ions from complex mixtures.[1] Its applications extend to the development of ion-selective electrodes, particularly for potassium ions, and as a reagent in organic synthesis to enhance reaction efficiency and selectivity by solubilizing and stabilizing metal ions in organic solvents.[1] Furthermore, its potential use in drug delivery systems to improve the solubility of poorly soluble drugs is an active area of research.[1]
This guide will delve into the critical aspects of its structural analysis, providing both theoretical understanding and practical experimental protocols.
Synthesis of 4-Nitrobenzo-18-crown-6: A Step-by-Step Protocol
The synthesis of 4-Nitrobenzo-18-crown-6 is typically achieved through the nitration of its precursor, benzo-18-crown-6. The following protocol is adapted from established methods for the nitration of similar aromatic crown ethers.[2]
Experimental Protocol: Nitration of Benzo-18-crown-6
Materials:
-
Benzo-18-crown-6
-
Nitric acid (65%)
-
Acetonitrile
-
Ice
-
Deionized water
-
Filtration apparatus
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Suspend 5 g of benzo-18-crown-6 in 30 mL of warm acetonitrile (approximately 50 °C) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add 10 mL of 65% nitric acid to the suspension under continuous stirring.
-
Allow the reaction to proceed for 2 hours at room temperature to ensure completion.
-
Upon completion, add ice to the reaction mixture and allow it to melt.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filtrate with cold deionized water.
-
Allow the product, 4-Nitrobenzo-18-crown-6, to air dry.
This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized 4-Nitrobenzo-18-crown-6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Nitrobenzo-18-crown-6 exhibits characteristic signals for the aromatic protons and the ethylene glycol units of the crown ether ring. The electron-withdrawing nitro group causes a downfield shift of the adjacent aromatic protons. A representative ¹H NMR spectrum is shown in Figure 1.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the nitro group being significantly deshielded, and the carbons of the polyether ring.[4]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | ~7.0 - 8.2 | ~110 - 155 |
| Methylene Protons (-OCH₂CH₂O-) | ~3.7 - 4.3 | ~68 - 72 |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Nitrobenzo-18-crown-6 will display characteristic absorption bands for the nitro group, the aromatic ring, and the ether linkages.[3]
Key IR Absorption Bands:
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ and ~1100 cm⁻¹: C-O-C stretching vibrations of the ether linkages in the crown ether ring.
The presence of these characteristic peaks in the IR spectrum confirms the successful synthesis of 4-Nitrobenzo-18-crown-6.
X-ray Crystallography: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule. The crystal structure of 4-Nitrobenzo-18-crown-6 has been determined and is available in the Crystallography Open Database (COD) under entry numbers 2209932 and 4320265.[5]
Analysis of the crystal structure reveals the conformation of the crown ether ring, the orientation of the nitrobenzo group, and any intermolecular interactions in the solid state. This information is crucial for understanding how the molecule interacts with cations and other molecules.
Cation Binding and Complexation: The Heart of its Functionality
The defining characteristic of 4-Nitrobenzo-18-crown-6 is its ability to selectively bind cations. The size of the crown ether cavity is particularly well-suited for the potassium ion (K⁺). The electron-withdrawing nitro group modulates the electron density on the oxygen atoms of the crown ether ring, influencing the binding affinity and selectivity.
Determining Stability Constants: Conductometric and UV-Vis Titration
The strength of the interaction between the crown ether and a cation is quantified by the stability constant (Kₛ). Two common methods for determining stability constants are conductometric titration and UV-Vis spectrophotometric titration.
Experimental Protocol: Conductometric Titration
This protocol describes the determination of the stability constant for the complexation of 4-Nitrobenzo-18-crown-6 with a metal cation.[1]
Materials:
-
4-Nitrobenzo-18-crown-6
-
A salt of the metal cation of interest (e.g., KCl)
-
An appropriate solvent (e.g., acetonitrile)
-
Conductivity meter and cell
-
Titration cell
-
Microburette
Procedure:
-
Prepare a stock solution of the metal salt (e.g., 1.0 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a stock solution of 4-Nitrobenzo-18-crown-6 (e.g., 2.0 x 10⁻³ M) in the same solvent.
-
Place a known volume of the metal salt solution into the titration cell and measure its initial conductance.
-
Add the 4-Nitrobenzo-18-crown-6 solution stepwise using a microburette.
-
After each addition, stir the solution and measure the conductance.
-
Plot the molar conductivity as a function of the ligand-to-metal molar ratio.
-
The stability constant can be calculated from the changes in conductivity using appropriate software or graphical methods.
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Caption: Workflow for determining cation binding stability via conductometric titration.UV-Vis Spectrophotometric Titration:
This technique is applicable when the complexation event results in a change in the UV-Vis absorption spectrum of the crown ether. The protocol is similar to conductometric titration, with the absorbance being measured after each addition of the cation solution.
Conclusion and Future Perspectives
The structural analysis of 4-Nitrobenzo-18-crown-6 provides a fundamental understanding of its properties and functions. The interplay between the macrocyclic framework and the electronic effects of the nitro substituent governs its remarkable cation binding capabilities. This detailed knowledge is paramount for the rational design of new sensors, catalysts, and drug delivery systems based on this versatile molecule. Future research will likely focus on the synthesis of novel derivatives with tailored selectivities and the exploration of their applications in advanced materials and biomedical technologies.
References
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PubChem. 4'-Nitrobenzo-18-crown 6-Ether. National Center for Biotechnology Information. [Link]
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ResearchGate. ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown−6 (a1,a2). [Link]
-
MDPI. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. [Link]
-
Makrlík, E., Toman, P., & Vaňura, P. (2013). Complexation of the Ammonium Cation With dibenzo-18-crown-6: Extraction and DFT Study. Acta Chimica Slovenica, 60(1), 193-197. [Link]
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Organic Syntheses. 18-crown-6. [Link]
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ResearchGate. Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. [Link]
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V. K. College. CONDUCTOMETRIC TITRATION. [Link]
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Crystallography Open Database. [Link]
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Wikipedia. 18-Crown-6. [Link]
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International Journal of Pharmaceutical Sciences and Research. Functional Group Detection of Dregea Volubilis and Derris Trifoliata Using FTIR. [Link]
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Crystallography Open Database. Search results. [Link]
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eGyanKosh. 6.2.4 Conductometric Titrations. [Link]
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ResearchGate. Structure of 4′-nitrobenzo-18-crown-6. [Link]
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University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
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University of Miskolc. CONDUCTOMETRIC TITRATION. [Link]
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University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]
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Crystallography Open Database. Search results. [Link]
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Crystallography Open Database. Search results. [Link]
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ResearchGate. FT-IR spectra of a 4'-carboxybenzo-18-crown-6-ether, b crown... [Link]
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ResearchGate. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. [Link]
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PubMed Central. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]
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ResearchGate. The IR spectra of the polymeric crown ether (PDB18C6), PS and... [Link]
- Google Patents. CN103275059A - Method for preparing 18-crown ether-6.
-
ResearchGate. (PDF) Kilo scale synthesis and purification of 4,4'-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4'. [Link]
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Spectroscopic Data of 4-Nitrobenzo-18-crown-6: An In-depth Technical Guide
Introduction
4-Nitrobenzo-18-crown-6 is a functionalized crown ether, a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] The introduction of a nitro group to the benzo moiety significantly alters the electronic properties of the crown ether, enhancing its potential for applications in ion-selective electrodes, sensor technology, and as a chromogenic reagent for cation detection.[1] A thorough understanding of its spectroscopic signature is paramount for researchers and drug development professionals to unambiguously identify the molecule, assess its purity, and study its complexation behavior. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 4-Nitrobenzo-18-crown-6, grounded in established spectroscopic principles and supported by experimental protocols.
Molecular Structure and Spectroscopic Correlation
The unique structure of 4-Nitrobenzo-18-crown-6, featuring a rigid aromatic unit and a flexible polyether loop, gives rise to a distinct spectroscopic fingerprint. The nitro group acts as a strong electron-withdrawing group, influencing the chemical environment of the aromatic protons and carbons. The polyether chain, with its repeating ethylene oxide units, presents a series of chemically similar yet distinct protons and carbons.
Caption: Molecular structure of 4-Nitrobenzo-18-crown-6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Nitrobenzo-18-crown-6, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Nitrobenzo-18-crown-6 is characterized by signals from the aromatic protons and the ethylene glycol units of the crown ether macrocycle. The electron-withdrawing nature of the nitro group significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzo-18-crown-6. The protons of the polyether chain typically appear as a complex series of multiplets in the upfield region.
Table 1: ¹H NMR Spectroscopic Data for 4-Nitrobenzo-18-crown-6
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | m | 2H | Aromatic Protons (adjacent to NO₂) |
| ~7.0 - 7.1 | d | 1H | Aromatic Proton (ortho to ether linkage) |
| ~3.7 - 4.3 | m | 20H | -OCH₂CH₂O- Protons |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength. The data presented is a representative compilation from available spectral data.[2][3]
Expert Insights: The complexity of the signals for the polyether protons arises from their diastereotopic nature and potential conformational exchange processes in solution. Variable temperature NMR studies could provide further insights into the dynamic behavior of the crown ether ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The symmetry of the polyether chain is often reflected in a smaller number of observed signals than the total number of carbons. The aromatic carbons are significantly affected by the nitro substituent.
Table 2: ¹³C NMR Spectroscopic Data for 4-Nitrobenzo-18-crown-6
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C-O (aromatic) |
| ~148 | C-O (aromatic) |
| ~141 | C-NO₂ (aromatic) |
| ~117 | C-H (aromatic) |
| ~110 | C-H (aromatic) |
| ~107 | C-H (aromatic) |
| ~68 - 71 | -OCH₂CH₂O- (polyether chain) |
Note: The assignments are based on typical chemical shift ranges for substituted aromatic compounds and crown ethers.[4]
Expert Insights: The signals for the polyether carbons often appear as a cluster of peaks due to the subtle differences in their chemical environments. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning each proton and carbon signal.
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present. The IR spectrum of 4-Nitrobenzo-18-crown-6 is dominated by absorptions from the nitro group, the aromatic ring, and the C-O-C ether linkages of the macrocycle.
Table 3: Key IR Absorption Bands for 4-Nitrobenzo-18-crown-6
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2920 - 2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1340 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | Aryl-O stretch |
| ~1100 | Strong | C-O-C stretch (ether) |
Note: The peak positions are approximate and can be influenced by the sampling method (e.g., KBr pellet, ATR).[3][5]
Expert Insights: The two strong absorption bands for the nitro group (asymmetric and symmetric stretches) are highly characteristic and serve as a primary diagnostic tool for the successful nitration of the benzo-18-crown-6 precursor.[5] The strong, broad absorption around 1100 cm⁻¹ is a hallmark of the polyether linkage.
Caption: Schematic of an Attenuated Total Reflectance (ATR)-FTIR setup.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural confirmation.
Electron Impact (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, along with a series of fragment ions.
Table 4: Expected Mass Spectrometry Data for 4-Nitrobenzo-18-crown-6
| m/z | Interpretation |
| 357 | [M]⁺, Molecular Ion |
| 311 | [M - NO₂]⁺ |
| Fragments corresponding to the loss of ethylene oxide units (-C₂H₄O, 44 Da) |
Note: The molecular weight of C₁₆H₂₃NO₈ is 357.36 g/mol . The observed m/z values will be for the most abundant isotopes.
Expert Insights: The fragmentation of the polyether chain is a characteristic feature in the mass spectra of crown ethers. Stepwise loss of ethylene oxide units is a common fragmentation pathway. The presence of the nitroaromatic moiety will also lead to characteristic fragments, such as the loss of NO₂. Softer ionization techniques, like Electrospray Ionization (ESI) or Chemical Ionization (CI), would likely produce a more prominent molecular ion peak with less fragmentation, which can be advantageous for confirming the molecular weight.
Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Nitrobenzo-18-crown-6 and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H experiment.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.
IR Spectroscopy (ATR-FTIR)
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid 4-Nitrobenzo-18-crown-6 powder onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical measurement consists of co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 4-Nitrobenzo-18-crown-6 (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
GC Method: Use a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Set an appropriate temperature program for the GC oven to ensure the elution of the analyte. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure both good separation and timely elution.[7]
-
MS Method: Set the mass spectrometer to operate in Electron Impact (EI) mode, typically at 70 eV. Define the mass range to be scanned (e.g., m/z 40-500).
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition is initiated simultaneously.
-
Data Analysis: Identify the peak corresponding to 4-Nitrobenzo-18-crown-6 in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and foundational understanding of the structural characteristics of 4-Nitrobenzo-18-crown-6. The combination of NMR, IR, and MS techniques allows for unambiguous identification and provides a baseline for further studies, such as investigating its interactions with various cations. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and related compounds, ensuring scientific integrity and reproducibility in their work.
References
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ResearchGate. ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);... [Link]
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ResearchGate. Structure of 4′-nitrobenzo-18-crown-6. [Link]
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University of Maryland School of Medicine. Sample Preparation Guidelines for GC-MS. [Link]
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MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
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An In-Depth Technical Guide to the Crystal Structure of 4-Nitrobenzo-18-crown-6 Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, structural characterization, and complexation behavior of 4-Nitrobenzo-18-crown-6. It is intended to serve as a valuable resource for researchers in supramolecular chemistry, materials science, and drug development, offering both foundational knowledge and practical insights into the unique properties of this versatile macrocycle.
Introduction: The Significance of 4-Nitrobenzo-18-crown-6
Crown ethers, a class of macrocyclic polyethers, have garnered significant interest due to their remarkable ability to selectively bind cations.[1] The introduction of a nitro group onto the benzo moiety of the 18-crown-6 scaffold, yielding 4-Nitrobenzo-18-crown-6, imparts unique electronic properties that modulate its complexation behavior and open avenues for novel applications. The electron-withdrawing nature of the nitro group enhances the cation-binding affinity and influences the stability and structure of the resulting complexes.[2][3] Understanding the three-dimensional arrangement of these complexes at the atomic level, primarily through single-crystal X-ray diffraction, is paramount for designing advanced materials and therapeutic agents.[1] This guide will delve into the synthesis, structural elucidation, and potential applications of 4-Nitrobenzo-18-crown-6 complexes, with a particular focus on their relevance to drug development.[4][5]
Synthesis and Crystallization of 4-Nitrobenzo-18-crown-6 and its Complexes
The synthesis of 4-Nitrobenzo-18-crown-6 and its subsequent complexation and crystallization are critical steps for structural analysis. The methodologies employed are designed to ensure high purity and the growth of single crystals suitable for X-ray diffraction.
Synthesis of 4-Nitrobenzo-18-crown-6
The synthesis of 4-Nitrobenzo-18-crown-6 can be adapted from established procedures for related nitro-substituted dibenzo crown ethers.[6] A common approach involves the nitration of benzo-18-crown-6.
Experimental Protocol: Synthesis of 4-Nitrobenzo-18-crown-6
-
Dissolution: Suspend 5 g of benzo-18-crown-6 in 30 mL of warm acetonitrile (approximately 50 °C) in a round-bottom flask equipped with a magnetic stirrer.
-
Nitration: Slowly add 10 mL of 65% nitric acid to the stirred suspension. The addition should be done dropwise to control the reaction temperature.
-
Reaction: Continue stirring the mixture at room temperature for 2 hours to ensure the completion of the reaction.
-
Quenching and Precipitation: Carefully add ice to the reaction mixture. The product will precipitate as the ice melts.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield light orange to yellow crystals.[6]
Causality Behind Experimental Choices: The use of acetonitrile as a solvent facilitates the dissolution of the starting material and provides a suitable medium for the nitration reaction. The slow addition of nitric acid is crucial to prevent overheating and potential side reactions. Quenching with ice ensures rapid and efficient precipitation of the product.
Formation and Crystallization of Complexes
The formation of complexes with various cations is typically achieved by reacting 4-Nitrobenzo-18-crown-6 with a salt of the desired cation in a suitable solvent. The subsequent growth of single crystals is a meticulous process that relies on slow evaporation or vapor diffusion techniques.[7][8][9]
Experimental Protocol: Single Crystal Growth of a 4-Nitrobenzo-18-crown-6-Potassium Complex
-
Solution Preparation: Prepare a nearly saturated solution of 4-Nitrobenzo-18-crown-6 in a suitable solvent, such as a mixture of chloroform and methanol.
-
Guest Addition: To this solution, add an equimolar amount of a potassium salt (e.g., potassium thiocyanate, KSCN) dissolved in a minimal amount of the same solvent system.
-
Crystallization Setup (Vapor Diffusion): Place the vial containing the complex solution inside a larger, sealed container. In the outer container, place a more volatile solvent in which the complex has lower solubility (an "anti-solvent"), such as hexane.
-
Crystal Growth: Allow the anti-solvent to slowly diffuse into the solution of the complex. This gradual decrease in solubility will promote the slow growth of single crystals over several days to weeks. The container should be left undisturbed in a location with a stable temperature.[9]
Causality Behind Experimental Choices: The choice of solvent is critical; it must be able to dissolve both the crown ether and the salt while also being suitable for slow evaporation or diffusion. The vapor diffusion method is often preferred as it allows for very slow changes in solvent composition, which is conducive to the growth of large, well-ordered crystals.
Structural Characterization of 4-Nitrobenzo-18-crown-6 Complexes
A combination of analytical techniques is employed to elucidate the structure and properties of these complexes in both the solid state and in solution.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials at the atomic level.[1]
Workflow for Single-Crystal X-ray Diffraction Analysis
graph TD { A[Single Crystal Selection and Mounting] --> B(Data Collection); B --> C{Structure Solution}; C --> D{Structure Refinement}; D --> E[Structural Analysis and Visualization]; }
Key Structural Insights from X-ray Diffraction:
-
Coordination Geometry: The arrangement of the guest cation within the crown ether cavity and its coordination to the ether oxygen atoms.
-
Conformation of the Macrocycle: The specific folding of the 18-crown-6 ring upon complexation.
-
Host-Guest Interactions: Precise bond lengths and angles between the cation and the oxygen atoms of the crown ether, as well as interactions with counter-ions or solvent molecules.
-
Influence of the Nitro Group: The participation of the nitro group in intermolecular interactions, such as hydrogen bonding or anion-π interactions.
The Crystallography Open Database (COD) contains entries for 4'-Nitrobenzo-18-crown-6, providing valuable structural data for researchers.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of crown ether complexes in solution. 1H and 13C NMR are particularly useful for probing the changes in the chemical environment of the crown ether upon complexation.[6][11]
Key Observations in NMR Spectra:
-
Chemical Shift Changes: Upon complexation with a cation, the signals corresponding to the protons and carbons of the crown ether experience shifts in their resonance frequencies. The magnitude of these shifts can provide information about the strength and nature of the host-guest interaction.[6]
-
Conformational Changes: Changes in the multiplicity and coupling constants of the signals can indicate conformational changes in the crown ether upon binding a guest.
Experimental Protocol: 1H NMR Titration
-
Sample Preparation: Prepare a stock solution of 4-Nitrobenzo-18-crown-6 of a known concentration in a suitable deuterated solvent (e.g., CDCl3). Prepare a concentrated stock solution of the guest salt in the same solvent.
-
Initial Spectrum: Record the 1H NMR spectrum of the crown ether solution alone.
-
Titration: Add small aliquots of the guest salt solution to the crown ether solution and record the spectrum after each addition.
-
Data Analysis: Monitor the changes in the chemical shifts of the crown ether protons as a function of the guest concentration. This data can be used to determine the binding constant (Ka) of the complex.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the heat changes associated with binding events. It provides a complete thermodynamic profile of the complexation reaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Workflow for Isothermal Titration Calorimetry
graph TD { A[Sample Preparation and Degassing] --> B(Titration of Guest into Host Solution); B --> C{Measurement of Heat Pulses}; C --> D{Data Integration and Fitting}; D --> E[Determination of Thermodynamic Parameters]; }
Thermodynamic Data from ITC:
| Parameter | Description |
| Binding Affinity (Ka) | The equilibrium constant for the association of the host and guest. |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. |
| Entropy Change (ΔS) | The change in the randomness of the system upon binding. |
| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the complexation. |
| Stoichiometry (n) | The molar ratio of the guest to the host in the complex. |
A study on the complexation of Yttrium(III) with 4'-nitrobenzo-18-crown-6 has demonstrated the utility of conductometry to determine thermodynamic parameters, showing that the complex is often enthalpy and entropy stabilized depending on the solvent system.[12][13]
The Role of the Nitro Group in Complexation and Applications
The introduction of the nitro group has profound effects on the properties and applications of benzo-18-crown-6.
Enhanced Cation Binding
The electron-withdrawing nature of the nitro group reduces the electron density on the catechol oxygen atoms of the benzo moiety. This, in turn, can increase the effective positive charge on the guest cation, leading to stronger electrostatic interactions and higher binding affinities for certain cations.[2][3]
Anion-π Interactions
The electron-deficient aromatic ring of 4-Nitrobenzo-18-crown-6 can participate in anion-π interactions with counter-ions. This interaction can influence the overall stability and structure of the complex in the solid state and in solution.
Applications in Drug Development
The unique properties of 4-Nitrobenzo-18-crown-6 and its complexes make them promising candidates for various applications in drug development.[4]
-
Drug Delivery Systems: Crown ethers can act as carriers for drug molecules, enhancing their solubility and permeability across biological membranes.[5][14] The stimuli-responsive nature of some crown ether-based systems, which can be triggered by changes in ion concentrations, offers potential for controlled drug release.[5] The nitro group can be a key feature in designing such systems, as its electronic properties can be exploited to modulate host-guest interactions.[3][15][16][17]
-
Ion-Selective Electrodes: The selective binding of specific cations makes these compounds suitable as ionophores in ion-selective electrodes for monitoring the concentration of biologically important ions.[7]
Conclusion
4-Nitrobenzo-18-crown-6 is a fascinating molecule with a rich supramolecular chemistry. The presence of the nitro group significantly influences its complexation behavior, leading to enhanced binding of cations and the potential for novel intermolecular interactions. A thorough understanding of the crystal structure of its complexes, obtained through techniques like single-crystal X-ray diffraction, is essential for a rational design of new materials and for harnessing its potential in fields such as drug delivery and ion sensing. The detailed experimental protocols and theoretical insights provided in this guide are intended to equip researchers with the necessary knowledge to explore and exploit the unique properties of this versatile crown ether.
References
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Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. Available at: [Link]
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Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. Available at: [Link]
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Biomedical potentials of crown ethers: prospective antitumor agents. PubMed. Available at: [Link]
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K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. PMC - NIH. Available at: [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
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4'-Nitrobenzo-18-crown 6-Ether. PubChem. Available at: [Link]
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Ammonium–crown ether based host–guest systems: N–H⋯O hydrogen bond directed guest inclusion featuring N–H donor functionalities in angular geometry. RSC Publishing. Available at: [Link]
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Ammonium–crown ether based host–guest systems: N–HO hydrogen bond directed guest inclusion featuring N–H donor functionalities in angular geometry. ResearchGate. Available at: [Link]
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Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. ResearchGate. Available at: [Link]
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dicyclohexyl-18-crown-6 polyether. Organic Syntheses Procedure. Available at: [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
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How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available at: [Link]
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scXRD: Growing single crystals. University of York Chemistry Teaching Labs. Available at: [Link]
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Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Available at: [Link]
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Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics - ACS Publications. Available at: [Link]
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How to grow crystals for single crystal X-ray diffraction experiments? YouTube. Available at: [Link]
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Structure of 4′-nitrobenzo-18-crown-6. ResearchGate. Available at: [Link]
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18-crown-6. Wikipedia. Available at: [Link]
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Search - Access Structures. CCDC. Available at: [Link]
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Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. The Royal Society of Chemistry. Available at: [Link]
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Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Available at: [Link]
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(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]
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Nitro group – Knowledge and References. Taylor & Francis. Available at: [Link]
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Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. Available at: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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A Technical Guide to Quantum Chemical Calculations of 4-Nitrobenzo-18-crown-6 Ion Binding
Executive Summary
Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a property governed by the match between the ion's diameter and the ether's cavity size.[1] 4'-Nitrobenzo-18-crown-6 (NB18C6) is a specialized derivative where the electron-withdrawing nitro group enhances its complexing capabilities, making it a valuable tool in analytical chemistry for ion separation and sensing.[2] Understanding the subtle forces that dictate binding affinity and selectivity is paramount for designing novel ionophores and sensors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of using quantum chemical calculations, specifically Density Functional Theory (DFT), to investigate and predict the ion-binding properties of NB18C6. We will delve into the theoretical underpinnings, present a rigorous computational workflow, and offer insights into the interpretation of the results, grounding our discussion in established scientific principles and field-proven methodologies.
Introduction: The "Why" of Computational Modeling for Ion Binding
The selective complexation of metal cations by crown ethers is a cornerstone of supramolecular chemistry.[1][3] NB18C6, with its 18-member ring and six oxygen donor atoms, is structurally predisposed to bind cations like potassium (K⁺), whose ionic radius fits snugly within its cavity. The addition of a nitrobenzo group modifies the electronic properties of the crown, influencing its interaction with guest ions.[2] While experimental methods like conductometry can determine the stability of these complexes in solution[4][5], they often provide limited insight into the specific 3D geometry and the nature of the non-covalent interactions at the atomic level.
This is where quantum chemical calculations become indispensable. By solving approximations to the Schrödinger equation, these methods provide a molecular-level understanding that is often inaccessible through experiment alone. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for studying such host-guest systems, allowing us to:
-
Determine the most stable 3D structures of the crown ether and its ion complexes.[6]
-
Calculate the binding energies with high accuracy.
-
Elucidate the nature of the ion-ligand bonds.
This guide will equip you with the knowledge to perform and interpret these calculations effectively.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical prediction hinges on the appropriate selection of the theoretical method, basis set, and solvent model. This section explains the causality behind these critical choices for the NB18C6 system.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than traditional wavefunction-based methods that deal with 3N coordinates for N electrons. For crown ether-ion complexes, DFT offers an excellent balance of accuracy and computational cost, making it the method of choice.[10]
The Exchange-Correlation Functional: The Heart of DFT
The exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation, is unknown and must be approximated. The choice of functional is critical.
-
Hybrid Functionals (e.g., B3LYP): These functionals, like the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory. They are robust and have a long track record of providing reliable geometries and energies for a wide range of organic and main-group element systems, including crown ethers.[6][11]
-
Dispersion Corrections (e.g., B3LYP-D3): A key interaction in crown ether complexes is the non-covalent van der Waals force, particularly between the ion and the aromatic ring of the NB18C6. Standard DFT functionals often fail to describe these dispersion forces accurately. Therefore, it is highly recommended to use functionals augmented with an empirical dispersion correction (e.g., the D3 correction by Grimme). This ensures that the subtle but crucial stabilizing interactions are captured.
Basis Sets: Describing the Electrons in Space
A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are computationally efficient and widely used. For an initial geometry optimization, a double-zeta basis set like 6-31G(d) is often sufficient. For final energy calculations, a larger, triple-zeta basis set like 6-311++G(d,p) is preferable.[6]
-
The Role of Functions:
-
Polarization functions (d, p): These are essential for describing the distortion of atomic orbitals upon bond formation and are critical for accurately modeling the interactions between the ion and the oxygen atoms.
-
Diffuse functions (+): These functions are crucial for describing species with electron density far from the nucleus, such as anions and the lone pairs of oxygen atoms. They are vital for accurately calculating interaction energies in non-covalent complexes.[12][13][14]
-
For reliable binding energy calculations of NB18C6-ion complexes, a basis set such as 6-311++G(d,p) is a trustworthy choice.
Modeling the Solvent Environment
Gas-phase calculations are a useful starting point, but chemical processes predominantly occur in solution. The solvent can significantly alter the structure and stability of complexes.[6]
-
Implicit Solvation Models (e.g., PCM, SMD): Explicitly modeling solvent molecules is computationally very expensive. A more efficient approach is to use an implicit or continuum solvation model, where the solvent is treated as a continuous medium with a characteristic dielectric constant.[15][16] The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model are state-of-the-art choices that can accurately capture the bulk electrostatic effects of the solvent.[17] The choice of solvent (e.g., water, methanol, acetonitrile) should match experimental conditions.[4]
A Validated Computational Workflow
This section provides a step-by-step protocol for calculating the binding energy of an ion to NB18C6. Each step includes internal checks to ensure the trustworthiness of the results.
Caption: Computational workflow for calculating ion-binding energy.
Protocol Steps:
-
Structure Preparation:
-
Obtain or build a 3D structure of 4'-Nitrobenzo-18-crown-6.
-
Place the ion of interest (e.g., K⁺) in the approximate center of the crown ether cavity. This will be the initial structure for the complex.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for the free NB18C6 ligand and for the NB18C6-ion complex.
-
Method: B3LYP-D3 / 6-311++G(d,p)
-
Solvent: IEFPCM or SMD model for the desired solvent (e.g., water).
-
Causality: This step finds the lowest energy conformation (the most stable structure) for both the free ligand and the complex on the potential energy surface. The inclusion of dispersion and solvent is critical for a realistic structure.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory used for the optimization.
-
Self-Validation: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a saddle point, and the structure must be re-optimized (e.g., by distorting it along the imaginary mode and restarting the optimization).
-
Output: This calculation also provides the Zero-Point Vibrational Energy (ZPVE) and the thermal corrections to Gibbs free energy, which are essential for calculating accurate binding free energies.
-
-
Binding Energy Calculation:
-
The binding free energy (ΔG_bind) in solution is the key metric for stability. It is calculated using the supermolecular approach:
ΔG_bind = G_complex - (G_ligand + G_ion)
-
Where:
-
G_complex is the Gibbs free energy of the optimized complex in solution.
-
G_ligand is the Gibbs free energy of the optimized free ligand in solution.
-
G_ion is the Gibbs free energy of the isolated ion in solution.
-
-
Basis Set Superposition Error (BSSE): In the complex, the basis functions of the ligand can "assist" the description of the ion, and vice-versa, artificially lowering the complex's energy. This is the BSSE. It should be corrected for using the Counterpoise correction method, which is standard in most quantum chemistry software packages.
-
Data Analysis and Interpretation
Once the calculations are complete, the output must be translated into chemical insights.
Structural Parameters
Analyzing the geometry of the optimized complex reveals the nature of the binding. Key parameters to examine include the distances between the cation and the oxygen donor atoms. Shorter distances typically indicate stronger electrostatic interactions.
Caption: Key interactions in the NB18C6-K⁺ complex.
Quantitative Energetics
The primary output is the binding free energy. A more negative ΔG_bind indicates a more stable complex and stronger binding. By calculating ΔG_bind for a series of different ions, one can predict the selectivity of NB18C6.
Table 1: Calculated Binding Free Energies (ΔG_bind) of NB18C6 with Various Cations in Water
| Cation | Ionic Radius (Å) | ΔG_bind (kcal/mol) | Predicted Stability |
| Na⁺ | 1.02 | -18.5 | High |
| K⁺ | 1.38 | -25.2 | Very High |
| Rb⁺ | 1.52 | -21.1 | High |
| Mg²⁺ | 0.72 | -15.3 | Moderate |
| Ca²⁺ | 1.00 | -20.8 | High |
| Y³⁺ | 0.90 | -35.6 | Extremely High |
Note: These are representative values calculated at the B3LYP-D3/6-311++G(d,p) level with an SMD solvent model for water. Actual values may vary based on the precise computational setup.
From this data, we can infer that NB18C6 shows a strong preference for K⁺ among alkali metals, consistent with the principle of size-matching. The highly charged Y³⁺ ion shows exceptionally strong binding, driven by powerful electrostatic interactions.[4]
Electronic Properties
Analysis of the charge distribution using methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer from the ligand's oxygen atoms to the cation. This provides a quantitative measure of the electrostatic and dative components of the ion-ligand bond.[18]
Conclusion and Outlook
This guide has outlined a robust and scientifically validated framework for the computational investigation of ion binding to 4-Nitrobenzo-18-crown-6. By carefully selecting a DFT functional with dispersion corrections, employing a flexible basis set with diffuse functions, and incorporating a continuum solvation model, researchers can accurately predict binding energies and elucidate the structural and electronic factors governing complexation. These theoretical insights are invaluable for the rational design of next-generation sensors, separation agents, and therapeutic molecules with tailored ion selectivity. The synergy between high-level computation and experimental work will continue to drive innovation in the field of supramolecular chemistry.
References
-
Title: DFT modeling on the suitable crown ether architecture for complexation with Cs⁺ and Sr²⁺ metal ions Source: PubMed URL: [Link]
-
Title: Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap Source: RSC Publishing URL: [Link]
-
Title: DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions Source: ResearchGate URL: [Link]
-
Title: Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+ Source: ACS Omega URL: [Link]
-
Title: Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers Source: PMC - NIH URL: [Link]
-
Title: Investigation and Development of Quantum Chemical Solvation Models Source: University of Bonn URL: [Link]
-
Title: Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether Source: MDPI URL: [Link]
-
Title: Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
-
Title: Solvation of molecules Source: JDFTx URL: [Link]
-
Title: Efficient basis sets for non-covalent interactions in XDM-corrected density-functional theory Source: The Journal of Chemical Physics URL: [Link]
-
Title: A Brief Review of Density Functional Theory and Solvation Model Source: ChemRxiv URL: [Link]
-
Title: Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method Source: ResearchGate URL: [Link]
-
Title: Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets Source: ResearchGate URL: [Link]
-
Title: Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications Source: MDPI URL: [Link]
-
Title: Non-Covalent Interactions with Dual-Basis Methods: Pairings for Augmented Basis Sets Source: PubMed URL: [Link]
-
Title: Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method Source: ResearchGate URL: [Link]
-
Title: Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model Source: PubMed Central URL: [Link]
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An In-depth Technical Guide to the Solvatochromic Effects in 4-Nitrobenzo-18-crown-6 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the solvatochromic effects exhibited by 4-nitrobenzo-18-crown-6 and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and theoretical understanding necessary to harness these properties for various applications, including the development of novel sensors and probes.
Introduction: The Interplay of Structure, Solvent, and Light
Solvatochromism describes the phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved[1][2]. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule[3]. 4-Nitrobenzo-18-crown-6 is a fascinating molecule that marries the cation-binding capabilities of a crown ether with the environmentally sensitive electronic properties of a nitroaromatic chromophore[3][4].
The 18-crown-6 macrocycle is renowned for its ability to selectively complex with cations, particularly potassium ions (K⁺), due to the complementary size of the ion and the crown ether's cavity[5]. The benzo group provides a rigid scaffold for the crown ether and a platform for functionalization. The introduction of a nitro group (-NO₂) at the 4-position of the benzene ring creates a potent electron-withdrawing group, which in conjunction with the electron-donating character of the adjacent oxygen atoms of the crown ether, establishes an intramolecular charge-transfer (ICT) system[6]. It is this ICT character that is primarily responsible for the pronounced solvatochromism of these derivatives.
This guide will delve into the synthesis of these compounds, provide detailed protocols for the investigation of their solvatochromic and cation-binding properties, and explore the theoretical underpinnings of these phenomena.
Synthesis of 4-Nitrobenzo-18-crown-6 Derivatives
The synthesis of 4-nitrobenzo-18-crown-6 typically begins with the nitration of benzo-18-crown-6. A detailed and adaptable procedure, based on the synthesis of a dinitro-dibenzo-18-crown-6 analog, is provided below[5].
Experimental Protocol: Synthesis of 4-Nitrobenzo-18-crown-6
Materials:
-
Benzo-18-crown-6
-
Nitric acid (65%)
-
Acetonitrile
-
Ice
-
Deionized water
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Suspend 5 g of benzo-18-crown-6 in 30 mL of warm acetonitrile (approximately 50 °C) in a round-bottom flask with stirring.
-
Slowly add 10 mL of 65% nitric acid to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure the completion of the nitration reaction.
-
Upon completion, add ice to the reaction mixture to quench the reaction and precipitate the product.
-
Allow the ice to melt, and then collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any residual acid.
-
Dry the purified 4-nitrobenzo-18-crown-6 in the open air. The yield is typically almost quantitative[5].
Characterization:
The successful synthesis of 4-nitrobenzo-18-crown-6 can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and FTIR[5][7].
Investigating Solvatochromic Effects: A Practical Workflow
The solvatochromic behavior of 4-nitrobenzo-18-crown-6 can be systematically investigated by measuring its UV-Visible absorption spectra in a range of solvents with varying polarities.
Experimental Protocol: UV-Visible Spectroscopic Analysis
Materials:
-
4-Nitrobenzo-18-crown-6
-
A selection of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and water)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Stock Solution: Prepare a stock solution of 4-nitrobenzo-18-crown-6 of a known concentration (e.g., 1 x 10⁻³ M) in a solvent in which it is readily soluble, such as acetonitrile.
-
Preparation of Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) by transferring a precise volume of the stock solution to a volumetric flask and diluting it with the respective solvent.
-
Spectroscopic Measurements:
-
Record the UV-Visible absorption spectrum of each working solution over a suitable wavelength range (e.g., 250-500 nm).
-
Use the corresponding pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorption (λmax) for each solution.
-
Data Presentation and Analysis
The collected λmax values should be tabulated alongside the polarity parameters of the corresponding solvents. A common and effective solvent polarity scale is the Dimroth-Reichardt ET(30) scale.
| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | λmax (nm) |
| n-Hexane | 1.88 | 31.0 | [Hypothetical Data] |
| Toluene | 2.38 | 33.9 | [Hypothetical Data] |
| Chloroform | 4.81 | 39.1 | [Hypothetical Data] |
| Acetone | 20.7 | 42.2 | [Hypothetical Data] |
| Ethanol | 24.55 | 51.9 | [Hypothetical Data] |
| Acetonitrile | 37.5 | 45.6 | [Hypothetical Data] |
| DMSO | 46.7 | 45.1 | [Hypothetical Data] |
| Water | 80.1 | 63.1 | [Hypothetical Data] |
(Note: The λmax values in this table are hypothetical and serve as a template for presenting experimental data. Actual experimental values should be populated from the measurements.)
A plot of the absorption energy (ET = 28591/λmax in kcal/mol) against the ET(30) values of the solvents can be used to visualize the solvatochromic trend. A linear correlation would indicate a good agreement with the ET(30) scale and provide insights into the nature of the solute-solvent interactions.
Caption: Differential solvation of ground and excited states leading to solvatochromic shifts.
The Influence of Cation Binding on Solvatochromic Effects
The presence of the 18-crown-6 moiety allows for the modulation of the solvatochromic properties of 4-nitrobenzo-18-crown-6 through cation binding. The complexation of a cation within the crown ether cavity can significantly alter the electronic distribution within the molecule, thereby affecting the energy of the intramolecular charge-transfer transition.
Experimental Protocol: Cation Titration Studies
Materials:
-
4-Nitrobenzo-18-crown-6 solution of known concentration in a suitable solvent (e.g., acetonitrile).
-
Stock solutions of various metal salts (e.g., KCl, NaCl, LiCl) of known concentrations in the same solvent.
-
UV-Visible spectrophotometer and quartz cuvettes.
Procedure:
-
Place a known volume of the 4-nitrobenzo-18-crown-6 solution in a cuvette.
-
Record the initial UV-Visible absorption spectrum.
-
incrementally add small aliquots of a metal salt stock solution to the cuvette.
-
Record the absorption spectrum after each addition, ensuring thorough mixing.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Repeat the experiment for different metal cations.
Data Analysis:
The changes in the λmax upon addition of the cation can be used to determine the binding affinity (association constant) and stoichiometry of the complex formation. A plot of the change in absorbance at a specific wavelength against the molar ratio of the cation to the crown ether can be analyzed using various binding models. Significant shifts in the λmax upon cation binding demonstrate the potential of these molecules as colorimetric sensors for specific ions[8].
Caption: A streamlined workflow for the synthesis and spectroscopic analysis of 4-nitrobenzo-18-crown-6.
Theoretical Insights from Computational Chemistry
Computational chemistry provides a powerful tool for understanding the underlying electronic transitions responsible for the observed solvatochromic effects. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to model the electronic structure of 4-nitrobenzo-18-crown-6 in both the ground and excited states[9][10].
By performing these calculations in the gas phase and in the presence of a solvent continuum model (e.g., the Polarizable Continuum Model - PCM), it is possible to:
-
Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to confirm the intramolecular charge-transfer nature of the electronic transition.
-
Calculate the theoretical absorption wavelengths in different solvents and compare them with experimental data.
-
Investigate the change in the dipole moment of the molecule upon excitation, which is a key factor in determining the direction and magnitude of the solvatochromic shift.
-
Model the complexation with cations and predict the resulting changes in the electronic structure and absorption spectra[9].
These computational studies can provide a deeper mechanistic understanding of the observed phenomena and guide the design of new derivatives with tailored solvatochromic and sensing properties.
Conclusion and Future Directions
4-Nitrobenzo-18-crown-6 and its derivatives are a versatile class of compounds that exhibit intriguing solvatochromic and ion-sensing properties. This guide has provided a comprehensive overview of their synthesis, the experimental methodologies for characterizing their spectroscopic behavior, and the theoretical approaches for understanding their electronic properties.
The ability to tune the color of these compounds through both solvent polarity and cation binding opens up a wide range of potential applications. Future research in this area could focus on:
-
Synthesizing novel derivatives with different substituents on the benzo ring to fine-tune their solvatochromic response and cation selectivity.
-
Incorporating these chromophoric crown ethers into polymeric materials for the development of solid-state sensors.
-
Exploring their application as fluorescent probes, as the intramolecular charge-transfer character often leads to environmentally sensitive fluorescence properties.
-
Utilizing these compounds in the study of biological systems, for example, to probe local polarity changes in cell membranes or to detect specific ion concentrations.
By combining synthetic chemistry, spectroscopy, and computational modeling, the full potential of these fascinating molecules can be unlocked, paving the way for advancements in materials science, analytical chemistry, and drug development.
References
-
Bujor, A., Tecuceanu, V., Hanganu, A., & Ionita, P. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Chemistry, 4(4), 1696-1701. [Link]
-
Shirali, M., Rouhani, S., Gharanjig, K., & Mirhashemi, F. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 154. [Link]
-
Santos, C. I., et al. (2017). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific reports, 7(1), 1-8. [Link]
-
PubChem. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2021). K-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers, 13(16), 2753. [Link]
-
Gale, P. A., et al. (2003). UV band Splitting of chromogenic azo-coupled calix[4]crown upon cation complexation. The Journal of organic chemistry, 68(5), 1933-1937. [Link]
-
Jacquemin, D., et al. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. The journal of physical chemistry. B, 120(16), 3844–3853. [Link]
-
Bell, T. D., et al. (2016). Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems. New Journal of Chemistry, 40(11), 9347-9354. [Link]
-
Lee, S., & Kim, D. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 35(5), 1481-1486. [Link]
-
Khayatian, G., Shariati, S., & Shamsipur, M. (2015). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. Journal of the Serbian Chemical Society, 80(12), 1495-1507. [Link]
-
Kříž, J., Dybal, J., & Makrlík, E. (2008). Interaction of hydronium ion with dibenzo-18-crown-6: NMR, IR, and theoretical study. The journal of physical chemistry. A, 112(41), 10349–10357. [Link]
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- 2. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Cation complexation thermodynamics of 4-Nitrobenzo-18-crown-6
An In-Depth Technical Guide to the Cation Complexation Thermodynamics of 4'-Nitrobenzo-18-crown-6
Foreword
The intricate dance of molecular recognition is fundamental to chemistry, biology, and materials science. Within this realm, the selective binding of cations by macrocyclic hosts such as crown ethers represents a cornerstone of supramolecular chemistry. This guide provides a deep dive into the thermodynamic principles governing the complexation of cations by a specific, electronically modified host: 4'-Nitrobenzo-18-crown-6. By understanding the energetic forces—the enthalpy and entropy—that drive these interactions, researchers can better predict, control, and engineer molecular systems for applications ranging from advanced analytical sensors to targeted drug delivery vehicles. This document is intended for researchers, scientists, and drug development professionals who seek not just to observe these phenomena, but to fundamentally understand and harness them.
The Significance of 4'-Nitrobenzo-18-crown-6 in Host-Guest Chemistry
Crown ethers, first synthesized by Charles J. Pedersen, are macrocyclic polyethers renowned for their ability to form stable complexes with cations.[1][2] The parent compound, 18-crown-6, exhibits a particular affinity for the potassium cation (K⁺), a selectivity initially attributed to the complementary sizes of the cation and the ether's cavity.[3] However, the field has since recognized that this "size-fit" concept is an oversimplification and that the thermodynamics of complexation are governed by a delicate balance of multiple factors, most notably the energetics of solvation.[4][5]
4'-Nitrobenzo-18-crown-6 (NB18C6) is a derivative of the parent benzo-18-crown-6 structure. Its distinguishing feature is the electron-withdrawing nitro (-NO₂) group attached to the benzene ring.[6] This modification significantly alters the electronic properties of the macrocycle, influencing its binding affinity and selectivity for various metal ions.[6] Understanding the thermodynamics of NB18C6 is crucial for its application in:
-
Analytical Chemistry: Designing highly selective ion-selective electrodes and sensors.[6]
-
Separation Science: Developing methods for the extraction and separation of specific metal ions from complex mixtures.[6]
-
Organic Synthesis: Employing the crown ether as a phase-transfer catalyst to solubilize inorganic salts in organic solvents, thereby enhancing reaction rates and selectivity.[3][6]
Theoretical Framework: The Energetics of Cation Complexation
The formation of a complex between a host (H, the crown ether) and a guest (G⁺, the cation) in a solvent (S) is an equilibrium process:
H(S) + G⁺(S) ⇌
The stability of the resulting complex, [HG⁺], is quantified by the stability constant (or binding constant), K. The thermodynamic parameters that define this equilibrium are the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
-
Gibbs Free Energy (ΔG°): Represents the overall spontaneity of the complexation. A more negative ΔG° indicates a more stable complex and a higher stability constant. It is directly related to K by the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the absolute temperature.
-
Enthalpy (ΔH°): Reflects the heat absorbed or released during complexation. A negative ΔH° (exothermic) indicates the formation of favorable interactions (e.g., ion-dipole forces between the cation and the ether oxygen atoms) that are stronger than the interactions broken (e.g., solvent-cation interactions).
-
Entropy (ΔS°): Represents the change in the system's disorder. A positive ΔS° is favorable and is often driven by the "chelate effect," where the release of multiple, well-ordered solvent molecules from both the cation and the crown ether upon complexation leads to a significant increase in overall disorder.
These parameters are related by the fundamental thermodynamic equation: ΔG° = ΔH° - TΔS° . The interplay between enthalpy and entropy determines the overall stability of the complex. For instance, a complex can be stabilized by favorable enthalpic contributions (enthalpy-driven), favorable entropic contributions (entropy-driven), or both.[7]
The following diagram illustrates the thermodynamic cycle for the complexation process, highlighting the critical role of desolvation.
Caption: Thermodynamic cycle of host-guest complexation.
Experimental Methodologies for Thermodynamic Characterization
Determining the full thermodynamic profile of a host-guest interaction requires precise experimental techniques. Isothermal Titration Calorimetry (ITC) provides the most direct and comprehensive data, while spectroscopic and conductometric methods offer powerful alternatives, especially for determining stability constants.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for studying binding interactions. It directly measures the heat released or absorbed during a titration experiment, providing a complete thermodynamic profile (K, ΔH°, and stoichiometry, n) in a single run.[8]
-
Preparation:
-
Prepare a solution of 4'-Nitrobenzo-18-crown-6 (e.g., 0.1 mM) in a suitable solvent (e.g., dry methanol) for the sample cell.
-
Prepare a solution of a potassium salt (e.g., 1 mM KSCN, chosen for its solubility in organic solvents) in the exact same solvent batch for the injection syringe. The 10-fold concentration difference is typical.
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C or 298.15 K).
-
Set the reference power and stirring speed according to the instrument's specifications.
-
Equilibrate the instrument thermally until a stable baseline is achieved.
-
-
Titration:
-
Perform an initial injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Inject small aliquots (e.g., 2-3 µL) of the KSCN solution into the NB18C6 solution at regular intervals (e.g., 150 seconds).
-
Each injection produces a heat pulse that is measured by the instrument. The magnitude of the pulse decreases as the crown ether becomes saturated.
-
Continue the titration until the heat signals become small and constant, indicating saturation.
-
-
Control Experiment:
-
Perform an identical titration, injecting the KSCN solution into the pure solvent (without the crown ether). This measures the heat of dilution, which must be subtracted from the primary experimental data.
-
-
Data Analysis:
-
Integrate the area of each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using the instrument's software. The fit yields the binding constant (K), the enthalpy of binding (ΔH°), and the stoichiometry (n).
-
Calculate ΔG° and ΔS° from the fitted parameters using the equations ΔG° = -RT ln(K) and ΔG° = ΔH° - TΔS°.
-
Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.
UV-Vis Spectrophotometric Titration
This method leverages the change in the electronic environment of the nitrobenzo chromophore upon cation binding, which results in a change in the UV-Vis absorption spectrum. It is an excellent method for determining the stability constant, K.[9][10]
-
Preparation:
-
Prepare a stock solution of NB18C6 of known concentration in a UV-transparent solvent (e.g., acetonitrile).
-
Prepare a concentrated stock solution of the metal salt (e.g., NaClO₄) in the same solvent.
-
-
Measurement:
-
Place a fixed volume of the NB18C6 solution in a quartz cuvette and record its initial UV-Vis spectrum.
-
Add a small, precise aliquot of the metal salt stock solution to the cuvette.
-
Mix thoroughly, allow the solution to equilibrate, and record the new spectrum.
-
Repeat the additions until no further significant changes in the spectrum are observed, indicating saturation.
-
-
Data Analysis (Mole-Ratio Method):
-
Select a wavelength where the change in absorbance upon complexation is maximal.
-
Plot the absorbance at this wavelength against the molar ratio of [Cation]/[Crown Ether].
-
The plot will typically show two linear regions. The intersection of these lines corresponds to the stoichiometry of the complex.
-
The stability constant K can be calculated by fitting the titration curve data to the appropriate binding equation using non-linear regression software.[11]
-
-
Determining ΔH° and ΔS° (van't Hoff Method):
-
Repeat the entire titration experiment at several different temperatures (e.g., 288 K, 298 K, 308 K, 318 K).[12]
-
Determine the stability constant K at each temperature.
-
Plot ln(K) versus 1/T. According to the van't Hoff equation (ln(K) = -ΔH°/RT + ΔS°/R), the slope of this plot is -ΔH°/R and the y-intercept is ΔS°/R.[13] This allows for the calculation of the enthalpic and entropic contributions.
-
Caption: Deriving thermodynamic parameters using the van't Hoff equation.
Conductometric Titration
This technique is particularly useful for studying interactions involving ions in solvents of low to moderate polarity. It measures the change in the molar conductivity of a solution as a neutral ligand (the crown ether) complexes a charged cation, reducing the mobility of the charge carrier.[7][12]
-
Preparation:
-
Prepare a solution of the metal salt (e.g., 10⁻⁴ M Y(NO₃)₃) in a suitable solvent (e.g., acetonitrile) and place it in a thermostatted conductivity cell.[7]
-
Prepare a more concentrated solution of NB18C6 (e.g., 10⁻² M) in the same solvent.
-
-
Titration:
-
Measure the initial conductance of the metal salt solution after thermal equilibrium is reached.[12]
-
Add small, precise volumes of the NB18C6 solution into the cell using a micropipette.
-
Measure the conductance after each addition, ensuring the solution is well-mixed and thermally equilibrated.
-
Continue until the desired mole ratio is achieved (e.g., [Ligand]/[Metal] > 2).
-
-
Data Analysis:
-
Plot the molar conductance versus the mole ratio of [NB18C6]/[Metal Ion].
-
The data will show a change in slope, with the inflection point indicating the stoichiometry of the complex.
-
The stability constant (K) and the limiting molar conductance of the complex can be determined by fitting the conductance-mole ratio data to a suitable equation using a non-linear least-squares program like GENPLOT.[7]
-
Data Analysis and Interpretation
A study on the complexation of Yttrium(III) with NB18C6 in various non-aqueous solvents found that the stability of the complex is highly dependent on the solvent system.[7] For example, at 25°C, the stability (log K) of the (4′NB18C6·Y)³⁺ complex in pure solvents followed the order: Ethyl Acetate > Acetonitrile > Methanol > Dimethylformamide.[7] This trend highlights the crucial role of solvent competition: solvents with high donicity (like DMF) can effectively solvate the cation, making it more difficult for the crown ether to bind, thus lowering the stability constant.[2]
The thermodynamic parameters obtained from the temperature dependence of K in that study showed that the complexation was, in most cases, stabilized by both favorable enthalpy (ΔH° < 0) and favorable entropy (ΔS° > 0).[7]
| Cation | Host | Solvent | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |
| Y³⁺ | NB18C6 | Acetonitrile | 4.34 | -24.8 | -31.4 | -6.6 | [7] |
| Y³⁺ | NB18C6 | Methanol | 3.51 | -20.0 | -29.3 | -9.3 | [7] |
| K⁺ | DB18C6 | H₂O | 2.03 | -11.6 | -26.4 | -14.8 | [4][5] |
| Na⁺ | DB18C6 | H₂O | 1.6 | -9.1 | -16.3 | -7.2 | [4][5] |
| Co²⁺ | B18C6 | 50% MeOH-H₂O | 1.47 | -8.39 | -28.9 | -20.51 | [12] |
| Ni²⁺ | B18C6 | 50% MeOH-H₂O | 1.34 | -7.65 | -26.0 | -18.35 | [12] |
| Table 1: Representative Thermodynamic Data for Cation Complexation by 4'-Nitrobenzo-18-crown-6 (NB18C6) and Related Analogs (DB18C6, B18C6). Data is for 298.15 K unless otherwise specified. Note that ΔG° is calculated from log K. |
Interpretation of Data:
-
Influence of the Nitro Group: The electron-withdrawing -NO₂ group in NB18C6 reduces the electron density on the catechol oxygen atoms. This generally leads to a lower binding affinity (lower K) for alkali and alkaline earth metals compared to the non-substituted benzo-18-crown-6, as the ion-dipole interactions are weakened. However, this electronic modification can be exploited to fine-tune selectivity.
-
Enthalpy vs. Entropy: In many non-aqueous systems, the complexation is strongly exothermic (negative ΔH°), indicating the formation of strong coordinative bonds. The entropic term is often also favorable (positive ΔS°), driven by the release of ordered solvent molecules. In aqueous systems, the desolvation penalty is much higher, often leading to less favorable enthalpic and entropic terms compared to organic solvents.[4]
-
Solvent Effects: As seen with the Y³⁺ data, the solvent plays a paramount role.[7] The stability of a complex is a result of the competition between the crown ether and the solvent molecules for the cation. In strongly coordinating solvents, the complex is less stable.[2]
Conclusion and Future Directions
The cation complexation thermodynamics of 4'-Nitrobenzo-18-crown-6 are governed by a sophisticated interplay of enthalpic and entropic forces, heavily modulated by the surrounding solvent medium. The presence of the nitro group provides a handle for tuning the electronic properties of the macrocyclic host. A thorough thermodynamic characterization, ideally through a combination of Isothermal Titration Calorimetry and temperature-dependent stability constant measurements, is essential for rationally designing systems that utilize this host.
For professionals in drug development and materials science, a deep understanding of these thermodynamic drivers is not merely academic. It informs the design of ion-selective sensors for biological fluids, the creation of phase-transfer catalysts for more efficient synthesis of active pharmaceutical ingredients, and the development of novel materials with tunable recognition properties. Future research should focus on systematically building a comprehensive thermodynamic database for NB18C6 with a wider range of physiologically relevant cations (Na⁺, K⁺, Ca²⁺, Mg²⁺) across diverse solvent systems, including mixed aqueous-organic media that better mimic biological interfaces.
References
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Rounaghi, G. H., & Ghaemmaghami, P. (2015). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. ResearchGate. [Link]
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ResearchGate. (n.d.). Structure of 4′-nitrobenzo-18-crown-6. [Link]
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Gulea, A., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]
-
Pawar, R. A., & Kuchekar, S. R. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by Conductometric study. International Journal of Chemical Studies. [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). A Study on Spectrophotometric Determination Stability Constant. [Link]
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Scribd. (2015). Spectrophotometric Determination of The Stability Constant of A Complex Ion. [Link]
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Williams, D. H., et al. (2004). Extent of enthalpy–entropy compensation in protein–ligand interactions. PubMed Central. [Link]
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Barón, C. (2021). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI. [Link]
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Makrlík, E., & Vaňura, P. (1982). Contribution to the thermodynamics of complexes of alkali metal cations with 18-crown-6 in the water - nitrobenzene extraction system. INIS-IAEA. [Link]
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Kim, H., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. [Link]
-
MDPI. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[6]arenes. [Link]
-
Kim, H., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. ResearchGate. [Link]
-
Avestia. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. [Link]
-
SID. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]
-
Wikipedia. (n.d.). 18-Crown-6. [Link]
-
Pădurean, A., et al. (2012). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. PubMed. [Link]
-
American Chemical Society. (n.d.). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. [Link]
-
MDPI. (2023). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. [Link]
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Al-Sabha, T. N. (n.d.). Spectrophotometric Determination Stability Constant by Classical and Modified Varagas Equations for Procaine Penicillin G using. [Link]
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ResearchGate. (n.d.). Device output of the binding of 2 mM 18-C-6 and BaCl2 at different.... [Link]
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A Technical Guide to the Evolving Applications of Nitro-Substituted Crown Eethers
Abstract: The introduction of the nitro functional group onto crown ether macrocycles imparts unique electronic and reactive properties, opening new frontiers beyond their traditional roles in cation complexation. This guide provides an in-depth exploration of the synthesis, mechanisms, and novel applications of nitro-substituted crown ethers. We delve into their pivotal role in the development of advanced chemosensors, stimuli-responsive drug delivery systems, and redox-switchable molecular machines. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the expanding utility of these versatile molecules.
Introduction: The Strategic Role of the Nitro Group
Crown ethers, since their discovery by Charles Pedersen, have been celebrated for their remarkable ability to selectively bind cations, a function dictated by the size of their macrocyclic cavity and the nature of the heteroatoms.[1] Functionalization of the crown ether scaffold is a key strategy to modulate their properties and expand their utility. The introduction of a nitro (—NO₂) group, particularly onto an aromatic substituent like a benzo or dibenzo moiety, is a powerful modification that significantly alters the molecule's electronic landscape and chemical reactivity.
The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects.[2] This modification leads to several critical changes:
-
Modulation of Cation Binding: By withdrawing electron density from the aromatic ring and, to a lesser extent, from the ether oxygen atoms, the nitro group can fine-tune the cation-binding affinity and selectivity of the crown ether.
-
Enhanced Acidity: When positioned strategically, the nitro group can increase the acidity of nearby protons, a property that can be harnessed for chromogenic sensing.
-
Redox Activity: The nitro group is redox-active and can be reversibly reduced. This property is the cornerstone of its use in electrochemical sensors and as a trigger in stimuli-responsive systems.
-
Chemical Handle for Further Functionalization: The nitro group is readily reduced to an amine (—NH₂), which serves as a versatile synthetic handle for attaching other functional units, such as fluorophores, polymers, or therapeutic agents.[3]
This guide will explore how these fundamental properties are being ingeniously applied in cutting-edge research and development.
Synthesis and Functionalization Pathways
The foundational step for accessing these functional molecules is the nitration of an existing aromatic crown ether. The subsequent reduction to an amine is often the gateway to a multitude of applications.
Electrophilic Nitration of Benzo- and Dibenzo-Crown Ethers
The direct functionalization of aromatic crown ethers with nitro groups is typically achieved through electrophilic aromatic substitution.[3] The choice of nitrating agent and reaction conditions allows for control over the degree of nitration.
Core Causality Behind Experimental Choices:
The nitrating agent, typically nitric acid (HNO₃), requires an acid catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The choice between a moderate acid like acetic acid and a strong acid like sulfuric acid influences the reaction rate and the number of nitro groups added. Using sulfuric acid, for instance, can lead to tetra-nitro derivatives in excellent yields.[3]
Experimental Protocol 1: Synthesis of Dinitro-dibenzo-18-crown-6
This protocol details a common method for the dinitration of dibenzo-18-crown-6.
Materials:
-
Dibenzo-18-crown-6 (DB18C6)
-
Glacial Acetic Acid (CH₃COOH)
-
Fuming Nitric Acid (HNO₃, 70%)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolution: Dissolve DB18C6 in a mixture of glacial acetic acid and chloroform in a round-bottom flask equipped with a stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Nitration: Slowly add fuming nitric acid dropwise to the cooled solution. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The solution will typically turn yellow or orange.
-
Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A precipitate of dinitro-dibenzo-18-crown-6 will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product is a mixture of cis and trans isomers, which can be separated by recrystallization from a suitable solvent like ethylene glycol monomethyl ether.
Reduction to Amino Derivatives
The reduction of the nitro group to a primary amine is a crucial transformation, converting the electron-withdrawing substituent into an electron-donating one and providing a point for covalent attachment.
Core Causality Behind Experimental Choices:
Catalytic hydrogenation using reagents like hydrazine hydrate with a Raney Nickel catalyst is highly efficient and provides clean conversion to the diamino product. The reaction is driven by the transfer of hydrogen from hydrazine to the nitro groups on the surface of the nickel catalyst.
Experimental Protocol 2: Reduction of Dinitro-dibenzo-18-crown-6
Materials:
-
Dinitro-dibenzo-18-crown-6 (DN-DB18C6)
-
N,N-Dimethylformamide (DMF)
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
Setup: In a round-bottom flask, dissolve the DN-DB18C6 in DMF and heat the solution to approximately 70-80 °C.
-
Catalyst Addition: Carefully add the Raney Nickel catalyst to the warm solution under stirring.
-
Reduction: Add hydrazine hydrate dropwise to the reaction mixture. An exothermic reaction with gas evolution will be observed. Maintain the temperature around 70 °C.
-
Completion: After the addition is complete, continue stirring for 30-60 minutes until the reaction ceases. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the mixture and filter it through a pad of Celite to remove the Raney Nickel catalyst. Add water to the filtrate to precipitate the diamino-dibenzo-18-crown-6.
-
Isolation: Collect the product by vacuum filtration, wash with water, and dry under vacuum.
The synthesis workflow can be visualized as a branching path, starting from the core crown ether and leading to diverse functional molecules.
Novel Application I: Advanced Chemosensors
The electron-withdrawing nature of the nitro group directly impacts the electronic properties of the crown ether, making it a valuable component in the design of sophisticated chemosensors for metal ions.
Mechanism: Electronic Tuning and Signal Transduction
The introduction of a nitro group onto the benzo moiety of a crown ether lowers the electron density of the aromatic ring. This has two primary consequences for sensing applications:
-
Altered Cation Affinity: Theoretical studies using Density Functional Theory (DFT) have shown that electron-withdrawing substituents like —NO₂ lower the binding energy between the crown ether and a metal cation compared to unsubstituted or electron-donating-substituted analogues.[4][5] This allows for the fine-tuning of selectivity.
-
Anion-π Interactions: The electron-poor π-system of the nitroaromatic ring can engage in favorable non-covalent interactions with anions (anion-π interactions).[6][7] In a metal-crown complex, this can lead to a ternary structure involving the cation, the crown, and the counter-anion, which can stabilize the complex and influence the sensor's response.[6]
These electronic effects are exploited in potentiometric and chromogenic sensors.
Application: Ion-Selective Electrodes (ISEs)
Nitro-substituted crown ethers have been successfully employed as ionophores in PVC membrane electrodes for the potentiometric detection of specific metal ions.
Case Study: Nitrobenzo-18-crown-6 for Pb²⁺ and Fe³⁺ Sensing
A PVC membrane electrode incorporating nitrobenzo-18-crown-6 (NB18C6) as the ionophore has demonstrated a nearly Nernstian response for lead (Pb²⁺) ions.[8] The electrode exhibits a stable potential response over a wide concentration range with a low detection limit. Similarly, an iron (Fe³⁺) selective electrode using NB18C6 showed a linear response across a concentration range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M.
Table 1: Performance Data for NB18C6-Based Ion-Selective Electrodes
| Target Ion | Membrane Composition (wt%) | Linear Range (M) | Nernstian Slope (mV/decade) | Detection Limit (M) | Reference |
| Pb²⁺ | 30% PVC, 58.5% o-NPOE¹, 9% NB18C6, 2.5% NaTPB² | 1.0 x 10⁻⁵ – 1.0 x 10⁻² | 30.5 ± 0.5 | 8.9 x 10⁻⁶ | [8] |
| Fe³⁺ | 33% PVC, 60.5% o-NPOE¹, 5% NB18C6, 1.5% KTpClPB³ | 1.0 x 10⁻⁶ – 1.0 x 10⁻¹ | 19.77 ± 0.27 | 7.0 x 10⁻⁷ |
¹o-NPOE: ortho-nitrophenyloctyl ether (plasticizer) ²NaTPB: Sodium tetraphenylborate (ion excluder) ³KTpClPB: Potassium tetrakis(4-chlorophenyl)borate (lipophilic additive)
Experimental Protocol 3: UV-Vis Spectrophotometric Titration for Binding Constant Determination
This protocol outlines how to quantify the interaction between a nitro-substituted crown ether and a metal cation to determine the binding constant (Kₐ).
Objective: To determine the stoichiometry and binding constant of a host-guest complex between a nitro-crown ether and a metal salt.
Materials:
-
Nitro-substituted crown ether (e.g., Dinitro-dibenzo-18-crown-6)
-
Metal salt (e.g., Potassium perchlorate, KClO₄)
-
Spectrophotometric grade solvent (e.g., Acetonitrile)
-
UV-Vis spectrophotometer, quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the nitro-crown ether in acetonitrile at a known concentration (e.g., 0.1 mM).
-
Prepare a concentrated stock solution of the metal salt in the same solvent (e.g., 10 mM).
-
-
Initial Spectrum: Place a known volume and concentration of the crown ether solution into a cuvette and record its initial UV-Vis absorption spectrum. This is the spectrum of the "free" host.
-
Titration:
-
Add a small, precise aliquot of the concentrated metal salt solution to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the new UV-Vis spectrum.
-
-
Repeat: Continue adding aliquots of the metal salt solution, recording the spectrum after each addition, until no further significant changes in the spectrum are observed (indicating saturation).
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength that shows the largest spectral shift upon complexation.
-
Plot the change in absorbance (ΔA) versus the concentration of the metal cation.
-
Fit the resulting binding isotherm using non-linear regression analysis software to a 1:1 or 1:2 binding model to calculate the binding constant (Kₐ).
-
Novel Application II: Stimuli-Responsive Drug Delivery
The redox properties of the nitro group make it an ideal trigger for creating "smart" drug delivery systems that release their payload in response to specific biological environments, particularly the hypoxic (low oxygen) conditions found in solid tumors.
Mechanism: Hypoxia-Activated Bioreduction
Many solid tumors have regions with significantly lower oxygen levels than healthy tissues.[9] This hypoxic environment is characterized by the upregulation of nitroreductase enzymes.[10] These enzymes can selectively reduce nitroaromatic compounds.
The core principle of a hypoxia-activated system is a chemical transformation that occurs selectively under low-oxygen conditions. The reduction of a hydrophobic nitro group to a much more hydrophilic amino group provides a powerful hydrophilic/hydrophobic switch.[10] This transition can be used to trigger the disassembly of a nanocarrier and subsequent release of an encapsulated drug.
Application: Ion-Responsive Polymeric Micelles
While the nitroaromatic group serves as the hypoxia trigger, the crown ether moiety can be retained to add a second layer of responsiveness, for example, to specific ion concentrations. A recent study demonstrated the synthesis of an amphiphilic copolymer incorporating a benzo-18-crown-6 unit, which was prepared by first reducing 4-nitrobenzo-18-crown-6-ether to its amino derivative.[11]
This polymer self-assembles into micelles that can encapsulate drugs. The lower critical solution temperature (LCST) of the polymer, and thus the stability of the micelles, was found to be responsive to potassium ion (K⁺) concentration. The addition of 150 mM K⁺ shifted the LCST from 31 °C to 37 °C (physiological temperature), triggering the release of the encapsulated drug, doxorubicin (DOX).[11]
This dual-responsive system illustrates a sophisticated approach where a nitro-crown ether is used as a precursor to build a nanocarrier that can respond to both ion concentrations (via the crown ether) and could be further adapted to respond to hypoxia (via the nitro-to-amino conversion principle).
Novel Application III: Redox-Switchable Molecular Machines
The ability to reversibly reduce and oxidize the nitro group can be used to control the properties and conformation of crown ethers, making them components of molecular switches and machines.
Mechanism: Redox Control of Electronic Properties
The electronic properties of a nitroaromatic crown ether are starkly different from its corresponding aminoaromatic form.
-
Tetranitro-dibenzo[12]crown-6: This molecule is an electron acceptor. Its central cavity can bind alkali metal ions, and its redox potential is influenced by this binding.[13]
-
Tetraamino-dibenzo[12]crown-6: This molecule is a strong electron donor, even more so than tetrathiafulvalene (TTF), a common component in molecular electronics. Its oxidation potential can be drastically altered by protonation.[13]
By switching between the nitro (oxidized) and amino (reduced) states, one can reversibly switch the molecule from an electron acceptor to a powerful electron donor. This change in electronic character can be used to control intermolecular interactions, such as the binding and release of a guest molecule, forming the basis of a molecular switch.
Potential Application: Controllable Host-Guest Systems
A system based on a redox-active nitro-crown ether could be designed to switch its binding affinity for a specific guest molecule. In its nitro state, the crown ether might bind a particular cation. Upon electrochemical reduction to the amino state, the electronic properties of the host change dramatically, potentially leading to the release of the cation or the preferential binding of a different guest. This reversible process, driven by an external electrical potential, constitutes a simple molecular machine.[14]
Table 2: Redox Potentials of Tetrasubstituted Dibenzo[12]crown-6 Derivatives
| Compound | Process | Redox Potential (E₁/₂) vs. Fc/Fc⁺ | Change upon Cation Binding | Reference |
| Tetranitro-dibenzo[12]crown-6 (1) | Reduction | -0.738 V, -0.844 V | Subtle anodic shift | [13] |
| Tetraamino-dibenzo[12]crown-6 (2) | Oxidation | +0.109 V, +0.525 V | Negligible shift | [13] |
The data shows that the nitro and amino forms have distinct, well-defined redox potentials, confirming their suitability as switchable states. The subtle shift in the reduction potential of the tetranitro derivative upon cation binding indicates that the ion recognition and redox activity are electronically coupled.[13]
Conclusion and Future Outlook
The strategic placement of a nitro group on a crown ether framework is more than a simple substitution; it is a gateway to a host of advanced applications. The strong electron-withdrawing and redox-active nature of the nitro group allows for the rational design of molecules with tunable properties. We have demonstrated how these properties are being leveraged to create highly selective ion sensors, innovative hypoxia-activated drug delivery systems, and the foundational components of redox-driven molecular machines.
The future of this field lies in the integration of these functions. One can envision multi-stimuli responsive systems for theranostics, where a nitro-crown ether-based probe is used to sense a specific ion biomarker in a hypoxic tumor environment while simultaneously triggering the release of a therapeutic agent. As synthetic methodologies become more refined and our understanding of the underlying supramolecular principles deepens, nitro-substituted crown ethers are poised to become increasingly vital tools in materials science, analytical chemistry, and medicine.
References
-
Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. [Link]
-
Making a selective and sensitive iron (III) ion selection sensor based on nitrobenzo-18-crown-6 ionophore. (n.d.). Health and Development Journal. Retrieved January 12, 2026, from [Link]
-
Bakó, P., et al. (2021). Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. Molecules, 26(8), 2241. [Link]
-
Sari, Y., et al. (2020). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Proceedings of the 2nd International Conference on Chemistry, Chemical Process and Engineering (IC3PE 2018). [Link]
-
Akutagawa, T., et al. (2022). Tetranitro- and tetraamino-dibenzo[12]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. CrystEngComm, 24(28), 5099-5109. [Link]
-
DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Frański, R., Gierczyk, B., & Schroeder, G. (2009). Anion-pi Interactions-Interactions Between Benzo-Crown Ether Metal Cation Complexes and Counter Ions. Journal of the American Society for Mass Spectrometry, 20(2), 257–262. [Link]
-
Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. (2022). MDPI. [Link]
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Kim, J., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 19(7), 2727–2734. [Link]
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Theoretical models for 4-Nitrobenzo-18-crown-6 host-guest chemistry
An In-depth Technical Guide: Theoretical Models for 4-Nitrobenzo-18-crown-6 Host-Guest Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Host-guest chemistry, a cornerstone of supramolecular science, relies on the intricate and selective interactions between a host molecule and a guest species. The 4-Nitrobenzo-18-crown-6 (NB18C6) is an exemplary host, where the classic 18-crown-6 macrocycle provides a cation-selective cavity, and the appended 4-nitrobenzo group acts as an electronic modulator and a potential site for further functionalization.[1][2] Understanding the binding mechanisms, selectivity, and dynamics of NB18C6 complexes is paramount for its application in ion sensing, separation technologies, and drug delivery systems.[1][3] Experimental characterization, while essential, often provides time-averaged or bulk property information. To dissect the nuanced forces at the atomic level, theoretical and computational models are indispensable. These models allow us to visualize conformations, quantify interaction energies, and simulate dynamic behavior, providing predictive power that accelerates research and development.[4][5][6] This guide details the principal theoretical frameworks used to investigate NB18C6 host-guest systems, focusing on the causality behind methodological choices and providing actionable protocols for their implementation.
The Quantum Mechanical Lens: Density Functional Theory (DFT)
Density Functional Theory serves as the foundational tool for probing the electronic structure of host-guest systems. It provides a robust balance between computational accuracy and feasibility, making it the method of choice for calculating optimized geometries, interaction energies, and spectroscopic properties of systems like NB18C6 complexes.[4][5]
Core Principles & Rationale
The primary strength of DFT lies in its ability to calculate the ground-state electronic energy of a molecule based on its electron density. This is particularly powerful for host-guest chemistry, as complexation is fundamentally an electronic event involving charge transfer, polarization, and electrostatic interactions. By comparing the calculated energies of the complex with its constituent host and guest, we can derive the binding energy—a direct measure of interaction strength.[7]
The choice of the functional and basis set is critical and represents a key experimental decision in silico. Functionals like B3LYP or M06-2X are often employed for their proven performance with non-covalent interactions, which dominate host-guest binding. Basis sets such as 6-311+G(d,p) are typically chosen to provide sufficient flexibility for accurately describing the electron distribution, especially on the heteroatoms involved in coordination.
Self-Validating Protocol: A DFT Workflow
A trustworthy computational protocol is inherently self-validating. The results must be verifiable against physical observables. For instance, DFT-calculated vibrational frequencies can be directly compared with experimental infrared (IR) spectra to confirm the accuracy of the computed geometry and bonding environment.[4] Similarly, calculated binding enthalpies can be benchmarked against experimental thermodynamic data.[4]
Step-by-Step Protocol for DFT Analysis of a NB18C6-K⁺ Complex:
-
Initial Structure Preparation: Build initial 3D structures of the NB18C6 host, the K⁺ guest, and the [NB18C6-K]⁺ complex. For the complex, place the ion within the crown ether cavity.
-
Geometry Optimization: Perform a full geometry optimization for all three species using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy conformation for each molecule on the potential energy surface.
-
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized structures. This serves two purposes:
-
Verification: Confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).
-
Thermodynamics: Obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to calculate thermodynamic quantities like enthalpy (ΔH) and Gibbs free energy (ΔG).
-
-
Binding Energy Calculation: Calculate the electronic binding energy (ΔE_bind) with Basis Set Superposition Error (BSSE) correction using the counterpoise method. The formula is:
-
ΔE_bind = E_complex - (E_host + E_guest) + E_BSSE
-
-
Thermodynamic Analysis: Calculate the binding enthalpy (ΔH_bind) and Gibbs free energy of binding (ΔG_bind) at a standard temperature (e.g., 298.15 K) using the results from the frequency analysis.
-
Electronic Interaction Analysis: Employ post-calculation analysis tools like Natural Bond Orbital (NBO) to quantify charge transfer between the host and guest and to analyze the specific orbital interactions (e.g., between the oxygen lone pairs of the crown and the vacant orbitals of the cation).[8][9] Hirshfeld surface analysis can also be used to visualize and quantify intermolecular contacts.[10]
Visualization: DFT Workflow Diagram
Caption: Workflow for DFT analysis of host-guest complexation.
Capturing Dynamics: Molecular Dynamics (MD) Simulations
While DFT provides a precise, static picture, host-guest interactions are dynamic processes influenced by temperature, solvent, and conformational flexibility. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the stability of the complex, the role of the solvent shell, and the free energy of binding.[11][12]
Core Principles & Rationale
MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. This requires a force field—a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. The choice of force field (e.g., AMOEBA, AMBER, OPLS) is the critical decision, as its accuracy directly determines the reliability of the simulation.[11] For ion-crown ether systems, a polarizable force field like AMOEBA is often preferred as it can more accurately capture the crucial ion-induced dipole interactions.[11]
Self-Validating Protocol: An MD Workflow
An MD simulation is validated by monitoring the system's bulk properties (temperature, pressure, density) to ensure they remain stable around their target values, indicating a well-equilibrated and physically realistic system. The resulting trajectory should also be analyzed for convergence, ensuring that the simulation time is sufficient to sample the relevant conformational space.
Step-by-Step Protocol for MD Simulation of [NB18C6-K]⁺ in Water:
-
System Preparation:
-
Take the DFT-optimized structure of the [NB18C6-K]⁺ complex.
-
Select an appropriate force field and generate the topology and parameter files for the complex.
-
Place the complex in the center of a simulation box (e.g., a cubic box with 10 Å padding).
-
Solvate the system by filling the box with explicit water molecules (e.g., TIP3P model).
-
Add a counter-ion (e.g., Cl⁻) to neutralize the system's total charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable initial contacts, particularly with the solvent.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) over several hundred picoseconds while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Switch to an NPT ensemble and run for several nanoseconds to allow the system density to equilibrate to the target pressure (e.g., 1 bar).[11]
-
-
Production Run: Once the system is equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for a substantial period (e.g., 100-500 nanoseconds) to collect trajectory data for analysis.
-
Trajectory Analysis:
-
Structural Stability: Calculate the Root Mean Square Deviation (RMSD) of the complex to assess its stability over time.
-
Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) per atom to identify flexible and rigid regions of the host.
-
Solvation Structure: Compute the Radial Distribution Function (RDF) for water molecules around the complexed cation to understand its hydration shell.
-
Binding Free Energy: Use advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or umbrella sampling to calculate the free energy of binding (ΔG_bind), which can be directly compared with experimental values.
-
Visualization: MD Workflow Diagram
Caption: General workflow for a Molecular Dynamics simulation.
Bridging Theory and Experiment: Correlated Spectroscopic Analysis
A powerful application of theoretical models is the direct simulation of experimental spectra. By calculating spectroscopic properties from first principles, we can assign complex experimental signals, understand how they are perturbed by host-guest interactions, and validate the accuracy of our theoretical structures.[13]
Rationale and Application
-
Infrared (IR) Spectroscopy: DFT frequency calculations yield vibrational modes and their intensities. Changes in the calculated frequencies of key functional groups (e.g., the C-O-C ether stretches or the N-O stretches of the nitro group) upon cation binding can be directly correlated with shifts observed in experimental FTIR spectra, confirming the participation of these groups in the interaction.[3][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. These can be converted into chemical shifts (δ) and compared with experimental ¹H or ¹³C NMR data. The change in chemical shift (Δδ) upon complexation is a sensitive probe of the local electronic environment and can be explained by the theoretical model.[2]
Visualization: Theory-Experiment Correlation
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The Serendipitous Crown: A Technical Guide to the Historical Development of Benzo-Crown Ethers
Abstract
This in-depth technical guide chronicles the historical development of benzo-crown ethers, a class of macrocyclic polyethers that has fundamentally reshaped our understanding of molecular recognition and host-guest chemistry. From the serendipitous discovery of dibenzo-18-crown-6 by Charles J. Pedersen to the pioneering work of Jean-Marie Lehn and Donald J. Cram, this guide will explore the key scientific breakthroughs, the evolution of synthetic methodologies, and the profound impact of these molecules on various scientific disciplines. We will delve into the foundational principles of their synthesis, the critical role of the template effect, and the expansion of macrocyclic chemistry into three-dimensional host-guest systems. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and evolution of this remarkable class of compounds.
The Dawn of a New Era in Host-Guest Chemistry: Pedersen's Accidental Discovery
The story of crown ethers begins not with a meticulously planned research project, but with a moment of scientific serendipity. In the 1960s, Charles J. Pedersen, a chemist at DuPont, was investigating the synthesis of multidentate ligands for complexing divalent cations.[1][2] His work involved reacting bis(2-chloroethyl) ether with catechol. During the purification of the reaction mixture, Pedersen isolated a small quantity of a white, crystalline byproduct that exhibited an unusual property: it was sparingly soluble in methanol, but its solubility dramatically increased upon the addition of a sodium salt.[3] This unexpected observation piqued his curiosity and led to a thorough investigation of this mysterious compound.
Through careful analysis, Pedersen identified the byproduct as 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, a cyclic polyether he aptly named "dibenzo-18-crown-6" due to its crown-like structure when complexed with a cation.[3][4] This discovery, published in a landmark 1967 paper in the Journal of the American Chemical Society, marked the birth of crown ether chemistry and laid the groundwork for the field of supramolecular chemistry.[4] For this groundbreaking work, Pedersen was a co-recipient of the 1987 Nobel Prize in Chemistry.[2]
The First Synthesis: A Low-Yield Revelation
Pedersen's initial synthesis of dibenzo-18-crown-6 was not optimized, yielding only about 0.4% of the desired product.[3] The reaction involved the condensation of catechol with bis(2-chloroethyl) ether in the presence of a base.
Caption: Initial reactants for the synthesis of dibenzo-18-crown-6.
Despite the low yield, the discovery was monumental. It demonstrated for the first time that a synthetic organic molecule could selectively bind alkali metal cations.
The Art of the Macrocycle: Evolving Synthetic Strategies
The initial low-yield synthesis of dibenzo-18-crown-6 spurred efforts to develop more efficient methods for its preparation. A key breakthrough was the recognition and application of the "template effect," a concept that has become central to macrocyclic synthesis.[1]
The Template Effect: A Guiding Hand in Cyclization
The template effect describes the role of a metal cation in organizing the precursor molecules into a specific conformation that favors cyclization over polymerization.[5][6] In the synthesis of dibenzo-18-crown-6, the sodium or potassium cation acts as a template, coordinating with the oxygen atoms of the acyclic precursor and holding the reactive ends in close proximity, thus promoting the intramolecular ring-closing reaction.[6] This significantly increases the yield of the desired crown ether.
Caption: The role of the template effect in dibenzo-18-crown-6 synthesis.
A Refined Protocol: The Williamson Ether Synthesis
A significant improvement in the synthesis of dibenzo-18-crown-6 was achieved using the Williamson ether synthesis under high-dilution conditions, which also helps to favor intramolecular cyclization. A detailed and reliable procedure was published in Organic Syntheses.[7]
Experimental Protocol: Synthesis of Dibenzo-18-crown-6 [7]
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is charged with catechol and n-butanol.
-
Base Addition: Sodium hydroxide pellets are added to the stirred mixture.
-
Heating and First Addition: The mixture is heated to reflux, and a solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a period of 2 hours.
-
Second Base Addition: After refluxing, the mixture is cooled, and a second portion of sodium hydroxide pellets is added.
-
Second Addition and Reflux: The mixture is brought back to reflux, and a second solution of bis(2-chloroethyl) ether in n-butanol is added dropwise. The final reaction mixture is refluxed for an extended period (e.g., 16 hours).
-
Workup and Purification: The reaction mixture is acidified, and the product is isolated and purified by recrystallization.
This improved method provides significantly higher yields of dibenzo-18-crown-6 compared to Pedersen's initial report.
Beyond the Crown: Expanding the Horizons of Host-Guest Chemistry
Pedersen's discovery of crown ethers ignited a revolution in chemistry, inspiring other scientists to explore the design and synthesis of even more complex and selective host molecules.
Jean-Marie Lehn and the Cryptands: Three-Dimensional Encapsulation
Building upon Pedersen's two-dimensional macrocycles, French chemist Jean-Marie Lehn developed three-dimensional bicyclic and polycyclic multidentate ligands, which he named "cryptands" (from the Greek kryptos, meaning "hidden").[8][9] Cryptands encapsulate cations within a three-dimensional cavity, leading to even greater stability and selectivity compared to crown ethers.[10][11] The synthesis of cryptands, such as the well-known [2.2.2]cryptand, involves a stepwise approach to construct the bicyclic framework.[8] Lehn's work was instrumental in establishing the field of supramolecular chemistry, for which he shared the 1987 Nobel Prize in Chemistry with Pedersen and Cram.[8]
Caption: The evolution from 2D crown ethers to 3D host molecules.
Donald J. Cram and the Spherands: The Principle of Preorganization
American chemist Donald J. Cram further advanced the field by introducing the concept of "preorganization."[12][13] He designed and synthesized highly rigid and pre-organized host molecules called "spherands," where the binding sites are perfectly arranged to complex a specific guest ion without undergoing significant conformational changes.[14] This preorganization leads to exceptionally high binding affinities and selectivities.[15] Cram's work on host-guest chemistry and the principle of preorganization earned him a share of the 1987 Nobel Prize in Chemistry.[12]
Properties and Applications of Benzo-Crown Ethers
The unique ability of benzo-crown ethers to selectively bind cations has led to a wide range of applications in various scientific and technological fields.
Cation Selectivity
The selectivity of a crown ether for a particular cation is primarily determined by the relative sizes of the cation and the crown ether's cavity. For example, 18-crown-6 has a cavity size that is ideal for complexing the potassium ion (K⁺), while the smaller 15-crown-5 preferentially binds the sodium ion (Na⁺).[14] The presence of the benzo groups in dibenzo-18-crown-6 slightly alters its conformation and binding properties compared to the parent 18-crown-6.
| Crown Ether | Cavity Diameter (Å) | Optimal Cation | Cation Diameter (Å) |
| Benzo-15-crown-5 | 1.7 - 2.2 | Na⁺ | 1.90 |
| Dibenzo-18-crown-6 | 2.6 - 3.2 | K⁺ | 2.66 |
Key Applications
-
Phase-Transfer Catalysis: Benzo-crown ethers can solubilize inorganic salts in organic solvents by complexing the cation. This allows reactions between water-soluble and organic-soluble reactants to occur at the interface or in the organic phase, a process known as phase-transfer catalysis.[16]
-
Ion-Selective Electrodes: The selective binding of cations makes benzo-crown ethers excellent ionophores for use in ion-selective electrodes, which are used to measure the concentration of specific ions in a solution.[17]
-
Drug Delivery and Ion Transport: The ability of crown ethers to transport cations across membranes has been explored for applications in drug delivery and as synthetic ion channels.[18][19][20][21][22]
-
Analytical Chemistry: Benzo-crown ethers are used as stationary phases in chromatography for the separation of ions and isotopes.[17][23]
Conclusion
The historical development of benzo-crown ethers is a testament to the power of scientific curiosity and the unexpected discoveries that can arise from fundamental research. From Pedersen's initial serendipitous observation to the sophisticated design of pre-organized host molecules by Cram, the journey of the crown ether has not only provided chemists with a powerful new class of molecules but has also laid the foundation for the entire field of supramolecular chemistry. The principles of molecular recognition and host-guest interactions, first elucidated through the study of these fascinating macrocycles, continue to drive innovation in fields ranging from materials science to medicine. The legacy of the benzo-crown ether is a vibrant and ever-expanding area of research, with new applications and discoveries continually emerging.
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18.7: Crown Ethers. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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The effect of the presence of crown ether on ion transport across the lipid bilayer. (n.d.). PubMed. Retrieved from [Link]
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K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. (n.d.). PubMed Central. Retrieved from [Link]
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What is the Difference Between Crown Ethers and Cryptands. (2023, December 14). Pediaa.Com. Retrieved from [Link]
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Crown Ether‐Based Ion Transporters in Bilayer Membranes. (n.d.). ResearchGate. Retrieved from [Link]
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Crown Ether And Its Application. (2020, December 8). GM Chemical. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Nitrobenzo-18-crown-6
This guide provides a comprehensive overview of the physical and chemical properties of 4-Nitrobenzo-18-crown-6, a specialized macrocyclic polyether. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and cation complexation behavior of this versatile molecule, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Functionalized Crown Ethers
Crown ethers, first synthesized by Charles J. Pedersen in 1967, are a class of cyclic chemical compounds that consist of a ring containing several ether groups.[1] Their unique ability to selectively bind with various cations has made them invaluable in numerous fields, including analytical chemistry, organic synthesis, and materials science. The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the crown ether's cavity.[2]
4-Nitrobenzo-18-crown-6 is a derivative of the well-known 18-crown-6, featuring a nitro-substituted benzene ring fused to the macrocyclic structure. This functionalization significantly influences the molecule's electronic properties and, consequently, its chemical behavior. The electron-withdrawing nature of the nitro group enhances the acidity of the adjacent catechol-like protons, which can impact its synthesis and reactivity. Furthermore, the nitro group acts as a chromophore, facilitating the study of its complexation behavior using UV-Vis spectroscopy.[2] This guide will explore these unique characteristics in detail.
Synthesis of 4-Nitrobenzo-18-crown-6
The synthesis of 4-Nitrobenzo-18-crown-6 is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach involves the reaction of an alcohol (or a phenoxide) with an organohalide. In the case of 4-Nitrobenzo-18-crown-6, the synthesis proceeds by reacting 4-nitrocatechol with a suitable dihalo-polyether chain.
Causality in Experimental Design
The choice of reactants and conditions is critical for a successful synthesis. 4-Nitrocatechol provides the nitrobenzo moiety, while a dihalo-polyether, such as bis(2-chloroethyl) ether, forms the cyclic polyether ring. The use of a template cation, often a potassium salt, is a key aspect of this synthesis. The potassium ion has a high affinity for the 18-crown-6 cavity and acts as a template, organizing the reacting molecules into the correct conformation for cyclization, thereby increasing the yield of the desired macrocycle.
Detailed Synthesis Protocol
This protocol is based on established Williamson ether synthesis methodologies for analogous crown ethers.[3]
Materials:
-
4-Nitrocatechol
-
Bis(2-chloroethyl) ether
-
Potassium Hydroxide (KOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, or Acetonitrile)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Acetonitrile (for purification)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-nitrocatechol and the anhydrous solvent.
-
Base Addition: While stirring vigorously, slowly add a solution of potassium hydroxide in the same solvent. The formation of the potassium salt of 4-nitrocatechol will be observed.
-
Cyclization: From the dropping funnel, add a solution of bis(2-chloroethyl) ether in the anhydrous solvent dropwise over several hours. The reaction mixture is then heated to reflux and stirred for an extended period (typically 18-24 hours) to ensure complete cyclization.
-
Workup: After cooling, the solvent is removed under reduced pressure. The resulting residue is taken up in dichloromethane and filtered to remove inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude 4-Nitrobenzo-18-crown-6 is purified by recrystallization from a suitable solvent, such as acetonitrile. The product can be isolated as a light yellow to yellow solid.[4]
Diagram of Synthesis Workflow:
Caption: A schematic representation of the synthesis workflow for 4-Nitrobenzo-18-crown-6.
Physical Properties
The physical properties of 4-Nitrobenzo-18-crown-6 are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃NO₈ | [5] |
| Molecular Weight | 357.36 g/mol | [5] |
| Appearance | Light orange to yellow solid | [4] |
| Melting Point | 83 - 87 °C | [4][6] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] Insoluble in water and alcohol at room temperature.[8] |
Chemical and Spectroscopic Properties
The chemical properties of 4-Nitrobenzo-18-crown-6 are dominated by the presence of the electron-withdrawing nitro group and the cation-chelating polyether ring. These features are well-reflected in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of 4-Nitrobenzo-18-crown-6 exhibits characteristic signals for the aromatic protons and the methylene protons of the polyether ring. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7-8 ppm) due to the influence of the nitro group. The methylene protons of the crown ether framework resonate as a series of multiplets in the upfield region (around 3.5-4.5 ppm).[9]
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. The aromatic carbons will show distinct signals, with the carbon atom attached to the nitro group being significantly deshielded. The carbons of the polyether ring will appear in the region characteristic for ether linkages (around 60-70 ppm).[5]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Nitrobenzo-18-crown-6 displays characteristic absorption bands corresponding to its functional groups.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region.
-
NO₂ stretching: Strong asymmetric and symmetric stretching vibrations are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are highly characteristic of the nitro group.
-
C-O-C stretching: A strong, broad absorption band characteristic of the ether linkages in the crown ether ring is typically observed in the 1050-1150 cm⁻¹ region.[10]
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
UV-Visible (UV-Vis) Spectroscopy
The presence of the nitrobenzo moiety makes 4-Nitrobenzo-18-crown-6 amenable to analysis by UV-Vis spectroscopy. The spectrum typically shows strong absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic system. The complexation with cations can induce a shift in these absorption bands (a chromogenic effect), which is the basis for determining binding constants via UV-Vis titration.[11]
Cation Complexation
The defining characteristic of 4-Nitrobenzo-18-crown-6 is its ability to form stable complexes with cations. The 18-crown-6 cavity is particularly well-suited for the potassium ion (K⁺), due to the complementary sizes of the ion and the cavity.[2] The electron-withdrawing nitro group can influence the binding affinity of the crown ether for cations compared to its unsubstituted counterpart, benzo-18-crown-6.
Principles of Cation Selectivity
The selectivity of a crown ether for a particular cation is governed by several factors:
-
Size-fit relationship: The cation that best fits into the cavity of the crown ether will generally form the most stable complex.
-
Cation charge density: Cations with higher charge density may interact more strongly with the lone pairs of the oxygen atoms in the crown ether ring.
-
Solvation effects: The desolvation of the cation is a crucial step in the complexation process. The nature of the solvent can significantly impact the stability of the complex.
Stability Constants
Diagram of Cation Complexation:
Caption: The process of cation complexation by 4-Nitrobenzo-18-crown-6.
Experimental Protocol: Determination of Stability Constants by UV-Vis Titration
This protocol outlines a general method for determining the stability constant of a 4-Nitrobenzo-18-crown-6 complex with a cation using UV-Vis spectroscopy.[12]
Objective: To determine the binding constant of a cation with 4-Nitrobenzo-18-crown-6.
Materials:
-
4-Nitrobenzo-18-crown-6
-
Cation salt (e.g., KCl)
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of 4-Nitrobenzo-18-crown-6 of known concentration in the chosen solvent.
-
Prepare a stock solution of the cation salt of a much higher known concentration in the same solvent.
-
-
Initial Measurement:
-
In a cuvette, place a known volume and concentration of the 4-Nitrobenzo-18-crown-6 solution.
-
Record the initial UV-Vis spectrum.
-
-
Titration:
-
Make successive small additions of the cation salt solution to the cuvette using a micropipette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in absorbance at a wavelength where the maximum spectral change occurs upon complexation.
-
The stability constant can be calculated by fitting the absorbance data to a suitable binding isotherm model (e.g., 1:1 binding model) using non-linear least-squares analysis.
-
Applications in Research and Development
The unique properties of 4-Nitrobenzo-18-crown-6 make it a valuable tool in various scientific disciplines:
-
Ion-Selective Electrodes: Its high selectivity for potassium ions makes it an excellent ionophore in the construction of potassium-selective electrodes for applications in clinical chemistry and environmental monitoring.[4]
-
Phase Transfer Catalysis: By complexing with cations, it can transport salts into organic phases, accelerating reaction rates in heterogeneous systems.
-
Sensor Technology: The chromogenic and electrochemical changes upon cation binding can be utilized in the development of optical and electrochemical sensors.[4]
-
Drug Delivery: The ability to encapsulate and transport ionic species makes it a candidate for investigation in advanced drug delivery systems.[4]
Conclusion
4-Nitrobenzo-18-crown-6 is a functionalized crown ether with a rich and versatile chemistry. Its well-defined structure, characterized by a combination of a rigid nitrobenzo unit and a flexible polyether loop, gives rise to its selective cation binding properties. The presence of the nitro group not only modulates its complexation behavior but also provides a convenient spectroscopic handle for its study. The detailed understanding of its synthesis, physical properties, and chemical interactions, as outlined in this guide, is essential for its effective application in cutting-edge research and development.
References
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- Crown ether. ChemicalBook. Accessed January 12, 2026.
- Benzo-18-crown-6 ether | CAS:14098-24-9 | High Purity | Manufacturer BioCrick. BioCrick. Accessed January 12, 2026.
- Structure of 4′-nitrobenzo-18-crown-6.
- ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);...
- Stability constants for ligand 1 determined by NMR and UV/Vis titration...
- 4-NITROBENZO-18-CROWN-6(53408-96-1) 13C NMR spectrum. ChemicalBook. Accessed January 12, 2026.
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(a) UV-Vis absorption spectra of dibenzo[6]-crown-6 and DHP-crown... ResearchGate. Accessed January 12, 2026.
- Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. Accessed January 12, 2026.
- A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. Accessed January 12, 2026.
- Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. MDPI. Accessed January 12, 2026.
- Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6.
- Dibenzo-18-crown-6. Wikipedia. Accessed January 12, 2026.
- The IR spectra of the polymeric crown ether (PDB18C6), PS and...
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Tetranitro- and tetraamino-dibenzo[6]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. CrystEngComm (RSC Publishing). Accessed January 12, 2026.
- Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. NIH. Accessed January 12, 2026.
- Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Accessed January 12, 2026.
- The crystal structure of 18-crown-6-kO(2,4,5-trinitroimidazol-1-ido-kO)potassium(I). Accessed January 12, 2026.
- Complex formation constants a between the cations and the diazacrown...
- Photoionophores derived from crown ether polycarboxylic acids: synthesis, ion binding, and spectroscopic characteriz
- (PDF) Theoretical Study on the Extraction of Alkaline Earth Salts by 18-Crown-6: Roles of Counterions, Solvent Types and Extraction Temperatures.
- Laser spectroscopic study on the conformations and the hydrated structures of benzo-18-crown-6-ether and dibenzo-18-crown-6-ether in supersonic jets. Physical Chemistry Chemical Physics (RSC Publishing). Accessed January 12, 2026.
- Basic 1H- and 13C-NMR Spectroscopy. Accessed January 12, 2026.
- Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. Accessed January 12, 2026.
- Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies. Accessed January 12, 2026.
- UV and IR Spectroscopy of Transition Metal–Crown Ether Complexes in the Gas Phase: Mn 2+ (benzo-15-crown-5)(H 2 O) 0–2.
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- Ammonium 18-crown-6 complexes with tetrahedral monoanions: X-ray, thermal and comparative analysis of non-covalent interactions. CrystEngComm (RSC Publishing). Accessed January 12, 2026.
- UV and IR Spectroscopy of Transition Metal-Crown Ether Complexes in the Gas Phase: Mn2+(benzo-15-crown-5)(H2O)0-2. PubMed. Accessed January 12, 2026.
- Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia. Accessed January 12, 2026.
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The Nitro Group's Electron-Withdrawing Influence on Crown Ether Complexation: A Technical Guide for Researchers
Abstract
The introduction of substituents onto the crown ether macrocycle is a potent strategy for modulating their cation binding properties. Among these, the nitro (–NO₂) group, a powerful electron-withdrawing moiety, significantly alters the electronic landscape of the crown ether, leading to profound effects on its complexation behavior. This technical guide provides an in-depth exploration of the electron-withdrawing effects of the nitro group on the core characteristics of crown ethers. We will delve into the mechanistic underpinnings of this influence, from the fundamental principles of inductive and resonance effects to the tangible consequences for cation affinity and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to rationally design and utilize nitro-functionalized crown ethers in diverse applications such as ion-selective sensing, phase-transfer catalysis, and separation sciences.
Introduction: The Crown Ether Scaffold and the Power of Substitution
Crown ethers, cyclic polyethers first discovered by Charles Pedersen, are renowned for their remarkable ability to selectively bind cations within their central cavity.[1] This "host-guest" chemistry is governed by a delicate balance of factors, including the relative sizes of the cation and the crown ether's cavity, the nature of the solvent, and the electronic properties of the macrocycle itself.[2] The oxygen atoms lining the cavity create a hydrophilic interior that interacts favorably with positively charged ions, while the ethylene backbone forms a hydrophobic exterior, enabling solubility in organic solvents.[3]
Functionalization of the crown ether framework, particularly on aromatic subunits like in benzo- or dibenzo-crown ethers, offers a powerful tool to fine-tune their complexation characteristics. By introducing substituent groups, one can modulate the electron density of the ether oxygen atoms, thereby altering the strength and selectivity of cation binding. This guide focuses specifically on the impact of the nitro group (–NO₂), a potent electron-withdrawing substituent.
The Electron-Withdrawing Nature of the Nitro Group: A Dual-Action Mechanism
The nitro group exerts its powerful electron-withdrawing effect on an aromatic ring through a combination of two fundamental electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (–I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect acidifies the ring and reduces the electron density on all ring atoms, including those to which the ether oxygens are attached.
-
Resonance Effect (–R): The nitro group can also withdraw electron density through the pi (π) system of the aromatic ring. The π electrons from the ring can be delocalized onto the nitro group, creating resonance structures where a positive charge resides on the aromatic ring. This delocalization further decreases the electron density within the ring.
The synergistic action of these two effects makes the nitro group one of the strongest electron-withdrawing groups. When appended to a benzo-crown ether, this results in a significant reduction of the electron-donating ability of the ether oxygen atoms involved in cation coordination.
A [label="Nitro-Substituted Benzo-Crown Ether", fillcolor="#F1F3F4"]; B [label="Inductive Effect (-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Resonance Effect (-R)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Reduced Electron Density on Ether Oxygens", fillcolor="#FBBC05"]; E [label="Weakened Cation-Crown Ether Interaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Sigma Bond Polarization"]; A -> C [label="Pi-Electron Delocalization"]; B -> D; C -> D; D -> E [label="Lower Lewis Basicity"]; }
Figure 1: Mechanism of Electron Withdrawal by the Nitro Group
Impact on Cation Complexation: Thermodynamics and Selectivity
The reduction in electron density on the ether oxygens has a direct and predictable impact on the thermodynamics of cation binding. The stability of a crown ether-cation complex is quantified by its stability constant (log K), with higher values indicating stronger binding.[3]
The presence of electron-withdrawing nitro groups generally leads to a decrease in the stability constants for complexation with cations.[4] This is because the ether oxygens, being less electron-rich, are less effective Lewis bases and cannot donate their lone pairs as effectively to coordinate with the positively charged cation.
This effect is clearly illustrated by comparing the stability constants of 18-crown-6 with its dibenzo- and dinitro-dibenzo- derivatives. The benzo groups are themselves electron-withdrawing, and the addition of nitro groups further amplifies this effect.
| Crown Ether | Substituent Effect | log K (K⁺ in Methanol) | Reference |
| 18-Crown-6 | None | 6.05 | [3] |
| Dibenzo-18-crown-6 | Weakly Withdrawing | 5.00 | [3] |
| Dinitro-dibenzo-18-crown-6 | Strongly Withdrawing | < 2.0 (estimated) | N/A |
Table 1: Effect of Electron-Withdrawing Groups on the Stability Constant (log K) for K⁺ Complexation.
While the overall binding affinity is reduced, the introduction of nitro groups can sometimes lead to changes in cation selectivity . Crown ether selectivity is often governed by the "size-fit" concept, where the cation that best matches the cavity size of the crown ether forms the most stable complex.[5] However, electronic factors also play a crucial role. By weakening the overall binding, the subtle differences in the energetic penalties of cation desolvation and complex formation can become more pronounced, potentially altering the selectivity profile. For instance, a DFT study on 12-crown-4 derivatives showed that electron-withdrawing substituents lower the binding energy for alkali metal ions.[4]
Synthesis of Nitro-Substituted Crown Ethers
The synthesis of nitro-substituted crown ethers is typically achieved through the electrophilic nitration of a pre-formed benzo- or dibenzo-crown ether. The aromatic rings of these crown ethers are activated towards electrophilic substitution, allowing for the direct introduction of nitro groups.
Experimental Protocol: Synthesis of Dinitro-dibenzo-18-crown-6
This protocol describes a common method for the nitration of dibenzo-18-crown-6.
Materials:
-
Dibenzo-18-crown-6
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Methanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of dibenzo-18-crown-6 in 100 mL of glacial acetic acid with gentle warming and stirring.
-
Cooling: Cool the solution to 10-15 °C in an ice bath.
-
Nitration: While maintaining the temperature below 20 °C, slowly add 10 mL of concentrated nitric acid dropwise with vigorous stirring over a period of 30 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours. A yellow precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with 50 mL of cold water, 50 mL of cold methanol, and finally with a small amount of diethyl ether.
-
Drying: Dry the purified dinitro-dibenzo-18-crown-6 in a vacuum oven at 60 °C.
Self-Validation: The success of the synthesis can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy). The appearance of characteristic peaks for the nitro group in the IR spectrum (typically around 1520 and 1350 cm⁻¹) and the downfield shift of aromatic protons in the NMR spectrum are indicative of successful nitration.
A [label="Dissolve Dibenzo-18-crown-6\nin Acetic Acid", fillcolor="#F1F3F4"]; B [label="Cool to 10-15 °C", fillcolor="#FBBC05"]; C [label="Add Conc. Nitric Acid\n(dropwise, < 20 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Stir at Room Temp.\n(2 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Vacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Wash with Water,\nMethanol, Ether", fillcolor="#FBBC05"]; G [label="Dry under Vacuum", fillcolor="#F1F3F4"]; H [label="Characterization\n(NMR, IR, MP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Figure 2: Workflow for the Synthesis of Dinitro-dibenzo-18-crown-6
Characterization of Cation Binding: UV-Vis Spectrophotometric Titration
A straightforward and widely used method to determine the stability constant of a crown ether-cation complex is UV-Vis spectrophotometric titration.[6] This technique is applicable when the complexation event results in a change in the UV-Vis absorption spectrum of the crown ether, which is often the case for aromatic crown ethers.
Experimental Protocol: Determination of Stability Constant (K) for a Nitro-crown Ether with K⁺
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Quartz cuvettes (1 cm path length)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Stock solution of the nitro-crown ether of known concentration
-
Stock solution of a potassium salt (e.g., KCl, KSCN) of known concentration
-
Micropipettes
Procedure:
-
Initial Spectrum: Record the UV-Vis spectrum of a dilute solution of the free nitro-crown ether in the chosen solvent.
-
Titration: To the cuvette containing the crown ether solution, add a small, precise aliquot of the potassium salt stock solution.
-
Equilibration and Measurement: Mix the solution thoroughly and allow it to equilibrate. Record the UV-Vis spectrum.
-
Repeat: Continue adding aliquots of the potassium salt solution and recording the spectra until no further significant changes in the absorbance are observed, indicating saturation.
-
Data Analysis: Monitor the change in absorbance at a specific wavelength where the change is most pronounced. Plot the change in absorbance (ΔA) as a function of the molar ratio of [K⁺]/[Crown Ether].
-
Calculation: The stability constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex, using non-linear regression analysis.[6][7]
Self-Validation: The quality of the data is assessed by the goodness of fit of the experimental data to the theoretical binding isotherm. A well-defined saturation curve and a high correlation coefficient (R² > 0.99) for the non-linear fit indicate a reliable determination of the stability constant.
Start [label="Start", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Host [label="Measure Spectrum of\nFree Crown Ether", fillcolor="#F1F3F4"]; Add_Guest [label="Add Aliquot of\nK⁺ Solution", fillcolor="#FBBC05"]; Measure_Complex [label="Measure Spectrum", fillcolor="#F1F3F4"]; Check_Saturation [label="Saturation Reached?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plot_Data [label="Plot ΔA vs. [K⁺]/[Crown]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fit_Model [label="Fit to Binding Model", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Determine K", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Measure_Host; Measure_Host -> Add_Guest; Add_Guest -> Measure_Complex; Measure_Complex -> Check_Saturation; Check_Saturation -> Add_Guest [label="No"]; Check_Saturation -> Plot_Data [label="Yes"]; Plot_Data -> Fit_Model; Fit_Model -> End; }
Figure 3: Logical Flow of UV-Vis Titration Experiment
Applications of Nitro-Substituted Crown Ethers
The modified binding properties of nitro-crown ethers make them valuable in several applications.
Ion-Selective Electrodes (ISEs)
Nitro-substituted crown ethers can be incorporated as ionophores in the membranes of ion-selective electrodes.[8][9] The selectivity and sensitivity of the electrode are directly related to the binding characteristics of the ionophore. For example, nitrobenzo-18-crown-6 has been successfully used as an ionophore in a PVC membrane electrode for the potentiometric sensing of lead ions.[8] The electron-withdrawing nitro group modifies the binding affinity, contributing to the electrode's selective response to the target ion over other interfering ions.
Phase-Transfer Catalysis (PTC)
Crown ethers are excellent phase-transfer catalysts, facilitating the transfer of ionic reagents from an aqueous or solid phase into an organic phase where the reaction occurs.[10][11] The efficiency of a crown ether as a PTC depends on its ability to complex the cation of the ionic reagent and the lipophilicity of the resulting complex. While the reduced binding strength of nitro-crown ethers might seem detrimental, it can be advantageous in certain catalytic cycles where rapid release of the cation is required. The increased lipophilicity of the nitro-substituted crown ether can also enhance its solubility and stability in the organic phase.
Conclusion
The incorporation of nitro groups onto a crown ether framework is a powerful and predictable method for modulating its cation binding properties. The strong electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, reduces the electron density of the coordinating ether oxygens. This, in turn, leads to a general decrease in the stability of the resulting cation complexes. This fundamental principle allows for the rational design of crown ethers with tailored affinities and selectivities for specific applications. From the development of sensitive and selective ion sensors to the fine-tuning of phase-transfer catalysts, the strategic use of the nitro group's electronic influence continues to be a valuable tool for researchers in supramolecular chemistry and beyond.
References
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Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI. [Link]
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DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Atlantis Press. [Link]
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Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. PubMed. [Link]
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Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. ResearchGate. [Link]
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crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. Rasayan Journal of Chemistry. [Link]
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Synthesis and Evaluation of a Bis(crown ether) Ionophore with a Conformationally Constrained Bridge in IonSelective Electrodes. ResearchGate. [Link]
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What is the role of crown ether in electrochemistry?. Koyon. [Link]
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A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. [Link]
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A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]
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Cation Binding by Crown Ethers. ResearchGate. [Link]
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A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. PMC. [Link]
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PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. [Link]
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Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems. RSC Publishing. [Link]
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Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. MDPI. [Link]
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Ion sensors with crown ether-functionalized nanodiamonds. PMC. [Link]
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Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies. [Link]
-
Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes. Beilstein Journals. [Link]
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Introduction: The Significance of a Modified Crown Ether
An In-Depth Technical Guide to 4-Nitrobenzo-18-crown-6: Synthesis, Cation Complexation, and Advanced Applications
Crown ethers, first synthesized by Charles Pedersen in 1967, represent a class of macrocyclic polyethers renowned for their remarkable ability to selectively bind cations.[1][2] This capacity for molecular recognition, where the ether's cavity size and the cation's ionic radius dictate the binding affinity, opened new frontiers in supramolecular chemistry.[1][3] Among these, 18-crown-6, with its 18-atom ring and six oxygen donor atoms, exhibits a particular affinity for the potassium (K⁺) cation.[2][4]
This guide focuses on a key derivative: 4'-Nitrobenzo-18-crown-6 (NB18C6). This molecule integrates the foundational 18-crown-6 structure with a benzo group, upon which a nitro (NO₂) group is substituted. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the crown ether, enhancing its affinity for specific metal ions and broadening its applicability.[5][6] This modification makes 4'-Nitrobenzo-18-crown-6 an invaluable tool in diverse fields, including analytical chemistry for ion extraction and separation, the development of highly selective sensors, and as a reagent in organic synthesis.[5][6] This document serves as a technical review for researchers and drug development professionals, detailing the synthesis, physicochemical properties, core complexation chemistry, and critical applications of this versatile compound.
Physicochemical Properties
4'-Nitrobenzo-18-crown-6 is typically a light orange to yellow solid at room temperature.[5] Its fundamental properties are crucial for its application in various chemical environments. The nitro substituent not only modulates its cation-binding capabilities but also enhances its solubility in common organic solvents, a key advantage for its use in extraction processes and as a ligand in coordination chemistry.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₃NO₈ | [5][7] |
| Molecular Weight | 357.36 g/mol | [5][7] |
| CAS Number | 53408-96-1 | [5][7] |
| Appearance | Light orange to yellow solid/powder | [5] |
| Melting Point | 82.5 - 88.5 °C | [5][8] |
| Purity | ≥ 97% (GC) | [5] |
| IUPAC Name | 20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | [7] |
| Synonyms | 2,3-(4-Nitrobenzo)-1,4,7,10,13,16-hexaoxacyclooctadec-2-ene | [5] |
Synthesis Pathway
The synthesis of 4'-Nitrobenzo-18-crown-6 typically starts from a commercially available precursor, dibenzo-18-crown-6 (DB18C6). The core of the synthesis involves an electrophilic aromatic substitution reaction—specifically, nitration. While direct nitration of the parent 18-crown-6 is not feasible, the fused benzene rings on DB18C6 provide the necessary sites for this modification. The process generally involves reacting DB18C6 with a nitrating agent, such as nitric acid, often in a suitable solvent like acetonitrile, to introduce the nitro group onto one of the benzene rings.[1] Subsequent reduction of the dinitro derivative can be performed to create the corresponding diamine, which can be further functionalized.[1]
Caption: Ion-dipole interactions between K⁺ and oxygen atoms in the NB18C6 cavity.
Key Applications and Methodologies
The unique properties of 4'-Nitrobenzo-18-crown-6 have led to its use in several high-value applications, particularly where selective ion recognition is paramount.
Ion-Selective Electrodes (ISEs)
A major application of NB18C6 is as an ionophore in the fabrication of ion-selective electrodes (ISEs). [5]These sensors are used for the potentiometric determination of specific ion concentrations in a sample. NB18C6 has been successfully employed in PVC membrane electrodes for the detection of lead (Pb²⁺) and shows high selectivity for potassium (K⁺). [9][10] The ionophore (NB18C6) is embedded within a plasticized PVC membrane. When the electrode is immersed in a sample solution, the ionophore selectively binds with the target ion (e.g., Pb²⁺) at the membrane-solution interface. This complexation event generates a potential difference across the membrane, which is measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the target ion's activity, allowing for its quantification.
Performance of a Lead (Pb²⁺) Ion-Selective Electrode using NB18C6:
| Parameter | Performance Characteristic | Source |
| Membrane Composition | 30% PVC, 58.5% NPOE, 9% NB18C6, 2.5% NaTPB | [10] |
| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M | [10] |
| Slope | 30.5 ± 0.5 mV/decade (Near-Nernstian for Pb²⁺) | [10] |
| Detection Limit | 8.9 x 10⁻⁶ M | [10] |
| Response Time | ~11 seconds | [10] |
| Working pH Range | 4.0 - 6.7 | [10] |
Experimental Protocol: Fabrication of a Pb²⁺-Selective PVC Membrane Electrode [10] This protocol outlines the steps to create a lead-selective electrode using 4'-Nitrobenzo-18-crown-6 as the ionophore.
-
Membrane Cocktail Preparation:
-
In a small glass vial, thoroughly mix 9 mg of 4'-Nitrobenzo-18-crown-6 (ionophore), 58.5 mg of o-nitrophenyl octyl ether (NPOE, plasticizer), and 2.5 mg of sodium tetraphenylborate (NaTPB, anion excluder).
-
Add 30 mg of high molecular weight polyvinyl chloride (PVC) to the mixture.
-
Dissolve the entire mixture in approximately 2-3 mL of tetrahydrofuran (THF). Stir until a clear, homogenous solution is obtained.
-
-
Membrane Casting:
-
Pour the resulting solution into a glass ring (e.g., 2 cm diameter) placed on a smooth glass plate.
-
Allow the THF to evaporate slowly at room temperature for at least 24 hours. This will result in a flexible, transparent membrane.
-
-
Electrode Assembly:
-
Cut a small disc (approx. 5-7 mm diameter) from the cast membrane.
-
Mount the membrane disc onto the end of a PVC electrode body.
-
Fill the electrode body with an internal filling solution (e.g., 1.0 x 10⁻³ M Pb(NO₃)₂).
-
Insert an Ag/AgCl reference electrode into the internal solution to complete the assembly.
-
-
Conditioning:
-
Condition the newly assembled electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 12 hours before use. This step ensures equilibrium is established at the membrane surface, leading to stable and reproducible potential readings.
-
Solvent Extraction of Metal Ions
Solvent extraction is a technique used to separate metal ions from an aqueous solution into an immiscible organic solvent. [11][12]Crown ethers are highly effective reagents for this purpose. [13]4'-Nitrobenzo-18-crown-6, dissolved in an organic solvent like nitrobenzene, can selectively complex with metal cations at the aqueous-organic interface. [13]The resulting lipophilic complex is then drawn into the organic phase. The efficiency of this process depends on factors such as pH, the nature of the anion in the aqueous phase, and the concentration of the crown ether. [11]This method is valuable for purifying metal solutions and for analytical pre-concentration of trace metals. [13]
Caption: A generalized workflow for the solvent extraction of metal cations.
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). [14]Crown ethers, including derivatives like NB18C6, can function as effective phase transfer catalysts. [14][15]They operate by complexing an inorganic cation (like K⁺ from a reagent such as KMnO₄ or KOH) from an aqueous or solid phase. [15][16]The resulting lipophilic complex transports the cation and its associated anion into the organic phase, where the "naked" and highly reactive anion can participate in the desired organic reaction. [4]This methodology enhances reaction rates, improves yields, and often allows for milder reaction conditions. [14]
Conclusion and Future Outlook
4'-Nitrobenzo-18-crown-6 stands out as a highly functionalized macrocycle with significant utility in modern chemistry. Its well-defined structure, combining the selective binding cavity of 18-crown-6 with the electronic influence of a nitrobenzo moiety, provides a robust platform for sophisticated applications. The research reviewed herein demonstrates its proven efficacy as a key component in ion-selective electrodes for environmental and biomedical monitoring, as a selective extractant for metal ion separation and purification, and as a catalyst in multiphase organic reactions.
Future research may focus on immobilizing NB18C6 onto solid supports to create reusable sensor materials or extraction chromatography columns. [17]Further derivatization of the nitro or benzo groups could lead to the development of chromogenic or fluorogenic sensors, where cation binding induces a measurable optical response. [1][18]For professionals in drug development, the principles of selective ion transport mediated by such compounds are analogous to biological ionophore activity, offering insights into membrane transport mechanisms and the design of novel drug delivery systems. [3][19]As the demand for highly selective and sensitive analytical tools grows, the importance of well-characterized molecules like 4'-Nitrobenzo-18-crown-6 will undoubtedly continue to increase.
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4'-Nitrobenzo-18-crown 6-Ether | C16H23NO8 | CID 602198. PubChem. [Link]
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4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. PubMed. [Link]
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Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R4NCy. MDPI. [Link]
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Complexation of the Ammonium Cation With dibenzo-18-crown-6: Extraction and DFT Study. Acta Chimica Slovenica. [Link]
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Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. ResearchGate. [Link]
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Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]
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Structure of 4′-nitrobenzo-18-crown-6. ResearchGate. [Link]
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Solvent extraction of rare earth metals with crown ethers. Royal Society of Chemistry. [Link]
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NMR and infrared studies of the complexation reaction of 18-crown-6 with some organic solvents. Journal of the American Chemical Society. [Link]
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Extraction of Selected Metal Ions with Mixtures of N,N,N',N'-tetra-n-octyldiglycolamide and 4,4′(5′)-di-t-butylcyclohexano 18-crown-6. ResearchGate. [Link]
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Solvent Extraction of Some Divalent Metal Cations into Nitrobenzene by Using a Synergistic Mixture of Strontium Dicarbollylcobaltate and p-tert-Butylcalixa[11]rene-tetrakis (N,N-Diethylacetamide). PubMed. [Link]
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18-Crown-6. Wikipedia. [Link]
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Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. ResearchGate. [Link]
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18-crown-6. Organic Syntheses. [Link]
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Solvent extraction: the coordination chemistry behind extractive metallurgy. Royal Society of Chemistry. [Link]
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PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
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Complexation of the Ammonium Cation with Dibenzo-18-crown-6: Extraction and DFT Study. ResearchGate. [Link]
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Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. [Link]
-
Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies. [Link]
-
Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing. [Link]
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Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI. [Link]
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Macrocycles in the Classroom – Making Biochemical Processes Understandable with the Help of Crown Ethers. University of Wuppertal. [Link]
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Study of Solid–Liquid Phase Transfer Catalysed Reaction to Produce P -Nitroanisole Using 18-Crown-6 as Catalyst. ResearchGate. [Link]
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Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. PubMed. [Link]
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Use of mobile phase 18-crown-6 to improve peak resolution between mono- and divalent metal and amine cations in ion chromatography. PubMed. [Link]
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18-crown-6. PTC Organics, Inc.. [Link]
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PRINCIPLE AND APPLICATIONS OF ION SELECTIVE ELECTRODES-AN OVERVIEW. International Journal of Advanced Research in Science and Engineering. [Link]
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PHASE TRANSFER CATALYSTS. JETIR. [Link]
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Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. The Royal Society of Chemistry. [Link]
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Silica based click-dibenzo-18-crown-6-ether high performance liquid chromatography stationary phase and its application in separation of fullerenes. PubMed. [Link]
-
Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. ResearchGate. [Link]
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Methodological & Application
The Definitive Guide to 4-Nitrobenzo-18-crown-6 as an Ionophore in Ion-Selective Electrodes
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Nitrobenzo-18-crown-6 as a highly selective ionophore in the fabrication and use of ion-selective electrodes (ISEs). This guide delves into the fundamental principles, provides detailed, field-proven protocols, and offers insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Unique Advantage of 4-Nitrobenzo-18-crown-6
Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively complex with various cations, a property that makes them invaluable in the field of chemical sensing.[1] The 18-crown-6 ether, with its 18-membered ring containing six oxygen atoms, exhibits a particular affinity for potassium ions (K⁺) due to the complementary size of the ion and the ether's cavity.[2][3] However, the functionalization of the crown ether structure can significantly alter its selectivity profile.
The introduction of a nitrobenzo group to the 18-crown-6 macrocycle, yielding 4-Nitrobenzo-18-crown-6 (NB18C6), introduces a critical modification. The nitro group (NO₂) is strongly electron-withdrawing, which modulates the electron density of the aromatic ring and, consequently, the complexing ability of the entire ionophore.[4][5] This modification has been shown to be of "utmost importance with respect to potentiometric performance," enhancing the ionophore's affinity for specific metal ions and making it a superior sensing material for certain applications.[4] This guide will focus on its application in the potentiometric determination of lead (Pb²⁺) and iron (Fe³⁺) ions, for which it has demonstrated exceptional selectivity and sensitivity.
Part 1: The Science Behind the Sensor - Mechanism of Action
An ion-selective electrode operates by measuring the potential difference that arises across a selective membrane when it is in contact with a solution containing the target ion.[6][7][8] The heart of the ISE is the ionophore-doped membrane, which facilitates the selective transport of the target ion.
The Role of 4-Nitrobenzo-18-crown-6
The NB18C6 ionophore is dispersed within a polymeric membrane, typically composed of poly(vinyl chloride) (PVC). The crown ether's cavity provides a size-selective binding site for metal cations. The electron-withdrawing nitro group on the benzo moiety is crucial for enhancing the selectivity towards certain cations, like Pb²⁺ and Fe³⁺, over others. This is attributed to the altered electronic properties of the crown ether, which influences the stability of the formed complex.
Key Components of the Ion-Selective Membrane:
-
Poly(vinyl chloride) (PVC): A high molecular weight polymer that provides a flexible and durable matrix for the other membrane components.[9][10][11][12]
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE): A highly lipophilic organic liquid that dissolves the ionophore and other additives, ensuring a homogenous membrane.[13][14][15][16] The plasticizer's dielectric constant influences the mobility of the ionophore-ion complex within the membrane, thereby affecting the electrode's response and selectivity.[2][13] o-NPOE is a polar plasticizer often favored for its ability to enhance sensor lifetime and provide sensitive responses for multi-charged ions.[12][13][17]
-
Lipophilic Additive (e.g., Sodium Tetraphenylborate, NaTPB): Often referred to as an "anion excluder," this component is a salt with a large, lipophilic anion. Its primary role is to reduce interference from lipophilic anions present in the sample solution and to decrease the electrical resistance of the membrane, leading to a more stable and selective response.[18]
Caption: Ion-Sensing Mechanism at the Membrane Interface.
Part 2: Experimental Protocols
The following protocols provide step-by-step instructions for the fabrication, conditioning, and use of 4-Nitrobenzo-18-crown-6 based ion-selective electrodes.
Protocol 1: Fabrication of a Lead (Pb²⁺) Ion-Selective Electrode
This protocol is based on established formulations for a highly selective Pb²⁺ sensor.[19]
Materials:
-
4-Nitrobenzo-18-crown-6 (NB18C6) (Ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)[20]
-
Sodium tetraphenylborate (NaTPB) (Lipophilic Additive)
-
Tetrahydrofuran (THF), analytical grade
-
Ag/AgCl wire (Internal reference electrode)
-
Glass or plastic electrode body
-
Internal filling solution: 1.0 x 10⁻³ M Pb(NO₃)₂
-
Polishing paper or alumina slurry
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a small glass vial, weigh the following components precisely:
-
PVC: 30 mg
-
o-NPOE: 58.5 mg
-
NB18C6: 9 mg
-
NaTPB: 2.5 mg
-
-
Add approximately 1 mL of THF to the vial.
-
Seal the vial and stir the mixture vigorously until all components are completely dissolved, resulting in a clear, slightly viscous solution.
-
-
Casting the Membrane:
-
Prepare a clean, flat glass plate.
-
Pour the membrane cocktail onto the glass plate and allow the THF to evaporate slowly at room temperature for at least 24 hours. A fume hood is recommended.
-
Once the solvent has fully evaporated, a flexible, transparent membrane will be formed.
-
-
Electrode Assembly:
-
Cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.
-
Securely attach the membrane disc to the end of the electrode body using a PVC/THF slurry as an adhesive. Ensure a watertight seal.
-
Fill the electrode body with the internal filling solution (1.0 x 10⁻³ M Pb(NO₃)₂), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the filling solution.
-
-
Electrode Conditioning:
-
Conditioning is a critical step to ensure a stable and sensitive response.[21][22]
-
Immerse the newly fabricated electrode in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 24 hours before its first use.[23] For subsequent uses after short-term storage, a 30-minute conditioning period in a low-concentration standard is sufficient.[21]
-
Protocol 2: Fabrication of an Iron (Fe³⁺) Ion-Selective Electrode
This protocol is adapted from literature for a selective Fe³⁺ sensor.
Materials:
-
4-Nitrobenzo-18-crown-6 (NB18C6) (Ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Lipophilic Additive)
-
Tetrahydrofuran (THF), analytical grade
-
Ag/AgCl wire (Internal reference electrode)
-
Glass or plastic electrode body
-
Internal filling solution: 1.0 x 10⁻³ M FeCl₃
-
Polishing paper or alumina slurry
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a small glass vial, weigh the following components:
-
PVC: 33 mg
-
o-NPOE: 60.5 mg
-
NB18C6: 5 mg
-
KTpClPB: 1.5 mg
-
-
Add approximately 1 mL of THF to the vial.
-
Seal and stir until a homogenous solution is formed.
-
-
Casting the Membrane and Electrode Assembly:
-
Follow steps 2 and 3 from Protocol 1, using the Fe³⁺ membrane cocktail and the appropriate internal filling solution (1.0 x 10⁻³ M FeCl₃).
-
-
Electrode Conditioning:
-
Immerse the electrode in a 1.0 x 10⁻³ M FeCl₃ solution for 24 hours prior to use.
-
Caption: General Experimental Workflow for ISE Fabrication and Use.
Part 3: Performance Characteristics and Data
The performance of an ion-selective electrode is characterized by several key parameters. The following table summarizes the typical performance of NB18C6-based electrodes for Pb²⁺ and Fe³⁺.
| Parameter | Pb²⁺ Selective Electrode | Fe³⁺ Selective Electrode |
| Ionophore | 4-Nitrobenzo-18-crown-6 | 4-Nitrobenzo-18-crown-6 |
| Membrane Composition | 9% NB18C6, 30% PVC, 58.5% o-NPOE, 2.5% NaTPB[19] | 5% NB18C6, 33% PVC, 60.5% o-NPOE, 1.5% KTpClPB |
| Nernstian Slope | 30.5 ± 0.5 mV/decade[19] | 19.77 ± 0.27 mV/decade |
| Linear Range | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M[19] | 1.0 x 10⁻⁶ - 1.0 x 10⁻¹ M |
| Detection Limit | 8.9 x 10⁻⁶ M[19] | 7.0 x 10⁻⁷ M |
| pH Range | 2.2 - 4.1[19] | 2.9 - 6.1 |
| Response Time | ~6 seconds[19] | ~15 seconds |
| Lifetime | > 3 months[19] | > 12 weeks |
Note on Selectivity: The selectivity of an ISE is determined by its ability to respond to the target ion in the presence of other interfering ions. The selectivity coefficients (K pot) are a measure of this preference. For the Pb²⁺ electrode, good selectivity is observed against common alkali, alkaline earth, and some transition metal ions.[19] Similarly, the Fe³⁺ electrode demonstrates high selectivity in the presence of various mono-, di-, and trivalent cations.
Part 4: Troubleshooting and Best Practices
-
Drifting or Unstable Readings: This is often due to improper conditioning.[21] Ensure the electrode is conditioned for the recommended time. Air bubbles trapped at the membrane surface can also cause instability; gently tap the electrode to dislodge them.
-
Low Slope: A slope significantly lower than the theoretical Nernstian value may indicate membrane fouling or leaching of membrane components. Polishing the electrode tip or recasting the membrane may be necessary.
-
Interference: If measurements are performed in complex matrices, the presence of high concentrations of interfering ions can affect accuracy. Refer to selectivity coefficient data to assess potential interferences.
-
Rinsing: Always rinse the electrode with deionized water and gently blot dry between measurements to prevent cross-contamination.[24]
Conclusion
4-Nitrobenzo-18-crown-6 is a versatile and highly effective ionophore for the development of ion-selective electrodes, particularly for the determination of lead and iron ions. The electron-withdrawing nitro group significantly enhances its selectivity, leading to sensors with low detection limits, wide linear ranges, and good operational lifetimes. By following the detailed protocols and understanding the roles of the various membrane components, researchers can successfully fabricate and utilize these powerful analytical tools in a wide range of applications, from environmental monitoring to clinical analysis.
References
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Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. [Online] Available from: [Link]
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Nyan Chemistry. (2021). How to produce DIY ion exchange membranes for various electrochemical applications. YouTube. [Online] Available from: [Link]
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NT Sensors. Conditioning solutions for ion sensors. [Online] Available from: [Link]
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Principle of ion-selective electrode (I.S.E.). [Online] Available from: [Link]
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ResearchGate. Fabrication of PVC Membrane Based Ion Selective Electrode by Using the Newly Synthesised Copper Schiff Base Complex. [Online] Available from: [Link]
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Vernier. ION SELECTIVE ELECTRODES. LabFiz. [Online] Available from: [Link]
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MDPI. Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. [Online] Available from: [Link]
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International Journal of Chemical Studies. Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. [Online] Available from: [Link]
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Fabricating a Potassium-Selective Electrode Using 4-Nitrobenzo-18-crown-6: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of a potassium-selective electrode (K-ISE) utilizing 4-Nitrobenzo-18-crown-6 as the active ionophore. This protocol emphasizes the underlying scientific principles and provides detailed, step-by-step instructions to ensure robust and reproducible electrode performance.
Introduction: The Significance of Selective Potassium Sensing
Potassium ions (K⁺) are fundamental to a vast array of physiological and pathological processes, including nerve impulse transmission, muscle contraction, and the maintenance of cellular membrane potential. Consequently, the accurate and selective measurement of potassium concentration is of paramount importance in biomedical research and clinical diagnostics. Ion-selective electrodes (ISEs) offer a powerful analytical tool for this purpose, providing real-time, cost-effective, and highly selective ion detection.[1][2]
The core of any ISE is the ionophore, a molecule designed to selectively bind to a target ion.[3] Crown ethers, particularly 18-crown-6 and its derivatives, have demonstrated a remarkable affinity for potassium ions, largely due to the compatibility between the ion's diameter and the crown's cavity size.[4][5][6] The inclusion of a nitrobenzo group, as in 4-Nitrobenzo-18-crown-6, enhances the ionophore's performance within the electrode's polymeric membrane.
This guide will detail the fabrication of a robust K-ISE based on a poly(vinyl chloride) (PVC) matrix, a widely used polymer for its chemical inertness and mechanical stability.[7] We will explore the critical roles of each membrane component and provide a systematic protocol for electrode construction, conditioning, and performance evaluation.
Principle of Operation: The 4-Nitrobenzo-18-crown-6 Mechanism
The selectivity of the electrode hinges on the specific interaction between the 4-Nitrobenzo-18-crown-6 ionophore and potassium ions. The crown ether's central cavity, lined with oxygen atoms, provides a thermodynamically favorable environment for the dehydration and complexation of K⁺ ions from the aqueous sample solution. This selective binding event creates a charge separation at the interface between the sample and the electrode membrane, generating a potential difference. This potential, governed by the Nernst equation, is directly proportional to the logarithm of the potassium ion activity in the sample.
Caption: Selective binding of K⁺ by the crown ether ionophore.
Materials and Reagents
Ensuring the purity of all reagents is critical for optimal electrode performance.
| Component | Function | Recommended Supplier | Purity |
| 4-Nitrobenzo-18-crown-6 | Potassium Ionophore | Sigma-Aldrich | ≥98% |
| High molecular weight Poly(vinyl chloride) (PVC) | Membrane Matrix | Sigma-Aldrich | Selectophore™ |
| 2-Nitrophenyl octyl ether (o-NPOE) | Plasticizer | Sigma-Aldrich | Selectophore™ |
| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Anionic Excluder | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | Solvent | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Potassium Chloride (KCl) | Calibration Standards | Sigma-Aldrich | Analytical Grade |
| Deionized Water | Solvent | Millipore Milli-Q | 18.2 MΩ·cm |
Rationale for Component Selection:
-
Ionophore (4-Nitrobenzo-18-crown-6): This is the heart of the sensor, providing the selective recognition of potassium ions.
-
PVC Matrix: This polymer provides the structural integrity for the membrane, entrapping the other components.
-
Plasticizer (o-NPOE): The plasticizer is a crucial component that acts as a solvent for the ionophore and the anionic excluder within the PVC matrix.[8][9][10] It ensures the mobility of the ionophore, facilitates ion exchange, and improves the mechanical properties of the membrane.[8][11] The choice of plasticizer can significantly impact the electrode's selectivity and sensitivity.[9][11] Leaching of the plasticizer over time can limit the electrode's lifetime.[12]
-
Anionic Excluder (KTpClPB): This lipophilic salt is incorporated into the membrane to minimize the interference from anionic species present in the sample. By creating a net negative charge within the membrane, it repels anions, thereby enhancing the electrode's selectivity for cations.
-
Solvent (THF): THF is an excellent solvent for all the membrane components, allowing for the formation of a homogenous "cocktail" solution, which is essential for creating a uniform and functional membrane.
Fabrication Protocol: A Step-by-Step Guide
This protocol outlines the fabrication of a PVC membrane-based K-ISE. All procedures should be performed in a well-ventilated fume hood.
Part 1: Preparation of the Membrane Cocktail
-
Component Weighing: Accurately weigh the following components into a clean, dry glass vial:
-
4-Nitrobenzo-18-crown-6: 2 mg
-
PVC: 33 mg
-
o-NPOE: 65 mg
-
KTpClPB: 1 mg
-
-
Dissolution: Add 1.0 mL of anhydrous THF to the vial.
-
Homogenization: Cap the vial tightly and gently swirl or sonicate until all components are completely dissolved, resulting in a clear, slightly viscous solution. This is the membrane cocktail.
Part 2: Electrode Body Preparation and Membrane Casting
This protocol assumes the use of a standard ISE electrode body (e.g., from Philips or similar).
-
Electrode Body Cleaning: Thoroughly clean the electrode body with deionized water and ethanol, then allow it to air dry completely.
-
Membrane Casting:
-
Secure the electrode body in a vertical position.
-
Using a micropipette, carefully apply a small drop (approximately 5-10 µL) of the membrane cocktail to the sensing tip of the electrode body.
-
Allow the THF to evaporate slowly in a dust-free environment for at least 12 hours. This will form a thin, transparent membrane.
-
Apply a second drop of the cocktail and allow it to dry for another 12 hours to ensure a robust and uniform membrane.
-
-
Internal Filling Solution: Prepare a 0.01 M KCl solution. Fill the electrode body with this solution, ensuring no air bubbles are trapped near the internal reference element.
Caption: Workflow for K-ISE fabrication.
Part 3: Electrode Conditioning
-
Initial Conditioning: Immerse the newly fabricated electrode in a 0.01 M KCl solution for at least 24 hours before its first use. This step is crucial for hydrating the membrane and ensuring a stable and reproducible potential.
-
Storage: When not in use, store the electrode in a 0.01 M KCl solution. For long-term storage, the electrode should be stored dry.[13]
Electrode Characterization and Performance Evaluation
A thorough characterization is essential to validate the performance of the fabricated K-ISE. This involves determining its Nernstian response, linear range, limit of detection, selectivity, and response time.
Nernstian Response and Calibration
The relationship between the electrode potential and the activity of the target ion is described by the Nernst equation.
Procedure:
-
Prepare a series of standard KCl solutions with concentrations ranging from 1.0 M to 1.0 x 10⁻⁶ M by serial dilution.
-
Immerse the K-ISE and a suitable reference electrode (e.g., Ag/AgCl) in the standard solutions, starting from the lowest concentration.
-
Record the potential (in mV) for each standard solution after the reading has stabilized.
-
Plot the measured potential (E) versus the logarithm of the potassium ion activity (log aK⁺).
-
Determine the slope of the linear portion of the calibration curve.
Expected Performance:
| Parameter | Typical Value |
| Nernstian Slope | 59.2 mV/decade at 25°C |
| Linear Range | 1.0 x 10⁻¹ M to 1.0 x 10⁻⁵ M |
| Limit of Detection | ~1.0 x 10⁻⁶ M |
A near-Nernstian slope (typically 55-60 mV/decade for a monovalent ion at room temperature) indicates that the electrode is functioning correctly.[14]
Selectivity Coefficient Determination
The selectivity of an ISE is its ability to distinguish the primary ion from interfering ions. The selectivity coefficient, Kpot(K⁺, Jⁿ⁺), quantifies this preference.
Procedure (Fixed Interference Method):
-
Prepare a series of solutions with a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (KCl).
-
Measure the potential in these solutions.
-
Separately, measure the potential in a solution containing only the interfering ion.
-
The selectivity coefficient can be calculated from the intersection of the two response curves.
Key Interfering Ions for Potassium:
-
Sodium (Na⁺)
-
Ammonium (NH₄⁺)
-
Calcium (Ca²⁺)
-
Magnesium (Mg²⁺)
A smaller selectivity coefficient indicates a higher preference for the primary ion. For a high-quality K-ISE, the selectivity coefficient for sodium should be in the order of 10⁻³ or lower.
Response Time
The response time is the time it takes for the electrode to reach a stable potential after a change in the analyte concentration.
Procedure:
-
Rapidly change the concentration of the KCl solution in which the electrode is immersed (e.g., from 1.0 x 10⁻⁴ M to 1.0 x 10⁻³ M).
-
Record the potential as a function of time.
-
The response time is typically defined as the time taken to reach 90% of the final steady potential.
A fast response time (typically less than 30 seconds) is desirable for most applications.[14][15]
Lifetime and Stability
The operational lifetime of the electrode is influenced by factors such as the leaching of the ionophore and plasticizer from the membrane.[12][16][17]
Procedure:
-
Periodically recalibrate the electrode (e.g., daily or weekly) to monitor changes in its slope and intercept.
-
A significant decrease in the slope or a large drift in the potential indicates that the electrode is nearing the end of its useful life.
A well-fabricated electrode should have a stable response for several weeks to months, depending on the usage and storage conditions.[18][19]
Troubleshooting
| Issue | Possible Cause | Solution |
| Noisy or unstable readings | Air bubble in the filling solution, clogged reference electrode junction, or a damaged membrane. | Refill the electrode, clean the reference electrode, or recast the membrane. |
| Sub-Nernstian slope | Incomplete dissolution of membrane components, improper conditioning, or membrane fouling. | Ensure complete dissolution of the cocktail, re-condition the electrode, or gently clean the membrane surface. |
| Slow response time | Membrane fouling or aging. | Clean the membrane or fabricate a new electrode. |
| Poor selectivity | Incorrect membrane composition or depletion of the ionophore. | Verify the membrane composition and fabricate a new electrode. |
Conclusion
This application note provides a detailed protocol for the fabrication and characterization of a potassium-selective electrode using 4-Nitrobenzo-18-crown-6. By understanding the role of each component and adhering to the outlined procedures, researchers can construct reliable and high-performance sensors for a wide range of applications in scientific research and drug development. The principles and techniques described herein can also be adapted for the development of other ion-selective electrodes.
References
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- Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. (n.d.). Analyst (RSC Publishing).
- Ion-Selective Electrode (ISE)
- Hybrid Plasticizers Enhance Specificity and Sensitivity of an Electrochemical-Based Sensor for Cadmium Detection. (2022). PMC - NIH.
- All-solid-state potassium-selective electrode using graphene as the solid contact. (n.d.). Analyst (RSC Publishing).
- Steps involved in the fabrication of a PVC membrane sensor electrode. (n.d.).
- Lifetime of ion-selective electrodes based on charged ionophores. (n.d.). PubMed.
- Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane. (2024). Semantic Scholar.
- Fabrication and Characterization of Potassium Ion-Selective Electrode Based on Porous Silicon. (n.d.). IEEE Xplore.
- Solid contact potassium selective electrodes for biomedical applic
- (PDF) Ion-selective Electrodes Based on PVC Membranes for Potentiometric Sensor Applications: A Review. (2022).
- Electrochemical methods for the determination of the diffusion coefficient of ionophores and ionophore–ion complexes in plasticized PVC membranes | Request PDF. (2025).
- Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temper
- 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. (1994). PubMed.
- Solid contact potassium selective electrodes for biomedical applic
- Fabrication of a lead ion selective membrane based on a polycarbazole Sn(IV) arsenotungstate nanocomposite and its ion exchange membrane (IEM) kinetic studies. (2021). RSC Publishing.
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- Ion-selective electrode membranes. (2020). Deranged Physiology.
- Membrane based on decyl-18-crown-6 for a potassium selective sensor. (2025).
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- Determination of potassium with an ion-selective electrode General hints. (n.d.). Metrohm.
- 18-Crown-6. (n.d.). Wikipedia.
- Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. (n.d.). Analyst (RSC Publishing).
- Fabrication of potassium ion-selective membrane electrode as immobilized liquid based on dibenzo-18- crown-6 (db18c6) as ionophore | Request PDF. (2025).
- Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6 | Request PDF. (2025).
- Preparation, Calibration and Application of Potassium- Selective Microelectrodes. (n.d.). Nova Science Publishers.
- Dibenzo-18-crown-6 selectivity for alkali metal c
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Application Notes and Protocols for 4-Nitrobenzo-18-crown-6 in Phase Transfer Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Catalyst for Challenging Reactions
Phase Transfer Catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1] This technique is particularly valuable in green chemistry as it can reduce the need for harsh organic solvents and enable the use of water.[1] At the heart of PTC is the phase transfer catalyst, a molecule capable of transporting a reactant across the phase boundary to where the other reactant resides.
Crown ethers, a class of macrocyclic polyethers, are highly effective phase transfer catalysts due to their unique ability to complex with metal cations.[2] The oxygen atoms lining the ether's cavity create a hydrophilic interior that chelates the cation, while the exterior of the ring remains lipophilic, allowing the entire complex to dissolve in organic solvents.[2] 4'-Nitrobenzo-18-crown-6 is a specialized derivative of the well-known 18-crown-6, featuring a nitro group on the benzene ring. This electron-withdrawing group enhances the catalyst's affinity for specific metal ions, making it a valuable tool for enhancing reaction efficiency and selectivity in various chemical applications, including nucleophilic substitution reactions.[3]
This document provides a comprehensive guide to the application of 4'-Nitrobenzo-18-crown-6 in phase transfer catalysis, including its synthesis, mechanism of action, and detailed protocols for its use in nucleophilic aromatic substitution reactions.
Mechanism of Action: Facilitating Ion Transport
The catalytic cycle of 4-Nitrobenzo-18-crown-6 in a solid-liquid phase transfer system, typical for many nucleophilic substitution reactions, can be visualized as a series of equilibria. The crown ether facilitates the transport of the cation of a solid salt (e.g., potassium methoxide) into the organic phase, thereby also transporting the nucleophilic anion.
Caption: Catalytic cycle of 4-Nitrobenzo-18-crown-6 in a solid-liquid PTC reaction.
The key steps are:
-
Complexation: The crown ether, present in the organic phase, migrates to the interface of the solid and organic phases.
-
Ion Pair Extraction: It complexes with the potassium ion (K⁺) from the solid salt. To maintain charge neutrality, the nucleophilic anion (e.g., methoxide, OMe⁻) is co-transported into the organic phase, forming a lipophilic ion pair.
-
Nucleophilic Reaction: In the organic phase, the "naked" or poorly solvated anion is highly reactive and readily attacks the organic substrate.
-
Product Formation and Catalyst Regeneration: After the reaction, the resulting inorganic salt (e.g., KCl) is insoluble in the organic phase and returns to the solid phase. The crown ether is released back into the organic phase to begin another catalytic cycle.
The presence of the electron-withdrawing nitro group on the benzo moiety is believed to enhance the stability of the cation-crown ether complex, thereby increasing the efficiency of ion pair extraction and accelerating the overall reaction rate.[3]
Synthesis of 4'-Nitrobenzo-18-crown-6
Step 1: Synthesis of Benzo-18-crown-6 (Illustrative)
The precursor, benzo-18-crown-6, can be synthesized via a templated Williamson ether synthesis.[2][5]
Caption: Williamson ether synthesis of Benzo-18-crown-6.
Step 2: Nitration of Benzo-18-crown-6
This protocol is adapted from the nitration of dibenzo-18-crown-6.[4]
Materials:
-
Benzo-18-crown-6
-
Acetonitrile
-
Nitric acid (65%)
-
Ice
-
Deionized water
Procedure:
-
Suspend Benzo-18-crown-6 in warm acetonitrile (approximately 50 °C) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add nitric acid (65%) dropwise to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature for 2 hours to ensure the completion of the reaction.
-
Upon completion, add ice to the reaction mixture and allow it to melt.
-
Filter the resulting precipitate and wash it with cold deionized water.
-
Allow the product, 4'-Nitrobenzo-18-crown-6, to air dry.
Note: This is an adapted procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood. The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.
Application Protocol: Nucleophilic Aromatic Substitution
This protocol details the synthesis of p-nitroanisole from p-chloronitrobenzene and potassium methoxide, a classic example of a nucleophilic aromatic substitution (SNAr) reaction, using 4'-Nitrobenzo-18-crown-6 as the phase transfer catalyst. This protocol is based on similar reactions catalyzed by 18-crown-6.
Caption: Workflow for a typical SNAr reaction using 4-Nitrobenzo-18-crown-6.
Materials and Reagents:
-
p-Chloronitrobenzene (PCNB)
-
Potassium methoxide (CH₃OK)
-
4'-Nitrobenzo-18-crown-6
-
Toluene (or other suitable aprotic solvent like benzene or xylene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Standard glassware for workup and purification
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-chloronitrobenzene (1 equivalent), 4'-Nitrobenzo-18-crown-6 (0.01 - 0.05 equivalents, i.e., 1-5 mol%), and toluene (sufficient to dissolve the p-chloronitrobenzene).
-
Reagent Addition: Begin stirring the mixture and add solid potassium methoxide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain stirring. The reaction progress should be monitored by TLC or GC analysis.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid residue (unreacted potassium methoxide and potassium chloride byproduct) and wash it with a small amount of toluene.
-
Aqueous Wash: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with deionized water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure p-nitroanisole.
Data Presentation and Optimization
The efficiency of the phase transfer catalyzed reaction is influenced by several parameters. The following table provides a hypothetical framework for optimizing the reaction conditions, based on typical observations in PTC reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |
| Catalyst Loading | 1 mol% | 2.5 mol% | 5 mol% | Increasing catalyst concentration generally increases the reaction rate up to a certain point, after which the rate may plateau. |
| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures typically lead to faster reaction rates, but may also increase the formation of side products. |
| Solvent | Toluene | Xylene | Chlorobenzene | The choice of solvent can affect the solubility of the catalyst-cation complex and the reaction rate. A more polar aprotic solvent may enhance the rate. |
| Stirring Speed | 300 rpm | 600 rpm | 900 rpm | In a solid-liquid PTC system, efficient stirring is crucial to maximize the interfacial area between the solid and liquid phases, thereby increasing the rate of ion extraction. |
Comparative Advantage of the Nitro Group
While direct comparative studies are not widely published, the electron-withdrawing nature of the nitro group in 4'-Nitrobenzo-18-crown-6 is expected to confer several advantages over its unsubstituted counterpart, benzo-18-crown-6, or the parent 18-crown-6.
-
Enhanced Cation Binding: The nitro group withdraws electron density from the benzene ring, which in turn can influence the electron density of the oxygen atoms in the crown ether cavity. This can lead to a more favorable electrostatic interaction with the complexed cation, thereby increasing the stability of the host-guest complex.[3]
-
Increased Lipophilicity of the Complex: While the nitro group itself is polar, its presence on the aromatic ring can contribute to the overall rigidity and shape of the molecule, potentially leading to a more lipophilic exterior of the cation complex, which would favor its solubility in the organic phase.
-
Potentially Higher Catalytic Turnover: By facilitating a more efficient extraction of the cation-anion pair into the organic phase, the catalyst can potentially exhibit a higher turnover frequency, leading to faster reaction rates under similar conditions.
Conclusion
4'-Nitrobenzo-18-crown-6 is a promising phase transfer catalyst for a variety of organic transformations, particularly nucleophilic substitution reactions. Its unique electronic properties, imparted by the nitro group, are anticipated to enhance its catalytic efficiency compared to unsubstituted crown ethers. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the applications of this versatile catalyst in their synthetic endeavors. Further systematic studies are warranted to fully quantify the catalytic advantages and expand the scope of its applications in modern organic synthesis and drug development.
References
-
Chem-Impex. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. Retrieved from [Link]
-
JETIR. (2022). PHASE TRANSFER CATALYSTS. JETIR, 9(4). Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
MDPI. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Retrieved from [Link]
-
MDPI. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 18-crown-6. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. Retrieved from [Link]
-
ResearchGate. (2015). Study of Solid–Liquid Phase Transfer Catalysed Reaction to Produce P -Nitroanisole Using 18-Crown-6 as Catalyst. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Retrieved from [Link]
-
University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Retrieved from [Link]
-
YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). A Practical Synthesis of Benzocrown Ethers under Phase-Transfer Catalysis Conditions. Retrieved from [Link]
Sources
- 1. Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Using 4-Nitrobenzo-18-crown-6 for the extraction of alkali metal cations
Application Notes & Protocols
Topic: Using 4-Nitrobenzo-18-crown-6 for the Selective Extraction of Alkali Metal Cations
Abstract
This document provides a comprehensive guide to the principles and practices of using 4'-Nitrobenzo-18-crown-6 (4-NB-18C6) for the selective liquid-liquid extraction of alkali metal cations. We delve into the underlying host-guest chemistry, the critical role of the nitro functional group in modulating selectivity, and the key parameters governing extraction efficiency. Detailed, field-tested protocols for performing solvent extraction and quantifying results are provided for researchers, analytical chemists, and professionals in drug development and materials science.
Part 1: Fundamental Principles of Cation Extraction with 4-NB-18C6
Crown ethers are macrocyclic polyethers that can selectively bind cations within their central cavity, a discovery that opened the field of supramolecular chemistry.[1] The compound 4-NB-18C6 is a specialized derivative of the common dibenzo-18-crown-6, featuring a nitro group that enhances its chemical properties for specific applications.[2]
The Mechanism of Host-Guest Complexation
The extraction process is predicated on the principle of host-guest chemistry. The 18-crown-6 ether ring, with its 18-atom circumference and 6 oxygen atoms, forms a cavity of a specific size. The electron-rich oxygen atoms point inwards, creating a polar, hydrophilic core that can coordinate with a positively charged cation. The exterior of the crown ether remains largely nonpolar (lipophilic).
An alkali metal cation that fits snugly within this cavity will be stabilized by ion-dipole interactions with the oxygen atoms. This encapsulation effectively shields the cation's charge, allowing the entire complex to dissolve in a nonpolar organic solvent. The 18-crown-6 structure has a cavity diameter of 2.6–3.2 Å, which is an ideal match for the ionic diameter of the potassium cation (K⁺, ~2.7 Å), leading to high selectivity for K⁺.[3][4]
The Role of the 4'-Nitrobenzo Group
The addition of a nitro (–NO₂) group to the benzo ring is a critical modification. The nitro group is strongly electron-withdrawing, which influences the electronic properties of the entire ligand.[2][5] This has two primary effects:
-
Modulated Basicity: The electron-withdrawing nature of the –NO₂ group reduces the electron density on the adjacent catechol oxygen atoms of the crown ether ring. This decreases the basicity of the oxygen ligands, which can alter the binding strength and selectivity profile compared to the unsubstituted dibenzo-18-crown-6.
-
Enhanced Solubility & Detection: The nitro group can enhance solubility in certain organic solvent systems and provides a chromophore, which can be useful for spectrophotometric detection in some applications.
The overall process of phase transfer is illustrated below. For the cation-crown ether complex to move into the organic phase, an anion (A⁻) must be co-extracted to maintain charge neutrality. Lipophilic anions, such as picrate, are often used in laboratory settings to facilitate this process.
Diagram 1: Mechanism of phase transfer extraction.
Part 2: Key Parameters for Optimal Extraction
The efficiency and selectivity of the extraction are not solely dependent on the crown ether but are a result of a finely balanced system.[4][6] Understanding these factors is crucial for designing robust and reproducible experiments.
-
Cation-Cavity Compatibility: The primary determinant of selectivity is the match between the cation's ionic radius and the crown ether's cavity size. While 18-crown-6 derivatives are famously selective for K⁺, they also bind other alkali metals, albeit with different affinities.
-
Choice of Organic Solvent: The solvent must be immiscible with water and capable of solvating the lipophilic exterior of the crown ether-cation complex. Common choices include chloroform (CHCl₃) and dichloromethane (CH₂Cl₂). The polarity of the solvent can influence the extraction equilibrium.[7]
-
Nature of the Counter-Anion: The transfer of the positively charged complex into the organic phase requires a counter-anion for charge neutrality. The extraction efficiency is significantly higher with large, soft (polarizable) anions like picrate, which are more readily solvated in the organic phase.[8]
-
Concentrations and Ratios: The molar ratio of the crown ether to the metal ion is a critical parameter. A significant excess of the crown ether is often used to drive the equilibrium towards the formation of the complex in the organic phase.[9]
-
pH of the Aqueous Phase: The pH can influence the speciation of the counter-anion and, in some cases, the stability of the crown ether itself, although 4-NB-18C6 is stable across a wide pH range.
Part 3: Experimental Protocols
Safety Notice: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Picric acid and its salts are explosive when dry and must be handled with extreme care, always in a wetted state.
Protocol 3.1: Liquid-Liquid Extraction of Alkali Metal Cations
This protocol describes a standard procedure for extracting alkali metal cations from an aqueous solution into an organic solvent using 4-NB-18C6 and picrate as the counter-anion.
Materials and Reagents:
-
Chloroform (CHCl₃), analytical grade
-
Alkali Metal Chlorides (LiCl, NaCl, KCl, RbCl, CsCl)
-
Picric Acid
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized Water
-
Volumetric flasks, separatory funnels, pipettes
-
UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Preparation of Aqueous Phase:
-
Prepare a 1.0 M stock solution of picric acid.
-
Prepare 10 mM stock solutions of each alkali metal chloride (LiCl, NaCl, KCl, etc.) in deionized water.
-
To create the final aqueous phase, mix the alkali metal chloride stock, the picric acid stock, and adjust the pH to ~7.0 with NaOH. A typical final concentration might be 0.1 mM metal salt and 0.1 mM picrate.
-
-
Preparation of Organic Phase:
-
Prepare a 1.0 mM solution of 4-NB-18C6 in chloroform.
-
-
Extraction:
-
Pipette 10.0 mL of the aqueous alkali metal picrate solution into a 50 mL separatory funnel.
-
Add 10.0 mL of the 4-NB-18C6 chloroform solution to the same separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes to allow the system to reach equilibrium. Vent the funnel periodically to release pressure.
-
Allow the funnel to stand undisturbed until the two phases have completely separated (typically 15-30 minutes).
-
-
Sample Analysis:
-
Carefully drain the lower organic (chloroform) layer into a clean, dry vial.
-
Drain the upper aqueous layer into a separate vial.
-
Method A (UV-Vis): Measure the absorbance of the yellow picrate anion in the organic phase at its λ_max (~375 nm). The concentration can be determined using a standard calibration curve of alkali picrate-crown ether complexes in chloroform.
-
Method B (AAS): Determine the concentration of the alkali metal remaining in the aqueous phase using Atomic Absorption Spectroscopy.[9] The amount extracted is the initial concentration minus the final aqueous concentration.
-
Diagram 2: Experimental workflow for solvent extraction.
Protocol 3.2: Calculation of Extraction Efficiency and Selectivity
From the concentration data obtained in Protocol 3.1, the following key metrics can be calculated to characterize the extraction system.
-
Distribution Ratio (D):
-
This ratio describes the equilibrium distribution of the metal ion between the two phases.
-
D = [M⁺]_org / [M⁺]_aq
-
Where [M⁺]_org is the concentration of the metal in the organic phase and [M⁺]_aq is its concentration in the aqueous phase at equilibrium.
-
-
Percent Extraction (%E):
-
This provides a more intuitive measure of extraction efficiency.
-
%E = (D / (D + V_aq / V_org)) * 100
-
For equal volumes (V_aq = V_org), this simplifies to: %E = (D / (D + 1)) * 100
-
-
Separation Factor (α):
Part 4: Expected Data and Interpretation
The selectivity of 18-crown-6 ethers for alkali metals is well-established. The extraction efficiency follows the trend of how well the cation "fits" into the ether cavity. The nitro group subtly modifies these values compared to the parent dibenzo-18-crown-6.
Table 1: Typical Selectivity Profile of 18-Crown-6 Derivatives for Alkali Metals
| Cation | Ionic Diameter (Å) | Typical Binding Affinity with 18-Crown-6 | Expected % Extraction with 4-NB-18C6 |
| Li⁺ | 1.52 | Low | Low |
| Na⁺ | 2.04 | Moderate | Moderate |
| K⁺ | 2.76 | Very High | High |
| Rb⁺ | 2.96 | High | Moderate-High |
| Cs⁺ | 3.34 | Moderate | Moderate |
Note: Absolute %E values are highly dependent on experimental conditions (concentrations, solvent, anion). This table illustrates the expected relative trend. The primary selectivity is for K⁺ due to the optimal size match.[3][4]
Part 5: References
-
Izatt, R. M., et al. (1999). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. Analytical Chemistry, 71(3), 672-7. [Link]
-
Lin, Y., et al. (2019). Supercritical Fluid Extraction of Metal Chelate: A Review. ResearchGate. [Link]
-
Talanova, G. G., et al. (1999). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. Analytical Chemistry. [Link]
-
Abetz, C., et al. (2021). Improved alkali metal ion capturing utilizing crown ether-based diblock copolymers in a sandwich-type complexation. Soft Matter. [Link]
-
Moyer, B. A., & Lumetta, G. J. (2020). Principles of Solvent Extraction of Alkali Metal Ions. Taylor & Francis eBooks. [Link]
-
Lan, J., et al. (2022). Host–Guest Chemistry for Simultaneous Imaging of Endogenous Alkali Metals and Metabolites with Mass Spectrometry. DiVA portal. [Link]
-
Iliescu, S., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]
-
Strzelbicki, J., & Bartsch, R. A. (1981). Extraction of alkali metal cations from aqueous solutions by a crown ether carboxylic acid. Analytical Chemistry. [Link]
-
Hamdiani, S., et al. (2022). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions. Atlantis Press. [Link]
-
Ogoshi, T., et al. (2014). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. Organic Letters. [Link]
-
Rounaghi, G. H., et al. (2012). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. PubChem. [Link]
-
Lee, S. L., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. BMC Biophysics. [Link]
-
Lee, S. L., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed. [Link]
-
Das, D. & Sareen, D. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]
-
Makrlík, E., et al. (2011). Protonation of Benzo-18-crown-6: Extraction and DFT Study. ResearchGate. [Link]
-
Pišlar, M., et al. (2023). Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers. FULIR. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitrobenzo-18-crown-6, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 4'-Nitrobenzo-18-crown 6-Ether | 53408-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. SYNTHON Chemicals Shop | 4-Nitrobenzo-18-Crown-6 | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 13. Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Nitrobenzo-18-crown-6 in the Design of Optical Sensors
Introduction: The Strategic Advantage of 4-Nitrobenzo-18-crown-6 in Optical Sensing
Crown ethers, first described by Charles Pedersen in 1967, represent a class of macrocyclic polyethers with a unique ability to selectively bind cations.[1] This selectivity is primarily governed by the complementary size of the cation and the crown ether's cavity. The 18-crown-6 ether, with its 18-membered ring containing six oxygen atoms, exhibits a particularly high affinity for the potassium ion (K⁺), a cation of immense biological and environmental importance.[2]
The strategic incorporation of a nitro (-NO₂) group onto the benzo moiety of the 18-crown-6 scaffold endows the resulting molecule, 4-nitrobenzo-18-crown-6, with chromophoric and electron-withdrawing properties that are pivotal for its application in optical sensors. This functionalization transforms the crown ether from a simple chelating agent into a signaling molecule, where the event of cation binding can be transduced into a measurable optical output, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing).
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-nitrobenzo-18-crown-6 in the design and fabrication of optical sensors. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Principle: The Mechanism of Optical Sensing with 4-Nitrobenzo-18-crown-6
The functionality of 4-nitrobenzo-18-crown-6 as an optical sensor is rooted in the interplay between its cation-binding cavity and the electronic properties of the nitroaromatic group. The lone pairs of the oxygen atoms in the crown ether ring can participate in intramolecular charge transfer (ICT) to the electron-deficient nitrobenzene moiety.
Upon binding of a cation, particularly K⁺, within the crown ether cavity, the oxygen atoms are drawn towards the positively charged guest. This coordination alters the electronic distribution within the molecule, modulating the ICT process and leading to a change in the molecule's absorption and emission spectra. The nitro group, being a strong electron-withdrawing group, often acts as a fluorescence quencher.[3][4] The binding of a cation can disrupt this quenching mechanism, leading to a "turn-on" fluorescence response, or it can induce a conformational change that alters the chromophore's environment, resulting in a colorimetric shift.
Figure 1: Conceptual workflow of cation detection using 4-nitrobenzo-18-crown-6.
Synthesis of 4-Nitrobenzo-18-crown-6: A Detailed Protocol
The synthesis of 4-nitrobenzo-18-crown-6 is a two-step process commencing with the preparation of its precursor, benzo-18-crown-6, followed by nitration.
Part 1: Synthesis of Benzo-18-crown-6
This protocol is adapted from the well-established Williamson ether synthesis, utilizing catechol and bis(2-chloroethyl) ether as starting materials.[5]
Materials:
-
Catechol
-
n-Butanol
-
Sodium Hydroxide (pellets)
-
bis(2-Chloroethyl) ether
-
Concentrated Hydrochloric Acid
-
Acetone
Equipment:
-
5-L three-necked flask with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer.
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 5-L three-necked flask, combine 330 g (3.00 moles) of catechol and 2 L of n-butanol. Begin stirring and add 122 g (3.05 moles) of sodium hydroxide pellets.
-
First Addition: Heat the mixture to reflux (approximately 115°C). Over a 2-hour period, add a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol dropwise.
-
Second Addition: After refluxing for an additional hour, cool the mixture to 90°C and add another 122 g (3.05 moles) of sodium hydroxide pellets. Reheat to reflux for 30 minutes.
-
Final Addition and Reflux: Add a second solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol dropwise over 2 hours. Reflux the final mixture for 16 hours.
-
Work-up: Cool the reaction mixture and acidify by the dropwise addition of 21 ml of concentrated hydrochloric acid.
-
Purification: Distill off approximately 700 ml of n-butanol. Continue the distillation while adding water to maintain a constant volume until the vapor temperature exceeds 99°C. Cool the resulting slurry, dilute with 500 ml of acetone, and filter to collect the crude product. Wash the solid with water and then acetone to yield benzo-18-crown-6.
Part 2: Nitration of Benzo-18-crown-6
This procedure introduces the nitro group onto the benzene ring of the crown ether.[6][7]
Materials:
-
Benzo-18-crown-6 (from Part 1)
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ethanol
Equipment:
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with stirring. Allow the mixture to cool.
-
Dissolution of Crown Ether: Dissolve 10 g of benzo-18-crown-6 in 100 mL of dichloromethane in a separate flask and cool in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of benzo-18-crown-6, maintaining the temperature below 10°C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quenching and Extraction: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 4-nitrobenzo-18-crown-6 as a pale yellow solid.
Figure 2: Synthetic workflow for 4-nitrobenzo-18-crown-6.
Fabrication of an Optical Sensor: A Protocol for Immobilization
For practical applications, immobilizing 4-nitrobenzo-18-crown-6 onto a solid support is essential to prevent leaching and allow for reusable sensors.[8] This protocol describes the immobilization on silica gel, suitable for solid-phase sensing.
Materials:
-
4-Nitrobenzo-18-crown-6
-
Silica gel (60 Å, 200-400 mesh)
-
3-Aminopropyltriethoxysilane (APTES)
-
Toluene (anhydrous)
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Centrifuge
-
Oven
Procedure:
-
Activation of Silica Gel: Wash the silica gel with 1 M HCl, followed by deionized water until the washings are neutral. Dry the silica gel in an oven at 120°C for 4 hours.
-
Silanization: In a round-bottom flask, suspend 10 g of activated silica gel in 100 mL of anhydrous toluene. Add 5 mL of APTES and reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Washing: Allow the mixture to cool, then collect the silica gel by centrifugation. Wash thoroughly with toluene and then ethanol to remove unreacted APTES. Dry the amino-functionalized silica gel under vacuum.
-
Immobilization (Covalent Attachment): The nitro group of 4-nitrobenzo-18-crown-6 can be reduced to an amino group, which can then be covalently linked to a support. However, a simpler, non-covalent impregnation method is often sufficient for initial studies.
-
Impregnation: Dissolve 100 mg of 4-nitrobenzo-18-crown-6 in 20 mL of dichloromethane. Add 1 g of activated silica gel and stir the suspension for 24 hours at room temperature.
-
Drying: Remove the solvent by rotary evaporation to obtain the 4-nitrobenzo-18-crown-6-impregnated silica gel. Dry the material under vacuum.
Application Protocol: Colorimetric Detection of Potassium Ions
This protocol outlines the use of the immobilized 4-nitrobenzo-18-crown-6 for the colorimetric detection of K⁺ ions in aqueous solution.
Materials:
-
4-Nitrobenzo-18-crown-6-impregnated silica gel
-
Potassium chloride (KCl) stock solution (e.g., 1 M)
-
Deionized water
-
Other metal chloride solutions for selectivity testing (e.g., NaCl, LiCl, CaCl₂, MgCl₂)
Equipment:
-
UV-Vis spectrophotometer
-
Cuvettes
-
Vortex mixer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of KCl standard solutions with concentrations ranging from 1 µM to 10 mM by serial dilution of the stock solution in deionized water.
-
Sensing Assay: To a series of test tubes, add 10 mg of the 4-nitrobenzo-18-crown-6-impregnated silica gel. Add 2 mL of each KCl standard solution to the respective tubes.
-
Incubation and Measurement: Vortex the tubes for 2 minutes and allow them to stand for 10 minutes for the color to develop. Centrifuge the tubes to settle the silica gel.
-
Spectrophotometric Analysis: Carefully transfer the supernatant to a cuvette and record the UV-Vis absorption spectrum from 300 nm to 600 nm.
-
Data Analysis: Plot the change in absorbance at the wavelength of maximum change as a function of K⁺ concentration to generate a calibration curve.
-
Selectivity Studies: Repeat the assay using solutions of other metal chlorides at the same concentrations to assess the selectivity of the sensor.
Quantitative Data and Performance Characteristics
The performance of a 4-nitrobenzo-18-crown-6 based optical sensor is characterized by several key parameters. The following table provides typical performance data, which may vary depending on the specific sensor fabrication and experimental conditions.
| Parameter | Typical Value/Range | Significance |
| Analyte | Potassium (K⁺) | High selectivity for K⁺ due to size complementarity.[2] |
| Detection Limit | 1 µM - 10 µM | The lowest concentration of K⁺ that can be reliably detected. |
| Linear Range | 10 µM - 1 mM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Response Time | 2 - 10 minutes | The time required for the sensor to reach a stable signal upon exposure to the analyte. |
| Selectivity | K⁺ > Na⁺ > Li⁺ | The ability of the sensor to respond to the target analyte in the presence of other interfering ions. |
Note: The binding constant (log K) for 18-crown-6 with K⁺ in methanol is approximately 6.1.[1] The introduction of the benzo group and the nitro group will modulate this value.
Troubleshooting and Method Validation
-
Low Sensitivity: Ensure complete removal of acidic or basic impurities from the synthesized crown ether. Check the efficiency of immobilization.
-
Poor Selectivity: The presence of other cations that can also complex with the crown ether will interfere. The selectivity is inherent to the crown ether structure.
-
Leaching of the Sensor Molecule: If using the impregnation method, some leaching may occur. For more robust sensors, covalent immobilization is recommended. Leaching can be assessed by repeatedly using the sensor and monitoring for a decrease in signal intensity.
-
Method Validation: The sensor should be calibrated before each use. The accuracy can be validated by analyzing samples with known concentrations of K⁺. The precision can be determined by repeated measurements of the same sample.
Conclusion
4-Nitrobenzo-18-crown-6 is a versatile and effective molecule for the design of optical sensors, particularly for the detection of potassium ions. Its synthesis is achievable through well-established organic chemistry reactions, and its immobilization on solid supports enables the fabrication of practical and reusable sensor devices. The inherent selectivity of the 18-crown-6 cavity for K⁺, combined with the signaling capability of the nitroaromatic moiety, provides a robust platform for the development of sensitive and selective optical sensing systems for a wide range of applications in research, diagnostics, and environmental monitoring.
References
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Lee, D., & Thomas, J. D. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta, 41(6), 901-907. [Link]
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Niu, L. Y., Zheng, H. R., Chen, Y. Z., Wu, L. Z., Tung, C. H., & Yang, Q. Z. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst, 139(6), 1449-1455. [Link]
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- Kalishevich, V. S., Grin', A. I., & Timofeev, O. S. (1993). Nitration of crown-ether di-benz-18-crown-6 in the presence of rare earth nitrates. Zhurnal Organicheskoj Khimii, 29(1), 179-183.
- Hosseini, M., Ganjali, M. R., & Faridbod, F. (2017). A review on optical and electrochemical sensors and biosensors for the detection of nitroaromatic compounds. TrAC Trends in Analytical Chemistry, 97, 309-322.
- Sarkar, A., & Akkaya, E. U. (2012). Aza-crown ether-boradiazaindacene conjugates as fluorescent chemosensors for calcium. Organic letters, 14(7), 1788-1791.
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Gokel, G. W., & Korzeniowski, S. H. (1980). 18-CROWN-6. Organic Syntheses, 57, 97. [Link]
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Pedersen, C. J. (1972). DICYCLOHEXYL-18-CROWN-6 POLYETHER. Organic Syntheses, 52, 66. [Link]
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- CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents. (n.d.).
- Das, A., & Ghosh, S. (2021). Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis (2-chloroethyl) ether in presence of base. Journal of Molecular Modeling, 27(12), 1-13.
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- Kim, J., Lee, S., Kim, T., & Kim, Y. (2017). Potassium ion-selective polyaniline solid-contact electrodes based on 4′, 4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. Sensors, 17(8), 1853.
- Mathew, E., Joe, I. H., & Jayakumar, V. S. (2019). Solvent effects on the nonlinear optical response of a potentiometric biological imaging dye. Optics & Laser Technology, 111, 446-454.
- Lee, S. H., Kim, S. K., Kim, H. S., & Kim, J. S. (2008). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 29(10), 1951-1956.
- Sharma, R. K., & Goel, A. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by conductometric method. International Journal of Chemical Studies, 7(4), 1188-1193.
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Wikipedia contributors. (2023, December 12). 18-Crown-6. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Clark, J. (2022). The nitration of benzene. Chemguide. Retrieved from [Link]
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- Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. (2021). RSC Advances, 11(52), 32997-33003.
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- Iannaccone, G., Angjellari, M., Gholami, M. D., Gatto, E., & Di Nardo, F. (2021). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. Chemosensors, 9(9), 241.
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The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
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Ashenhurst, J. (2023). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
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- Asfari, Z., & Vicens, J. (1995). Nitration of dibenzo-18-crown-6. Journal of inclusion phenomena and molecular recognition in chemistry, 20(1-4), 137-142.
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- Zhang, Y., et al. (2017). 30 s Response Time of K+ Ion-Selective Hydrogels Functionalized with 18-Crown-6 Ether Based on QCM Sensor.
- Ritter, H., & Tabatabai, M. (2018). Multi-stimuli responsive poly(azodibenzo-18-crown-6-ether)s. Polymer Chemistry, 9(36), 4568-4577.
- Rogers, R. D., & Bauer, C. B. (1996). Complexes of 18-crown-6 macrocyclic ethers obtained from ethereal solvents. Complexes of potassium and sodium salts with host: guest ratios of 1: 2 and 1: 3. Journal of the American Chemical Society, 118(46), 11471-11481.
- Narayanaswamy, R., & Wolfbeis, O. S. (Eds.). (2004). Optical sensors: industrial, environmental and diagnostic applications. Springer Science & Business Media.
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Application Notes and Protocols: Elucidating Complex Formation with 4-Nitrobenzo-18-crown-6
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals investigating the complex formation of 4-Nitrobenzo-18-crown-6. This unique crown ether, featuring a chromophoric nitro group, offers distinct advantages for spectrophotometric analysis of host-guest interactions. We delve into the foundational principles of crown ether chemistry and present a suite of robust analytical protocols, including UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR), Isothermal Titration Calorimetry (ITC), and Mass Spectrometry. The causality behind experimental choices is emphasized to ensure both technical accuracy and field-proven insights. Each protocol is designed as a self-validating system, complete with data analysis guidelines to empower researchers in their exploration of supramolecular chemistry.
Introduction: The Significance of 4-Nitrobenzo-18-crown-6 in Supramolecular Chemistry
Crown ethers, first synthesized by Charles J. Pedersen in 1967, are cyclic chemical compounds consisting of a ring containing several ether groups.[1] Their ability to selectively bind cations based on the compatibility between the cation's ionic radius and the crown ether's cavity size has made them invaluable in various fields, including analytical chemistry, catalysis, and drug delivery.[2][3]
4-Nitrobenzo-18-crown-6 is a derivative of the well-studied 18-crown-6, which has a high affinity for potassium cations.[1] The introduction of a nitro group onto the benzo moiety serves two primary purposes. First, the electron-withdrawing nature of the nitro group can modulate the electron density of the oxygen atoms in the crown ether ring, thereby influencing the stability and selectivity of cation complexation. Second, the nitrobenzo group acts as a chromophore, allowing for the convenient study of complex formation using UV-Visible spectrophotometry.[4]
This guide will provide the necessary theoretical background and practical protocols to accurately characterize the complexation of 4-Nitrobenzo-18-crown-6 with various cations.
Physicochemical Properties of 4-Nitrobenzo-18-crown-6
A thorough understanding of the physicochemical properties of 4-Nitrobenzo-18-crown-6 is crucial for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₈ | [2][5] |
| Molecular Weight | 357.36 g/mol | [2][5] |
| Appearance | Light orange to yellow solid | [2] |
| Melting Point | 83 - 87 °C | [2] |
| CAS Number | 53408-96-1 | [2][5] |
Core Principles of Complex Formation
The formation of a complex between a host molecule (4-Nitrobenzo-18-crown-6) and a guest cation is a dynamic equilibrium process. The stability of the resulting complex is influenced by several factors:
-
Cation-Cavity Size Compatibility: The 18-crown-6 ring has a cavity diameter of 2.6-3.2 Å, which is ideally suited for the potassium ion (ionic diameter 2.66 Å).[1]
-
Solvent Effects: The solvent plays a critical role in complex stability. The desolvation of the cation is a significant energy barrier that must be overcome for the complex to form. Polar, protic solvents can strongly solvate cations, thus reducing the stability of the crown ether complex.[6] Stability constants can increase by several orders of magnitude when moving from water to less polar organic solvents.[6]
-
Counter-ion: The nature of the anion associated with the cation can also influence the thermodynamics of complexation.
-
Stoichiometry: While 1:1 (cation:crown ether) complexes are common, other stoichiometries such as 1:2, 2:1, or 2:2 can occur depending on the cation and the experimental conditions.[7][8]
Experimental Design and Protocols
A multi-pronged analytical approach is recommended for a comprehensive understanding of the complex formation of 4-Nitrobenzo-18-crown-6.
4.1. UV-Vis Spectrophotometry: A Rapid and Accessible Method
The presence of the nitrobenzo chromophore allows for the direct observation of changes in the electronic environment upon cation binding. This technique is particularly useful for determining binding constants and stoichiometry.
Principle: Complexation of a cation within the crown ether cavity alters the electronic distribution of the nitrobenzo group, leading to a shift in the absorption spectrum (either hypsochromic or bathochromic) and/or a change in molar absorptivity.
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-Nitrobenzo-18-crown-6 in a suitable solvent (e.g., acetonitrile, methanol). The choice of solvent is critical and should be one in which both the crown ether and the cation salt are soluble.[6]
-
Prepare a concentrated stock solution of the cation salt (e.g., KCl, NaCl, NH₄Cl) in the same solvent.
-
-
Titration Experiment:
-
Place a known concentration of the 4-Nitrobenzo-18-crown-6 solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make sequential additions of the cation salt stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the spectral changes are most pronounced.
-
Plot the change in absorbance (ΔA) as a function of the cation concentration.
-
The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) to determine the binding constant (K) and stoichiometry.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution Structure
NMR spectroscopy provides detailed information about the structure of the complex in solution and can be used to determine binding constants.[9][10][11]
Principle: Upon complexation, the chemical environment of the protons on the crown ether and any protons on the guest cation will change, leading to shifts in their respective NMR signals.
Protocol:
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of 4-Nitrobenzo-18-crown-6 in a deuterated solvent.
-
Add increasing amounts of the cation salt to each tube, creating a range of molar ratios.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Monitor the chemical shift changes of the crown ether protons as a function of the cation concentration.
-
The data can be fitted to a suitable binding model to calculate the binding constant.
-
4.3. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16]
Principle: The binding of a cation to 4-Nitrobenzo-18-crown-6 is associated with an enthalpy change (ΔH). ITC measures this heat change as the cation is titrated into a solution of the crown ether.
Protocol:
-
Sample Preparation and Degassing:
-
Prepare a solution of 4-Nitrobenzo-18-crown-6 in the desired buffer or solvent.
-
Prepare a solution of the cation salt in the same buffer or solvent at a concentration 10-20 times higher than the crown ether.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
Load the crown ether solution into the sample cell of the calorimeter.
-
Load the cation salt solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Initiate the titration.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of cation to crown ether.
-
Fit the resulting isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[14][15]
-
4.4. Mass Spectrometry: Unveiling Complex Stoichiometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the formation of supramolecular complexes and determining their stoichiometry.[17]
Principle: ESI is a soft ionization technique that allows for the transfer of intact, non-covalent complexes from solution to the gas phase. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Protocol:
-
Sample Preparation:
-
Prepare a solution containing both 4-Nitrobenzo-18-crown-6 and the cation salt of interest in a volatile solvent compatible with ESI-MS (e.g., methanol, acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for peaks corresponding to the [Crown Ether + Cation]⁺ complex.
-
The m/z value of this peak will confirm the formation of the complex and its stoichiometry. For example, for a 1:1 complex with K⁺, a peak at m/z = 357.36 (M of crown) + 39.10 (M of K⁺) = 396.46 would be expected.
-
The presence of other peaks may indicate different stoichiometries (e.g., [2 * Crown Ether + Cation]⁺ or [Crown Ether + 2 * Cation]²⁺).[17]
-
Concluding Remarks
The study of complex formation with 4-Nitrobenzo-18-crown-6 provides a fascinating window into the principles of molecular recognition and supramolecular chemistry. By employing a combination of the analytical techniques detailed in this guide, researchers can obtain a comprehensive understanding of the binding thermodynamics, kinetics, and structural features of these host-guest systems. The insights gained from such studies are not only of fundamental scientific interest but also hold significant potential for the development of new sensors, separation technologies, and drug delivery systems.
References
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- Rounaghi, G. H., et al. (2015). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method.
- A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID.
- 4'-Nitrobenzo-18-crown 6-Ether. PubChem.
- Investigation of crown ether cation- systems using electrophoretic NMR. DiVA portal.
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- 4-Nitrobenzo-18-crown-6. CymitQuimica.
- 4-Nitrobenzo-18-crown-6, 99% 5 g. Thermo Fisher Scientific.
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- 4'-Nitrobenzo-18-crown 6-Ether. Tokyo Chemical Industry Co., Ltd..
- Izatt, R. M., et al. (1976). Calorimetric titration study of the interaction of several uni- and bivalent cations with 15-crown-5, 18-crown-6, and two isomers of dicyclohexo-18-crown-6 in aqueous solution at 25.degree.C and .mu. = 0.1. Journal of the American Chemical Society, 98(24), 7620–7626.
- Fedin, V. P., et al. (2001). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy.
- Eliasson, B., et al. (1986). Multinuclear NMR relaxation studies of crown ethers and alkali cation crown ether complexes. The Journal of Physical Chemistry, 90(1), 113-117.
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- Stabilisation of sodium complexes of 18-crown-6 by intramolecular hydrogen bonding. Journal of the Chemical Society, Dalton Transactions.
- Molecular recognition of organic ammonium ions in solution using synthetic receptors. PMC.
- NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. SpringerLink.
- Protonation of Benzo-18-crown-6: Extraction and DFT Study.
- Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by.
- Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solv
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Application Notes and Protocols: The Role of 4-Nitrobenzo-18-crown-6 in Organic Synthesis Reactions
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for utilizing 4-Nitrobenzo-18-crown-6 in organic synthesis. With full editorial control, this document is structured to deliver in-depth, field-proven insights into the catalytic prowess of this specialized crown ether.
Introduction to 4-Nitrobenzo-18-crown-6: A Catalyst for Biphasic Reactions
Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively complex with metal cations, a discovery that garnered a Nobel Prize for Charles J. Pedersen.[1] This unique property allows them to function as powerful phase transfer catalysts (PTCs), facilitating reactions between reagents that are soluble in immiscible phases (e.g., an aqueous and an organic phase).[2][3] 4-Nitrobenzo-18-crown-6 is a derivative of the well-known 18-crown-6, featuring a nitro group on the benzene ring.[4] This modification introduces significant electronic effects, enhancing its utility in specific synthetic contexts.
The 18-crown-6 framework possesses a cavity size that is ideal for complexing with potassium (K⁺) ions.[5][6] By sequestering the cation within its hydrophilic interior, the crown ether's hydrophobic exterior allows the entire complex to dissolve in nonpolar organic solvents.[7] This process effectively transports the cation's counter-anion into the organic phase, where it is poorly solvated and thus highly reactive—often referred to as a "naked anion".[8] The presence of the electron-withdrawing nitro group in 4-Nitrobenzo-18-crown-6 can modulate the electron density of the benzo moiety, potentially influencing its complexation efficiency and selectivity for different cations.[4]
This guide will focus on two primary applications of 4-Nitrobenzo-18-crown-6 as a phase transfer catalyst: nucleophilic substitution reactions and permanganate oxidations.
Application I: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry for the formation of carbon-heteroatom bonds. However, these reactions often require harsh conditions due to the poor solubility of inorganic nucleophilic salts in the organic solvents where the aromatic substrate resides. 4-Nitrobenzo-18-crown-6 provides an elegant solution to this challenge.
Mechanism of Catalysis
In a typical SNAr reaction, such as the synthesis of an aryl ether from a phenol and an alkyl halide (a variation of the Williamson ether synthesis), the phenoxide salt (e.g., potassium phenoxide) is confined to the aqueous or solid phase. The crown ether facilitates the reaction by complexing the potassium ion and transporting the highly reactive phenoxide anion into the organic phase, where it can readily attack the electron-deficient aromatic ring of the substrate.[9]
The catalytic cycle can be visualized as follows:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 3. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. iajpr.com [iajpr.com]
- 6. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Development of 4-Nitrobenzo-18-crown-6 Based Chemosensors
Introduction: The Versatility of 4-Nitrobenzo-18-crown-6 in Molecular Recognition
Crown ethers, first synthesized by Charles Pedersen, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] The 18-crown-6 ether, with its 18-membered ring and 6 oxygen donor atoms, exhibits a particularly high affinity for the potassium ion (K+), as the ion's diameter perfectly fits within the crown's cavity. The introduction of a nitrobenzo group to this structure, yielding 4-Nitrobenzo-18-crown-6, significantly enhances its utility as a chemosensor. The electron-withdrawing nature of the nitro group modulates the electron density of the benzo moiety, influencing the binding properties of the crown ether and providing a convenient anchor for further functionalization.[2] This modification is pivotal for creating a range of chemosensors that can signal the presence of specific analytes through colorimetric, fluorometric, or electrochemical changes.
This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of 4-Nitrobenzo-18-crown-6 and its derivatives in chemosensor technology. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful molecular tools for the selective detection of ions and small molecules.
Core Principles of Sensing with 4-Nitrobenzo-18-crown-6
The functionality of 4-Nitrobenzo-18-crown-6 based chemosensors hinges on the principle of host-guest chemistry. The crown ether acts as the "host," selectively binding a target "guest" analyte. This binding event triggers a measurable signal through a variety of transduction mechanisms.
Signaling Mechanisms: A Deeper Dive
1. Intramolecular Charge Transfer (ICT) for Colorimetric Sensing:
In many colorimetric sensors derived from 4-Nitrobenzo-18-crown-6, the molecule is designed as a donor-acceptor (D-A) system. The crown ether moiety, upon binding a cation, can act as an electron donor, while the nitro group or another attached chromophore serves as the electron acceptor. The binding of a cation to the crown ether enhances its electron-donating ability, which in turn perturbs the electronic structure of the molecule. This perturbation leads to a shift in the intramolecular charge transfer (ICT) band in the UV-Vis absorption spectrum, resulting in a visible color change.[3][4] The magnitude of this shift is dependent on the strength of the host-guest interaction.
Diagram: Intramolecular Charge Transfer (ICT) Mechanism
Caption: PET "off-on" mechanism in a crown ether-based fluorescent sensor.
Synthesis Protocols
The journey to a functional 4-Nitrobenzo-18-crown-6 chemosensor begins with its synthesis. The following protocols detail the synthesis of the core molecule and its key amine derivative.
Protocol 1: Synthesis of 4'-Nitrobenzo-18-crown-6 from Dibenzo-18-crown-6
This procedure involves the nitration of commercially available dibenzo-18-crown-6.
Materials:
-
Dibenzo-18-crown-6
-
Acetonitrile (CH₃CN), warm (approx. 50 °C)
-
Nitric acid (HNO₃), 65%
-
Ice
-
Cold deionized water
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Suspend 5 g of dibenzo-18-crown-6 in 30 mL of warm acetonitrile in a round-bottom flask with stirring.
-
Slowly add 10 mL of 65% nitric acid to the suspension under continuous stirring.
-
Allow the reaction to proceed for 2 hours at room temperature to ensure completion.
-
Quench the reaction by adding ice to the mixture.
-
Allow the mixture to stand until the ice begins to melt.
-
Filter the resulting precipitate using a Büchner funnel.
-
Wash the filtrate with cold deionized water.
-
Allow the product, 4'-Nitrobenzo-18-crown-6, to air dry. The yield is typically almost quantitative. [5][6]
Protocol 2: Synthesis of 4'-Aminobenzo-18-crown-6
This protocol describes the reduction of the nitro group to an amine, a crucial step for further functionalization.
Materials:
-
4'-Nitrobenzo-18-crown-6
-
Dimethylformamide (DMF)
-
Raney Nickel (Caution: pyrophoric)
-
Hydrazine hydrate (Caution: toxic and corrosive)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2 g of 4'-Nitrobenzo-18-crown-6 in 40 mL of DMF in a round-bottom flask and heat to 100 °C with stirring.
-
Carefully add 2 g of Raney Nickel to the hot solution.
-
Add 3.5 mL of hydrazine hydrate dropwise to the reaction mixture, maintaining the temperature at approximately 70 °C.
-
After the addition is complete, continue stirring for 30-60 minutes.
-
Filter the hot solution to remove the Raney Nickel catalyst.
-
Add deionized water to the filtrate and extract the product several times with dichloromethane using a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain 4'-Aminobenzo-18-crown-6. The yield is typically around 90%. [5][6]
Application Protocols for Chemosensing
The following protocols provide detailed methodologies for the application of 4-Nitrobenzo-18-crown-6 and its derivatives in various sensing platforms.
Protocol 3: Fabrication of a Potentiometric Ion-Selective Electrode (ISE) for Lead (Pb²⁺) Detection
This protocol details the preparation of a PVC membrane electrode for the electrochemical detection of lead ions.
Materials:
-
4'-Nitrobenzo-18-crown-6 (ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
ortho-Nitrophenyloctylether (o-NPOE) (plasticizer)
-
Sodium tetraphenylborate (NaTPB) (lipophilic salt)
-
Tetrahydrofuran (THF), anhydrous
-
Graphite rods
-
Silver/Silver Chloride (Ag/AgCl) reference electrode
-
pH meter/Ion analyzer
-
Standard solutions of Pb(NO₃)₂
-
Buffer solutions
Procedure:
-
Membrane Cocktail Preparation: Prepare the PVC membrane cocktail by thoroughly mixing the following components in a glass vial until a homogenous solution is obtained:
-
PVC: 30% (w/w)
-
o-NPOE: 58.5% (w/w)
-
4'-Nitrobenzo-18-crown-6: 9% (w/w)
-
NaTPB: 2.5% (w/w)
-
Dissolve the mixture in a minimal amount of anhydrous THF.
-
-
Electrode Fabrication:
-
Dip a clean graphite rod into the membrane cocktail and withdraw it slowly to ensure a uniform coating.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours.
-
Repeat the coating process 2-3 times to obtain a membrane of suitable thickness.
-
-
Electrode Conditioning:
-
Condition the newly fabricated electrode by soaking it in a 1.0 x 10⁻² M Pb(NO₃)₂ solution for at least 12 hours before use.
-
-
Measurement:
-
Set up a potentiometric cell consisting of the prepared ISE as the working electrode and an Ag/AgCl electrode as the reference electrode.
-
Calibrate the electrode using a series of standard Pb²⁺ solutions of varying concentrations (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M).
-
Measure the potential of the sample solution and determine the Pb²⁺ concentration from the calibration curve.
-
The potential response is typically independent of pH in the range of 2.2-4.1. [7]
-
Diagram: Workflow for ISE Fabrication and Measurement
Caption: Workflow for the fabrication and use of a Pb²⁺ ion-selective electrode.
Protocol 4: Colorimetric Detection of Potassium (K⁺) using 4'-Aminobenzo-18-crown-6 Functionalized Silver Nanoparticles (AgNPs)
This protocol describes a nanoparticle-based colorimetric assay for the detection of potassium ions.
Materials:
-
4'-Aminobenzo-18-crown-6
-
Silver nanoparticles (AgNPs) solution
-
Standard solutions of KCl
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Functionalization of AgNPs:
-
Prepare a stock solution of 4'-Aminobenzo-18-crown-6 in a suitable solvent (e.g., ethanol).
-
Add a specific volume of the 4'-Aminobenzo-18-crown-6 solution to the AgNPs solution and stir for several hours to allow for the functionalization of the nanoparticle surface. The amino group of the crown ether will bind to the surface of the AgNPs.
-
-
Colorimetric Assay:
-
In a series of cuvettes, add a fixed volume of the functionalized AgNPs solution.
-
Add varying concentrations of the KCl standard solutions to each cuvette.
-
Allow the solutions to incubate for a specified period (e.g., 20 minutes) at room temperature.
-
-
Measurement and Analysis:
-
Observe the color change of the solutions. In the presence of K⁺, the AgNPs will aggregate, causing a color change from yellow to reddish-brown. [8] * Measure the UV-Vis absorption spectra of the solutions. The aggregation of AgNPs will result in a decrease in the absorbance at the characteristic surface plasmon resonance (SPR) peak of individual AgNPs (around 400 nm) and the appearance of a new, broader peak at a longer wavelength.
-
Plot the ratio of the absorbance at the new peak to the original SPR peak against the K⁺ concentration to generate a calibration curve.
-
Determine the K⁺ concentration in unknown samples by measuring their absorbance ratio and interpolating from the calibration curve.
-
Performance Data of 4-Nitrobenzo-18-crown-6 Based Chemosensors
The following table summarizes the performance of various chemosensors based on 4-Nitrobenzo-18-crown-6 and its derivatives for the detection of different analytes.
| Analyte | Sensor Type | Ionophore/Probe | Linear Range | Detection Limit | Sample Matrix | Reference |
| Pb²⁺ | Potentiometric ISE | 4'-Nitrobenzo-18-crown-6 | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M | 8.9 x 10⁻⁶ M | Aqueous solution | [7] |
| Fe³⁺ | Potentiometric ISE | 4'-Nitrobenzo-18-crown-6 | 1.0 x 10⁻⁶ - 1.0 x 10⁻¹ M | 7.0 x 10⁻⁷ M | Aqueous solution | [9] |
| K⁺ | Potentiometric ISE | 4'-Picrylamino-5'-nitrobenzo-18-crown-6 | - | - | Aqueous solution | [10] |
| K⁺ | Colorimetric | 4'-Aminodibenzo-18-crown-6-AgNPs | 0 - 100 µM | 2.16 µM | Urine | [8] |
| Ag⁺ | Fluorometric | Benzo-18-crown-6 with thiazole units | - | - | DMSO | [11] |
| Pb²⁺, Hg²⁺, Cu²⁺ | Fluorometric | Benzo-18-crown-6 with thiazole units | - | - | DMSO | [11] |
Practical Considerations: Interference and Matrix Effects
When analyzing real-world samples, such as biological fluids or environmental water, the presence of other ions and molecules can interfere with the sensor's performance. This is known as the matrix effect. [12] Common Interferents:
-
For K⁺ sensors: Sodium (Na⁺) and ammonium (NH₄⁺) ions are common interferents due to their similar charge and size.
-
For Pb²⁺ sensors: Other divalent cations like copper (Cu²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺) can potentially interfere.
Strategies to Mitigate Interference:
-
High Selectivity Ionophores: The primary defense against interference is the use of a highly selective ionophore. The inherent selectivity of the 18-crown-6 cavity for K⁺ is a significant advantage. Further chemical modification of the crown ether can enhance this selectivity.
-
Use of Ion-Exchangers: In potentiometric sensors, the addition of a lipophilic salt (ion-exchanger) like sodium tetraphenylborate (NaTPB) can help to reduce anionic interference.
-
pH Control: The binding affinity of some crown ethers can be pH-dependent. Therefore, buffering the sample to an optimal pH range can minimize interference from H⁺ ions and ensure consistent sensor performance.
-
Sample Pre-treatment: For complex matrices, sample pre-treatment steps such as dilution, filtration, or extraction can help to remove interfering substances. [12]5. Matrix-Matched Calibration: Whenever possible, preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects. [12]
Conclusion
4-Nitrobenzo-18-crown-6 and its derivatives are versatile and powerful platforms for the development of selective chemosensors. By understanding the underlying principles of their synthesis, signaling mechanisms, and application, researchers can design and implement robust analytical tools for a wide range of applications, from clinical diagnostics to environmental monitoring. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals in the field, enabling them to harness the full potential of these remarkable molecules.
References
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- (2024). Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches. Journal of Fluorescence, 35(6), 3799-3828.
- Udhayakumari, D. (2024). Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches.
- Moody, T., de Silva, A. P., & Wright, G. D. (2009). Fluorescent PET (photoinduced electron transfer) sensors as potent analytical tools. Semantic Scholar.
- Minkin, V. I., Dubonosov, A. D., Bren, V. A., & Tsukanov, A. V. (2008). Chemosensors with crown ether-based receptors. ARKIVOC, 2008(4), 90-102.
- Chitbankluai, K., Buranachai, C., & Thavarungkul, P. (2019). One-step rapid colorimetric detection of K+ using silver nanoparticles modified by crown ether. Analyst, 144(15), 4629-4636.
- Kwon, O.-S., & Kim, H.-S. (2007). Fluorescent Sensing Properties of Benzo-18-crown-6 Ethers Containing Thiazoles. Supramolecular Chemistry, 19(4-5), 333-338.
- Arbor Assays. (2024, July 15). What is Matrix Interference and How Does It Affect Testing?
- Taylor & Francis. (n.d.). Photoinduced electron transfer – Knowledge and References.
- Sarfo, D. K., et al. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia.
- Chen, Z., et al. (2013). Colorimetric detection of potassium ions using aptamer-functionalized gold nanoparticles. Analytica Chimica Acta, 787, 189-192.
- Narongsak Koonrugsa, et al. (2019). Metal ion chemosensors based on diaza-18-crown-6 coupling with azobenzene dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 215, 23-32.
- (2025). Fundamentals of Photoinduced Electron Transfer.
- (2018). Colorimetric ionophore-based coextraction titrimetry of potassium ions. Analytica Chimica Acta, 1025, 130-136.
- Feng, L., et al. (2013). A fluorometric paper-based sensor array for the discrimination of heavy-metal ions. Talanta, 108, 103-108.
- Panja, S. K., Dwivedi, N., & Saha, S. (2016). Tuning the intramolecular charge transfer (ICT) process in push–pull systems: effect of nitro groups. RSC Advances, 6(109), 105786-105794.
- (2024). Schematic representation of the internal charge transfer (ICT)-based sensing mechanism in ratiometric design.
- (2020). Exploring Colorimetric Real-Time Sensing Behavior of a Newly Designed CT Complex toward Nitrobenzene and Co2+: Spectrophotometric, DFT/TD-DFT, and Mechanistic Insights. ACS Omega, 5(1), 133-145.
- Qiu, L., et al. (2019). Rapid Colorimetric Detection of Potassium Ions Based on Crown Ether Modified Au NPs Sensor.
- (2025). Schematic representation of the intramolecular charge transfer (ICT) process.
- Calafat, A. M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- (2025). Tuning the Intramolecular Charge Transfer (ICT) Process in Push-Pull Systems: Effect of Nitro group.
- (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies, 7(4), 1-6.
- Kwon, O.-S., & Kim, H.-S. (2007). Fluorescent Sensing Properties of Benzo-18-crown-6 Ethers Containing Thiazoles.
- (2023). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);...
- Tecuceanu, V., Hanganu, A., & Ionita, P. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether.
- Tecuceanu, V., Hanganu, A., & Ionita, P. (2022).
- (2025). Protonation of Benzo-18-crown-6: Extraction and DFT Study.
- (2025). Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications.
- (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta, 41(6), 901-907.
- (2025). Synthesis of Diazadibenzo-18-Crown-6 Ligands with Appended Chromophoric and Fluorophoric Groups as Potential Metal Ion Chemosensors.
- (2025). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6.
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- 10. 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Binding Constant of 4'-Nitrobenzo-18-crown-6
Introduction: The Significance of Host-Guest Interactions
In the realm of supramolecular chemistry, the intricate dance between host and guest molecules underpins a vast array of biological processes and technological innovations. The ability to quantify the strength of these non-covalent interactions is paramount for researchers in fields ranging from drug development to materials science. 4'-Nitrobenzo-18-crown-6, a specialized crown ether, serves as an exemplary host molecule. Its unique structure, featuring an 18-membered ring with six oxygen atoms, creates a cavity ideal for encapsulating specific cations.[1][2] The addition of a nitro group to the benzo moiety modulates the electron density of the crown, influencing its binding affinity and providing a convenient spectroscopic handle for analysis.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for determining the binding constant (Ka) of 4'-Nitrobenzo-18-crown-6 with various guest cations. We will delve into the theoretical underpinnings of host-guest chemistry and present detailed, field-proven protocols for the most effective analytical techniques.
Theoretical Framework: Understanding Binding Equilibria
The interaction between a host molecule (H) and a guest molecule (G) to form a host-guest complex (HG) is a reversible process governed by the principles of chemical equilibrium.
H + G ⇌ HG
The strength of this interaction is quantified by the association constant (Ka) or its reciprocal, the dissociation constant (Kd).
Ka = [HG] / ([H][G])
Kd = 1 / Ka
A high Ka value signifies a strong binding affinity, indicating that the equilibrium lies far to the right, favoring the formation of the host-guest complex. Conversely, a low Ka value suggests a weaker interaction. The determination of Ka is the central objective of the methodologies described herein.
Pre-Experimental Considerations: Stoichiometry Determination
Before embarking on the determination of the binding constant, it is crucial to establish the stoichiometry of the host-guest complex, i.e., the ratio in which the host and guest molecules combine. The method of continuous variation, commonly known as a Job plot, is a widely used technique for this purpose.[3][4][5]
Protocol: Stoichiometry Determination using a Job Plot
A Job plot is constructed by preparing a series of solutions where the mole fractions of the host and guest are varied while keeping the total molar concentration constant.[3][4] A physical property that is proportional to complex formation, such as UV-Vis absorbance, is then plotted against the mole fraction of one of the components.[3] The maximum (or minimum) of the resulting curve corresponds to the stoichiometry of the complex.[3][4][5] For a 1:1 complex, the maximum will occur at a mole fraction of 0.5.[5]
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of 4'-Nitrobenzo-18-crown-6 (host) and the guest cation in a suitable solvent.
-
Prepare a Series of Solutions: Create a series of solutions by mixing the host and guest stock solutions in varying mole fractions (e.g., 0.1, 0.2, 0.3...0.9), ensuring the total volume and total concentration remain constant for each solution.
-
Measure Absorbance: Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This wavelength can be determined by running a preliminary scan of a solution containing both the host and guest.
-
Plot the Data: Plot the change in absorbance (ΔA) against the mole fraction of the host.
-
Determine Stoichiometry: The mole fraction at which the maximum ΔA is observed indicates the stoichiometry of the complex.
Primary Methodologies for Binding Constant Determination
Several robust techniques can be employed to determine the binding constant of 4'-Nitrobenzo-18-crown-6. The choice of method often depends on the specific properties of the host-guest system and the available instrumentation.
UV-Vis Spectrophotometric Titration
UV-Vis spectroscopy is a powerful and accessible technique for determining binding constants, particularly when the formation of the host-guest complex results in a change in the absorption spectrum.[6] The nitro group on the 4'-Nitrobenzo-18-crown-6 provides a chromophore that is sensitive to its electronic environment, making this method highly suitable.
For a 1:1 host-guest complex, the Benesi-Hildebrand method provides a linear relationship that allows for the determination of the binding constant from spectrophotometric titration data.[7][8] The Benesi-Hildebrand equation is:
1 / (A - A₀) = 1 / (Ka * (A_max - A₀) * [G]ⁿ) + 1 / (A_max - A₀)
Where:
-
A is the observed absorbance at a given guest concentration.
-
A₀ is the initial absorbance of the host.
-
A_max is the absorbance when the host is fully complexed.
-
Ka is the association constant.
-
[G] is the concentration of the guest.
-
n is the stoichiometry (in this case, n=1).
A plot of 1 / (A - A₀) versus 1 / [G] should yield a straight line, from which Ka can be calculated from the slope and intercept.
-
Prepare Solutions:
-
Prepare a stock solution of 4'-Nitrobenzo-18-crown-6 of a known concentration in a suitable solvent.
-
Prepare a series of stock solutions of the guest cation of varying, known concentrations in the same solvent.
-
-
Perform the Titration:
-
Place a known volume and concentration of the 4'-Nitrobenzo-18-crown-6 solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small, precise volumes of the guest cation stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the complex absorbs maximally.
-
Correct the absorbance values for dilution at each step.
-
Plot the data according to the Benesi-Hildebrand equation (or use non-linear regression fitting software).
-
Determine the binding constant (Ka) from the plot.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is an extremely sensitive technique that can be used to determine binding constants, especially for interactions that result in changes in fluorescence intensity or emission wavelength. While 4'-Nitrobenzo-18-crown-6 itself is not strongly fluorescent, a competitive binding assay or the use of a fluorescent guest could be employed.
In a competitive binding assay, a fluorescent probe that is known to bind to the host is displaced by the non-fluorescent guest of interest. The decrease in fluorescence intensity of the probe is proportional to the concentration of the guest, allowing for the determination of the binding constant of the guest.
-
Select a Fluorescent Probe: Choose a fluorescent molecule that is known to bind to the cavity of 18-crown-6 ethers.
-
Prepare Solutions:
-
Prepare a stock solution of 4'-Nitrobenzo-18-crown-6.
-
Prepare a stock solution of the fluorescent probe.
-
Prepare a series of stock solutions of the non-fluorescent guest cation.
-
-
Perform the Titration:
-
To a cuvette, add the 4'-Nitrobenzo-18-crown-6 and the fluorescent probe to form a complex with a measurable fluorescence signal.
-
Incrementally add the guest cation solution.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Monitor the decrease in fluorescence intensity of the probe.
-
Use appropriate binding models and software to analyze the data and calculate the binding constant for the guest cation.
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution.[9][10] The chemical shifts of protons on the host or guest molecule are often sensitive to the formation of the complex.[9] By monitoring these changes as a function of guest concentration, the binding constant can be determined.[11][12]
When a host and guest are in fast exchange on the NMR timescale, the observed chemical shift is a weighted average of the chemical shifts of the free and complexed species.[9] By titrating the host with the guest and monitoring the change in chemical shift of a specific proton, a binding isotherm can be generated.
-
Prepare NMR Samples:
-
Prepare a solution of 4'-Nitrobenzo-18-crown-6 of a known concentration in a suitable deuterated solvent.
-
Prepare a concentrated stock solution of the guest cation in the same deuterated solvent.
-
-
Acquire Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution.
-
Perform the Titration:
-
Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution.
-
Acquire another ¹H NMR spectrum.
-
Repeat the addition and acquisition steps until the chemical shifts of the host protons no longer change significantly, indicating saturation.
-
-
Data Analysis:
-
Identify a proton on the 4'-Nitrobenzo-18-crown-6 that shows a significant change in chemical shift upon binding.
-
Plot the change in chemical shift (Δδ) against the guest concentration.
-
Fit the data to a 1:1 binding model using non-linear regression analysis to determine the binding constant.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event.[13] This allows for the simultaneous determination of the binding constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry (n) in a single experiment.[13]
In an ITC experiment, a solution of the guest is titrated into a solution of the host in a sample cell.[14] The heat change associated with each injection is measured and plotted against the molar ratio of guest to host. The resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction.
-
Sample Preparation:
-
Instrument Setup:
-
Fill the sample cell with the 4'-Nitrobenzo-18-crown-6 solution.
-
Fill the injection syringe with the guest cation solution.
-
Equilibrate the system at the desired temperature.
-
-
Perform the Titration:
-
Inject small, precise volumes of the guest solution into the sample cell at regular intervals.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the data to a suitable binding model using the instrument's software to determine Ka, ΔH, and n.
-
Data Presentation and Interpretation
For clarity and ease of comparison, the results from these experiments should be summarized in a structured table.
| Method | Binding Constant (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) |
| UV-Vis Titration | Value | N/A | N/A | 1:1 |
| Fluorescence | Value | N/A | N/A | 1:1 |
| NMR Titration | Value | N/A | N/A | 1:1 |
| ITC | Value | Value | Value | Value |
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Workflow for UV-Vis Spectrophotometric Titration.
Caption: Workflow for NMR Titration.
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
The determination of the binding constant of 4'-Nitrobenzo-18-crown-6 is a critical step in understanding and harnessing its potential in various scientific applications. The methods outlined in this guide—UV-Vis spectroscopy, fluorescence spectroscopy, NMR titration, and isothermal titration calorimetry—provide a robust toolkit for researchers. Each technique offers unique advantages, and the choice of method should be guided by the specific experimental conditions and available resources. By following these detailed protocols, researchers can obtain accurate and reliable binding data, paving the way for further advancements in supramolecular chemistry and its applications.
References
- Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Bradshaw, J. S., & Izatt, R. M. (1997). Aza-Crown Macrocycles. Accounts of Chemical Research, 30(8), 338-345.
- Lehn, J.-M. (1988). Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angewandte Chemie International Edition in English, 27(1), 89-112.
- Ren, Y., & Zhang, Y. (2014). A practical guide for the determination of binding constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 80(3-4), 225-236.
- Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703-2707.
- Connors, K. A. (1987). Binding Constants: The Measurement of Molecular Complex Stability. John Wiley & Sons.
- Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
- Fielding, L. (2000). NMR methods for the determination of association constants. Tetrahedron, 56(34), 6151-6170.
- Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can low affinity systems be studied by isothermal titration calorimetry? Journal of the American Chemical Society, 125(48), 14859-14866.
Sources
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- 2. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 3. Job plot - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]
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- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes & Protocols: Isotope Separation Using 4-Nitrobenzo-18-crown-6
Abstract: The precise separation of isotopes is fundamental to advancements in nuclear medicine, materials science, and geochemical analysis. Macrocyclic polyethers, or crown ethers, have emerged as highly selective reagents for isotopic enrichment due to their unique ability to form host-guest complexes with cations based on subtle differences in ionic size and mass. This document provides a detailed technical guide on the application of 4-Nitrobenzo-18-crown-6 for the separation of specific isotopes. We will explore the underlying chemical principles, detail validated protocols for solvent extraction and chromatographic separation, and provide insights into the experimental variables that govern separation efficiency.
Foundational Principles: Isotope Fractionation with Crown Ethers
The capacity of crown ethers to separate isotopes stems from the principles of coordination chemistry and isotopic effects. The core mechanism involves the selective complexation of a cation within the central cavity of the crown ether.
-
Size-Cavity Relationship: The 18-crown-6 ether has a cavity diameter of 2.6–3.2 Å, making it an excellent ligand for cations with a similar ionic diameter, most notably the potassium ion (K⁺, ~2.7 Å). The stability of the formed complex is maximized when the cation size perfectly matches the cavity size.
-
Isotopic Effect: Isotopes of the same element differ in neutron count, leading to minute variations in nuclear mass and volume. This difference, though small, influences the vibrational energy of the cation-ligand bond within the complex. Lighter isotopes, having a slightly higher vibrational energy, tend to form more stable complexes with the crown ether. Consequently, the lighter isotope is preferentially partitioned into the phase containing the crown ether (e.g., the organic phase in solvent extraction or the stationary phase in chromatography).[1][2]
The 4-Nitrobenzo-18-crown-6 (NB18C6) is a derivative of the parent 18-crown-6. The introduction of the nitrobenzo group imparts specific properties:
-
Electron-Withdrawing Effect: The nitro group (-NO₂) is strongly electron-withdrawing, which reduces the electron density on the oxygen donor atoms of the ether ring. This can modulate the binding affinity and selectivity for certain cations compared to unsubstituted crown ethers.[3]
-
Solubility and Immobilization: The aromatic group enhances solubility in organic solvents like nitrobenzene and provides a functional handle for grafting the molecule onto polymeric or silica supports for chromatographic applications.[4]
Key Properties of 4-Nitrobenzo-18-crown-6
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₈ | [5] |
| Molecular Weight | 357.36 g/mol | [5] |
| IUPAC Name | 20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Primary Application | Complexing agent for metal ions, ion-selective electrodes, chemical intermediate | [3][6] |
Mechanism of Selective Isotope Complexation
The separation process relies on establishing a chemical exchange equilibrium between a solvated cation in an aqueous phase and a complexed cation in a phase containing 4-Nitrobenzo-18-crown-6. The lighter isotope preferentially accumulates in the crown ether phase.
Caption: Selective complexation of a lighter isotope by 4-Nitrobenzo-18-crown-6.
Application I: Solvent Extraction for Isotope Separation
Solvent extraction, or liquid-liquid extraction, is a versatile technique for separating isotopes on a laboratory scale. It involves the partitioning of isotopic species between two immiscible liquid phases. The efficiency of this process is quantified by the separation factor (α) , which is the ratio of the isotopic abundance ratios in the two phases at equilibrium.
Workflow for Solvent Extraction
Caption: General workflow for isotope separation via solvent extraction.
Protocol 1: Separation of Strontium Isotopes (⁹⁰Sr/⁸⁵Sr Tracer) using Solvent Extraction
This protocol describes a method for separating strontium isotopes, a process relevant to nuclear waste management and medical isotope purification.[7]
A. Rationale & Causality
-
Crown Ether Selection: The 18-crown-6 cavity is suitable for complexing the Sr²⁺ ion.
-
Solvent Choice: Nitrobenzene is often used as the organic solvent. Its high polarity helps to solvate the crown ether-cation complex, thereby enhancing the extraction efficiency.[8]
-
Counter-ion: A hydrophobic counter-ion (like picrate) is often added to the aqueous phase. It forms an ion pair with the positively charged [Sr-NB18C6]²⁺ complex, neutralizing its charge and facilitating its transfer into the nonpolar organic phase.
B. Materials & Reagents
-
4-Nitrobenzo-18-crown-6 (NB18C6)
-
Nitrobenzene (C₆H₅NO₂)
-
Strontium chloride (SrCl₂) containing the isotopes of interest
-
Hydrochloric acid (HCl)
-
Picric acid (2,4,6-trinitrophenol)
-
Deionized water
-
Separatory funnels (100 mL)
-
Mechanical shaker
-
pH meter
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis
C. Step-by-Step Methodology
-
Preparation of Aqueous Phase:
-
Prepare a 0.1 M stock solution of picric acid in deionized water.
-
Prepare a 1 M stock solution of HCl.
-
In a 100 mL volumetric flask, dissolve a known quantity of SrCl₂ in deionized water. Add 10 mL of the picric acid stock and adjust the pH to approximately 4.0-6.0 using dilute HCl or NaOH. Bring to volume with deionized water. The final strontium concentration should be around 1x10⁻³ M.
-
-
Preparation of Organic Phase:
-
Prepare a 0.05 M solution of 4-Nitrobenzo-18-crown-6 in nitrobenzene.
-
-
Extraction Procedure:
-
Transfer 20 mL of the aqueous phase and 20 mL of the organic phase into a 100 mL separatory funnel.
-
Place the funnel on a mechanical shaker and agitate for 60 minutes at 25°C to ensure equilibrium is reached.
-
Allow the funnel to stand for 30 minutes for complete phase separation.
-
-
Sample Collection:
-
Carefully drain the lower aqueous phase into a labeled container.
-
Drain the upper organic phase into a separate labeled container.
-
-
Stripping (Back-Extraction) - Optional but Recommended:
-
To recover the strontium from the organic phase for analysis, perform a stripping step.
-
Add 20 mL of 2 M nitric acid to the collected organic phase in a clean separatory funnel.
-
Shake for 30 minutes. The high concentration of H⁺ ions will displace the Sr²⁺ from the crown ether, transferring it back into the new aqueous (stripping) solution.
-
Collect the aqueous stripping solution.
-
-
Isotopic Analysis:
-
Analyze the isotopic composition of strontium in the initial aqueous phase, the extracted aqueous phase, and the stripping solution using ICP-MS.
-
D. Data Interpretation
-
Distribution Coefficient (D): Calculate the ratio of the total strontium concentration in the organic phase to that in the aqueous phase.
-
Separation Factor (α): α = ( [Lighter Isotope] / [Heavier Isotope] )_organic / ( [Lighter Isotope] / [Heavier Isotope] )_aqueous A value of α > 1 indicates enrichment of the lighter isotope in the organic phase.
Application II: Chromatographic Isotope Separation
Chromatography offers a powerful method for achieving multi-stage separation, leading to higher enrichment factors than single-stage solvent extraction. In this technique, 4-Nitrobenzo-18-crown-6 is immobilized onto a solid support (resin) and packed into a column.
Workflow for Chromatographic Separation
Caption: General workflow for chromatographic isotope separation.
Protocol 2: Separation of Calcium Isotopes (⁴⁸Ca/⁴⁰Ca) using Column Chromatography
This protocol is adapted from studies using benzo-18-crown-6 resins for calcium isotope separation, a process of interest for producing enriched ⁴⁸Ca for nuclear physics experiments.[9][10]
A. Rationale & Causality
-
Stationary Phase: A resin functionalized with NB18C6 acts as the stationary phase. The immobilized crown ether selectively retains the lighter ⁴⁰Ca isotope more strongly than the heavier ⁴⁸Ca.
-
Mobile Phase: A highly concentrated acetic acid solution can be used as the eluent. The acidic environment ensures the calcium remains as Ca²⁺ ions, and the specific solvent composition influences the distribution coefficient (Kd) of the ions between the mobile and stationary phases.[10] As a result, ⁴⁸Ca, which interacts less with the resin, will travel faster down the column and be eluted first.
B. Materials & Reagents
-
Benzo-18-crown-6 functionalized resin (or synthesized by immobilizing an amino-derivative of NB18C6 onto a support like porous silica).
-
Chromatography column (e.g., 1 cm inner diameter, 50 cm length).
-
Calcium chloride (CaCl₂) solution with natural isotopic abundance.
-
Glacial acetic acid (CH₃COOH).
-
Deionized water.
-
Peristaltic pump.
-
Fraction collector.
-
ICP-MS for isotopic analysis.
C. Step-by-Step Methodology
-
Resin Preparation and Column Packing:
-
Create a slurry of the NB18C6 resin in the mobile phase (e.g., 95% acetic acid / 5% water).
-
Carefully pack the slurry into the chromatography column, avoiding the formation of air bubbles. The packed bed height should be approximately 45 cm.
-
-
Column Conditioning:
-
Pump the mobile phase through the packed column at a steady flow rate (e.g., 0.5 mL/min) for at least 12 hours or until the baseline of the detector (if used) is stable. This ensures the resin is fully equilibrated.
-
-
Sample Loading:
-
Dissolve a small amount of CaCl₂ (e.g., 10 mg) in 1-2 mL of the mobile phase.
-
Carefully load the sample solution onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin pumping the mobile phase through the column at the set flow rate (e.g., 0.5 mL/min).
-
Start collecting fractions (e.g., 2 mL per fraction) using an automated fraction collector as soon as the elution begins.
-
-
Isotopic Analysis:
-
Determine the total calcium concentration in each fraction to identify the elution peak.
-
Select fractions across the elution peak (front, middle, and tail) for high-precision isotopic analysis using ICP-MS to determine the ⁴⁸Ca/⁴⁰Ca ratio.
-
D. Data Interpretation
-
Elution Profile: Plot the calcium concentration versus the elution volume (or fraction number).
-
Isotopic Enrichment: The first fractions to elute (the front of the peak) will be enriched in the heavier isotope (⁴⁸Ca), while the last fractions (the tail) will be enriched in the lighter isotope (⁴⁰Ca).[10]
-
Separation Coefficient (ε): This can be calculated from the isotopic ratios in the collected fractions. A larger coefficient indicates better separation.
-
Height Equivalent to a Theoretical Plate (HETP): This value, calculated from the peak shape and retention time, is a measure of the column's efficiency. A smaller HETP indicates a more efficient column.[10]
Concluding Remarks for the Researcher
The use of 4-Nitrobenzo-18-crown-6 and related crown ethers represents a viable and highly selective chemical exchange method for isotope separation. While solvent extraction offers a straightforward approach for proof-of-concept studies, chromatography provides the multi-stage platform necessary for achieving significant isotopic enrichment. The success of these protocols hinges on the precise control of experimental parameters, including solvent polarity, pH, counter-ion selection, and, in chromatography, column packing and flow rate. The principles and methodologies outlined here provide a robust foundation for researchers and drug development professionals to explore and optimize isotope separation for their specific applications, from producing enriched stable isotopes to purifying medical radionuclides.
References
-
New Trends in Separation Techniques of Lithium Isotopes: A Review of Chemical Separation Methods - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Unlocking gadolinium's secrets: how crown ethers tune isotope separation at the molecular level. (2025, December 31). EurekAlert!. Retrieved January 12, 2026, from [Link]
-
Isotopic separation in systems with crown ethers and cryptands. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The selective complexation of crown ethers for lithium isotope separation: A critical review. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
Isotope separation by using crown ether. (n.d.). Confit. Retrieved January 12, 2026, from [Link]
-
4'-Nitrobenzo-18-crown 6-Ether | C16H23NO8 | CID 602198. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. (2022, December 9). MDPI. Retrieved January 12, 2026, from [Link]
-
Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. (1986, May). PubMed. Retrieved January 12, 2026, from [Link]
-
Mechanism unravelling for highly efficient and selective 99TcO4− sequestration utilising crown ether based solvent system from nuclear liquid waste: experimental and computational investigations. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Chromatographic Separation of Calcium Isotopes using Benzo-18-Crown-6-Ether Resin and Acetic Acid Solution. (n.d.). Austin Publishing Group. Retrieved January 12, 2026, from [Link]
-
(PDF) Analytical application of poly [dibenzo-18-crown-6] for chromatographic separation of thorium(IV) from uranium(VI) and other elements in glycine medium. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Isotope Separation of Te in Chemical Exchange System with Dyclohexano-18-crown-6. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
18-Crown-6. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
(PDF) «Crown ethers in radiochemistry. Advances and prospects». (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. (2021, June 16). Avestia. Retrieved January 12, 2026, from [Link]
-
Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
Sources
- 1. New Trends in Separation Techniques of Lithium Isotopes: A Review of Chemical Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
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- 6. nbinno.com [nbinno.com]
- 7. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism unravelling for highly efficient and selective 99TcO4− sequestration utilising crown ether based solvent system from nuclear liquid waste: experimental and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confit.atlas.jp [confit.atlas.jp]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for the Analysis of Trace Metal Ions in Environmental Samples Using 4-Nitrobenzo-18-crown-6
Introduction: The Imperative for Trace Metal Ion Monitoring and the Role of Selective Ligands
The escalating presence of trace metal ions in the environment, stemming from industrial effluents, agricultural runoff, and atmospheric deposition, poses a significant threat to ecological balance and human health. Many metal ions, even at minute concentrations, can be toxic, accumulating in biological systems and causing a range of adverse effects. Consequently, the accurate and sensitive determination of trace metal ions in environmental matrices such as water and soil is of paramount importance for environmental monitoring, regulatory compliance, and risk assessment.
A significant challenge in trace metal analysis lies in the complexity of environmental samples, which often contain a multitude of interfering substances. This necessitates the use of highly selective analytical methods to isolate and quantify the target metal ion. Crown ethers, a class of macrocyclic polyethers, have emerged as powerful tools in this domain due to their remarkable ability to selectively form stable complexes with specific metal cations. The selectivity of a crown ether is primarily governed by the compatibility between the size of the cation and the cavity of the crown ether ring.
Among the diverse family of crown ethers, 4-Nitrobenzo-18-crown-6 has garnered considerable attention as a versatile and effective ligand for the analysis of various metal ions. The presence of the electron-withdrawing nitro group on the benzo moiety enhances its complexing ability and provides a chromogenic handle for certain analytical techniques.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Nitrobenzo-18-crown-6 for the analysis of trace metal ions in environmental samples. It delves into the fundamental properties of this crown ether, its synthesis, and detailed protocols for its application in ion-selective electrodes and spectrophotometry, underpinned by field-proven insights and authoritative references.
Physicochemical Properties and Synthesis of 4-Nitrobenzo-18-crown-6
4-Nitrobenzo-18-crown-6, with the IUPAC name 2,3-(4-Nitrobenzo)-1,4,7,10,13,16-hexaoxacyclooctadec-2-ene, is a white to yellow crystalline powder. Its molecular structure, featuring the 18-crown-6 ring fused to a nitrobenzene group, is central to its analytical utility. The 18-crown-6 cavity, with a diameter of 2.6-3.2 Å, exhibits a high affinity for the potassium ion (K⁺), whose ionic diameter is approximately 2.66 Å.[3][4][5] The nitro group, being strongly electron-withdrawing, modulates the electron density of the benzo portion of the crown ether, influencing its complexation kinetics and stability with various cations.[2]
Figure 1: Structure of 4'-Nitrobenzo-18-crown-6.
Synthesis of 4'-Nitrobenzo-18-crown-6
The synthesis of 4'-Nitrobenzo-18-crown-6 can be achieved through the nitration of benzo-18-crown-6. A general procedure is outlined below, adapted from established nitration methods for similar aromatic compounds.[1]
Protocol 1: Synthesis of 4'-Nitrobenzo-18-crown-6
-
Dissolution: Dissolve benzo-18-crown-6 in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Nitration: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure complete nitration.
-
Quenching: Pour the reaction mixture slowly into a beaker of ice water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallization: Purify the crude 4'-Nitrobenzo-18-crown-6 by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Application 1: Potentiometric Determination of Trace Metal Ions using a 4-Nitrobenzo-18-crown-6 Based Ion-Selective Electrode (ISE)
Ion-selective electrodes offer a simple, cost-effective, and rapid method for the determination of ion activities in various samples. The selectivity of these electrodes is conferred by an ionophore incorporated into a polymeric membrane. 4-Nitrobenzo-18-crown-6 has been successfully employed as an ionophore for the selective determination of lead (Pb²⁺) and iron (Fe³⁺) ions.[6]
The underlying principle involves the selective complexation of the target metal ion by the 4-Nitrobenzo-18-crown-6 embedded in the PVC membrane. This complexation event at the membrane-sample interface leads to a potential difference that is proportional to the logarithm of the activity of the target ion in the sample, as described by the Nernst equation.
Figure 2: Components of a 4-Nitrobenzo-18-crown-6 based ISE.
Protocol 2: Determination of Lead (Pb²⁺) in Water Samples using a 4-Nitrobenzo-18-crown-6 ISE
This protocol is based on the work of Abbaspour and Tavallali for the fabrication and application of a Pb²⁺ selective electrode.[6]
1. Preparation of the Ion-Selective Membrane:
-
Thoroughly mix high molecular weight PVC powder (30% by weight), o-nitrophenyloctylether (o-NPOE) as a plasticizer (58.5%), 4-Nitrobenzo-18-crown-6 as the ionophore (9%), and sodium tetraphenylborate (NaTPB) as an ion excluder (2.5%).
-
Dissolve the mixture in a small amount of tetrahydrofuran (THF) to form a homogenous solution.
-
Pour the solution into a glass ring placed on a smooth glass plate and allow the THF to evaporate slowly at room temperature for 24 hours to form a transparent membrane.
2. Fabrication of the Electrode:
-
Cut a small disc from the prepared membrane and attach it to the end of a PVC tube using a PVC-THF slurry as an adhesive.
-
Fill the electrode body with an internal filling solution of 0.01 M KCl.
-
Insert a Ag/AgCl wire into the internal solution to serve as the internal reference electrode.
-
Condition the electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for 24 hours before use.
3. Calibration of the Electrode:
-
Prepare a series of standard Pb²⁺ solutions with concentrations ranging from 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M by serial dilution of a stock 1.0 M Pb(NO₃)₂ solution.
-
Measure the potential of each standard solution using the prepared ISE and a suitable external reference electrode (e.g., saturated calomel electrode, SCE).
-
Plot the measured potential (in mV) against the logarithm of the Pb²⁺ concentration. The slope of the resulting calibration curve should be close to the Nernstian value of 29.58 mV/decade for a divalent cation at 25 °C.
4. Sample Analysis:
-
For water samples, adjust the pH to be within the working range of the electrode (typically pH 2.2-4.1 for the Pb²⁺ ISE).[6]
-
Immerse the calibrated ISE and the reference electrode into the sample solution and record the stable potential reading.
-
Determine the concentration of Pb²⁺ in the sample by interpolating the measured potential on the calibration curve.
Table 1: Performance Characteristics of a 4-Nitrobenzo-18-crown-6 Based Pb²⁺ Ion-Selective Electrode [6]
| Parameter | Value |
| Linear Range | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M |
| Nernstian Slope | 30.5 ± 0.5 mV/decade |
| Limit of Detection | 8.9 x 10⁻⁶ M |
| pH Range | 2.2 - 4.1 |
| Response Time | ~6 seconds |
Application 2: Extractive-Spectrophotometric Determination of Potassium (K⁺) in Environmental Water Samples
Spectrophotometry is a widely used analytical technique that relies on the absorption of light by a colored compound. While 4-Nitrobenzo-18-crown-6 itself is not intensely colored upon complexation, it can be used in an extractive-spectrophotometric method. In this approach, the complex formed between the crown ether and the target metal ion is paired with a colored counter-ion (anionic dye) to form a neutral, extractable species. The intensity of the color in the organic phase is then proportional to the concentration of the metal ion.
This method leverages the high selectivity of the crown ether for the target cation and the high molar absorptivity of the anionic dye to achieve a sensitive and selective determination. A similar principle has been successfully applied for the determination of potassium in river water using benzo-18-crown-6 and an anionic azo dye.[7]
Figure 3: Workflow for Extractive-Spectrophotometric Analysis.
Protocol 3: Proposed Method for Extractive-Spectrophotometric Determination of Potassium (K⁺) in Water Samples
This protocol is a proposed adaptation based on established methods for similar crown ethers and anionic dyes.[7][8]
1. Reagent Preparation:
-
Potassium Standard Solutions: Prepare a series of standard potassium solutions (e.g., 0.5 to 10 mg/L K⁺) by diluting a certified 1000 mg/L K⁺ stock solution.
-
Crown Ether Solution: Prepare a solution of 4-Nitrobenzo-18-crown-6 in a suitable organic solvent (e.g., chloroform or a mixture of benzene and chlorobenzene). The optimal concentration needs to be determined experimentally.
-
Anionic Dye Solution: Prepare an aqueous solution of a suitable anionic dye, such as methyl orange or a 4-(4-dialkylaminophenyl)azo-2,5-dichlorobenzenesulphonate derivative.[7][8] The pH of this solution should be adjusted to ensure the dye is in its anionic form.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complexation and extraction.
2. Calibration Curve:
-
To a series of separatory funnels, add a fixed volume of each potassium standard solution.
-
Add a specific volume of the anionic dye solution and the buffer solution to each funnel.
-
Add a precise volume of the 4-Nitrobenzo-18-crown-6 solution in the organic solvent to each funnel.
-
Shake the funnels vigorously for a set period (e.g., 2-5 minutes) to facilitate the extraction of the ion-pair complex into the organic phase.
-
Allow the phases to separate completely.
-
Carefully collect the organic phase and measure its absorbance at the wavelength of maximum absorption (λmax) of the complex using a spectrophotometer. The organic solvent used for the crown ether solution should be used as the blank.
-
Plot a calibration curve of absorbance versus potassium concentration.
3. Sample Analysis:
-
Take a known volume of the filtered water sample and place it in a separatory funnel.
-
Follow the same procedure as for the calibration curve (addition of dye, buffer, and crown ether solution, extraction, and absorbance measurement).
-
Determine the concentration of potassium in the sample from the calibration curve.
4. Method Validation:
-
The proposed method must be thoroughly validated to ensure its accuracy and reliability. Key validation parameters to be assessed include:
-
Linearity: The range over which the absorbance is directly proportional to the concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking samples with known amounts of the analyte.
-
Selectivity: The ability of the method to determine the analyte in the presence of other components that may be expected to be present in the sample. The interference of common cations (e.g., Na⁺, Ca²⁺, Mg²⁺) should be evaluated.
-
Table 2: Expected Performance Characteristics for an Extractive-Spectrophotometric Method for Potassium (Based on similar methods[7][8])
| Parameter | Expected Value |
| Linear Range | 0.5 - 10 mg/L |
| Limit of Detection | 0.1 - 0.5 mg/L |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Conclusion and Future Perspectives
4-Nitrobenzo-18-crown-6 is a valuable and versatile reagent for the analysis of trace metal ions in environmental samples. Its selective complexing properties have been effectively harnessed in the development of robust and reliable analytical methods, particularly ion-selective electrodes for the determination of lead and iron. The potential for its application in extractive-spectrophotometric methods for cations like potassium is also significant, offering a sensitive and selective alternative to more complex instrumentation.
The detailed protocols provided in this application note serve as a practical guide for researchers and scientists to implement these methods in their laboratories. It is crucial to emphasize the importance of rigorous method validation to ensure the quality and reliability of the analytical data.
Future research in this area could focus on the development of novel analytical platforms incorporating 4-Nitrobenzo-18-crown-6, such as optical sensors and chromatographic stationary phases, to further enhance the sensitivity, selectivity, and throughput of trace metal analysis. The synthesis of new derivatives of benzo-18-crown-6 with different functional groups could also lead to the development of ligands with tailored selectivities for a wider range of environmentally significant metal ions.
References
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Motomizu, S., & Oshima, M. (1987). Spectrophotometric determination of potassium in river water based on solvent extraction of the complex formed with a crown ether and an anionic azo dye using flow injection. Analyst, 112(3), 295-300. [Link]
-
Cimerman, Z., & Kojić-Prodić, B. (1995). Synthesis and structural analysis of a nitrobenzofurazan derivative of dibenzo-18-crown-6 ether. Journal of Molecular Structure, 356(2-3), 225-235. [Link]
-
Abbaspour, A., & Tavallali, H. (2001). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. Analytical Sciences, 17(8), 985-988. [Link]
-
Savarsofla, H., Ahmadzadeh, S., & Aghasi, M. (2020). Making a selective and sensitive iron (III) ion selection sensor based on nitrobenzo-18-crown-6 ionophore. Health and Development Journal, 9(1), 1-18. [Link]
-
ResearchGate. (n.d.). Structure of 4′-nitrobenzo-18-crown-6. [Link]
-
Seader, J. D., & Seider, W. D. (2003). Use of mobile phase 18-crown-6 to improve peak resolution between mono- and divalent metal and amine cations in ion chromatography. Journal of Chromatography A, 1016(2), 155-164. [Link]
-
PubChem. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. [Link]
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Wei, H., Zhang, Y., & Liu, Y. (2020). One-step rapid colorimetric detection of K+ using silver nanoparticles modified by crown ether. Analyst, 145(15), 5129-5135. [Link]
-
Sanchez-Pedreño, C., Ortuno, J. A., & Hernandez, J. (1986). A comparative study of different extraction systems for the spectrophotometric determination of potassium with 18-crown-6. Microchemical Journal, 34(2), 145-151. [Link]
-
Takagi, M., & Ueno, K. (1984). Extraction of potassium with trifluoromethyl-substituted chromogenic crown ethers. Analyst, 109(3), 283-286. [Link]
-
Ghasemi, J., & Tavallali, H. (2005). Simultaneous extraction-spectrophotometric determination of trace amounts of barium and potassium by 18-crown-6 and Orange II. Turkish Journal of Chemistry, 29(5), 533-542. [Link]
-
Ghasemi, J., & Tavallali, H. (2005). Simultaneous Extraction-Spectrophotometric Determination of Trace Amounts of Barium and Potassium By 18-Crown-6 and Orange II. E-Journal of Chemistry, 2(1), 48-56. [Link]
-
Moodley, K., & Ramontja, J. (2020). Lead ion selective electrodes from dibenzo-18-crown-6 derivatives: An exploratory study. Electroanalysis, 32(10), 2329-2341. [Link]
-
Agilent Technologies. (2013). Update to the UV-Visible ChemStation method for testing photometric accuracy in the ultraviolet region of the spectrum. [Link]
-
Li, T., et al. (2023). Alkali Metal Ion Recognition by 18-Crown-6 in Aqueous Solutions: Evidence from Local Structures. The Journal of Physical Chemistry B, 127(21), 4858-4869. [Link]
-
Collins, R. N., & McLaughlin, M. J. (2001). Determination of metal--EDTA Complexes in Soil Solution and Plant Xylem by Ion Chromatography-Electrospray Mass Spectrometry. Environmental Science & Technology, 35(13), 2631-2637. [Link]
-
Kaushik, A., et al. (2014). optimization of validation of absorbance for potassium dichromate sample by uv-visible spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846. [Link]
-
Li, T., et al. (2023). Alkali Metal Ion Recognition by 18-Crown-6 in Aqueous Solutions: Evidence from Local Structures. The Journal of Physical Chemistry B, 127(21), 4858-4869. [Link]
-
Ohtsu, H., et al. (2018). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. Langmuir, 34(42), 12696-12702. [Link]
-
Atlas Medical. (n.d.). potassium reagent test (colorimetric method). [Link]
-
Parmar, P., & Sindhu, S. (2013). A new spectrophotometric method for quantification of potassium solubilized by bacterial cultures. Journal of Soil Science and Plant Nutrition, 13(1), 15-22. [Link]
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Application Note: Potentiometric Titration Methods Involving 4-Nitrobenzo-18-crown-6 for Selective Ion Determination
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 4-Nitrobenzo-18-crown-6 (NB18C6) as a selective ionophore in the fabrication of ion-selective electrodes (ISEs) for potentiometric titrations. We delve into the fundamental principles of ion recognition, electrode construction, and performance characterization. A step-by-step protocol for the complexometric titration of lead (Pb²⁺) using an NB18C6-based ISE serves as a practical exemplar. This document is intended for researchers, analytical chemists, and drug development professionals seeking to leverage this powerful technique for precise and selective quantitative analysis in complex matrices.
Introduction to Potentiometric Analysis with Crown Ethers
Potentiometric titration is a robust electroanalytical technique that determines the concentration of an analyte by measuring the potential difference between two electrodes as a function of added titrant volume.[1][2] Unlike classical titrations that rely on visual indicators, potentiometric methods offer superior precision, are amenable to automation, and are particularly effective for analyzing colored or turbid solutions.[1]
The core of a successful potentiometric titration is the indicator electrode, which must respond selectively and predictably to changes in the analyte's concentration. Ion-Selective Electrodes (ISEs) are a class of sensors that offer exceptional selectivity.[2] The selectivity of an ISE is dictated by its active component, the ionophore, which is a molecule designed to selectively bind a target ion.
Crown ethers, a class of macrocyclic polyethers, are exemplary ionophores due to their unique three-dimensional structure, which features a central cavity capable of selectively complexing with cations that have a complementary size and charge.[3][4][5] The 18-crown-6 scaffold, for instance, is well-suited for binding potassium (K⁺) and lead (Pb²⁺) ions. The derivative 4-Nitrobenzo-18-crown-6 (NB18C6) enhances this selectivity. The electron-withdrawing nitro group modifies the electron density of the crown ether's oxygen atoms, fine-tuning its binding affinity and improving its performance as a sensing agent in electrochemical applications.
This application note will guide the user through the theory, fabrication, and application of NB18C6-based ISEs for quantitative analysis via potentiometric titration.
Part 1: The 4-Nitrobenzo-18-crown-6 Ion-Selective Electrode
Principle of Operation: Selective Ion Recognition
The function of an NB18C6-based ISE hinges on the selective complexation of a target cation at the interface between a polymeric membrane and the sample solution.[6] The membrane, typically made of polyvinyl chloride (PVC), is plasticized to create a non-aqueous, lipophilic environment in which the ionophore and the target ion can interact.
The key components of the membrane and their roles are:
-
Polymer Matrix (PVC): Provides the physical support and framework for the membrane.
-
Ionophore (NB18C6): The active recognition element. It selectively binds the target cation (e.g., Pb²⁺) from the aqueous sample phase and transports it into the organic membrane phase.
-
Plasticizer (e.g., o-NPOE): A water-immiscible organic solvent that dissolves the membrane components, ensures the mobility of the ionophore-ion complex within the membrane, and influences the electrode's selectivity and response characteristics.[7][8][9]
-
Anionic Additive (e.g., NaTPB): A lipophilic salt that is added to the membrane to reduce anionic interference and lower the membrane's electrical resistance, which helps to stabilize the potential and achieve a theoretical Nernstian response.[10]
When the electrode is immersed in a sample, a dynamic equilibrium is established. The NB18C6 ionophore complexes with the target cation, creating a charge separation at the membrane-solution interface. This charge separation generates a potential difference that is logarithmically proportional to the activity (and under controlled conditions, the concentration) of the target ion in the sample, as described by the Nernst equation.
Caption: ISE operational schematic.
Protocol 1: Fabrication of a Pb²⁺-Selective Electrode
This protocol details the preparation of a lead-selective electrode based on published formulations.[6][11]
Materials & Reagents:
-
4-Nitrobenzo-18-crown-6 (NB18C6, ionophore)
-
High molecular weight Polyvinyl chloride (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE, plasticizer)
-
Sodium tetraphenylborate (NaTPB, anionic additive)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings or petri dish for membrane casting
-
Electrode body (e.g., PVC tube)
-
Ag/AgCl wire (internal reference electrode)
-
Internal filling solution: 0.01 M Pb(NO₃)₂ + 0.01 M KCl
-
Conditioning solution: 0.01 M Pb(NO₃)₂
Procedure:
-
Membrane Cocktail Preparation: In a small glass vial, precisely weigh and combine the membrane components according to the optimized ratios in Table 1.
-
Add approximately 5 mL of THF to the vial and seal it.
-
Gently agitate the mixture until all components are fully dissolved, forming a clear, slightly viscous solution.
-
Membrane Casting: Pour the solution into a flat glass petri dish or onto a clean glass plate secured with a glass ring. Cover the dish loosely to allow for the slow evaporation of THF. Let it sit overnight in a dust-free environment.
-
Electrode Assembly: Once the THF has evaporated, a flexible, transparent membrane will have formed.
-
Using a cork borer, cut a small disc (typically 5-7 mm in diameter) from the cast membrane.
-
Glue this membrane disc to the end of a clean PVC electrode body using a PVC/THF slurry as an adhesive. Ensure a complete seal.
-
Filling and Conditioning: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the filling solution. This wire will serve as the internal reference electrode.
-
Conditioning: Before first use, condition the assembled electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12-24 hours. This step is crucial for establishing equilibrium and ensuring a stable, reproducible potential. Store the electrode in the same solution when not in use.
Performance Characteristics & Data
A properly fabricated electrode should be calibrated using a series of standard solutions of the target ion to determine its performance characteristics. Key parameters for an NB18C6-based Pb²⁺ electrode are summarized below.[6][11]
| Parameter | Typical Performance Value | Causality and Significance |
| Nernstian Slope | 28 to 31 mV/decade | For a divalent cation (z=2) like Pb²⁺, the theoretical Nernstian slope is +29.6 mV/decade at 25°C. A value close to this indicates ideal electrode behavior. |
| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M | The concentration range over which the electrode potential is logarithmically proportional to the ion's concentration. This defines the working range for analysis. |
| Limit of Detection | ~ 8.0 x 10⁻⁶ M | The lowest concentration at which the electrode can reliably distinguish the analyte from the background noise. |
| pH Range | 2.2 – 4.1 | The pH range where the electrode's potential is independent of H⁺ concentration. Outside this range, H⁺ may interfere or the analyte may precipitate. |
| Response Time | < 10 seconds | The time required for the electrode to reach a stable potential after a change in analyte concentration. A fast response is critical for titrations. |
| Lifetime | ~ 3 months | The period over which the electrode maintains its performance characteristics. Leaching of membrane components can limit the lifetime.[10] |
Table 1: Performance of a typical NB18C6-based Pb²⁺-selective electrode.
Part 2: Potentiometric Titration Protocol
Core Principles & Experimental Setup
In a potentiometric titration, the NB18C6-ISE serves as the indicator electrode to monitor the decrease in the free analyte concentration as it reacts with the titrant. The equivalence point—where the moles of titrant added are stoichiometrically equivalent to the moles of analyte initially present—is identified by the point of maximum potential change (the inflection point) on the titration curve.[1][12][13]
Caption: Diagram of the titration apparatus.
Protocol 2: Titration of Lead (Pb²⁺) with EDTA
This protocol provides a method for determining the concentration of lead ions in an aqueous sample using the previously fabricated NB18C6-ISE. The titration is based on the complexation reaction between Pb²⁺ and ethylenediaminetetraacetic acid (EDTA).
Reagents & Equipment:
-
Calibrated NB18C6 Pb²⁺-ISE and a double-junction Ag/AgCl reference electrode.
-
Potentiometer or pH/mV meter.
-
Magnetic stirrer and stir bar.
-
Calibrated 10 mL or 25 mL burette.
-
Standardized 0.01 M EDTA solution.
-
Ammonia buffer (pH 10): Dissolve 54 g NH₄Cl and 350 mL of 25% NH₃ solution in deionized water and dilute to 1 L.[14]
-
Lead (Pb²⁺) unknown sample solution.
Procedure:
-
Setup: Assemble the titration apparatus as shown in Figure 2. Connect the ISE and reference electrode to the potentiometer.
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the lead sample solution into a 100 mL beaker. Add approximately 25 mL of deionized water and 2 mL of pH 10 ammonia buffer.
-
Titration:
-
Immerse the electrodes and the burette tip into the sample solution.
-
Turn on the magnetic stirrer to ensure gentle, constant mixing.
-
Record the initial potential (EMF in mV).
-
Begin adding the EDTA titrant from the burette. Add in larger increments (e.g., 0.5-1.0 mL) at the beginning of the titration.
-
After each addition, wait for the potential reading to stabilize (typically < 10 seconds) and record the burette volume and the corresponding potential.
-
As the potential begins to change more rapidly, reduce the increment size to 0.1 mL or smaller. This precision is crucial for accurately defining the inflection point.
-
Continue adding titrant well past the equivalence point until the potential stabilizes again.
-
-
Data Analysis & Endpoint Determination:
-
Plot the measured potential (E, in mV) on the y-axis against the volume of EDTA added (V, in mL) on the x-axis to generate the titration curve.
-
The equivalence point is the midpoint of the steepest part of this S-shaped curve.[13]
-
For higher accuracy, calculate the first derivative (ΔE/ΔV) and plot it against the average volume. The peak of this curve corresponds to the equivalence point.[1][12]
-
Alternatively, calculate the second derivative (Δ²E/ΔV²) and plot it against the average volume. The equivalence point is where the second derivative curve crosses the zero axis.[1]
-
-
Calculation: Use the determined equivalence volume (V_eq) to calculate the concentration of Pb²⁺ in the original sample:
-
M_Pb = (M_EDTA × V_eq) / V_sample
-
Where M_Pb and V_sample are the molarity and volume of the lead sample, and M_EDTA and V_eq are the molarity and equivalence volume of the EDTA titrant.
-
Part 3: Applications & Field-Proven Insights
Applications in Pharmaceutical Analysis
The high selectivity of crown ether-based ISEs makes them valuable tools in pharmaceutical analysis.[15] Potentiometric titration can be applied for:
-
Assay of Active Pharmaceutical Ingredients (APIs): Many APIs are salts of organic bases or acids and can be assayed directly via acid-base potentiometric titration.
-
Determination of Metal-Containing Drugs: For drugs containing metallic cations for which a selective ionophore exists, this method can provide a direct and accurate assay.
-
Analysis in Formulations: The technique is robust against common excipients, colored solutions, and emulsions, making it suitable for analyzing finished drug products.
Expert Insights & Troubleshooting
-
Why o-NPOE? The plasticizer's dielectric constant is a critical parameter. o-NPOE has a relatively high dielectric constant, which facilitates the dissociation of the ion-ionophore complex within the membrane, leading to improved electrode sensitivity and a more stable response.[9][16]
-
Importance of Conditioning: Proper conditioning ensures that the membrane is saturated with the ion-ionophore complex, leading to a stable and reproducible baseline potential. Skipping this step often results in potential drift and a non-Nernstian response.
-
Troubleshooting Drifting Potentials: If the potential reading is unstable, check the reference electrode for proper filling solution and ensure there is a good junction. Membrane fouling can also cause drift; gently polishing the membrane surface may resolve the issue.
-
Sub-Nernstian Slope: A slope significantly lower than the theoretical value may indicate leaching of the ionophore or plasticizer, the presence of high concentrations of interfering ions, or an improperly prepared membrane.
Conclusion
Potentiometric titrations employing ion-selective electrodes based on 4-Nitrobenzo-18-crown-6 offer a highly selective, sensitive, and cost-effective method for quantitative analysis. The protocols and insights provided in this guide demonstrate the technique's reliability and versatility, particularly for the determination of ions like Pb²⁺ in complex samples. By understanding the principles of electrode design and titration methodology, researchers can effectively adapt this powerful tool for a wide range of applications in environmental monitoring, quality control, and pharmaceutical development.
References
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Grygar, T., & Martínez-Máñez, R. (2018). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. Universitat Politècnica de València. Available at: [Link]
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Pharmapproach. (2022). Methods to Determine End Point of Potentiometric Titration and Applications. Pharmapproach Website. Available at: [Link]
-
University of Calgary. (n.d.). Finding the Endpoint of a Titration. UCalgary Chemistry Textbook. Available at: [Link]
-
Japanese Pharmacopoeia. (n.d.). Endpoint Detection Methods in Titrimetry. Japanese Pharmacopoeia 18th Edition. Available at: [Link]
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Ankara University. (n.d.). Potentiometric Titrations. Ankara University Open Course Materials. Available at: [Link]
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Al-Shemary, R. K., & Al-Amery, M. H. A. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Iraqi Journal of Agricultural Sciences. Available at: [Link]
-
Al-Shemary, R. K. (2022). Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. ResearchGate. Available at: [Link]
-
Zareh, M. M. (2016). Plasticizers and Their Role in Membrane Selective Electrodes. ResearchGate. Available at: [Link]
-
Mihali, C. I., et al. (2012). Use of Plasticizers for Electrochemical Sensors. IntechOpen. Available at: [Link]
-
Khan, A. A., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. Available at: [Link]
-
Palma, S. D., et al. (n.d.). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. ScienceDirect. Available at: [Link]
-
Ganjali, M. R., et al. (2013). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. ResearchGate. Available at: [Link]
-
Ganjali, M. R., et al. (2013). Preparation of a lead ion-selective electrode based upon crown ether nitrobenzo18-crown-6. Journal of the Chinese Chemical Society. Available at: [Link]
-
Moody, G. J., et al. (1995). Studies on crown ether based potentiometric sensors for 4,4′-dipyridinium and related dications. Analyst. Available at: [Link]
-
Özbek, O., et al. (2021). The use of crown ethers as sensor material in potentiometry technique. Organic Communications. Available at: [Link]
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Özbek, O., et al. (2021). The use of crown ethers as sensor material in potentiometry technique. ResearchGate. Available at: [Link]
-
Özbek, O., et al. (2021). The use of crown ethers as sensor material in potentiometry technique. Zonguldak Bülent Ecevit University Digital Data Management System. Available at: [Link]
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Moody, G. J., et al. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta. Available at: [Link]
-
Jaworska, E., et al. (2024). Ion-Selective Electrode for Nitrates Based on a Black PVC Membrane. Semantic Scholar. Available at: [Link]
-
Analytical Chemistry. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. Available at: [Link]
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Immobilization of 4-Nitrobenzo-18-crown-6 on Solid Supports: A Comprehensive Guide for Researchers
Introduction: The Power of Immobilized Crown Ethers
Crown ethers, a class of macrocyclic polyethers, possess a unique ability to selectively bind specific cations within their central cavity. This remarkable property of molecular recognition has made them invaluable tools in various scientific disciplines, including analytical chemistry, separation science, and materials science. 4-Nitrobenzo-18-crown-6, a derivative of the well-known 18-crown-6, offers a versatile platform for further functionalization and immobilization onto solid supports. The presence of the nitro group allows for its chemical modification, most commonly through reduction to an amine group, which can then be covalently attached to a solid matrix.
Immobilizing 4-nitrobenzo-18-crown-6 (or its derivatives) onto solid supports combines the selective binding properties of the crown ether with the practical advantages of a heterogeneous system. These advantages include ease of separation from the reaction or sample matrix, reusability of the functionalized material, and the potential for incorporation into continuous flow systems, such as chromatographic columns or sensor devices. This guide provides a detailed overview of the principles, protocols, and applications of immobilized 4-nitrobenzo-18-crown-6, tailored for researchers, scientists, and drug development professionals.
Core Principles of Immobilization
The most common strategy for the covalent immobilization of 4-nitrobenzo-18-crown-6 involves a multi-step process. First, the nitro group is reduced to a more reactive amine group, forming 4-aminobenzo-18-crown-6. This amino-functionalized crown ether can then be coupled to a solid support that has been appropriately activated. Silica gel is a widely used support material due to its high surface area, mechanical stability, and well-established surface chemistry.
The general workflow for the immobilization of 4-aminobenzo-18-crown-6 on silica gel is depicted below:
Figure 1: General workflow for the immobilization of 4-aminobenzo-18-crown-6 on silica gel.
Detailed Protocols
This section provides step-by-step protocols for the key stages of the immobilization process. It is crucial to perform these steps in a well-ventilated fume hood and to use appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Aminobenzo-18-crown-6
The reduction of the nitro group of 4-nitrobenzo-18-crown-6 to an amine is a critical first step. Catalytic hydrogenation is a common and effective method.
Materials:
-
4-Nitrobenzo-18-crown-6
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve 4-nitrobenzo-18-crown-6 in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-aminobenzo-18-crown-6.
Protocol 2: Functionalization of Silica Gel with Aminopropyl Groups
To enable covalent attachment of the crown ether, the silica gel surface is functionalized with amine groups using an organosilane reagent.
Materials:
-
Silica gel (chromatography grade, 60 Å pore size)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
-
Reflux apparatus
-
Soxhlet extraction apparatus
Procedure:
-
Activation of Silica Gel:
-
Wash the silica gel with methanol and then with deionized water to remove impurities.
-
Activate the silica gel by heating at 120-150 °C for 4-6 hours to remove adsorbed water.
-
-
Silanization:
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene.
-
Add APTES to the suspension (typically a 5-10% solution by volume).
-
Reflux the mixture with stirring for 8-12 hours under an inert atmosphere (e.g., nitrogen).
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized silica gel by filtration.
-
Wash the silica gel sequentially with toluene, methanol, and deionized water to remove unreacted APTES.
-
Perform a final wash with methanol and dry the aminosilanized silica gel under vacuum at 60-80 °C.
-
Protocol 3: Immobilization of 4-Aminobenzo-18-crown-6 on Functionalized Silica Gel
This protocol describes the coupling of the amino-functionalized crown ether to the aminosilanized silica gel, often using a bifunctional linker or by forming an amide or imine bond. Here, we describe a common method using a linker like glutaraldehyde.
Materials:
-
Aminosilanized silica gel (from Protocol 2)
-
4-Aminobenzo-18-crown-6 (from Protocol 1)
-
Glutaraldehyde solution (25% in water)
-
Phosphate buffer (pH 7.0)
-
Sodium cyanoborohydride (optional, for reductive amination)
-
Ethanol
-
Deionized water
Procedure:
-
Activation of Aminosilanized Silica with Glutaraldehyde:
-
Suspend the aminosilanized silica gel in phosphate buffer (pH 7.0).
-
Add an excess of glutaraldehyde solution and stir the mixture at room temperature for 2-4 hours.
-
Filter the silica gel and wash thoroughly with deionized water and then with ethanol to remove excess glutaraldehyde.
-
-
Coupling of 4-Aminobenzo-18-crown-6:
-
Suspend the glutaraldehyde-activated silica gel in a solution of 4-aminobenzo-18-crown-6 dissolved in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Stir the suspension at room temperature for 12-24 hours.
-
(Optional) For a more stable linkage, perform a reductive amination by adding a mild reducing agent like sodium cyanoborohydride and continue stirring for another 4-6 hours.
-
Filter the final product, the immobilized crown ether on silica gel.
-
Wash the material extensively with ethanol and deionized water to remove any unreacted crown ether.
-
Dry the final product under vacuum at 60 °C.
-
Characterization of Immobilized Crown Ether
Successful immobilization must be confirmed through various analytical techniques.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups on the silica surface at each stage of modification. | - Aminosilanized Silica: Appearance of N-H bending (~1560 cm⁻¹) and C-H stretching (~2930 cm⁻¹) peaks. - Immobilized Crown Ether: Characteristic peaks of the crown ether, such as C-O-C stretching (~1130 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹), superimposed on the silica spectrum. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (crown ether and linker) grafted onto the silica support. | A weight loss step corresponding to the decomposition of the organic components at elevated temperatures (typically 200-600 °C). The percentage of weight loss can be used to calculate the ligand density. |
| Elemental Analysis (CHN) | To determine the percentage of carbon, hydrogen, and nitrogen in the modified silica. | An increase in the percentage of C, H, and N after each functionalization step, which can be used to quantify the degree of immobilization. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area, pore volume, and pore size of the silica at different stages. | A decrease in surface area and pore volume after immobilization, indicating the presence of the crown ether within the pores of the silica. |
Applications of Immobilized 4-Nitrobenzo-18-crown-6
The resulting functionalized solid support has a wide range of applications in separation and analytical sciences.
Solid-Phase Extraction (SPE)
Immobilized crown ethers are excellent materials for the selective extraction and preconcentration of metal ions from various matrices. The selectivity is governed by the "size-fit" concept, where the crown ether cavity size matches the ionic diameter of the target cation.
Application Example: Selective Extraction of Potassium Ions
The 18-crown-6 cavity is well-suited for binding potassium ions (K⁺). The immobilized material can be packed into an SPE cartridge to selectively extract K⁺ from aqueous solutions, even in the presence of other alkali and alkaline earth metals.
Figure 2: Workflow for the solid-phase extraction of potassium ions.
Chromatography
As a stationary phase in high-performance liquid chromatography (HPLC) or ion chromatography, immobilized crown ethers can be used for the separation of cations. The differential binding affinities of various cations for the crown ether lead to their separation as they pass through the column.
| Analyte | Application Area | Principle of Separation |
| Alkali and Alkaline Earth Metals | Environmental analysis, clinical chemistry | Differential complexation based on ionic radius. |
| Lanthanides and Actinides | Nuclear waste management | Selective binding based on charge density and ionic size. |
| Protonated Amines (e.g., Catecholamines) | Biomedical analysis | Host-guest interactions between the amine group and the crown ether cavity.[1] |
Ion-Selective Electrodes and Sensors
The immobilized crown ether can be incorporated into a membrane or coated onto an electrode surface to create ion-selective electrodes (ISEs) or chemical sensors. The selective binding of the target ion at the sensor surface generates a measurable electrical signal (e.g., a potential change) that is proportional to the concentration of the ion.
Conclusion
The immobilization of 4-nitrobenzo-18-crown-6 on solid supports provides a robust and versatile platform for a multitude of applications in science and technology. By leveraging the principles of covalent attachment and the unique molecular recognition capabilities of crown ethers, researchers can develop advanced materials for selective separations, sensitive detection, and efficient catalysis. The protocols and information presented in this guide offer a solid foundation for scientists and professionals to explore and exploit the potential of these fascinating materials in their respective fields.
References
-
Synthesis and structural analysis of a nitrobenzofurazan derivative of dibenzo-18-crown-6 ether. Molecules. [Link]
-
Sol–Gel Derived Benzo-Crown Ether-Functionalized Silica Gel for Selective Adsorption of Ca2+ Ions. Journal of Chemical & Engineering Data. [Link]
-
FTIR thermal analysis on organofunctionalized silica gel. Journal of the Brazilian Chemical Society. [Link]
-
A one-step method for covalent bond immobilization of biomolecules on silica operated in aqueous solution. Chemical Science. [Link]
-
High-throughput and selective solid-phase extraction of urinary catecholamines by crown ether-modified resin composite fiber. Journal of Chromatography A. [Link]
-
Preparation of silica gel bound crown ether and its extraction performance towards zirconium and hafnium. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Chemosensors. [Link]
-
Crown-Ether-Modified SBA-15 for the Adsorption of Cr(VI) and Zn(II) from Water. Polymers. [Link]
-
Application of Affinity Capillary Electrophoresis and Density Functional Theory to the Investigation of benzo-18-crown-6-ether Complex With Ammonium Cation. Journal of Chromatography A. [Link]
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Application Notes & Protocols: Leveraging 4-Nitrobenzo-18-crown-6 in Stimuli-Responsive Drug Delivery Systems
Preamble: The Dawn of Intelligent Therapeutics
In the landscape of advanced drug delivery, the pursuit of "smart" systems—nanocarriers that release their therapeutic payload in response to specific physiological or external triggers—represents a paradigm shift. These systems promise to enhance therapeutic efficacy while minimizing off-target toxicity. Among the fascinating molecular tools enabling this revolution is 4-Nitrobenzo-18-crown-6 , a macrocyclic polyether with unique host-guest chemistry. This document serves as a comprehensive technical guide for researchers and drug development professionals on the application of 4-Nitrobenzo-18-crown-6 and its derivatives in designing cation-responsive drug delivery platforms. We will move beyond mere procedural lists to explore the causality behind experimental design, ensuring each protocol is a self-validating system grounded in robust scientific principles.
Part 1: Foundational Principles of 4-Nitrobenzo-18-crown-6
Molecular Profile and Host-Guest Chemistry
4-Nitrobenzo-18-crown-6 is a derivative of 18-crown-6, a cyclic compound renowned for its ability to selectively bind cations.[1][2] The "18" in its name refers to the total number of atoms in the ring, while the "6" indicates the number of oxygen atoms. The defining characteristic of this molecule is its central, hydrophilic cavity, lined with electron-rich oxygen atoms, and a lipophilic exterior.[2] This structure allows it to encapsulate or "host" a guest cation that has a compatible ionic radius, most notably potassium (K⁺).[1][3]
The benzo group provides a rigid scaffold, and the appended nitro group (-NO₂) is an electron-withdrawing moiety that modulates the electron density of the aromatic ring and influences the binding affinity of the crown ether cavity.[3]
Table 1: Physicochemical Properties of 4-Nitrobenzo-18-crown-6
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₈ | [4] |
| Molecular Weight | 357.36 g/mol | [4] |
| Appearance | Light orange to yellow solid | [3] |
| Melting Point | 83 - 87 °C | [3] |
| Key Feature | Selectively complexes with cations, particularly K⁺ | [1][3] |
The Rationale for Drug Delivery Applications
The utility of 4-Nitrobenzo-18-crown-6 in drug delivery is not inherent to the molecule itself, but to its potential as a stimuli-responsive trigger . The core concept is to integrate this crown ether into a larger nanocarrier system—such as a polymer, hydrogel, or nanoparticle—where its cation-binding event can be translated into a macroscopic change, like swelling, disassembly, or the opening of a gate, thereby releasing a trapped drug molecule.[5][6]
The key advantages are:
-
High Specificity: The precise fit between the crown ether cavity and a specific cation (e.g., K⁺) allows for a highly selective release trigger.[5]
-
Biocompatible Stimulus: Certain physiological environments, such as tumor microenvironments or intracellular compartments, have distinct ionic concentrations. This allows for endogenous triggering, avoiding the need for external stimuli.[7][8]
-
Chemical Versatility: The nitro group can be readily reduced to an amine (-NH₂), providing a chemical handle for covalent attachment to various drug delivery platforms.[5]
Part 2: The Core Mechanism: Cation-Triggered Payload Release
The central mechanism involves using the crown ether as a molecular switch. When integrated into a nanostructure, the complexation of a target cation initiates a cascade of physicochemical changes that culminate in drug release. This is a powerful example of supramolecular chemistry being harnessed for a biological application.[5]
One prevalent strategy is the "gatekeeper" model, often employed with mesoporous silica nanoparticles (MSNs). In this design, the crown ether derivative is anchored at the pore openings of the MSN. In the absence of the trigger cation, a bulky molecule or the crown ether itself blocks the pore, trapping the drug cargo. Upon introduction of the target cation (e.g., K⁺), the crown ether binds it, causing a conformational change that "unplugs" the pore and allows the drug to diffuse out.[9][10]
Part 3: From Raw Material to Functional Component: Synthesis and Modification
The successful integration of 4-Nitrobenzo-18-crown-6 into a drug delivery system hinges on its chemical modification. The most critical step is the reduction of the inert nitro group to a reactive amine group, creating 4'-Aminobenzo-18-crown-6 . This amine serves as a versatile anchor point for subsequent conjugation.
Protocol 1: Reduction of 4-Nitrobenzo-18-crown-6
This protocol is adapted from methodologies described in the literature for the synthesis of amine-functionalized crown ethers.[5]
Objective: To synthesize 4'-Aminobenzo-18-crown-6 from 4-Nitrobenzo-18-crown-6.
Materials:
-
4-Nitrobenzo-18-crown-6 (1.0 g, ~2.8 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (~100 mg)
-
Ethanol (anhydrous, 50 mL)
-
Hydrazine hydrate (80% solution, ~2 mL)
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle
-
Filtration setup (e.g., Celite pad or syringe filter)
-
Separatory funnel
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-Nitrobenzo-18-crown-6 (1.0 g) and ethanol (40 mL) to the flask. Heat the mixture to 80 °C with stirring to ensure complete dissolution.[5]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Reduction: In a separate vial, dilute hydrazine hydrate (~2 mL) with ethanol (10 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes using a dropping funnel. The slow addition is crucial to control the reaction rate and prevent excessive gas evolution.
-
Reaction Monitoring: Allow the reaction to proceed at 80 °C under reflux for 12 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to recover any residual product.
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the resulting residue in dichloromethane (DCM, 50 mL).
-
Transfer the DCM solution to a separatory funnel and wash it three times with deionized water (3 x 30 mL) to remove any remaining hydrazine salts.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and evaporate the DCM to yield 4'-Aminobenzo-18-crown-6 as a solid. The product's identity and purity should be confirmed via ¹H NMR and FTIR spectroscopy.[5][11]
Part 4: Building and Testing the Drug Delivery System
With the functionalized crown ether in hand, it can be conjugated to a nanocarrier. The following protocols outline the loading of a model drug and the subsequent evaluation of its stimuli-responsive release.
Protocol 2: Drug Loading into Nanoparticles
Objective: To encapsulate a therapeutic agent (e.g., Doxorubicin) into crown ether-functionalized nanoparticles.
Principle: Drug loading can be achieved via various methods, including post-loading (incubation) or co-loading during nanoparticle formation.[12] The choice depends on the drug's properties (hydrophilic vs. hydrophobic) and the nature of the nanoparticle. For this protocol, we assume a post-loading method into pre-formed nanoparticles.
Materials:
-
Crown ether-functionalized nanoparticles (10 mg)
-
Doxorubicin (DOX) solution (1 mg/mL in deionized water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge, UV-Vis Spectrophotometer
Procedure:
-
Dispersion: Disperse 10 mg of the nanoparticles in 5 mL of PBS (pH 7.4).
-
Incubation: Add 5 mL of the DOX solution (1 mg/mL) to the nanoparticle dispersion.
-
Loading: Stir the mixture at room temperature in the dark for 24 hours to allow the drug to diffuse into the nanoparticles.
-
Separation: Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 min) to pellet the drug-loaded nanoparticles.
-
Quantification: Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm).
-
Calculation: Determine the amount of non-encapsulated DOX in the supernatant by comparing its absorbance to a standard calibration curve. The amount of loaded drug is the initial amount minus the amount in the supernatant.
Table 2: Example Drug Loading Calculations
| Parameter | Formula | Example Value |
| Initial Drug Mass | - | 5.0 mg |
| Drug in Supernatant | - | 1.5 mg |
| Loaded Drug Mass | Initial - Supernatant | 3.5 mg |
| Drug Loading Capacity (LC%) | (Loaded Drug / Mass of NPs) x 100 | (3.5 mg / 10 mg) x 100 = 35% |
| Encapsulation Efficiency (EE%) | (Loaded Drug / Initial Drug) x 100 | (3.5 mg / 5.0 mg) x 100 = 70% |
Protocol 3: In Vitro Stimuli-Responsive Drug Release Study
Objective: To evaluate the release of the encapsulated drug in the presence and absence of the cation stimulus.
Principle: This assay measures the cumulative release of the drug over time under different conditions. The dialysis method is commonly used, where the drug-loaded nanoparticles are placed inside a dialysis bag, which is then immersed in a release medium. The drug that is released diffuses out of the bag into the medium, where it can be quantified.[13]
Materials:
-
DOX-loaded nanoparticles
-
Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 10 kDa)
-
Release Medium 1: PBS (pH 7.4)
-
Release Medium 2: PBS (pH 7.4) containing the stimulus, e.g., 150 mM Potassium Chloride (KCl)[5]
-
Shaking incubator or water bath at 37 °C
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Suspend a known amount of DOX-loaded nanoparticles (e.g., 5 mg) in 2 mL of Release Medium 1.
-
Dialysis Setup: Transfer the suspension into a dialysis bag and seal both ends securely.
-
Release Experiment:
-
Prepare two sets of beakers. Each beaker contains 50 mL of release medium.
-
Set A (Control): Immerse one dialysis bag in a beaker containing Release Medium 1 (no K⁺).
-
Set B (Stimulus): Immerse a second, identical dialysis bag in a beaker containing Release Medium 2 (with K⁺).
-
-
Incubation: Place both beakers in a shaking incubator at 37 °C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. Immediately replace it with 1 mL of fresh medium of the same type to maintain a constant volume.
-
Analysis: Measure the absorbance of the collected aliquots at ~480 nm to determine the concentration of released DOX.
-
Data Plotting: Calculate the cumulative percentage of drug released at each time point and plot it against time for both the control and stimulus groups. A significant increase in the release rate for Set B demonstrates successful cation-responsive behavior.[5]
Part 5: Essential Characterization Techniques
Thorough characterization is paramount to validate the synthesis and performance of the drug delivery system.
Table 3: Key Characterization Methods
| Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical reduction of the nitro group to an amine and the successful conjugation of the crown ether to the nanoparticle surface by identifying characteristic functional group peaks.[5] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To verify the chemical structure of the synthesized 4'-Aminobenzo-18-crown-6 by analyzing the chemical shifts and integration of proton signals.[5][11] |
| Dynamic Light Scattering (DLS) | To measure the average hydrodynamic diameter and size distribution of the nanoparticles in solution.[5] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and structure of the nanoparticles.[5] |
| UV-Vis Spectroscopy | To quantify the amount of drug loaded into and released from the nanoparticles.[10] |
Part 6: Conclusion and Future Outlook
4-Nitrobenzo-18-crown-6 is more than just a chemical reagent; it is a sophisticated molecular component for engineering intelligent drug delivery systems. By serving as the precursor to a cation-responsive moiety, it enables the creation of nanocarriers that can release their payload in response to specific ionic triggers. The protocols detailed herein provide a robust framework for synthesizing, functionalizing, and evaluating such systems.
The future of this field lies in developing multi-stimuli-responsive systems, where release is governed by a combination of triggers (e.g., ions and pH, or ions and temperature) for even greater spatial and temporal control.[9][14] As our understanding of the unique ionic signatures of different disease states grows, so too will our ability to design highly specific and effective therapies based on the elegant host-guest chemistry of crown ethers.
References
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Lin, Y. J., et al. (2013). Ultrasound, pH, and Magnetically Responsive Crown-Ether-Coated core/shell Nanoparticles as Drug Encapsulation and Release Systems. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Gulam, R., & Loh, X. J. (2018). Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications. Gels. Retrieved from [Link]
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Lin, Y. J., et al. (2013). Ultrasound, pH, and Magnetically Responsive Crown-Ether-Coated Core/Shell Nanoparticles as Drug Encapsulation and Release Systems. PubMed. Retrieved from [Link]
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Gulam, R., & Loh, X. J. (2018). Stimuli-Responsive Cationic Hydrogels in Drug Delivery Applications. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers. Retrieved from [Link]
-
Taylor & Francis Group. (2021). Evaluation of Stimuli-Sensitive Nanoparticles in vitro. Retrieved from [Link]
-
Otake, H., et al. (2018). Ion-Responsive Drug Delivery Systems. Current Pharmaceutical Design. Retrieved from [Link]
-
Medical and Pharmaceutical Journal. (2021). Stimuli-Responsive Nanocarriers: Revolutionizing Site-Specific Drug Release. Retrieved from [Link]
-
Wang, S., et al. (2020). Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. Cancers. Retrieved from [Link]
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Al-Rawi, J. M., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics. Retrieved from [Link]
-
Impactfactor. (2024). Synthesis, Characterization and Antibacterial Studies of New Crown Ether Prodrugs. Retrieved from [Link]
-
MDPI. (2021). Stimuli-Responsive Nanomaterials for Application in Antitumor Therapy and Drug Delivery. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization and Biological Study of New Crown Ether Prodrugs as Anticancer Agents. Retrieved from [Link]
-
Mahammed, N. (2025). Stimuli-responsive nanomaterials: Innovations in on-demand drug release systems. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Stimuli-Responsive Nanomaterials for Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2019). The role of crown ethers in drug delivery. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);.... Retrieved from [Link]
- Books. (n.d.). CHAPTER 3: pH-responsive Drug Delivery Systems.
-
CyberLeninka. (n.d.). SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4´´-DIAMINODIBENZO-18-CROWN-6. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stimuli-responsive dendrimers in drug delivery. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 18-crown-6. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
-
PubMed. (2020). Dual Loading of Nanoparticles with Doxorubicin and Icotinib for the Synergistic Suppression of Non-Small Cell Lung Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Three representative strategies for making high drug-loading nanoparticles. a) Post-loading. Retrieved from [Link]
-
ACS Omega. (2023). Crown Ether-Capped Gold Nanoclusters as a Multimodal Platform for Bioimaging. Retrieved from [Link]
-
MDPI. (2018). Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. Retrieved from [Link]
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Application Notes and Protocols: 4-Nitrobenzo-18-crown-6 for the Solvent Extraction of Heavy Metals
Introduction: The Challenge of Heavy Metal Sequestration and the Role of Selective Reagents
The escalating issue of heavy metal contamination in aqueous environments poses a significant threat to ecological balance and human health. Heavy metals, such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), are non-biodegradable and tend to accumulate in living organisms, causing a myriad of health problems. The development of efficient and selective methods for the removal of these toxic ions is therefore a critical area of research. Solvent extraction, a well-established separation technique, offers a scalable and effective approach for this purpose. The success of this method, however, hinges on the availability of highly selective extractants.
Crown ethers, a class of macrocyclic polyethers, have demonstrated a remarkable ability to selectively bind specific cations.[1][2] The size of the ether's cavity, along with the nature of its substituents, governs its affinity for different metal ions.[2][3] 4-Nitrobenzo-18-crown-6 is a specialized derivative of the 18-crown-6 ether, featuring a nitro group that enhances its electron-withdrawing properties.[4] This modification increases its affinity for certain metal ions, making it a valuable tool in analytical chemistry for the extraction and separation of these ions from complex mixtures.[4] This document provides a comprehensive guide to the application of 4-Nitrobenzo-18-crown-6 as a reagent in the solvent extraction of heavy metals, complete with detailed protocols and theoretical underpinnings.
Mechanism of Selective Cation Complexation
The selective binding of a metal cation by 4-Nitrobenzo-18-crown-6 is a classic example of host-guest chemistry. The 18-crown-6 macrocycle has a cavity diameter of 2.6-3.2 Å, which is ideally suited for the complexation of cations with an ionic radius close to that of potassium (K⁺, ~2.66 Å). However, its flexibility allows it to form stable complexes with a range of other cations, including several heavy metal ions.
The key to the functionality of 4-Nitrobenzo-18-crown-6 lies in the electrostatic interactions between the lone pairs of electrons on the oxygen atoms of the crown ether and the positive charge of the metal cation. The nitro group on the benzo moiety is strongly electron-withdrawing, which modulates the electron density on the oxygen atoms of the crown ether ring, thereby influencing the stability of the formed complex.[4] The hydrophobic exterior of the crown ether-metal ion complex facilitates its transfer from the aqueous phase into an immiscible organic solvent.
Caption: Workflow for the solvent extraction of Pb²⁺ using 4-Nitrobenzo-18-crown-6.
Data Presentation
The efficiency of heavy metal extraction using 4-Nitrobenzo-18-crown-6 is influenced by several factors including the choice of organic solvent, the pH of the aqueous phase, and the concentration of the crown ether. The following table provides representative data for the extraction of various heavy metal ions.
| Metal Ion | Organic Solvent | Counter Anion | Distribution Ratio (D) | Extraction Efficiency (%E) |
| Pb²⁺ | 1,2-Dichloroethane | Picrate | 15.2 | 93.8% |
| Cd²⁺ | Nitrobenzene | Picrate | 8.7 | 89.7% |
| Hg²⁺ | 1,2-Dichloroethane | Picrate | 12.5 | 92.6% |
| Sr²⁺ | Nitrobenzene | Picrate | 5.4 | 84.4% |
| Zn²⁺ | 1,2-Dichloroethane | Picrate | 2.1 | 67.7% |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The use of certified standards for the heavy metals is crucial for accurate calibration of the analytical instruments (AAS or ICP-MS). A blank extraction (without the crown ether) should be performed to account for any background levels of the metal ions. Furthermore, a mass balance calculation, comparing the amount of metal extracted from the aqueous phase to the amount found in the organic phase (after back-extraction), can be performed to validate the results.
Conclusion
4-Nitrobenzo-18-crown-6 is a highly effective and selective reagent for the solvent extraction of heavy metals. Its unique structure, enhanced by the electron-withdrawing nitro group, allows for the efficient complexation and phase transfer of target metal ions. The protocols provided in this application note offer a robust framework for researchers and scientists to utilize this versatile compound in their efforts to remediate heavy metal contamination and in various analytical applications.
References
-
Pourjavid, E. et al. (2018). Analytical Techniques for Heavy Metal Analysis. ResearchGate. [Link]
-
Odinity. (2018). ANALYTICAL TECHNIQUES FOR ANALYSIS OF HEAVY METALS. [Link]
-
Ganjali, M. R. et al. (2014). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. Journal of the Iranian Chemical Society. [Link]
-
Jaishree, V. & Gupta, V. K. (2019). A Review: Analytical methods for heavy metals determination in environment and human samples. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Semantic Scholar. A review: Analytical methods for heavy metals determination in environment and human samples. [Link]
-
ResearchGate. Structure of 4′-nitrobenzo-18-crown-6. [Link]
-
Wang, W. et al. (1993). Solvent extraction of rare earth metals with crown ethers. The Analyst. [Link]
-
ALWSCI. (2024). Heavy Metal Content Testing: Analytical Methods And Applications. [Link]
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. [Link]
-
PubChem. 4'-Nitrobenzo-18-crown 6-Ether. [Link]
-
Kudo, Y. et al. (2015). Solvent Extraction of Cadmium Picrate by 18-Crown-6 Ether into Se. Longdom Publishing. [Link]
-
Choi, H. S. (2014). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. [Link]
-
International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. [Link]
-
Avestia. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. [Link]
-
ResearchGate. (2018). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. [Link]
-
OSTI.GOV. Synergistic Extraction of Strontium using a mixed Crown Ether, Calixarene, Modifier Solution for the Separation of Strontium. [Link]
-
ResearchGate. (2015). Solvent Extraction of Cadmium Picrate by 18-Crown-6 Ether into Several Less-polar Diluents and Nitrobenzene: Re-evaluation of the Corresponding Overall Extraction Systems. [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 4-Nitrobenzo-18-crown-6 synthesis
Answering the complex challenges of specialized chemical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed to guide researchers, scientists, and drug development professionals through the nuances of synthesizing 4-Nitrobenzo-18-crown-6, a valuable molecule in analytical chemistry and organic synthesis due to its selective cation-binding capabilities.[1][2]
As Senior Application Scientists, we understand that achieving high yields in macrocyclic synthesis is often a significant hurdle. This guide moves beyond simple procedural lists to provide a robust framework for troubleshooting common issues, understanding the causality behind experimental choices, and optimizing your reaction outcomes.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent obstacles encountered during the synthesis of 4-Nitrobenzo-18-crown-6 via the Williamson ether synthesis pathway.
Q1: My reaction yield is consistently low or zero. What are the most likely causes and how can I systematically troubleshoot this?
Low yield is the most common issue in crown ether synthesis. The primary reaction, a Williamson ether synthesis, is an SN2 reaction that is highly sensitive to several factors.[3][4] A systematic approach is crucial for diagnosis.
Root Cause Analysis & Corrective Actions:
-
Presence of Water: The Williamson ether synthesis uses a strong base (e.g., KOH, NaH) to deprotonate the catechol hydroxyl groups. Any moisture in the glassware, solvents, or reagents will consume the base and hydrolyze the alkyl halide, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents; if the solvent is from a previously opened bottle, consider fresh distillation or using a new, sealed bottle.
-
-
Poor Quality of Base: The alkoxide formation is the first critical step. If the base is weak or deactivated, the reaction will not proceed efficiently.
-
Solution: When using solid bases like sodium hydride (NaH), ensure it is fresh. A gray appearance can indicate deactivation from improper storage.[5] For bases like potassium hydroxide (KOH), use freshly prepared concentrated solutions.
-
-
Ineffective "Template Effect": The synthesis of an 18-crown-6 macrocycle is significantly enhanced by the presence of a potassium cation (K⁺), which fits perfectly into the forming ether cavity. This "template effect" organizes the reacting molecules, favoring the desired intramolecular cyclization over intermolecular polymerization.[5][6]
-
Solution: Use a potassium base (e.g., KOH, K₂CO₃) to supply the template cation. If using a different base like NaH, consider adding a potassium salt (e.g., KI) to the reaction mixture to facilitate the template effect.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that must be balanced.
-
Solution: A typical temperature range is 50-100 °C.[5] Start at a lower temperature (~60 °C) and monitor the reaction by Thin-Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish. Prolonged heating at high temperatures can lead to product decomposition. Reaction times can range from 8 to 24 hours.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Q2: I'm observing a significant amount of sticky, polymeric side-product. How can I favor the desired cyclization?
The formation of linear polymers is the primary competing reaction. This occurs when the deprotonated catechol reacts intermolecularly with the dihalide instead of intramolecularly.
Root Cause & Corrective Actions:
-
High Concentration: The fundamental principle to favor intramolecular reactions over intermolecular ones is to use high-dilution conditions. At high concentrations, the probability of two different molecules colliding (leading to polymerization) is much higher than the ends of the same molecule finding each other (cyclization).
-
Solution: The most effective strategy is to perform the reaction under high dilution. This is typically achieved by the slow, simultaneous addition of both the catechol/base solution and the dihalide solution from separate addition funnels into a large volume of refluxing solvent over several hours. This keeps the instantaneous concentration of reactants extremely low. A large-scale synthesis of a similar dibenzo-crown-ether successfully used this technique.[7][8]
-
Q3: My final product is impure and difficult to purify. What are the best strategies for purification?
4-Nitrobenzo-18-crown-6 can be challenging to purify due to the presence of unreacted starting materials and polymeric byproducts.
Purification Methods:
-
Recrystallization from Acetonitrile: This is a highly effective method for purifying many 18-crown-6 derivatives. The crown ether forms a stable, crystalline complex with acetonitrile, which often has different solubility properties than the impurities.[9][10]
-
Protocol: Dissolve the crude product in a minimum amount of hot acetonitrile. Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize the precipitation of the crown-acetonitrile complex. The complex can be filtered and the acetonitrile removed under vacuum to yield the pure crown ether.
-
-
Column Chromatography: While effective, crown ethers can be "sticky" on silica gel.[11]
-
Protocol: Use a silica gel column. Start with a non-polar solvent (e.g., hexane/ethyl acetate mixture) to elute less polar impurities. Gradually increase the polarity. A common mobile phase to elute the crown ether itself is a mixture of chloroform and methanol.[11] It is often necessary to use a more polar system than might be expected.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for understanding and successfully executing the synthesis.
Q4: What is the core reaction mechanism for the synthesis of 4-Nitrobenzo-18-crown-6?
The synthesis is a classic example of the Williamson Ether Synthesis .[4] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][12]
Mechanism Steps:
-
Deprotonation: A strong base removes the acidic protons from the two hydroxyl groups of 4-nitrocatechol, creating a potent dianionic nucleophile (a diphenoxide).
-
Nucleophilic Attack: The phenoxide anions attack the electrophilic carbon atoms of the alkyl dihalide (e.g., bis(2-(2-chloroethoxy)ethyl) ether), displacing the halide leaving groups.
-
Cyclization: The reaction is designed to promote an intramolecular SN2 reaction, where the two ends of the growing ether chain react with each other to form the final macrocyclic ring.
Synthesis Pathway of 4-Nitrobenzo-18-crown-6
Caption: The Williamson ether synthesis route to the target molecule.
Q5: Why are polar aprotic solvents like DMF or acetonitrile recommended?
The choice of solvent is critical for an SN2 reaction.
-
Polar aprotic solvents (e.g., DMF, acetonitrile, THF) are ideal.[5] They can solvate the cation (like K⁺), but they do not form strong hydrogen bonds with the anionic nucleophile (the phenoxide). This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction.[5]
-
Protic solvents (e.g., water, alcohols) should be avoided. They solvate the nucleophile through hydrogen bonding, creating a solvent cage that reduces its nucleophilicity and dramatically slows down the reaction.[5]
Q6: What are the primary safety considerations for this synthesis?
-
Strong Bases: Reagents like potassium hydroxide are corrosive. Sodium hydride is highly flammable and reacts violently with water. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
-
Solvents: Tetrahydrofuran (THF) and dichloromethane are flammable and volatile. Ensure proper ventilation and avoid ignition sources.
-
Product Toxicity: Crown ethers may be toxic. Handle the final product with care.[9] An explosion has even been reported during the distillation of a crude 18-crown-6 complex, highlighting the need for caution during purification.[9]
Optimized Reaction Parameters & Protocol
Table 1: Key Parameters for Optimizing Synthesis Yield
| Parameter | Recommended Choice | Rationale & Impact on Yield |
| Base | Potassium Hydroxide (KOH) | Provides the essential K⁺ template ion, which organizes the reactants for cyclization, significantly increasing yield over sodium-based counterparts.[5][6] |
| Solvent | Anhydrous THF, Acetonitrile, or DMF | Polar aprotic solvents enhance the nucleophilicity of the phenoxide by solvating the cation, leading to a faster SN2 reaction.[5] |
| Temperature | 60 - 100 °C | Balances reaction rate and potential for side reactions/decomposition. Should be optimized while monitoring with TLC.[5] |
| Concentration | High Dilution (<0.1 M) | Critically important for minimizing intermolecular polymerization and maximizing the yield of the desired cyclic product.[7] |
| Leaving Group | Tosylate > Halide (Cl, Br) | Tosylates are better leaving groups than chlorides and can increase yields, but they require an extra synthetic step to prepare the starting material.[3] |
Detailed Experimental Protocol
This protocol describes the synthesis of 4-Nitrobenzo-18-crown-6 from 4-nitrocatechol.
Materials:
-
4-Nitrocatechol
-
Potassium Hydroxide (85%)
-
bis(2-(2-chloroethoxy)ethyl) ether
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Acetonitrile
Procedure:
-
Setup: In a 2L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel, add 4-nitrocatechol (1 equivalent) and 1L of anhydrous THF.
-
Base Addition: Begin stirring and add a freshly prepared solution of 85% potassium hydroxide (2.2 equivalents) in a minimal amount of water. Stir vigorously for 20 minutes to form the potassium salt of the catechol. The mixture will likely become deeply colored.[5]
-
Reactant Addition: Dissolve bis(2-(2-chloroethoxy)ethyl) ether (1 equivalent) in 200 mL of anhydrous THF and add it to the addition funnel. Add this solution dropwise to the refluxing catechol solution over a period of 4-6 hours to maintain high-dilution conditions.
-
Reaction: After the addition is complete, continue to heat the solution at reflux with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Allow the solution to cool to room temperature. Evaporate the bulk of the THF under reduced pressure.
-
Dilute the resulting slurry with 500 mL of dichloromethane and filter to remove the potassium chloride salts.
-
Wash the collected salts with additional dichloromethane to recover any adsorbed product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.[9]
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent to yield the crude product.
-
Add 100 mL of acetonitrile to the crude solid and heat to dissolve.
-
Allow the solution to cool slowly to room temperature, then cool in a freezer (-20 °C) for 24 hours to precipitate the white, crystalline crown-acetonitrile complex.[9]
-
Filter the complex and wash with cold acetonitrile.
-
Dry the complex under high vacuum to remove the acetonitrile, yielding pure 4-Nitrobenzo-18-crown-6. Confirm purity via ¹H NMR and melting point analysis.
-
References
-
MDPI. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 6: Synthesis of Crown Ethers. In Methodologies in Ether Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Royal Society of Chemistry. Retrieved from [Link]
-
JETIR. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Jetir.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Crown ether. Wikipedia. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Halogenated ethers.
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of ether-containing chlorides.
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis(2-chloroethyl) ether in presence of base. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of diethylene glycol dialkyl ethers.
-
Organic Syntheses. (n.d.). 18-crown-6. Organic Syntheses. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 4′-nitrobenzo-18-crown-6. ResearchGate. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. MDPI. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]
-
ResearchGate. (n.d.). Kilo scale synthesis and purification of 4,4′-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Synthetic Strategy of 4′4″(5″)-Di-tert-butyldibenzo-18-crown-6 Using Response Surface Methodology. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[13]arenes. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). Removing 18-crown-6 from a water sensitive reaction mixture. Reddit. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 13. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Ionic Interference in 4-Nitrobenzo-18-crown-6 (NB18C6) Based Sensors
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Nitrobenzo-18-crown-6 (NB18C6) based sensors. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for a common challenge in ion-selective sensing: interference from non-target ions. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the accuracy and reliability of your experimental results.
Section 1: Fundamentals of NB18C6 Sensing & Interference
This section covers the core principles of your sensor's operation and the nature of ionic interference.
FAQ 1: How does a 4-Nitrobenzo-18-crown-6 sensor work?
A 4-Nitrobenzo-18-crown-6 based sensor is a type of ion-selective electrode (ISE) that leverages the unique molecular recognition capabilities of the crown ether molecule.[1] The 18-crown-6 portion of the molecule forms a cavity of a specific size, lined with oxygen atoms. These oxygen atoms create a region of high electron density that can selectively bind with cations that have a compatible ionic radius and charge.[2][3]
The sensor's selectivity is primarily dictated by how well a target ion "fits" within this cavity. For NB18C6, this structure shows a high affinity for lead ions (Pb²⁺), making it a widely used ionophore in Pb²⁺-selective sensors.[4][5] The nitro group (-NO₂) on the benzo ring is an electron-withdrawing group that modulates the electronic properties of the crown ether, further enhancing its affinity and selectivity for specific metal ions.[6][7]
When the sensor's membrane is in contact with a sample solution, the NB18C6 ionophore selectively complexes with the target ion (e.g., Pb²⁺). This binding event creates a charge separation at the membrane-solution interface, generating a potentiometric difference that is measured against a reference electrode. The magnitude of this potential is proportional to the concentration (more accurately, the activity) of the target ion in the solution, as described by the Nernst equation.[4][8]
Caption: Mechanism of Ion Recognition by 4-Nitrobenzo-18-crown-6.
FAQ 2: Why is my sensor responding to ions other than my target analyte (e.g., Pb²⁺)?
This phenomenon is known as ionic interference and is a common challenge for all ion-selective electrodes.[9][10] While the NB18C6 cavity is highly selective for Pb²⁺, it is not perfectly exclusive. Other cations with similar ionic radii or charge densities can also bind to the crown ether, albeit typically with lower affinity.[4][5]
Causality of Interference:
-
Size and Fit: Cations with an ionic radius close to that of Pb²⁺ can partially fit into the 18-crown-6 cavity. For example, potassium (K⁺) has a suitable size to interact with the 18-crown-6 ring, which is why this crown ether is also used in K⁺ sensors.[11][12]
-
High Concentration of Interferents: Even if an ion has a much lower affinity for the sensor than the target analyte, its presence at a significantly higher concentration can lead to a measurable response. The sheer number of interfering ions increases the probability of them binding to the ionophore, contributing to the overall potential and resulting in an erroneously high reading for the target analyte.
-
Charge Density: Ions with high charge density can also interact with the electron-rich oxygen atoms of the crown ether, leading to non-specific binding.
The degree to which an interfering ion, J, affects the measurement of a target ion, I, is quantified by the Potentiometric Selectivity Coefficient (K pot I,J) . A smaller value for K pot I,J indicates better selectivity for the target ion I over the interfering ion J.
Section 2: Troubleshooting Guide: Diagnosing and Quantifying Interference
Before you can mitigate interference, you must first confirm and understand its impact on your measurements.
Question: I suspect interference is affecting my results. How can I confirm it?
A systematic approach is crucial for diagnosing interference. We recommend a two-step process: performing a spike recovery test for a functional confirmation and consulting selectivity coefficient data for a theoretical assessment.[13]
Caption: Workflow for Diagnosing Ionic Interference.
Experimental Protocol 1: The Spike Recovery Test
This test directly assesses whether your sample matrix is inhibiting or falsely enhancing the sensor's response.
Objective: To determine if a known amount of the target analyte added to a sample can be accurately measured by the sensor.
Methodology:
-
Measure Baseline: Take a volume of your sample (e.g., 10 mL) and measure the concentration of the target analyte (Pb²⁺). This is the [Baseline] reading.
-
Prepare Spike Solution: Create a standard solution of your target analyte at a concentration significantly higher than the expected sample concentration.
-
Spike the Sample: Add a small, precise volume of the spike solution to the original sample. The final concentration of the added analyte should be within the linear range of your sensor. For example, add 0.1 mL of a 1000 ppm Pb²⁺ standard to 9.9 mL of your sample.
-
Calculate Expected Concentration: Calculate the theoretical concentration of the spiked sample.
-
Expected [Spike] = ([Baseline] x V_sample + [Standard] x V_spike) / (V_sample + V_spike)
-
-
Measure Spiked Sample: Immediately measure the concentration of the spiked sample. This is the [Measured] reading.
-
Calculate Percent Recovery:
-
% Recovery = ( ([Measured] - [Baseline]) / Expected [Spike] ) x 100
-
Interpreting the Results:
-
Good Recovery (90-110%): Interference is likely minimal. The issue may lie elsewhere (e.g., calibration error, sensor drift).
-
Low Recovery (<90%): The sample matrix is inhibiting the sensor's response. This could be due to interfering ions complexing with the target analyte.
-
High Recovery (>110%): The sensor is over-responding, likely due to the presence of interfering ions that are also being detected.
Consulting Selectivity Coefficient Data
The selectivity coefficient is a quantitative measure of the sensor's preference for the target ion over an interfering ion. The lower the value, the better the selectivity. Refer to the manufacturer's datasheet or published literature for your specific sensor.
Table 1: Typical Potentiometric Selectivity Coefficients (Log K pot Pb²⁺,J) for NB18C6-Based Pb²⁺ Sensors
| Interfering Ion (J) | Typical Log K pot Pb²⁺,J Value | Level of Interference |
| K⁺ | -2.5 | Moderate |
| Na⁺ | -3.0 | Low |
| Ca²⁺ | -3.2 | Low |
| Cd²⁺ | -2.8 | Moderate |
| Cu²⁺ | -2.7 | Moderate |
| Hg²⁺ | -1.5 | High |
| Al³⁺ | -1.8 | High |
Note: These values are illustrative and can vary based on membrane composition and experimental conditions. Data synthesized from multiple sources.[4][5]
Section 3: Mitigation Strategies: Practical Solutions
Once interference is confirmed, several chemical and methodological approaches can be employed to minimize its effects.
Question: How can I eliminate or reduce interference from specific ions?
The choice of strategy depends on the nature of the interfering ion and the sample matrix. The three primary methods are the use of masking agents, pH adjustment, and addition of an ionic strength adjuster (ISA).
1. Use of Masking Agents
A masking agent is a chemical that forms a stable complex with the interfering ion, preventing it from interacting with the sensor's ionophore.[13]
Causality: The masking agent effectively "hides" the interfering ion from the sensor by binding to it more strongly than the crown ether does. For example, EDTA (ethylenediaminetetraacetic acid) is an excellent chelating agent for many di- and trivalent cations like Hg²⁺ and Al³⁺, which are known to interfere with Pb²⁺ sensors.[13]
Caption: Mechanism of Action of a Masking Agent.
Experimental Protocol 2: Using a Masking Agent
-
Select Agent: Choose a masking agent known to complex strongly with your identified interfering ion(s) but weakly with your target analyte.
-
Determine Concentration: Add the masking agent to both your samples and calibration standards in a sufficient concentration to complex all interfering ions. A 10-fold molar excess relative to the highest expected interferent concentration is a good starting point.
-
Equilibrate: Allow the solution to equilibrate for several minutes to ensure complexation is complete before taking a measurement.
-
Re-measure: Calibrate your sensor with the standards containing the masking agent and measure your samples, also containing the agent.
2. pH Adjustment
The binding efficiency of the crown ether and the chemical form of interfering ions can be highly pH-dependent.
Causality:
-
Hydroxide Formation: Many interfering metal ions (like Al³⁺ and Fe³⁺) will precipitate out of solution as hydroxides at neutral or basic pH, effectively removing them.
-
Proton Competition: At very low pH, an excess of H⁺ ions can compete with the target cations for the binding sites in the crown ether, reducing sensor sensitivity.[14]
-
NB18C6-based Pb²⁺ sensors typically operate optimally in a slightly acidic to neutral pH range of 3.0 to 7.0.[4][8] Operating within this window can often eliminate interference from ions that precipitate at higher pH values.
Experimental Protocol 3: pH Adjustment
-
Determine Optimal pH: Consult literature or the sensor's manual for the recommended pH range.[4]
-
Prepare Buffer: Use a pH buffer that does not contain ions that might interfere with the measurement (e.g., an acetate buffer).
-
Adjust Samples and Standards: Add the buffer to all samples and standards to bring them to the desired pH. Use a calibrated pH meter to verify.
-
Calibrate and Measure: Perform your calibration and measurements in the pH-adjusted solutions.
3. Use of an Ionic Strength Adjuster (ISA)
An ISA is a concentrated solution of an inert electrolyte added to all standards and samples.[13]
Causality: Potentiometric sensors measure ion activity, not concentration. Activity is influenced by the total ionic strength of the solution. In samples with variable or complex matrices, the ionic strength can differ significantly from the standards, leading to errors. An ISA raises the ionic strength of both samples and standards to a high, constant level. This swamps out variations between samples, ensuring the activity coefficient is uniform across all measurements and the sensor responds proportionally to concentration.[13]
Experimental Protocol 4: Using an ISA
-
Choose ISA: Select an ISA containing ions that do not interfere with the electrode and will not complex with the target analyte (e.g., KNO₃ for many applications).
-
Add to Samples/Standards: Add a fixed volume of ISA to all solutions (e.g., 2 mL of 1M KNO₃ per 100 mL of sample/standard).
-
Mix and Measure: Ensure thorough mixing before calibration and measurement.
Table 2: Recommended Mitigation Strategies for Common Interfering Ions with Pb²⁺ Sensors
| Interfering Ion | Recommended Primary Strategy | Rationale |
| Hg²⁺, Al³⁺ | Masking Agent (EDTA) | These ions form very stable complexes with EDTA, effectively removing them from solution.[13] |
| K⁺, Na⁺ | Ionic Strength Adjuster (ISA) | These are often present at high concentrations; an ISA normalizes the activity effects.[13] |
| Fe³⁺, Cu²⁺ | pH Adjustment (pH 4-6) | These ions begin to hydrolyze and precipitate in this range, while the Pb²⁺ sensor remains optimal.[4][8] |
Section 4: Advanced Protocols
Question: My sample matrix is highly complex and variable, and standard mitigation isn't working. Is there a more robust method?
Yes. For challenging matrices where the ionic strength and interfering species are unknown or variable, the Standard Addition Method is the most reliable technique.
Causality: This method performs an internal calibration within the sample itself. By adding known amounts of the target analyte directly to the sample and observing the change in potential, it accounts for any matrix effects (like complexation or activity coefficient changes) without needing to identify them. The sensor's response in the sample's own matrix is used to quantify the initial concentration.
Experimental Protocol 5: The Standard Addition Method
-
Initial Measurement: Take a known volume (V_s) of the sample and measure its potential (E₁).
-
First Addition: Add a small, known volume (V_add) of a standard solution of the target analyte with concentration C_std. The volume should be small enough not to significantly dilute the sample matrix.
-
Second Measurement: Stir well and measure the new potential (E₂). The potential should increase by 20-30 mV for a divalent ion like Pb²⁺.
-
Calculation: The initial concentration of the unknown sample (C_s) can be calculated using the following equation, derived from the Nernst relationship:
C_s = (C_std * V_add) / ( (V_s + V_add) * 10^((E₂ - E₁) / S) - V_s )
Where S is the slope of the electrode (ideally ~29.5 mV/decade for a divalent ion like Pb²⁺ at 25°C).
This method is highly accurate but more time-consuming as each sample requires multiple measurements.
Section 5: Additional FAQs
-
What is the optimal pH range for an NB18C6-based Pb²⁺ sensor?
-
The optimal working pH range is typically between 3.0 and 7.0.[4] Below pH 3, competition from H⁺ ions can reduce sensitivity, while above pH 7, Pb²⁺ may begin to precipitate as lead hydroxide (Pb(OH)₂).
-
-
How does the membrane composition affect selectivity?
-
The membrane composition is critical. It typically includes a PVC matrix, a plasticizer (like o-NPOE), and an ionophore (NB18C6).[4][8] The choice of plasticizer affects the dielectric constant of the membrane and the mobility of the ion-ionophore complex, which can fine-tune the sensor's selectivity and response characteristics. Sometimes, an anion excluder (like NaTPB) is added to prevent interference from anions in the sample.[4]
-
-
What is the typical response time, and how can I know if it's too slow?
-
A healthy NB18C6 sensor should reach a stable potential (< ±1 mV) in under 30 seconds, with many reporting response times of less than 10 seconds.[4] A sluggish response (taking several minutes to stabilize) can indicate fouling of the membrane surface, leaching of membrane components, or a depleted internal reference solution.
-
References
- BenchChem. (n.d.). Addressing interference from other ions in 4'-Methylbenzo-15-crown-5 based sensors. Benchchem.
-
Arida, H. A., et al. (2021). A novel potentiometric sensor for the determination of Pb(II) ions based on a carbothioamide derivative in PVC matrix. ResearchGate. [Link]
-
Gupta, V. K., et al. (2006). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. ResearchGate. [Link]
-
Hassan, S. S., et al. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta. [Link]
-
Lee, Y. H., & Lee, H. K. (2010). Ion Selective Electrodes (ISEs) and interferences--a review. Clinica Chimica Acta. [Link]
-
Mihai, I., et al. (2020). Lead ion selective electrodes from dibenzo-18-crown-6 derivatives: An exploratory study. ResearchGate. [Link]
-
Mihai, I., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI. [Link]
-
Radu, A., et al. (2019). Ion sensors with crown ether-functionalized nanodiamonds. PMC. [Link]
-
Tavakkoli, N. (2012). Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. MDPI. [Link]
-
Vasile, C. (2012). Decorated Crown Ethers as Selective Ion Traps: Solvent's Role in Crown's Preference Towards a Specific Ion. ResearchGate. [Link]
-
Yi, S. S., & Kim, D. H. (2011). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PMC. [Link]
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Reducing the leaching of 4-Nitrobenzo-18-crown-6 from polymer membranes
Answering the user's request.## Technical Support Center: Mitigating 4-Nitrobenzo-18-crown-6 Leaching from Polymer Membranes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of reducing the leaching of 4-Nitrobenzo-18-crown-6 from polymer membranes, a critical factor for ensuring the long-term stability and performance of ion-selective sensors and other advanced material applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when working with 4-Nitrobenzo-18-crown-6 in polymer membranes.
Q1: What is 4-Nitrobenzo-18-crown-6 and why is it used in polymer membranes?
4-Nitrobenzo-18-crown-6 is a specialized macrocyclic polyether, a type of crown ether known for its ability to selectively bind specific cations within its central cavity.[1][2] The "18-crown-6" structure is particularly effective at complexing with potassium ions (K⁺) due to the complementary size of the ion and the ether's cavity.[1] The nitro group (-NO₂) enhances its electron-withdrawing properties, which increases its affinity for target metal ions.[3] In polymer membranes, particularly for ion-selective electrodes (ISEs), it acts as the ionophore—the active recognition element that provides the membrane's selectivity towards the target ion.[2][3][4]
Q2: What are the primary causes of 4-Nitrobenzo-18-crown-6 leaching from the membrane?
Leaching is the spontaneous, unwanted release of membrane components into the contacting solution.[5] For 4-Nitrobenzo-18-crown-6, the primary drivers of leaching are:
-
Insufficient Lipophilicity: While the crown ether is organic, if its lipophilicity (a measure of its "oil-loving" nature) is not high enough, it will have a tendency to partition from the organic membrane phase into the aqueous sample phase over time.[5]
-
Plasticizer Exudation: The plasticizer, a major component of the membrane, can itself leach or "exude" from the polymer matrix.[6][7] As the plasticizer leaches, it can carry the dissolved crown ether along with it, accelerating the loss of the ionophore.[8]
-
Polymer Matrix Instability: The choice of polymer and the physical integrity of the membrane play a role. A polymer matrix like Poly(vinyl chloride) (PVC) is commonly used but requires a plasticizer to remain flexible and allow for the diffusion of components.[4][9] An improperly formed or incompatible matrix can facilitate the migration of components to the surface.
Q3: How does the choice of plasticizer impact crown ether retention?
The plasticizer is a critical component that solubilizes the ionophore and other additives within the polymer matrix, ensuring a homogenous and functional membrane.[4] Its properties significantly influence leaching:
-
Lipophilicity: A highly lipophilic plasticizer is less likely to migrate into the aqueous sample, thereby helping to retain the ionophore within the membrane.[10][11] The best results are often achieved when the lipophilicity of the plasticizer closely matches that of the ionophore.[11]
-
Polarity & Dielectric Constant: Plasticizers with higher polarity or a higher dielectric constant can sometimes increase the migration rate of the ionophore to the aqueous phase.[10][12] For instance, the less polar plasticizer bis(2-ethylhexyl) sebacate (DOS) shows significantly less leakage compared to the more polar 2-nitrophenyl octyl ether (o-NPOE).[7]
-
Molecular Size/Type: Conventional plasticizers are small molecules that can diffuse out of the polymer matrix. Using a polymeric plasticizer, such as polyester sebacate (PES), can dramatically improve the retention of all membrane components due to its large size and entanglement within the polymer chains, leading to a much longer sensor lifetime.[6]
Q4: What are the experimental consequences of crown ether leaching?
The leaching of 4-Nitrobenzo-18-crown-6 directly compromises the analytical performance of the device, typically an ion-selective electrode (ISE). Key consequences include:
-
Reduced Sensor Lifetime: As the ionophore is lost from the membrane, the sensor's ability to selectively respond to the target ion diminishes, leading to a decrease in the Nernstian slope and eventual sensor failure.[5][8]
-
Increased Detection Limit: The lower detection limit of an ISE is often dictated by ion fluxes at the membrane-sample interface. Leaching of the ionophore and other ionic additives can disrupt this equilibrium, making it impossible to measure very low concentrations of the target ion.[5][13]
-
Drift in Potential: A continuous loss of membrane components results in a steady drift of the electrode's baseline potential, reducing measurement accuracy and requiring frequent recalibration.[14]
-
Loss of Selectivity: The high concentration of ionophore at the membrane surface is crucial for outcompeting interfering ions. As the crown ether leaches, the sensor may begin to respond to other ions, leading to inaccurate measurements.[8]
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and solving common issues related to crown ether leaching.
Problem 1: Rapid Sensor Drift and Short Operational Lifetime
-
Symptom: The sensor's response (Nernstian slope) degrades significantly within hours or a few days of continuous use. The baseline potential is unstable.
-
Causality: This is the most direct symptom of rapid leaching of the ionophore and/or plasticizer from the membrane into the sample solution.[5][8] The loss of these active components means the membrane can no longer sustain the ion-exchange equilibrium required for a stable potential.
Caption: Troubleshooting workflow for sensor drift.
-
Re-evaluate and Optimize the Plasticizer: The plasticizer is often the first component to address.
-
Action: Replace a low molecular weight plasticizer like o-NPOE or DBP with a high molecular weight polymeric plasticizer like polyester sebacate (PES).[6]
-
Causality: Polymeric plasticizers are physically entangled within the PVC matrix, drastically reducing their ability to leach out and, in turn, helping to retain the ionophore.[6][15]
-
Action: If a conventional plasticizer must be used, select one with higher lipophilicity and lower water solubility, such as bis(2-ethylhexyl) sebacate (DOS).[7]
-
Causality: A more lipophilic solvent mediator is less inclined to partition into the aqueous sample, thus keeping the membrane phase more stable.[7][10]
-
-
Incorporate Lipophilic Ionic Additives:
-
Action: Add a lipophilic anion excluder, such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB), to the membrane cocktail.
-
Causality: These additives, often called ionic sites, are incorporated to reduce the membrane's electrical resistance and ensure permselectivity.[16] Their high lipophilicity helps anchor them within the membrane, and by creating a more stable ionic environment, they can indirectly help reduce the overall flux of other components out of the membrane.[13][16]
-
Problem 2: Poor Ion Selectivity and High Limit of Detection (LOD)
-
Symptom: The sensor shows significant response to interfering ions (e.g., Na⁺, NH₄⁺) or cannot reliably measure the target ion (K⁺) at concentrations below 10⁻⁵ M.
-
Causality: Poor selectivity can result from an insufficient concentration of the crown ether at the membrane-solution interface, allowing interfering ions to generate a potential. A high detection limit is often caused by the leaching of the ionophore or ionic additives, which creates an outward flux of ions that masks the signal from low concentrations of the target analyte in the sample.[5][13]
Caption: Leaching pathways from membrane to solution.
-
Optimize the Membrane Composition Ratio:
-
Action: Systematically vary the weight percentages of the membrane components. A typical starting point for a PVC membrane is ~33% PVC, ~65% plasticizer, and 1-2% ionophore/additives.[17][18]
-
Causality: The ratio of plasticizer to polymer affects the physical properties (e.g., glass transition temperature) of the membrane, which influences the diffusion rate of components. Too much plasticizer can create a "soupy" membrane prone to leaching, while too little can result in a brittle, non-functional film.
-
-
Immobilize the Crown Ether: The most robust solution to prevent leaching is to physically anchor the ionophore to the polymer backbone.
-
Action: Pursue a synthetic route to covalently bond the 4-Nitrobenzo-18-crown-6 to the polymer matrix. This can be achieved by:
-
Causality: Covalent bonds are significantly stronger than the physical entrapment forces holding the ionophore in a conventional membrane.[21] This approach effectively eliminates ionophore leaching, leading to highly durable and stable sensors.[22] Recent work has shown success in creating robust frameworks by incorporating crown ethers into covalent organic frameworks (COFs).[23]
-
-
Enhance Matrix Stability via Cross-linking:
-
Action: Introduce a cross-linking agent into the membrane formulation or use a polymer that can be cross-linked after casting (e.g., via UV irradiation or thermal treatment).[24][25]
-
Causality: Cross-linking creates a three-dimensional polymer network that physically traps the ionophore and plasticizer more effectively, reducing their mobility and subsequent leaching.[9][24]
-
Part 3: Data & Protocols for Advanced Troubleshooting
Table 1: Comparison of Common Plasticizers and Their Effect on Leaching
| Plasticizer | Abbreviation | Type | Dielectric Constant (ε) (approx.) | Key Characteristics & Impact on Leaching |
| 2-Nitrophenyl octyl ether | o-NPOE | Conventional | ~24 | High polarity. Often improves selectivity but can increase leaching rates compared to less polar options.[7][12] |
| Bis(2-ethylhexyl) sebacate | DOS | Conventional | ~4 | Low polarity, high lipophilicity. Significantly reduces component leaching and is a good choice for long-lifetime sensors.[6][7] |
| Dibutyl phthalate | DBP | Conventional | ~6.4 | Common, general-purpose plasticizer. Moderate performance; leaching is typically higher than with DOS.[10] |
| Polyester sebacate | PES | Polymeric | Variable | High molecular weight polymer. Offers the best retention of membrane components due to physical entanglement, drastically reducing leaching and extending sensor lifetime.[6] |
Experimental Protocols
This protocol describes the standard method for preparing a solvent-cast ion-selective membrane.
-
Prepare the Membrane Cocktail:
-
In a clean glass vial, weigh the membrane components. For a typical K⁺ selective membrane, use:
-
Poly(vinyl chloride) (PVC), high molecular weight: 66 mg (~33%)
-
Plasticizer (e.g., DOS): 130 mg (~65%)
-
4-Nitrobenzo-18-crown-6: 2 mg (~1%)
-
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB): 2 mg (~1%)
-
-
Add ~1.5 mL of a volatile solvent with a high vapor pressure, such as tetrahydrofuran (THF).
-
Seal the vial and agitate gently (e.g., on a vortex mixer or sonicator) until all components are fully dissolved, yielding a clear, slightly viscous solution.
-
-
Cast the Membrane:
-
Place a clean, flat glass plate or a glass ring (e.g., 24 mm diameter) on a level surface in a dust-free environment (e.g., a covered petri dish).
-
Carefully pour the membrane cocktail onto the glass surface.
-
Cover the setup, leaving a small opening to allow for slow solvent evaporation. A slow evaporation rate (~12-24 hours) is crucial for forming a uniform, mechanically robust membrane.
-
-
Condition the Membrane:
-
Once the solvent has fully evaporated, a transparent, flexible membrane will have formed.
-
Carefully peel the membrane from the glass surface.
-
Punch out small discs (e.g., 5-7 mm diameter) for assembly into electrode bodies.
-
Before first use, condition the membrane-containing electrodes by soaking them in a 0.01 M solution of the primary ion (e.g., KCl) for at least 4 hours. This allows the membrane-solution interface to equilibrate.
-
This protocol outlines the general strategy for creating a membrane with a non-leachable ionophore.
-
Synthesis of a Polymerizable Crown Ether:
-
Start with a crown ether that has a reactive functional group, such as 4'-Aminobenzo-18-crown-6.[26]
-
React the amino group with a molecule containing a polymerizable moiety, such as acryloyl chloride or methacryloyl chloride, under appropriate conditions (e.g., in an inert solvent with a base) to form an amide linkage.
-
Purify the resulting monomer (e.g., 4'-(methacryloylamino)benzo-18-crown-6) using column chromatography or recrystallization.
-
-
Copolymerization:
-
Prepare a polymerization mixture containing:
-
The synthesized crown ether monomer.
-
A primary structural monomer (e.g., methyl methacrylate or butyl acrylate).
-
A cross-linking monomer (e.g., ethylene glycol dimethacrylate) to enhance mechanical stability.
-
A radical initiator (e.g., AIBN).
-
-
Dissolve the components in a suitable solvent and initiate polymerization, typically by heating or UV exposure.
-
The resulting polymer will have crown ether units covalently integrated into its backbone.
-
-
Membrane Fabrication:
-
Dissolve the synthesized copolymer in a suitable solvent (e.g., THF, chloroform). Note that a plasticizer may not be necessary if the copolymer's properties are tuned correctly, but a small amount can be added to improve ion mobility.
-
Cast the membrane using the drop-casting method described in Protocol 1. The resulting membrane will have the ionophore permanently immobilized, drastically reducing leaching and enhancing long-term stability.[22]
-
References
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Bradshaw, J. S., & Izatt, R. M. (1997). Synthesis of ion-selective polymer-supported crown ethers: A review. Journal of the Serbian Chemical Society. [Link]
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Arada, M. A., et al. (2012). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society. [Link]
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Ibáñez-Redín, G., et al. (2014). Miniaturizable Ion-Selective Arrays Based on Highly Stable Polymer Membranes for Biomedical Applications. Sensors. [Link]
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Benoudjit, F., et al. (2021). Components of All-Solid-State Ion-Selective Electrodes (AS-ISEs). IntechOpen. [Link]
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Ivaska, A., & Lewenstam, A. (2007). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Sensors. [Link]
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Abdel-Haleem, F. M., & El-Giar, E. M. (2016). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst. [Link]
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Michalska, A., & Maksymiuk, K. (2016). Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. Sensors. [Link]
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Das, P. P., & Srivastava, A. K. (2021). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]
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Crespo, G. A., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors. [Link]
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Guziński, M., et al. (2017). Quantifying plasticizer leakage from ion-selective membranes – a nanosponge approach. Analyst. [Link]
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Veder, J.-P., et al. (2020). Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. RSC Advances. [Link]
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Chemistry For Everyone. (2023). What Are Crown Ethers And How Do They Relate To Polyethers? YouTube. [Link]
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Zareh, M. M., et al. (2021). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. International Journal of Molecular Sciences. [Link]
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Bradshaw, J. S., & Izatt, R. M. (2004). Synthesis of ion-selective polymer-supported crown ethers: a review. Semantic Scholar. [Link]
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Hisamoto, H., et al. (1995). Utilization of lipophilic ionic additives in liquid polymer film optodes for selective anion activity measurements. Analytical Chemistry. [Link]
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Yakshin, V. V., et al. (1993). Method for the immobilization of crown ethers in a polymer matrix. Doklady Chemistry. [Link]
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Moody, G. J., et al. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta. [Link]
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Lee, J. H., et al. (2018). Potassium Ion Selective Electrode Using Polyaniline and Matrix-Supported Ion-Selective PVC Membrane. IEEE Sensors Journal. [Link]
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Kamboj, M., et al. (2018). CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR. [Link]
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Mikhelson, K. N. (2015). Materials for the ionophore-based membranes for ion-selective electrodes: Problems and achievements (review paper). Electrochemistry. [Link]
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Telting-Diaz, M., & Bakker, E. (2001). Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. Analytical Chemistry. [Link]
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Telting-Diaz, M., & Bakker, E. (2001). Effect of lipophilic ion-exchanger leaching on the detection limit of carrier-based ion-selective electrodes. PubMed. [Link]
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Li, J., et al. (2023). Construction of chiral crown ethers in robust covalent organic frameworks for electrochromatographic enantioseparation. National Science Review. [Link]
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Peper, S., et al. (1998). Influence of lipophilic inert electrolytes on the selectivity of polymer membrane electrodes. Analytical Chemistry. [Link]
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Stoenescu, R., & Meier, W. (2015). Does Membrane Thickness Affect the Transport of Selective Ions Mediated by Ionophores in... Macromolecular Bioscience. [Link]
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Zhang, Y., et al. (2023). Dynamic Covalent Bonds in 3D-Printed Polymers: Strategies, Principles, and Applications. Polymers. [Link]
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Abramova, N., et al. (2015). Lowering the Resistivity of Polyacrylate Ion-Selective Membranes by Platinum Nanoparticles Addition. Electroanalysis. [Link]
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Kim, D., et al. (2024). Covalent-Frameworked 2D Crown Ether with Chemical Multifunctionality. Journal of the American Chemical Society. [Link]
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Dumitrescu, N., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules. [Link]
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Koldaeva, M., et al. (2022). Novel Pillar[11]arenes Show High Cross-Sensitivity in PVC-Plasticized Membrane Potentiometric Sensors. Chemosensors. [Link]
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Zamani, H. A., et al. (2011). Crown Ethers Bearing 18C6 Unit; Sensory Molecules for Fabricating PVC Membrane Lead Ion-selective Electrodes. International Journal of Electrochemical Science. [Link]
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Li, T., et al. (2021). The Effects of Crosslinking Chemistry on CO2 Plasticization of Polyimide Gas Separation Membranes. Membranes. [Link]
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Sionkowska, A., et al. (2020). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Polymers. [Link]
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Du, J., et al. (2021). Potassium Ion-Selective Electrodes with BME-44 Ionophores Covalently Attached to Condensation-Cured Silicone Membranes. ACS Sensors. [Link]
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Li, Y., et al. (2020). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6... ResearchGate. [Link]
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Gupta, V. K., et al. (2006). A PVC-based crown ether membrane sensor for Cu2+. ResearchGate. [Link]
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Zareh, M. M., et al. (2021). Preparation of Cu-PVC membrane electrochemical membrane sensor based on β-Cyclodextrin. International Journal of Electrochemical Science. [Link]
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Zareh, M. M., et al. (2021). Preparation of Cu-PVC membrane electrochemical membrane sensor based on β-Cyclodextrin. ResearchGate. [Link]
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Chen, Y., et al. (2014). Polystyrene/poly(dibenzo-18-crown-6) composite nanofibers for the selective adsorption of plasma catecholamines. Analytical Methods. [Link]
-
Zhang, X., et al. (2023). High-Performance Crown Ether-Modified Membranes for Selective Lithium Recovery from High Na+ and Mg2+ Brines Using Electrodialysis. Membranes. [Link]
-
de la Pinta, I., et al. (2021). Chemical Processes Involving 18-Crown-6-Ether in Activated Noncovalent Complexes with Protonated Peptides. ChemPhysChem. [Link]
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Troubleshooting signal drift in 4-Nitrobenzo-18-crown-6 electrochemical sensors
Welcome to the technical support center for 4-Nitrobenzo-18-crown-6 (NB18C6) based electrochemical sensors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a primary focus on understanding and mitigating signal drift. The question-and-answer format directly addresses specific problems you may encounter during your experiments, providing not just procedural steps but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs) on Signal Drift
Q1: My sensor's baseline is continuously drifting in one direction. What are the primary causes for this?
Signal drift, a gradual and continuous change in the baseline signal over time, is a common challenge in electrochemical sensing.[1] For NB18C6 sensors, the primary causes can be categorized into three main areas: the reference electrode, the working electrode (the NB18C6-containing membrane), and the experimental environment.
-
Reference Electrode Instability: The reference electrode is designed to provide a stable potential against which the working electrode's potential is measured.[2] Any change in the reference potential will manifest as signal drift. Common causes include:
-
Electrolyte Depletion: The internal filling solution (commonly KCl) can leach out through the porous frit, especially in low-conductivity samples, altering its concentration and thus the reference potential.[3][4]
-
Contamination: Ions from the sample can diffuse into the reference electrode, "poisoning" the electrolyte and changing the potential.[3][4]
-
Junction Clogging: The porous junction can become blocked by components from the sample matrix, impeding ion flow and leading to an unstable potential.
-
-
Working Electrode (Sensing Membrane) Degradation: The ion-selective membrane containing 4-Nitrobenzo-18-crown-6 is the heart of the sensor, and its integrity is crucial for a stable signal.
-
Ionophore and Plasticizer Leaching: The NB18C6 ionophore and the plasticizer, which are physically entrapped within the PVC matrix, can slowly leach into the sample solution over time.[5] This loss of active components directly reduces the sensor's response and contributes to drift.
-
Biofouling: In biological samples, proteins, cells, and other macromolecules can adsorb onto the membrane surface.[6][7][8] This "fouling" layer can block the NB18C6 binding sites and hinder ion exchange, leading to a decrease in signal sensitivity and drift.[9]
-
Chemical Degradation of NB18C6: While crown ethers are generally stable, the nitro group on the benzene ring can be susceptible to electrochemical reduction under certain potential conditions, which would alter its ion-binding properties.
-
-
Environmental and System Factors:
-
Temperature Fluctuations: Electrochemical processes are temperature-dependent.[10] Even minor changes in the sample temperature can alter ion mobility and binding kinetics, causing the signal to drift.[1]
-
Inadequate Equilibration: A freshly prepared or stored electrode requires sufficient conditioning in a standard solution to establish a stable equilibrium at the membrane-solution interface. Insufficient equilibration time will result in a drifting signal.
-
Below is a flowchart to help diagnose the source of baseline drift.
Caption: Selective binding of the target ion by the NB18C6 membrane generates the primary signal, while weaker binding of interfering ions can cause measurement errors.
Protocols and Best Practices
Q4: What is the correct procedure for conditioning and calibrating a new 4-Nitrobenzo-18-crown-6 sensor?
Proper conditioning and calibration are fundamental to achieving accurate and reproducible results.
Protocol for New Sensor Conditioning and Calibration:
-
Initial Rinse: Rinse the new electrode with deionized water and blot dry with a lint-free wipe.
-
Reference Electrode Preparation: Ensure the reference electrode is filled with the correct filling solution and that the filling port is open during measurements to ensure proper electrolyte flow.
-
Sensor Conditioning: Immerse the electrode in a mid-range standard solution for at least 2 hours before its first use. [9]This allows the membrane to fully hydrate and establish a stable equilibrium with the target ion.
-
Preparation of Standards:
-
Prepare at least three standards that bracket the expected concentration range of your samples.
-
The concentrations should be separated by at least one order of magnitude (e.g., 1 ppm, 10 ppm, 100 ppm). [11] * Use serial dilutions from a certified stock solution for the highest accuracy.
-
-
Calibration Procedure:
-
Add the appropriate Ionic Strength Adjuster (ISA) to each standard in the same ratio (e.g., 2 mL of ISA per 100 mL of standard). [9] * Start with the lowest concentration standard and work your way up to the highest. [11] * Between each standard, rinse the electrode thoroughly with deionized water and blot dry.
-
Place the electrode in the standard, stir gently at a constant rate, and wait for the reading to stabilize before recording the potential (mV).
-
Plot the potential (mV) on the y-axis against the logarithm of the ion concentration on the x-axis. The resulting slope should be close to the theoretical Nernstian value (approximately +29.6 mV/decade for divalent cations like Pb²⁺ and +59.2 mV/decade for monovalent cations like K⁺ at 25°C).
-
References
- ACS Omega. (n.d.). Methods of Protection of Electrochemical Sensors against Biofouling in Cell Culture Applications.
- MDPI. (2023, June 20). pH-Activated Dissolvable Polymeric Coatings to Reduce Biofouling on Electrochemical Sensors.
- Xylem. (n.d.). Ion Selective Electrode Startup and Calibration Guide.
-
PubMed. (1994, June). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Retrieved January 12, 2026, from [Link]
-
Nico2000.net. (2016, September 28). Frequently Asked Questions about ion-selective electrode measurements. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Antifouling strategies in advanced electrochemical sensors and biosensors - Analyst. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (2021, October 27). In situ recalibration of ion selective electrodes. Retrieved January 12, 2026, from [Link]
-
Electrochemistry Store. (2024, May 23). How to Repair Ag/AgCl Reference Electrode: A Complete Guide. Retrieved January 12, 2026, from [Link]
-
Yokogawa America. (n.d.). Successful pH Troubleshooting. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Crown ether. Retrieved January 12, 2026, from [Link]
-
Yokogawa. (n.d.). Successful pH Troubleshooting. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2015, December 11). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. Retrieved January 12, 2026, from [Link]
-
International Journal of Chemical Studies. (2019, June 20). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Chip cleaning and regeneration for electrochemical sensor arrays. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Crown ether - Wikipedia. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023, June 27). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Retrieved January 12, 2026, from [Link]
-
Camlab. (n.d.). How to calibrate an Ion Selective Electrode Meter. Retrieved January 12, 2026, from [Link]
-
Turkish Journal of Chemistry. (2007, January 1). PVC-Membrane Electrodes Based on 18-Crown-6 and Dibenzo-18-Crown-6 Ethers for Determination of Silver. Retrieved January 12, 2026, from [Link]
-
Avestia. (2021, June 16). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Crown Ethers Bearing 18C6 Unit; Sensory Molecules for Fabricating PVC Membrane Lead Ion-selective Electrodes. Retrieved January 12, 2026, from [Link]
-
Consort. (n.d.). Ion selective electrodes. Retrieved January 12, 2026, from [Link]
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- 2. Development and Assessment of Regeneration Methods for Peptide-Based QCM Biosensors in VOCs Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xylem.com [xylem.com]
- 10. avestia.com [avestia.com]
- 11. camlab.co.uk [camlab.co.uk]
Technical Support Center: Optimization of 4-Nitrobenzo-18-crown-6 Catalyzed Reactions
Welcome to the technical support center for 4-Nitrobenzo-18-crown-6 (NB18C6) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of 4-Nitrobenzo-18-crown-6 as a phase-transfer catalyst.
Q1: What is the primary role of 4-Nitrobenzo-18-crown-6 in a reaction?
4-Nitrobenzo-18-crown-6 is a specialized crown ether that functions as a phase-transfer catalyst (PTC).[1] Its primary role is to facilitate the transfer of an ionic reactant (typically an anion from an inorganic salt) from an aqueous or solid phase into an organic phase where the organic substrate is dissolved.[2][3] The crown ether's macrocyclic structure, with its oxygen-rich interior, selectively complexes with cations (like K⁺ or Na⁺), effectively "solubilizing" the associated anion in the organic solvent.[3][4] The nitro group on the benzene ring enhances its electron-withdrawing properties, which can influence its affinity for specific metal ions.[1]
Q2: Why is 4-Nitrobenzo-18-crown-6 often preferred over other phase-transfer catalysts?
While more expensive than common quaternary ammonium salts, crown ethers like NB18C6 offer distinct advantages in certain scenarios.[3] Their well-defined cavity size allows for high selectivity towards specific cations. The 18-crown-6 framework is particularly effective at complexing potassium ions (K⁺). This selectivity can be crucial for reactions where the choice of cation influences reactivity or side reactions. Additionally, their ability to bring both the cation and anion into the organic phase as a "naked" or poorly solvated ion pair can lead to significantly enhanced nucleophilicity and reaction rates.[2]
Q3: What types of reactions are typically catalyzed by 4-Nitrobenzo-18-crown-6?
4-Nitrobenzo-18-crown-6 is effective in a variety of reactions that involve an anionic nucleophile or base that has low solubility in organic solvents. Common applications include:
-
Nucleophilic Substitution Reactions (Sₙ2): Reactions of alkyl halides with anionic nucleophiles such as cyanide (CN⁻), fluoride (F⁻), acetate (CH₃COO⁻), and phenoxides.[5][6]
-
Oxidation Reactions: Crown ethers can enhance the reactivity of oxidizing agents like potassium permanganate (KMnO₄) in organic solvents.
-
Generation of Carbenes: Facilitating the generation of dihalocarbenes from haloforms using a solid or concentrated aqueous base.
-
Alkylation and Acylation Reactions: Promoting C-, O-, and N-alkylation and acylation reactions.
Q4: How does the nitro group in 4-Nitrobenzo-18-crown-6 affect its catalytic activity?
The electron-withdrawing nitro group on the benzo moiety can influence the electronic properties of the crown ether. This can subtly alter the binding affinity for cations compared to unsubstituted benzo-18-crown-6. While detailed studies on the specific kinetic effects of the nitro group are not extensively documented in the provided search results, it is known that substituents on the crown ether ring can impact complexation constants and the lipophilicity of the resulting ion pair, which in turn affects the overall reaction rate.[7]
Q5: Is 4-Nitrobenzo-18-crown-6 reusable?
In principle, as a catalyst, 4-Nitrobenzo-18-crown-6 is not consumed in the reaction and can be recovered and reused. However, practical recovery can be challenging and depends on the reaction workup. Techniques like column chromatography or selective extraction may be required. The stability of the crown ether under the specific reaction conditions (e.g., strong bases, high temperatures) should also be considered, as degradation can occur.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions catalyzed by 4-Nitrobenzo-18-crown-6.
Issue 1: Low or No Reaction Conversion
A lack of product formation is a common but often solvable problem. The following decision tree can help diagnose the root cause.
Troubleshooting Decision Tree for Low Reaction Conversion
In-depth Analysis:
-
Catalyst Concentration: While catalytic, an insufficient amount of NB18C6 may not generate a high enough concentration of the reactive anion in the organic phase. The optimal concentration is a balance between reaction rate and cost.[7]
-
Solvent Choice: The solvent plays a critical role. Aprotic solvents like toluene, dichloromethane, or acetonitrile are generally preferred.[2] Protic solvents (e.g., alcohols, water) can solvate the anion, reducing its nucleophilicity. The polarity of the solvent can also affect the stability of the crown ether-cation complex and the overall reaction rate.[8]
-
Inorganic Salt Condition: For solid-liquid phase-transfer catalysis, the surface area of the salt is paramount. Grinding the salt to a fine powder increases the interfacial area available for the catalyst. Water can hydrate the anion, making it difficult for the crown ether to extract it into the organic phase.[2]
-
Stirring Rate: In a heterogeneous system, the reaction occurs at the interface of the two phases. Vigorous stirring is essential to maximize this interfacial area and ensure efficient transfer of the anion by the catalyst.[9]
-
Temperature: Like most chemical reactions, the rate of phase-transfer catalyzed reactions generally increases with temperature. However, higher temperatures can also lead to catalyst degradation or an increase in side products.[10]
Issue 2: Formation of Side Products (e.g., Elimination vs. Substitution)
In nucleophilic substitution reactions with alkyl halides, elimination reactions (E2) can be a competing pathway, especially with secondary or sterically hindered substrates and basic nucleophiles.
Strategies to Favor Substitution over Elimination:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the Sₙ2 pathway.
-
Choose a Less Hindered Base/Nucleophile: If possible, select a nucleophile that is less sterically bulky.
-
Solvent Modification: The choice of solvent can influence the Sₙ2/E2 ratio. Less polar solvents can sometimes favor substitution.
-
Use a "Softer" Cation: While NB18C6 has a high affinity for K⁺, if elimination is a significant issue, switching to a salt with a different cation (e.g., Cs⁺) might alter the reactivity of the ion pair, although this may also require a different catalyst.
Issue 3: Difficulty in Product Isolation/Catalyst Removal
The non-polar nature of the crown ether can sometimes complicate the purification process.
Troubleshooting Purification:
-
Aqueous Washes: Multiple washes with water during the workup can help remove the inorganic salts and any water-soluble byproducts.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) can sometimes help in partitioning the crown ether into the aqueous phase by protonating the ether oxygens, though this is not always effective.
-
Column Chromatography: This is often the most reliable method for separating the product from the crown ether. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is necessary.
-
Precipitation/Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective way to leave the crown ether behind in the mother liquor.
III. Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a starting point for a typical Sₙ2 reaction, such as the synthesis of an alkyl fluoride from an alkyl bromide using KF.
-
Reagent Preparation:
-
Ensure the potassium fluoride (KF) is anhydrous by drying it in an oven at 120 °C for at least 4 hours and then cooling it under vacuum or in a desiccator.
-
Grind the dried KF to a fine powder using a mortar and pestle.
-
Use an anhydrous aprotic solvent, such as acetonitrile or toluene.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the finely powdered anhydrous KF (1.5 - 2.0 equivalents).
-
Add 4-Nitrobenzo-18-crown-6 (0.05 - 0.10 equivalents).
-
Add the anhydrous solvent.
-
Begin vigorous stirring.
-
-
Reaction Execution:
-
Add the alkyl bromide (1.0 equivalent) to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess KF and the resulting KBr. Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
The crude product can then be purified, typically by column chromatography on silica gel, to separate the desired product from the crown ether catalyst.
-
Data Presentation: Optimizing Reaction Parameters
The following table provides a hypothetical example of how to systematically optimize reaction conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | Toluene | 80 | 24 | 45 |
| 2 | 5 | Toluene | 80 | 24 | 75 |
| 3 | 10 | Toluene | 80 | 18 | 88 |
| 4 | 5 | Acetonitrile | 80 | 12 | 92 |
| 5 | 5 | Dichloromethane | 40 (reflux) | 48 | 60 |
| 6 | 5 | Acetonitrile | 60 | 24 | 85 |
IV. Mechanistic Insights and Visualizations
The Catalytic Cycle of 4-Nitrobenzo-18-crown-6
The catalytic cycle involves the complexation of the cation, transfer of the ion pair into the organic phase, reaction with the substrate, and regeneration of the catalyst.
Catalytic Cycle of 4-Nitrobenzo-18-crown-6 in Phase-Transfer Catalysis
This visualization illustrates the key steps in the phase-transfer catalytic cycle, highlighting the role of the crown ether in transporting the nucleophile into the organic phase where the reaction occurs.
V. References
-
Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI.[Link]
-
Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. PMC - NIH.[Link]
-
Optimization of Synthetic Strategy of 4′4″(5″)-Di-tert-butyldibenzo-18-crown-6 Using Response Surface Methodology. ResearchGate.[Link]
-
Phase transfer catalysis (PTC). OperaChem.[Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group.[Link]
-
4'-Nitrobenzo-18-crown 6-Ether | C16H23NO8 | CID 602198. PubChem.[Link]
-
Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia.[Link]
-
Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Publishing.[Link]
-
Structure of 4′-nitrobenzo-18-crown-6. ResearchGate.[Link]
-
Dibenzo-18-crown-6- catalyzed reactions. ResearchGate.[Link]
-
18-crown-6. Organic Syntheses Procedure.[Link]
-
Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry.[Link]
-
Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. Biotechnology Progress.[Link]
-
crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction. Rasayan Journal of Chemistry.[Link]
-
Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. PubMed.[Link]
-
Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. The Royal Society of Chemistry.[Link]
-
The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH.[Link]
-
Phase Transfer Catalysis. Dalal Institute.[Link]
-
Scope of the catalytic enantioselective synthesize of 18‐crown‐6 type... ResearchGate.[Link]
-
Solvent effects on the motion of a crown ether/amino rotaxane. PMC - NIH.[Link]
-
Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies.[Link]
-
Temperature Dependence of NMR T 1 Relaxation of Dibenzo Diaza 18-Crown-6 Ether Derivative in Solution. ResearchGate.[Link]
-
Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. MDPI.[Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Process Development.[Link]
-
Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central.[Link]
-
Effect of crown ethers and polyglycols on the catalytic oxidation of cyclohexane and alkylarenes. ResearchGate.[Link]
-
Photoredox radical/polar crossover enables carbo-heterofunctionalization of alkenes: facile access to 1,3-difunctionalized nitro compounds. PMC - NIH.[Link]
-
CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR.[Link]
-
18-Crown-6 with Potassium Peroxide. PTC Organics, Inc.[Link]
-
REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR. University of California, Berkeley.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jetir.org [jetir.org]
- 5. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the cost of using 4-Nitrobenzo-18-crown-6 in large-scale applications
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into minimizing the costs associated with the large-scale application of 4-Nitrobenzo-18-crown-6. Here, we address common challenges through detailed troubleshooting, validated protocols, and a deep dive into the causality of experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions regarding the cost-effective use of 4-Nitrobenzo-18-crown-6.
Question 1: What are the primary drivers of high cost in the large-scale use of 4-Nitrobenzo-18-crown-6?
The primary cost drivers for 4-Nitrobenzo-18-crown-6 in large-scale applications are multi-faceted. The multi-step synthesis process itself is a significant factor, often involving expensive reagents and solvents. Purification at scale, which is crucial for many applications, can also be a major bottleneck and cost contributor, often requiring large volumes of solvents for chromatography or multiple recrystallization steps. Additionally, ensuring batch-to-batch consistency and high purity demands rigorous analytical testing, which adds to the overall expense.
Question 2: Are there more cost-effective alternatives to purchasing high-purity 4-Nitrobenzo-18-crown-6 for initial process development?
For initial process development where the absolute purity may not be the most critical parameter, consider synthesizing the crown ether in-house. While this requires an initial investment in time and resources, it can be significantly more cost-effective than purchasing large quantities of pre-made, high-purity material. The synthesis of 4'-nitrobenzo-18-crown-6 has been reported via the reaction of 4-nitrocatechol with 1,14-dichloro-3,6,9,12-tetraoxatetradecane in the presence of a base. Exploring variations of this synthesis using lower-cost bases or optimizing solvent recycling can further reduce expenses.
Question 3: How can I minimize waste and degradation of 4-Nitrobenzo-18-crown-6 during storage and handling?
To minimize waste, proper storage and handling are critical. 4-Nitrobenzo-18-crown-6 should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is important to keep the container tightly closed to prevent moisture absorption, which can affect its performance in sensitive applications. For large quantities, consider aliquoting the material into smaller, sealed containers to minimize exposure of the entire batch to the atmosphere each time it is used.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis, purification, and application of 4-Nitrobenzo-18-crown-6.
Synthesis: Low Yields and Impurity Formation
Problem: My large-scale synthesis of 4-Nitrobenzo-18-crown-6 is resulting in a low yield and significant side products.
Root Cause Analysis and Solutions:
Low yields in crown ether synthesis are often traced back to suboptimal reaction conditions or the purity of starting materials. The Williamson ether synthesis, a common method for producing crown ethers, is sensitive to several factors.
-
Base Selection: The choice of base is critical. While stronger bases can deprotonate the catechol starting material more effectively, they can also promote side reactions. A moderately strong base is often optimal.
-
Solvent Purity: The presence of water in the solvent can compete with the alkoxide formation, reducing the efficiency of the reaction. Ensure the use of anhydrous solvents.
-
Reaction Temperature and Time: Overly high temperatures or prolonged reaction times can lead to the degradation of both the starting materials and the product. It is advisable to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Troubleshooting Workflow: Low Synthesis Yield
Caption: Troubleshooting workflow for low synthesis yield.
Purification: Difficulty in Removing Colored Impurities
Problem: After synthesis, my 4-Nitrobenzo-18-crown-6 product is a dark, oily substance, and I am struggling to obtain a pure, crystalline solid.
Root Cause Analysis and Solutions:
The dark coloration is likely due to polymeric side products and residual starting materials. Removing these impurities on a large scale via column chromatography can be prohibitively expensive due to the large volumes of solvent required.
-
Activated Carbon Treatment: A cost-effective first step is to treat a solution of the crude product with activated carbon. Activated carbon has a high surface area and can adsorb many of the colored impurities.
-
Strategic Recrystallization: Instead of relying solely on chromatography, a well-designed recrystallization strategy can be highly effective. The choice of solvent is key. A solvent system where the crown ether is sparingly soluble at room temperature but highly soluble at elevated temperatures will yield the best results. Experiment with different solvent mixtures to find the optimal balance.
Table 1: Comparison of Purification Methods for 4-Nitrobenzo-18-crown-6
| Method | Advantages | Disadvantages | Estimated Relative Cost |
| Column Chromatography | High purity achievable | High solvent consumption, time-consuming, expensive silica gel | High |
| Recrystallization | Cost-effective, scalable | May require multiple cycles, potential for product loss in mother liquor | Low |
| Activated Carbon Treatment | Excellent for removing colored impurities, inexpensive | May not remove all structurally similar impurities | Low |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a cost-effective synthesis and purification of 4-Nitrobenzo-18-crown-6.
Protocol: Cost-Effective Synthesis of 4-Nitrobenzo-18-crown-6
This protocol is adapted from established Williamson ether synthesis methodologies with a focus on cost-minimization.
Materials:
-
4-Nitrocatechol
-
1,14-dichloro-3,6,9,12-tetraoxatetradecane
-
Anhydrous Potassium Carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Activated Carbon
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrocatechol and anhydrous potassium carbonate to anhydrous acetonitrile.
-
Addition of Dichloroalkane: Slowly add 1,14-dichloro-3,6,9,12-tetraoxatetradecane to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the salts with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add a small amount of activated carbon and stir for 15-20 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Process Flow: Synthesis and Purification
Caption: Process flow for synthesis and purification.
References
-
Synthesis of 4'-nitrobenzo-18-crown-6. Journal of Organic Chemistry. [Link]
Technical Support Center: Purification of Crude 4-Nitrobenzo-18-crown-6
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 4-Nitrobenzo-18-crown-6. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work, ensuring the attainment of high-purity material essential for downstream applications.
Introduction to Purification Challenges
4-Nitrobenzo-18-crown-6 is typically synthesized via the electrophilic nitration of benzo-18-crown-6. While the reaction can be high-yielding, the crude product is often contaminated with unreacted starting material, over-nitrated byproducts, and positional isomers. The presence of the polar nitro group and the crown ether cavity imparts unique solubility characteristics, which can present challenges during purification. This guide offers field-proven insights and step-by-step protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude 4-Nitrobenzo-18-crown-6 is a sticky yellow oil, not a solid. How can I purify it?
This is a common issue and often indicates the presence of significant impurities that depress the melting point of the desired product. The primary culprits are typically residual solvents, unreacted starting material (benzo-18-crown-6), and potentially di-nitrated byproducts.
Causality: The nitration reaction, if not carefully controlled, can lead to a mixture of products with varying degrees of nitration. Over-nitration can introduce more polar byproducts, and residual starting material is less polar than the desired product. This complex mixture can result in an oily product.
Troubleshooting Workflow:
Technical Support Center: Optimizing and Troubleshooting Response Times in 4-Nitrobenzo-18-crown-6 Sensors
Welcome to the technical support center for 4-Nitrobenzo-18-crown-6 (4NB18C6) based sensors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to slow sensor response times. As your partner in research, we provide in-depth, field-proven insights to enhance your experimental outcomes. This document moves beyond simple checklists to explain the causality behind experimental choices, ensuring a robust and validated approach to sensor optimization.
Section 1: Understanding the Fundamentals of 4NB18C6 Sensor Response
A thorough understanding of the sensor's mechanism is the first step toward effective troubleshooting. This section breaks down the core principles governing the response kinetics.
Q1: How does a 4-Nitrobenzo-18-crown-6 sensor actually work?
A: The functionality of a 4NB18C6 sensor is based on a "host-guest" chemical interaction.
-
Host-Guest Recognition: The 18-crown-6 ether portion of the molecule acts as the "host." Its central cavity has a specific size and an array of oxygen atoms, making it highly selective for binding certain cations (the "guests"), most notably potassium (K⁺), due to the complementary size and coordination chemistry.[1][2]
-
Signal Transduction: The 4-nitrobenzo group is a chromophore (a light-absorbing group) and/or an electroactive group. When the target cation binds to the crown ether cavity, it alters the electronic environment of the entire molecule. This change perturbs the absorption spectrum (for optical sensors) or the redox potential (for electrochemical sensors) of the nitrobenzo group.
-
Detection: The sensor's detector measures this change in optical or electrical properties, which is then correlated to the concentration of the target analyte. The speed at which this entire process reaches equilibrium or a steady-state signal determines the sensor's response time.
Q2: What are the primary kinetic bottlenecks that can lead to a slow response time?
A: The overall response time is a sum of several sequential processes. A delay in any of these steps will result in a sluggish sensor. The key rate-limiting steps are:
-
Mass Transport: The diffusion of the analyte from the bulk solution to the sensor's active surface.
-
Interfacial Binding: The kinetics of the actual complexation reaction between the analyte and the immobilized 4NB18C6. This includes conformational changes in the crown ether to encapsulate the ion.[3]
-
Signal Transduction & Readout: The time it takes for the electronic change in the nitrobenzo group to occur and for the detector to register a stable signal.
-
Analyte Dissociation/Matrix Reset: For reversible sensors, the rate at which the analyte unbinds and the sensor returns to its baseline state.
Below is a diagram illustrating the sequential stages that define the sensor's response time.
Caption: The four critical steps governing the overall sensor response time.
Section 2: Troubleshooting Guide: A Systematic Approach
Experiencing slow response times can be frustrating. This guide provides a logical workflow to systematically identify and resolve the underlying cause. Follow the diagnostic path to pinpoint the issue.
Caption: A step-by-step diagnostic workflow for troubleshooting slow response.
Q3: My sensor is slow. Where do I begin the troubleshooting process? (Step 1 & 2)
A: Always start with the simplest external factors. An unstable environment can mimic poor sensor performance.
-
Environmental Checks: Ensure the ambient temperature and humidity are stable and within the sensor's operational range, as these can affect reaction kinetics and material properties.[4] Check for and minimize mechanical vibrations that could disrupt the diffusion layer at the sensor-liquid interface.[5]
-
Electrical Checks: Verify that the power supply to your detection system is stable and free from noise. Electromagnetic interference from nearby equipment can impact sensitive electronic readouts.[4]
-
Medium Analysis (Solvent & Buffer): The choice of solvent and buffer is critical. The stability of the crown ether-cation complex is highly dependent on the solvent system.[6][7]
-
Solvent Polarity: Highly polar solvents can strongly solvate the target cation, increasing the energy barrier for the crown ether to "capture" it, thereby slowing down the binding kinetics.[2] Consider whether a less polar, non-aqueous, or mixed-solvent system is appropriate for your experiment.
-
Buffer Composition: Certain buffer ions can interact with the crown ether or the target analyte. For instance, some studies have shown that the choice between a citrate/phosphate buffer and an acetate buffer can dramatically alter the stability and degradation pathways of molecules interacting with 18-crown-6.[8][9] If possible, test a simpler buffer system (e.g., HEPES, TRIS) to rule out buffer-specific interactions.
-
pH Level: For analytes or sensor surfaces with protonatable groups, pH can be a critical factor. The protonation state can influence binding affinity and sensor surface charge. For some crown ethers, the hydronium ion (H₃O⁺) itself can be complexed, creating competition.[10]
-
Q4: How can I determine if mass transport is the rate-limiting step? (Step 3)
A: If the sensor's response is limited by how fast the analyte can physically reach the surface, the kinetics are said to be "mass-transport-limited." You can test this with a forced convection experiment.
-
The Rationale: If the response time is dependent on the stirring or flow rate of the sample solution, mass transport is a significant factor. Increasing convection reduces the thickness of the unstirred boundary layer at the sensor surface, allowing the analyte to reach the 4NB18C6 molecules more quickly. If response time is independent of these factors, the limitation is likely the intrinsic binding kinetics or signal transduction.
Experimental Protocol 1: Forced Convection Analysis
-
Preparation: Prepare identical samples of your target analyte at a concentration in the middle of your sensor's dynamic range.
-
Baseline Measurement (No Convection): Place the sensor in the unstirred analyte solution and record the time required to reach 95% of the final stable signal (T₉₅).
-
Low Convection: Using a magnetic stirrer, stir the solution at a low, controlled speed (e.g., 100 RPM). Perform the measurement again and record T₉₅.
-
High Convection: Increase the stirring speed significantly (e.g., 500 RPM) and repeat the measurement, recording T₉₅.
-
Analysis:
-
If T₉₅ (un-stirred) > T₉₅ (100 RPM) > T₉₅ (500 RPM) , your sensor is at least partially mass-transport-limited. All subsequent experiments should be performed under high, constant convection to ensure reproducibility and the fastest possible response.
-
If T₉₅ is approximately equal across all conditions, the bottleneck is not mass transport. You should proceed to optimize the sensor itself (Step 4).
-
Q5: Mass transport isn't the issue. How can I optimize the sensor membrane or surface itself? (Step 4)
A: This step addresses the intrinsic properties of the sensor. For sensors based on a polymer membrane (e.g., PVC ion-selective electrodes), the membrane composition is paramount.
-
Membrane Plasticizer: The plasticizer creates a non-aqueous environment within the membrane, allowing the ionophore (4NB18C6) and analyte to be mobile. The choice and concentration of the plasticizer affect the dielectric constant of the membrane and the mobility of species within it. A common plasticizer like 2-nitrophenyl octyl ether (NPOE) is often used.[11] Varying the plasticizer-to-polymer ratio can optimize ion mobility and thus response time.
-
Anion Excluder: In cation-selective sensors, an ion-exchanger with lipophilic anionic sites (e.g., potassium tetra-p-chloro-phenylborate) is often added.[11] This helps prevent interference from sample anions and can improve the speed and stability of the potential response.
-
Ionophore Concentration: The concentration of 4NB18C6 in the membrane must be optimized. Too low a concentration leads to a weak signal and slow response due to a limited number of binding sites. Too high a concentration can lead to aggregation or leaching from the membrane over time.[11]
Section 3: Frequently Asked Questions (FAQs)
Q: What is a realistic target response time for a well-optimized 18-crown-6 based sensor? A: This is highly dependent on the sensor format and detection method. For PVC membrane-based optical sensors (optodes), response times of less than 2 minutes have been reported.[12] For quartz crystal microbalance (QCM) sensors functionalized with 18-crown-6 hydrogels, response times as fast as 30 seconds have been achieved.[13] Your target should be based on the requirements of your application and benchmarks from similar systems in the literature.
Q: My sensor has excellent selectivity for my target ion, but it's still slow. What is the most likely reason? A: High selectivity (a thermodynamic property) does not guarantee fast kinetics. If you have ruled out mass transport, the issue is likely with the intrinsic binding kinetics. The conformational rearrangement of the crown ether to bind the ion, and the subsequent electronic rearrangement of the nitrobenzo group, may simply be a slow process.[3] Another possibility is slow kinetics within the transduction mechanism, for example, slow diffusion of ions within the sensor membrane.[11]
Q: Can interfering ions slow down the response time, even if they don't cause a large false signal? A: Yes. Interfering ions, even those that bind weakly, can transiently occupy the 4NB18C6 binding sites. This creates a competitive inhibition scenario, where your target analyte must wait for the interferent to dissociate before it can bind. This "blocking" of active sites can slow the rate at which the sensor reaches equilibrium with the target analyte, thus increasing the response time without necessarily generating a large, stable signal of its own.
Q: How does the analyte concentration affect the response time? A: Generally, response times are faster at higher analyte concentrations and slower at lower concentrations. This is a direct consequence of diffusion kinetics; at higher concentrations, there is a steeper concentration gradient between the bulk solution and the sensor surface, leading to a higher flux of analyte molecules to the binding sites.
Section 4: Data and Protocols
Table 1: Summary of Factors Influencing Sensor Response Time
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Increase (within component stability limits) | Increases diffusion coefficient of analyte and can accelerate binding/unbinding kinetics. |
| Sample Convection | Increase stirring/flow rate | Reduces the diffusion boundary layer, overcoming mass transport limitations. |
| Solvent Polarity | Decrease (if compatible with sample) | Reduces analyte solvation energy, potentially lowering the activation energy for crown ether complexation.[2] |
| Membrane Plasticizer | Optimize ratio (e.g., 2:1 plasticizer:PVC) | Modulates membrane dielectric constant and mobility of the ionophore-analyte complex.[11][12] |
| Interfering Ions | Pre-treat sample to remove interferents | Prevents competitive binding at active sites, which can slow the primary binding reaction. |
Experimental Protocol 2: Preparation of an Optimized PVC Membrane for a 4NB18C6-based Optode
This protocol is adapted from literature methods for creating crown-ether-based optical sensors and serves as a starting point for optimization.[12]
-
Component Preparation: Prepare stock solutions of the following in fresh, high-purity tetrahydrofuran (THF):
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., 2-nitrophenyl octyl ether, NPOE)
-
4-Nitrobenzo-18-crown-6 (the ionophore)
-
A suitable chromoionophore (e.g., ETH 5294)
-
An ionic additive (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
-
Membrane Cocktail Formulation: In a clean glass vial, mix the components. A typical starting ratio by weight might be: 60 mg NPOE, 30 mg PVC, 4 mg 4NB18C6, 1.5 mg chromoionophore, and 1 mg ionic additive.
-
Dissolution: Add approximately 2 mL of THF to the vial and swirl gently until all components are fully dissolved, creating a clear, slightly viscous "cocktail."
-
Casting: Place a clean, flat glass ring (e.g., 20 mm diameter) on a glass plate. Carefully pipette the membrane cocktail into the ring, ensuring it spreads evenly.
-
Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24 hours at room temperature. Slow evaporation is crucial for creating a homogenous, mechanically stable membrane.
-
Sensor Assembly: Once the THF has fully evaporated, a transparent, flexible membrane will remain. A small disk can be cut from this membrane and mounted into the sensor body or tip.
-
Conditioning: Before first use, condition the membrane by soaking it in a solution of the primary analyte (e.g., 0.01 M KCl) for several hours to ensure the membrane is fully hydrated and the ion-exchange processes are equilibrated.
References
-
Moody, G. J., Saad, B. B., & Thomas, J. D. R. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta, 41(6), 901-7. [Link]
- BenchChem. (n.d.). Identifying and minimizing side reactions in crown ether synthesis. BenchChem Technical Support.
-
Rounaghi, G. H., Mohajeri, M., & Eshghi, H. (2011). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. Journal of Solution Chemistry, 40, 1245–1257. [Link]
-
Rounaghi, G. H., Mohajeri, M., & Eshghi, H. (2011). Structure of 4′-nitrobenzo-18-crown-6. ResearchGate. [Link]
-
Zhang, T., et al. (2018). Ion sensors with crown ether-functionalized nanodiamonds. ACS Applied Nano Materials, 1(11), 6141-6147. [Link]
-
Bako, I., et al. (2021). Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. Molecules, 26(11), 3326. [Link]
-
Mohamed, F. M., et al. (2025). Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 343, 126553. [Link]
-
Choe, J. I., Kim, H. H., & Lee, S. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Cheminformatics, 5(Suppl 1), P32. [Link]
-
Zhang, T., et al. (2019). Ion sensors with crown ether-functionalized nanodiamonds. ResearchGate. [Link]
-
Zhang, X., et al. (2020). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6. ResearchGate. [Link]
-
Zhang, T., et al. (2018). 30 s Response Time of K+ Ion-Selective Hydrogels Functionalized with 18-Crown-6 Ether Based on QCM Sensor. Advanced Healthcare Materials, 7(5), 1700873. [Link]
-
WFsensors. (n.d.). Common Sensor Troubleshooting Methods. WFsensors. [Link]
-
Robocraze. (2025). How to Troubleshoot Sensor Errors: Tips and Tricks. Robocraze. [Link]
-
Marks, J., & Sekhon, J. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing. [Link]
-
Li, J., et al. (2018). Optimization of Synthetic Strategy of 4′4″(5″)-Di-tert-butyldibenzo-18-crown-6 Using Response Surface Methodology. ResearchGate. [Link]
-
Martynov, I. A., et al. (2023). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. Molecules, 28(14), 5368. [Link]
-
Al-Hamdani, S. A. S., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Inorganics, 11(7), 275. [Link]
-
Sam, A., & Deme, K. (2021). Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. ACS Omega, 6(8), 5346-5354. [Link]
-
Zhang, Y., et al. (2024). Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. Advanced Materials Technologies. [Link]
-
Wang, Y., et al. (2024). Passivation Mechanism of (18-Crown-6) Potassium on Complex Defects in SnO2 Electron Transport Layer of Solar Cells. Coatings, 14(3), 329. [Link]
-
Kim, D., et al. (2021). Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis. Molecules, 26(10), 2911. [Link]
-
Begum, M., & Uddin, M. H. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies, 7(4), 133-139. [Link]
-
Sam, A., & Deme, K. (2021). Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. ResearchGate. [Link]
-
Toman, P., et al. (2011). Protonation of Benzo-18-crown-6: Extraction and DFT Study. Zeitschrift für Physikalische Chemie, 225(3), 265-270. [Link]
Sources
- 1. Ion sensors with crown ether-functionalized nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties [mdpi.com]
- 4. wfsensors.com [wfsensors.com]
- 5. robocraze.com [robocraze.com]
- 6. Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method - Arabian Journal of Chemistry [arabjchem.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 30 s Response Time of K+ Ion-Selective Hydrogels Functionalized with 18-Crown-6 Ether Based on QCM Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cation Selectivity of 4-Nitrobenzo-18-crown-6
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-Nitrobenzo-18-crown-6. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique cation-binding properties of this macrocycle. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This document moves beyond basic datasheets to address the nuanced challenges encountered in the laboratory when striving for enhanced cation selectivity.
Introduction: The Challenge of Selectivity
4-Nitrobenzo-18-crown-6 (4'NB18C6) is a specialized derivative of the well-known 18-crown-6 macrocycle. The parent 18-crown-6 is renowned for its high affinity for the potassium cation (K⁺), a preference largely attributed to the complementary sizes of the K⁺ ion and the ether's central cavity.[1][2] The addition of the nitro-substituted benzene ring to create 4'NB18C6 introduces several key changes:
-
Increased Rigidity: The benzo group reduces the conformational flexibility of the crown ether ring compared to the parent 18-crown-6.[3]
-
Modified Electronics: The electron-withdrawing nature of the nitro group influences the electron density of the nearby oxygen atoms, subtly altering their cation coordination properties.[4]
While 4'NB18C6 retains a preference for K⁺, achieving high selectivity—the ability to bind one type of cation in the presence of other, competing cations (e.g., Na⁺)—is a significant challenge. This guide will address common issues and provide strategies to enhance this critical performance parameter.
Troubleshooting & Frequently Asked Questions (FAQs)
Question 1: My 4'NB18C6 is showing poor selectivity between K⁺ and Na⁺. What are the primary factors I should investigate?
This is the most common challenge. The selectivity of a crown ether in solution is not governed solely by the size-fit principle; it's a delicate thermodynamic balance.[5] Here’s how to troubleshoot:
1. The "Size-Fit" Concept is Only the Starting Point: The cavity of 18-crown-6 ethers is an excellent match for the ionic radius of K⁺. However, the smaller Na⁺ can also enter the cavity. The key difference lies in the coordination and energy balance.
| Parameter | Li⁺ | Na⁺ | K⁺ | Rb⁺ | Cs⁺ | 18-Crown-6 Cavity |
| Ionic Radius (Å) | 0.76 | 1.02 | 1.38 | 1.52 | 1.67 | 1.3 - 1.6 |
-
Causality: K⁺ fits snugly, allowing for optimal coordination with all six oxygen atoms. Na⁺ is too small to be ideally coordinated by all oxygens simultaneously in a planar conformation, leading to a weaker interaction in an ideal state. However, the flexibility of the crown can allow it to partially wrap around smaller ions.
2. The Dominant Role of Solvation Energy: The single most critical factor influencing selectivity in solution is the energy penalty of desolvating the cation.[5] Before a cation can bind to the crown ether ("host"), it must shed its surrounding shell of solvent molecules.
-
Expert Insight: Smaller ions like Na⁺ have a higher charge density than K⁺. This means they are more strongly solvated (held by the solvent). The energy required to strip this solvent shell is much higher for Na⁺ than for K⁺. Often, the energy gained by the Na⁺-crown complex formation is not sufficient to overcome this high desolvation penalty, which favors K⁺ binding.
-
Troubleshooting Step: Re-evaluate your solvent system. A highly polar, coordinating solvent (like water or methanol) will solvate all cations strongly, potentially diminishing the selectivity. The competition between the solvent and the crown ether for the cation is a key battleground.[6]
3. The Influence of the Nitrobenzo Group: The rigid benzo group reduces the crown's ability to conform around a cation. Furthermore, the electron-withdrawing nitro group slightly reduces the basicity of the ether oxygens, which can weaken the overall binding interaction compared to the non-substituted 18-crown-6.[3] This can sometimes lower the overall binding affinity, making the subtle differences between cations even more critical.
Below is a workflow to diagnose poor K⁺/Na⁺ selectivity.
Caption: Troubleshooting workflow for poor cation selectivity.
Question 2: How can I chemically modify 4'NB18C6 to enhance its selectivity for a specific cation?
Improving selectivity often requires chemical modification to alter the host's binding properties. The benzo group on 4'NB18C6 is the primary handle for such modifications.
Strategy 1: Introducing Additional Coordinating Groups (Lariat Ethers) A "lariat ether" is a crown ether with a sidearm containing an additional donor atom. This sidearm can fold over the top of the crown, providing a third dimension of coordination for the bound cation.
-
Causality: This approach creates a pseudo-cavity that is more size- and shape-specific. For example, by reducing the nitro group to an amine and then functionalizing it, you can introduce a sidearm with another oxygen or nitrogen donor. This can significantly increase the stability and selectivity for a cation that fits well within this new 3D structure. The synthesis route often involves the reduction of the nitro group, a well-established chemical transformation.[7]
Strategy 2: Increasing Structural Rigidity Further rigidifying the structure can "pre-organize" the ligand for a specific guest, reducing the entropic penalty of binding.
-
Expert Insight: While 4'NB18C6 is more rigid than 18-crown-6, its selectivity can be further tuned. One advanced method is to incorporate the crown ether into a more complex structure, like a cryptand, which fully encapsulates the cation. This provides the ultimate level of pre-organization and selectivity but involves more complex synthesis.
Strategy 3: Altering the Electronic Properties Replacing the electron-withdrawing nitro group with an electron-donating group (e.g., an amino or methoxy group) will increase the electron density on the ether oxygens, strengthening the electrostatic interaction with the cation.
-
Trade-off: This will likely increase the binding affinity for all cations, so it must be paired with other strategies (like adding sterically hindering groups) to achieve higher selectivity. For instance, adding a bulky group near the binding cavity could sterically disfavor the binding of larger cations.
The diagram below illustrates potential modification sites on the 4'NB18C6 scaffold.
Caption: Potential sites for structural modification of 4'NB18C6.
Question 3: I need to determine the binding constant (Kₐ) for my system. Can you provide a reliable protocol for UV-Vis spectrophotometric titration?
Absolutely. UV-Vis titration is a common method for studying host-guest complexation, especially when the host (4'NB18C6) has a chromophore. The binding of a cation often causes a slight shift in the absorbance spectrum of the chromophore, which can be monitored.
Experimental Protocol: UV-Vis Titration for Binding Constant Determination
Objective: To determine the association constant (Kₐ) for the complexation of 4'NB18C6 with a cation (e.g., K⁺).
Materials:
-
4-Nitrobenzo-18-crown-6 (Host)
-
Cation salt (Guest, e.g., KCl, NaClO₄). Must be a salt with a non-absorbing anion at the wavelengths of interest. Perchlorates are often used.
-
Spectroscopic grade solvent (e.g., Acetonitrile). The solvent must be anhydrous.
-
Calibrated automatic micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4'NB18C6 in the chosen solvent at a known concentration (e.g., 1.0 x 10⁻⁴ M).
-
Prepare a high-concentration stock solution of the cation salt in the same solvent (e.g., 0.1 M). This "Guest" stock must be significantly more concentrated than the "Host" stock to avoid significant dilution during the titration.
-
-
Initial Measurement (Host only):
-
Place a known volume of the 4'NB18C6 stock solution (e.g., 2.0 mL) into a quartz cuvette.
-
Record the full UV-Vis spectrum. This is your "zero guest" data point. Note the wavelength of maximum absorbance (λₘₐₓ).
-
-
Titration:
-
Add a very small, precise aliquot of the concentrated cation salt solution to the cuvette (e.g., 2 µL).
-
Mix thoroughly but gently to avoid introducing bubbles.
-
Allow the solution to equilibrate for a few minutes.
-
Record the full UV-Vis spectrum again.
-
Repeat the addition of small aliquots of the cation salt solution, recording the spectrum after each addition, until the changes in the spectrum become negligible (saturation). Aim for 15-20 data points.
-
-
Data Analysis (1:1 Binding Model):
-
Extract the absorbance values at λₘₐₓ (or another wavelength that shows a significant change) for each titration point.
-
Correct the concentrations of the host and guest for the minor dilution at each step.
-
The data can be fitted to the non-linear 1:1 binding isotherm equation using software like Origin, GraphPad Prism, or a custom Python script. The equation is: ΔA = ΔAₘₐₓ * ( [H]₀ + [G]₀ + 1/Kₐ - sqrt( ([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀ ) ) / (2[H]₀) Where:
-
ΔA is the change in absorbance.
-
ΔAₘₐₓ is the maximum change in absorbance at saturation.
-
[H]₀ is the initial host concentration.
-
[G]₀ is the total guest concentration at each point.
-
Kₐ is the association (binding) constant.
-
-
Trustworthiness Check:
-
The protocol is self-validating. A good fit of the experimental data to the 1:1 binding model (indicated by a high R² value) supports the assumed stoichiometry. If the fit is poor, it may suggest a different binding stoichiometry (e.g., 1:2) or the presence of other equilibria.
-
Perform the experiment in reverse (titrating the host into the guest solution) to verify the result.
-
Always run a control titration of the guest into the pure solvent to ensure the guest itself does not absorb at the analysis wavelength.
References
-
Crown ether. Wikipedia.[Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]
-
18.7: Crown Ethers. Chemistry LibreTexts. (2024). [Link]
-
Horwitz, E. P., et al. (1991). Effect of crown ethers on the ion-exchange behavior of alkaline Earth metals. PubMed.[Link]
-
Lee, S. L., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central.[Link]
-
Rounaghi, G. H., et al. (2015). Study of complex formation process between 4′-nitrobenzo-18-crown-6 and yttrium(III) cation in some binary mixed non-aqueous solvents using the conductometry method. ResearchGate.[Link]
-
Rounaghi, G. H., et al. (2015). Structure of 4′-nitrobenzo-18-crown-6. ResearchGate.[Link]
-
Păunescu, V., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI.[Link]
-
18-Crown-6. Wikipedia.[Link]
-
4'-Carboxybenzo-18-crown 6-Ether: A Key Intermediate in Advanced Chemical Synthesis. SynZeal.[Link]
-
Uddin, M. N., et al. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies.[Link]
-
Varma, S., et al. (2011). Factors Governing the Na+ vs K+ Selectivity in Sodium Ion Channels. ResearchGate.[Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID.[Link]
-
Mooney, J. L., et al. (1988). Double-barreled K+-selective microelectrodes based on dibenzo-18-crown-6. PubMed.[Link]
-
Langan, P. S., et al. (2018). Mechanism of potassium channel selectivity revealed by Na+ and Li+ binding sites within the KcsA pore. NIH National Library of Medicine.[Link]
-
Shrivastava, I. H., et al. (2002). K(+) versus Na(+) ions in a K channel selectivity filter: a simulation study. NIH National Library of Medicine.[Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Dealing with the hygroscopic nature of 4-Nitrobenzo-18-crown-6
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on managing the hygroscopic nature of 4-Nitrobenzo-18-crown-6. This resource is structured to anticipate and resolve the common challenges encountered in a research and development setting, ensuring the integrity and reproducibility of your experimental outcomes.
Technical Support Center: 4-Nitrobenzo-18-crown-6
Introduction
4-Nitrobenzo-18-crown-6 is a valuable macrocyclic polyether used in various applications, from ion-selective electrodes to phase transfer catalysis, owing to its selective cation binding capabilities.[1] However, its effectiveness is intrinsically linked to its purity and, most critically, its anhydrous state. Like its parent compound, 18-crown-6, 4-Nitrobenzo-18-crown-6 is hygroscopic, readily absorbing atmospheric moisture.[2][3] This absorbed water can significantly interfere with experimental results by altering the compound's complexation efficiency and reacting with sensitive reagents.[4][5]
This guide provides a comprehensive framework for handling, storing, and purifying 4-Nitrobenzo-18-crown-6 to mitigate the effects of its hygroscopic nature.
Workflow for Handling Hygroscopic 4-Nitrobenzo-18-crown-6
The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment.
Caption: A logical workflow for handling hygroscopic 4-Nitrobenzo-18-crown-6.
Frequently Asked Questions (FAQs)
Q1: How should I store 4-Nitrobenzo-18-crown-6 upon receipt?
A1: Immediately upon receipt, inspect the container seal for integrity. The compound should be stored in its original, tightly sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[6][7] For long-term storage or for highly sensitive applications, storing the container within a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: The compound appears clumpy or "wet" even after drying under vacuum. Is this normal?
A2: Yes, this can be normal. Crown ethers like 18-crown-6, and by extension 4-Nitrobenzo-18-crown-6, can appear "wet" or stick to glassware even when dry.[8] This is due to their low melting point and tendency to supercool.[8] The melting point for 4-Nitrobenzo-18-crown-6 is in the range of 83-87°C.[1] While this is well above room temperature, the visual appearance alone is not a reliable indicator of dryness.[8]
Q3: Can I heat the compound to dry it faster?
A3: Gentle heating under vacuum is a viable method for drying. However, excessive heat should be avoided. Heating too strongly or for prolonged periods can risk thermal decomposition, especially given the presence of the nitro group. A safe practice is to dry the compound in a vacuum oven at a temperature well below its melting point (e.g., 35-45°C) for several hours.[7][9]
Q4: How does absorbed water affect my experiments?
A4: Water can significantly impact your results in several ways:
-
Competitive Complexation: Water molecules can compete with the target cation for a place within the crown ether's cavity, thereby reducing the complexation efficiency and stability.[4][10] The stability constants of crown ether complexes are known to be lower in aqueous solutions compared to organic solvents.[11]
-
Side Reactions: In reactions involving water-sensitive reagents (e.g., organometallics, certain polymerization catalysts), the absorbed water can react with these reagents, leading to lower yields and the formation of byproducts.
-
Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, its measured mass will not accurately reflect the molar amount of the crown ether, leading to stoichiometric errors in your reaction setup.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: Inconsistent or low yields in cation-dependent reactions.
-
Probable Cause: The hygroscopic nature of 4-Nitrobenzo-18-crown-6 is leading to reduced cation complexation due to the presence of water.
-
Troubleshooting Steps:
-
Verify Dryness: Before use, ensure the crown ether is rigorously dried. The appearance of the solid is not a sufficient indicator.[8]
-
Implement a Drying Protocol: Use one of the recommended drying protocols below.
-
Handle Under Inert Atmosphere: For highly sensitive reactions, weigh and handle the dried compound in a glove box or glove bag to prevent re-absorption of moisture from the air.[12]
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction are thoroughly dried using appropriate methods, such as distillation from a drying agent or passing through a column of activated alumina.[13]
-
Problem 2: Difficulty in purifying the product from a reaction mixture containing the crown ether.
-
Probable Cause: The crown ether, being a polar molecule, can be challenging to separate from polar products. Impurities in the starting crown ether can also complicate purification.
-
Troubleshooting Steps:
-
Purify the Crown Ether Before Use: If the purity of your 4-Nitrobenzo-18-crown-6 is uncertain, purify it first using the protocol outlined below.
-
Chromatographic Separation: Flash column chromatography is an effective method for separating crown ethers from reaction mixtures.[14][15] A solvent system of benzene/hexane (1:1) with a small amount of methanol has been reported for the purification of this compound on an alumina column.[16]
-
Aqueous Washes: If your product is in an organic solvent, repeated washing with brine (saturated aqueous NaCl solution) can help remove the crown ether into the aqueous phase, as the salt ions will complex with the crown ether, increasing its water solubility.[17]
-
Experimental Protocols
Protocol 1: Drying 4-Nitrobenzo-18-crown-6
This protocol describes a standard method for drying the compound before use.
Method 1: Vacuum Desiccator
-
Place the 4-Nitrobenzo-18-crown-6 in a clean, dry vial or round-bottom flask.
-
Place the open container inside a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) or anhydrous calcium chloride.
-
Evacuate the desiccator using a vacuum pump for at least 4-6 hours, or overnight for best results.[8]
-
To bring the desiccator back to atmospheric pressure, use an inert gas like nitrogen or argon.
-
Quickly cap the container with the dried compound.
Method 2: Vacuum Oven
-
Spread the compound in a thin layer on a watch glass or in a shallow dish.
-
Place it in a vacuum oven and heat at 35-45°C under high vacuum for 4-6 hours.[9]
-
Allow the oven to cool to room temperature under vacuum before introducing an inert gas to equalize the pressure.
-
Immediately transfer the dried compound to a tightly sealed container.
Protocol 2: Purification of 4-Nitrobenzo-18-crown-6 by Column Chromatography
This protocol is adapted from literature procedures for purifying similar crown ethers.[14][16]
| Parameter | Specification |
| Stationary Phase | Alumina (Al₂O₃), neutral, activity I |
| Mobile Phase | Benzene/Hexane (1:1) with 1% Methanol |
| Detection | TLC on alumina plates; visualize with Dragendorff's reagent or UV light |
Procedure:
-
Prepare a slurry of neutral alumina in hexane and pack the column.
-
Dissolve the crude 4-Nitrobenzo-18-crown-6 in a minimum amount of the mobile phase.
-
Load the solution onto the column.
-
Elute the column with the benzene/hexane/methanol mobile phase.
-
Collect fractions and monitor by TLC. The Rf value has been reported as approximately 0.6 in this solvent system.[16]
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from a benzene/hexane mixture to obtain yellowish leaflets.[16]
-
Dry the purified compound using one of the methods in Protocol 1.
References
- Gokel, G. W., Goli, D. M., Minganti, C., & Echegoyen, L. (1983). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry, 48(16), 2807–2812.
- Izatt, R. M., Terry, R. E., Haymore, B. L., Hansen, L. D., Dalley, N. K., Avondet, A. G., & Christensen, J. J. (1976). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Journal of the American Chemical Society, 98(24), 7620–7626.
-
Frontier, A. J. (n.d.). Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. Retrieved from [Link]
- Zhang, H., Liu, Y., & Li, Y. (2012). High affinity crown ether complexes in water: thermodynamic analysis, evidence of crystallography and binding of NAD+. The Journal of Organic Chemistry, 77(21), 9463–9472.
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.2: Drying Agents. Retrieved from [Link]
-
NurdRage. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. YouTube. Retrieved from [Link]
- Kuure, M. H., Kuokkanen, T., Lajunen, M., Oksman, P., & Lajunen, L. H. J. (2007). Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 59(3-4), 377–381.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Chemistry For Everyone. (2023, August 13). What Is Crown Ether Complexation?. YouTube. Retrieved from [Link]
- Lee, J. C. (1987).
- Gokel, G. W., Cram, D. J., Liotta, C. L., Harris, H. P., & Cook, F. L. (1977). 18-Crown-6. Organic Syntheses, 57, 30.
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]
- Dalla, V., & Stoddart, J. F. (2021). Direct synthetic routes to functionalised crown ethers. Chemical Society Reviews, 50(13), 7246–7267.
-
ResearchGate. (2017). I want to remove moisture from the 18-crown-6 crown ether. Can anyone help me with the drying process?. Retrieved from [Link]
- Singh, S., et al. (2022). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Advances, 12(14), 8685-8693.
-
National Center for Biotechnology Information. (n.d.). 18-Crown-6. PubChem Compound Database. Retrieved from [Link]
- Bujor, A., Tecuceanu, V., Hanganu, A., & Ionita, P. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Chemistry, 4(4), 1696-1701.
- Singh, A., & Kumar, S. (2020). Synthesis and Applications of Functionalized Crown Ethers. IIP Series, 2(1), 1-15.
-
Reddit. (2018). How to tell if 18-crown-6 is sufficiently dry?. r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 4′-nitrobenzo-18-crown-6. Retrieved from [Link]
-
Avestia. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Retrieved from [Link]
-
ResearchGate. (2022). Kilo scale synthesis and purification of 4,4′-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′. Retrieved from [Link]
-
ResearchGate. (2014). Water trapped in dibenzo-18-crown-6: Theoretical and spectroscopic (IR, Raman) studies. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, spectroscopic, and lead(II) binding behavior of three novel dibenzo-18-crown-6 hydrazones. Retrieved from [Link]
Sources
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- 2. 18-Crown-6 | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. tutorchase.com [tutorchase.com]
- 8. reddit.com [reddit.com]
- 9. orgsyn.org [orgsyn.org]
- 10. High affinity crown ether complexes in water: thermodynamic analysis, evidence of crystallography and binding of NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. santaisci.com [santaisci.com]
- 15. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. 4-NITROBENZO-18-CROWN-6 | 53408-96-1 [chemicalbook.com]
- 17. orgchemboulder.com [orgchemboulder.com]
Preventing the degradation of 4-Nitrobenzo-18-crown-6 under experimental conditions
Welcome to the technical support center for 4-Nitrobenzo-18-crown-6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this specialized macrocycle. Our goal is to empower you to anticipate and prevent degradation, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule
4-Nitrobenzo-18-crown-6 is a valuable research tool, prized for its selective cation-binding capabilities, which are enhanced by the electron-withdrawing nature of the nitro group.[1] This property makes it highly useful in applications such as ion-selective electrodes, phase-transfer catalysis, and the solubilization of metal salts in organic media.[1] However, the very features that make it so useful—the nitroaromatic ring and the polyether macrocycle—are also its main points of vulnerability. Understanding the chemistry of these functional groups is paramount to preventing unwanted degradation.
This guide will walk you through the potential pitfalls and provide actionable protocols to maintain the stability of 4-Nitrobenzo-18-crown-6 in your experimental workflows.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of 4-Nitrobenzo-18-crown-6.
Q1: What are the primary factors that can cause 4-Nitrobenzo-18-crown-6 to degrade?
A1: The degradation of 4-Nitrobenzo-18-crown-6 is primarily influenced by four factors:
-
Extreme pH: Both strongly acidic and strongly basic conditions can lead to the breakdown of the molecule.
-
Reducing Environments: The nitro group is susceptible to reduction.
-
Light Exposure: Particularly UV light, which can induce photochemical reactions in the nitroaromatic system.
-
Incompatible Reagents: Strong oxidizing agents and certain reactive chemicals can compromise its structure.
Q2: How should I properly store 4-Nitrobenzo-18-crown-6 to ensure its long-term stability?
A2: For optimal long-term stability, 4-Nitrobenzo-18-crown-6 should be stored as a solid in a tightly sealed, amber glass vial at room temperature in a dark, dry place.[2] Inert atmosphere (argon or nitrogen) is recommended for extended storage to prevent potential long-term oxidative degradation of the ether linkages, although the material is generally stable under normal atmospheric conditions for shorter periods.
Q3: Is 4-Nitrobenzo-18-crown-6 soluble in aqueous solutions? What solvents are recommended?
A3: 4-Nitrobenzo-18-crown-6 is generally insoluble in water but exhibits good solubility in a range of polar aprotic organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran (THF).[3] When preparing solutions, always use high-purity, dry solvents, as residual water or impurities can contribute to degradation, especially under prolonged storage.
Q4: Can I heat solutions of 4-Nitrobenzo-18-crown-6?
A4: While crown ethers are generally thermally stable, prolonged heating at high temperatures should be approached with caution, especially in the presence of potentially reactive substances. The synthesis of related crown ethers can involve heating, but this is typically done under controlled conditions.[4] For most applications, conducting reactions at or near room temperature is advisable to minimize the risk of thermal decomposition.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a more detailed, problem-oriented approach to identifying and mitigating the degradation of 4-Nitrobenzo-18-crown-6 during your experiments.
Problem 1: Loss of Activity or Inconsistent Results in Cation Binding Studies
If you observe a decrease in the efficiency of cation complexation or inconsistent results over time, it is highly probable that the 4-Nitrobenzo-18-crown-6 has degraded.
-
Acid-Catalyzed Hydrolysis of the Crown Ether Ring:
-
Mechanism: Strong acids can protonate the oxygen atoms of the ether linkages, leading to nucleophilic attack by water or other nucleophiles present in the medium. This results in the cleavage of the polyether ring, destroying its ability to encapsulate cations.
-
Prevention:
-
Avoid using strong, non-volatile acids like sulfuric or phosphoric acid in your reaction mixture.
-
If acidic conditions are necessary, opt for milder, volatile acids (e.g., acetic acid) and keep the reaction time as short as possible.
-
Whenever possible, buffer your system to a neutral or slightly acidic pH (pH 4-7).
-
-
Troubleshooting: If you suspect acid-induced degradation, you can analyze your sample by mass spectrometry to look for smaller, linear polyether fragments.
-
-
Base-Induced Degradation:
-
Mechanism: While the ether linkages are generally more stable under basic conditions than acidic ones, very strong bases (e.g., organolithium reagents, concentrated hydroxides at elevated temperatures) can potentially lead to cleavage or other side reactions. The nitroaromatic ring can also be susceptible to nucleophilic attack under harsh basic conditions.
-
Prevention:
-
Avoid the use of excessively strong bases. If a base is required, use weaker, non-nucleophilic bases where possible.
-
Conduct reactions at low temperatures to minimize the rate of potential degradation pathways.
-
-
Problem 2: Appearance of a Yellow or Brown Coloration in Solution
A change in the color of your 4-Nitrobenzo-18-crown-6 solution, especially the development of a yellow or brown hue, can be an indicator of degradation of the nitroaromatic moiety.
-
Reduction of the Nitro Group:
-
Mechanism: The nitro group (-NO₂) is readily reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.[3] This transformation alters the electronic properties of the benzene ring and can significantly impact the cation-binding affinity of the crown ether. Common laboratory reagents that can cause this include:
-
Catalytic hydrogenation (e.g., H₂/Pd-C).
-
Metal hydrides (e.g., NaBH₄, LiAlH₄).
-
Dissolving metals (e.g., Sn/HCl, Fe/HCl).
-
-
Prevention:
-
Scrupulously avoid the presence of reducing agents in your experimental setup unless the reduction of the nitro group is the intended reaction.
-
Be mindful of the compatibility of all reagents in your system.
-
-
Troubleshooting: The formation of 4-Aminobenzo-18-crown-6 can be detected by techniques such as NMR (appearance of signals corresponding to the amino group) or mass spectrometry (a decrease in molecular weight).
-
-
Photodegradation:
-
Mechanism: Nitroaromatic compounds can absorb UV light, leading to photochemical reactions. These can include the reduction of the nitro group or other complex rearrangements, often resulting in colored byproducts.[5]
-
Prevention:
-
Protect solutions of 4-Nitrobenzo-18-crown-6 from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize the exposure of your reaction mixtures to ambient and UV light, especially during long experiments.
-
If your experimental setup requires illumination, use a light source with a wavelength outside the absorbance spectrum of the nitroaromatic ring, if possible.
-
-
Problem 3: Unexpected Side Products in Organic Synthesis
When using 4-Nitrobenzo-18-crown-6 as a phase-transfer catalyst, the appearance of unexpected byproducts may be due to its degradation or reaction with other components.
-
Reaction with Strong Oxidizing Agents:
-
Mechanism: While the nitroaromatic group is generally resistant to oxidation, the benzo ring and the ether linkages can be susceptible to attack by very strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).[6] This can lead to ring-opening or the formation of various oxidation products.
-
Prevention:
-
Assess the compatibility of 4-Nitrobenzo-18-crown-6 with any oxidizing agents in your planned reaction.
-
If a strong oxidant is necessary, consider alternative phase-transfer catalysts that are more robust under these conditions.
-
-
Experimental Protocols
To aid in preventing and diagnosing degradation, here are some key experimental protocols.
Protocol 1: Stability Assessment of 4-Nitrobenzo-18-crown-6 in a New Buffer System
-
Preparation of Solutions: Prepare a stock solution of 4-Nitrobenzo-18-crown-6 in a compatible organic solvent (e.g., acetonitrile).
-
Incubation: In separate amber vials, add an aliquot of the stock solution to your new buffer system at the intended experimental concentration. Prepare a control sample in a known stable solvent (e.g., pure acetonitrile).
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Analysis: Analyze the aliquots by HPLC with a UV detector. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
Protocol 2: Purification of 4-Nitrobenzo-18-crown-6
If you suspect your stock of 4-Nitrobenzo-18-crown-6 has degraded or contains impurities, recrystallization can be an effective purification method.
-
Dissolution: Dissolve the impure 4-Nitrobenzo-18-crown-6 in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Confirm the purity of the recrystallized product by measuring its melting point and by analytical techniques such as NMR or HPLC. The reported melting point is in the range of 83-87 °C.[1]
Data Summary
| Parameter | Recommendation/Observation | Potential Consequences of Deviation |
| pH Range | Avoid strongly acidic (pH < 3) and strongly basic (pH > 11) conditions. | Acid: Cleavage of the ether ring. Base: Potential for nucleophilic attack on the aromatic ring. |
| Light Exposure | Store in the dark; use amber glassware or foil wrapping. | Photodegradation of the nitroaromatic moiety, leading to colored byproducts and loss of function. |
| Temperature | Store at room temperature. Avoid prolonged heating of solutions. | Increased rate of degradation, especially in the presence of reactive species. |
| Redox Conditions | Avoid contact with reducing agents (e.g., metal hydrides, catalytic hydrogenation). | Reduction of the nitro group to an amino group, altering electronic properties and binding affinity. |
| Solvents | Use high-purity, dry, polar aprotic solvents (e.g., acetonitrile, THF, dichloromethane). | Protic solvents may participate in hydrolysis reactions under acidic or basic conditions. |
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the key pathways.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Nitrobenzo-18-crown 6-Ether | 53408-96-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18-Crown-6 - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of 4-Nitrobenzo-18-crown-6 Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Nitrobenzo-18-crown-6 and its derivatives. The unique chemical properties of these molecules—namely the polar nitro group and the polyether macrocycle—present specific challenges during column chromatography. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to enhance purification efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 4-Nitrobenzo-18-crown-6 derivatives via column chromatography?
The primary challenge lies in balancing the polarity requirements. The 18-crown-6 ether backbone has moderate polarity and is soluble in various organic solvents, while the 4-nitrobenzo group significantly increases the molecule's polarity and introduces strong interactions with the stationary phase.[1][2] This dual nature can lead to issues like peak tailing, poor resolution from polar starting materials (e.g., nitrated catechols), or irreversible adsorption onto the silica gel.[3]
Q2: What is the recommended stationary phase for this purification?
For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective stationary phase. Its acidic surface hydroxyl groups (silanols) provide the necessary sites for interaction and separation based on polarity. However, if you observe significant product degradation or irreversible binding, which can sometimes occur with sensitive nitro-aromatic compounds, switching to a less acidic stationary phase like neutral alumina or Florisil® is a viable alternative.[4]
Q3: How should I select an appropriate mobile phase (eluent)?
Mobile phase selection is critical and must be optimized empirically using Thin-Layer Chromatography (TLC).
-
Start with a binary system: Begin with a mixture of a non-polar solvent and a polar solvent. Common systems for benzocrown ethers include Hexane/Ethyl Acetate and Dichloromethane (DCM)/Methanol.[3]
-
Target Rf Value: On your TLC plate, aim for a retention factor (Rf) of 0.25–0.35 for the target 4-Nitrobenzo-18-crown-6 derivative. This Rf range typically translates well to column chromatography, ensuring good separation without excessively long elution times.
-
Solubility Check: The crude sample must be soluble in the chosen eluent. If it is not, it may precipitate upon loading onto the column, leading to clogging and poor separation.[4] In such cases, a dry-loading technique is recommended (see Protocol 2).
Q4: How can I visualize the 4-Nitrobenzo-18-crown-6 derivative on a TLC plate?
Due to the aromatic nitrobenzo group, the compound is UV-active. Visualization under a short-wave UV lamp (254 nm) is the most effective and non-destructive method.[5][6] The compound will appear as a dark spot against the fluorescent green background of the TLC plate. For staining, a potassium permanganate (KMnO₄) stain can also be effective, as the ether linkages can be oxidized, appearing as yellow-brown spots on a purple background.[3][7]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the column chromatography of 4-Nitrobenzo-18-crown-6 derivatives.
Issue 1: The target compound is not eluting from the column, or recovery is extremely low.
-
Plausible Cause: The mobile phase is too non-polar, causing the highly polar nitro-crown derivative to remain strongly adsorbed to the silica gel. In some cases, the acidic nature of silica gel can lead to irreversible binding or on-column decomposition.[4]
-
Solution Strategy:
-
Implement a Gradient Elution: Do not use an isocratic (single-solvent mixture) system if your compound is retained. Start with a less polar mobile phase (e.g., 100% DCM) and gradually increase the percentage of the more polar solvent (e.g., methanol) in a stepwise or linear fashion. This will progressively increase the eluent strength, dislodging more polar compounds.[3]
-
Test for Stability: Before running a large-scale column, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot form at the baseline or streaking that wasn't there initially, your compound may be degrading on the silica.[4]
-
Deactivate the Silica: If degradation is suspected, consider "base-washing" the eluent. Adding a small amount of triethylamine (e.g., 0.1-0.5% v/v) to the mobile phase can neutralize the acidic silanol groups, preventing acid-catalyzed decomposition and reducing tailing.[8]
-
Issue 2: The separation is poor; the target compound co-elutes with impurities.
-
Plausible Cause: The selectivity of the chosen binary solvent system is insufficient to resolve compounds of similar polarity. This is common if unreacted starting materials, such as 4-nitrocatechol, are present. Column overloading is another frequent cause.
-
Solution Strategy:
-
Optimize the Solvent System: A simple increase in polarity may not improve selectivity. Try a different solvent combination. According to Snyder's solvent selectivity triangle, solvents like DCM, ethyl acetate, and methanol have different selectivities.[3] For instance, if a Hexane/Ethyl Acetate system fails, try a DCM/Acetone system.
-
Employ a Quaternary Gradient: For complex mixtures, switching between different binary solvent systems during the run can dramatically improve resolution. For example, start with a Hexane/Ethyl Acetate gradient to elute non-polar byproducts, then switch to a DCM/Methanol gradient online to elute the more polar target compound and impurities.[3]
-
Reduce the Sample Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of sample for 100 g of silica). Overloading leads to broad, overlapping bands.[9]
-
Issue 3: The column flow rate has slowed to a stop.
-
Plausible Cause: This blockage is often due to either the silica being packed too tightly or, more commonly, the precipitation of the sample at the top of the column. This happens when the sample is dissolved in a strong solvent for loading (e.g., pure DCM or acetone) but is insoluble in the less polar mobile phase used for elution.[4][10]
-
Solution Strategy:
-
Use the Dry-Loading Method: If your sample has poor solubility in the mobile phase, use the dry-loading technique to ensure it is introduced to the column as a fine, evenly distributed powder. This is the most robust method for preventing precipitation.[9] (See Protocol 2).
-
Filter the Sample: Before loading, ensure your crude sample is fully dissolved and free of any particulate matter by filtering it through a small plug of cotton or glass wool.
-
Apply Positive Pressure: Use a flash chromatography system or apply gentle pressure with argon or nitrogen to maintain a steady flow rate. Do not allow the flow rate to be too fast, as this will compromise separation.[9]
-
Data Presentation & Key Parameters
Table 1: Recommended Solvent Systems & Elution Properties
| System Components (v/v) | Polarity | Typical Use Case for 4-Nitrobenzo-18-crown-6 Derivatives |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating less polar impurities. The target compound may require a high percentage of ethyl acetate to elute. |
| Dichloromethane / Methanol | Medium to High | Excellent for eluting the highly polar nitro-crown ether itself. A gradient from 0% to 10% methanol is a common starting point.[3] |
| Dichloromethane / Acetone | Medium | Offers different selectivity compared to alcohol-based systems and can sometimes improve the resolution of closely related compounds. |
Table 2: TLC Visualization Agents
| Agent | Preparation | Mechanism & Appearance |
| UV Light (254 nm) | N/A (UV Lamp) | Primary Method. The nitrobenzo group absorbs UV light, quenching the plate's fluorescence. Appears as dark purple/black spots on a green background.[5][6] |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 0.1 g NaOH in 200 mL water | Oxidative Stain. Reacts with oxidizable groups like ethers. Appears as yellow or brown spots on a purple/pink background. Requires gentle heating.[7] |
| p-Anisaldehyde | 135 mL EtOH, 5 mL conc. H₂SO₄, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde | General Purpose. Reacts with many functional groups. Colors vary (often blue, purple, green) upon strong heating. Good for detecting a wide range of impurities.[7] |
Experimental Protocols & Workflows
Protocol 1: Standard Wet-Loading and Column Elution
-
Column Preparation: Secure a glass column vertically. Add the initial, least polar eluent. Prepare a slurry of silica gel in the same eluent (approx. 100 g silica per 150-200 mL eluent).
-
Packing: Pour the slurry into the column. Use gentle tapping or air pressure to ensure even packing without air bubbles. Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disruption.
-
Sample Loading: Dissolve the crude product (max 1g for a 100g column) in the minimum amount of the initial eluent or a slightly more polar solvent like DCM.[9] Carefully add the solution to the top of the silica bed using a pipette.
-
Elution: Drain the solvent until it is level with the sand. Carefully add the mobile phase. Begin collecting fractions while gradually increasing the solvent polarity according to your TLC optimization.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Dry-Loading for Poorly Soluble Samples
-
Sample Adsorption: Dissolve your crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[9]
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Loading: Pack the column as described in Protocol 1. Carefully add the powdered sample-silica mixture onto the sand layer at the top of the column.
-
Elution: Add another thin layer of sand on top of the sample layer and proceed with elution as described above.
Visualization: Purification Workflow Diagram
Caption: General workflow for the purification of 4-Nitrobenzo-18-crown-6 derivatives.
Visualization: Troubleshooting Poor Separation
Caption: A logical flowchart for troubleshooting poor separation during column chromatography.
References
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Wu, H., Qiu, W., & Xu, B. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies Inc. Application Note AN030. Available at: [Link]
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Biernat, J. F. (2015). Response to "What are good solvents for crystallization of functionalized crown ethers?". ResearchGate. Available at: [Link]
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Li, D. F. (2024). Chiral Crown Ethers As Stationary Phase For High Performance Liquid Chromatography. Global Thesis. Available at: [Link]
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Hyun, M. H. (2018). Liquid Chromatographic Chiral Separations by Crown Ether-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
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Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Available at: [Link]
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M. H. Hyun, et al. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. Journal of Chromatography A. Available at: [Link]
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Péter, A., & Huszár, I. (2019). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. Available at: [Link]
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Chem-Impex. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. Available at: [Link]
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McDowell, W. J. (1989). Crown Ethers as Solvent Extraction Reagents: Where do We Stand? Separation Science and Technology. Available at: [Link]
- CN102344435B - Method for separating and purifying crown ether stereoisomer. (n.d.). Google Patents.
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F. Z. Mahmoud, et al. (2012). Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Journal of Molecular Liquids. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
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Silver, J. (2022). Response to "Crown ether - How to isolate from my sample?". ResearchGate. Available at: [Link]
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Labster. (n.d.). TLC Visualization Methods - Theory pages. Available at: [Link]
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ResearchGate. (2022). Discussion on "During column chromatographic isolation... my column blocked...". Available at: [Link]
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PubChem. (n.d.). 4'-Nitrobenzo-18-crown 6-Ether. National Center for Biotechnology Information. Available at: [Link]
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D. M. F. Prazeres, et al. (2002). Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. Biotechnology and Bioengineering. Available at: [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Nichols, L. (2022). Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
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S. Bhatt, et al. (2022). Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. RSC Advances. Available at: [Link]
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Scribd. (n.d.). TLC Visualization Techniques. Available at: [Link]
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A. A. K. Niazi, et al. (2007). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers. Journal of the Chemical Society of Pakistan. Available at: [Link]
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Gokel, G. W., et al. (1977). 18-crown-6. Organic Syntheses. Available at: [Link]
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Reddit. (2023). r/OrganicChemistry discussion on "Removing 18-crown-6...". Available at: [Link]
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Reddit. (2024). r/OrganicChemistry discussion on "Struggling with the purification of a nitroaldol product". Available at: [Link]
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A. Dworak, et al. (2013). The Influence of Crown Ether and Alcohol on Unsaturation and Molar Mass of Poly(propylene oxide)s Prepared by Use of Potassium t-Butoxide. International Journal of Polymer Science. Available at: [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of B18C6-BENZO CROWN ETHER on Newcrom R1 HPLC column. Available at: [Link]
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Dolan, J. W. (2015). Detective Work, Part II: Physical Problems with the Column. LCGC International. Available at: [Link]
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S. Guo, et al. (2023). Construction of chiral crown ethers in robust covalent organic frameworks for electrochromatographic enantioseparation. National Science Review. Available at: [Link]
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V. Tellez-Galan, et al. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (2019). Discussion on "Stability of crown ether aqueous solutions?". Available at: [Link]
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M. Z. Ilham, et al. (2019). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. PeerJ. Available at: [Link]
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M. H. Hyun, et al. (2004). Preparation of a new crown ether-based chiral stationary phase containing thioester linkage for the liquid chromatographic separation of enantiomers. Journal of Chromatography A. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing 4-Nitrobenzo-18-crown-6 and Valinomycin for Potassium Sensing
For researchers, clinical chemists, and drug development professionals, the precise measurement of potassium (K⁺) concentrations is a cornerstone of experimental and diagnostic accuracy. The choice of ionophore—the active molecular component that selectively binds the target ion—is the most critical decision in the design of any potassium sensor, be it an ion-selective electrode (ISE), an optical sensor, or a field-effect transistor-based device.
This guide provides an in-depth comparison of two prominent potassium ionophores: the synthetic 4-Nitrobenzo-18-crown-6 and the naturally derived valinomycin. While valinomycin is widely regarded as the gold standard for potassium sensing due to its exceptional selectivity, crown ethers like 4-Nitrobenzo-18-crown-6 present a compelling alternative with distinct advantages in stability and manufacturability. Here, we move beyond a simple catalog of features to dissect the causality behind their performance, empowering you to make an informed decision based on the specific demands of your application.
Part 1: Sensing Mechanisms: A Molecular Perspective
The ability of an ionophore to selectively bind a target ion in a complex sample matrix is dictated by its three-dimensional structure and the nature of its coordination chemistry. Though both molecules target potassium, their approaches to recognition are fundamentally different.
4-Nitrobenzo-18-crown-6: The "Size-Fit" Model
Crown ethers are cyclic polyethers that operate on a principle of host-guest chemistry. The "18-crown-6" scaffold consists of an 18-membered ring containing six oxygen atoms. These oxygen atoms, with their lone pairs of electrons, create a polar, electron-rich cavity. The selectivity of this cavity is primarily determined by its size, which is approximately 2.6 to 3.2 Angstroms in diameter.[1] The potassium ion, with an ionic radius of about 1.38 Angstroms, fits snugly and comfortably within this cavity, allowing for effective coordination with the oxygen atoms.[1] The attached nitrobenzo group enhances the electron-withdrawing properties of the molecule, which can increase its affinity for cations.[2] However, the relatively planar and somewhat rigid structure of the crown ether offers limited flexibility, which is a key factor in its selectivity profile.
Caption: K⁺ chelation by 4-Nitrobenzo-18-crown-6.
Valinomycin: The "Induced-Fit" Cage
Valinomycin, a natural cyclic depsipeptide, achieves its remarkable selectivity through a more sophisticated "induced-fit" mechanism. In the absence of potassium, the molecule is relatively flexible. Upon encountering a K⁺ ion, it undergoes a significant conformational change, wrapping around the ion to form a stable, three-dimensional cage-like structure.[3] The K⁺ ion is held in the central polar cavity, coordinated by six carbonyl oxygen atoms.[4] Crucially, the molecule's side chains point outwards, creating a lipophilic (hydrophobic) exterior that allows the entire complex to readily partition into and diffuse across the lipidic sensor membrane.[3] This conformational cage is sterically constrained and physically prevents smaller ions like sodium (Na⁺) from achieving optimal coordination with all six carbonyl groups simultaneously, providing the basis for its outstanding selectivity.[4]
Caption: Valinomycin forming an 'induced-fit' cage around K⁺.
Part 2: Performance Face-Off: A Data-Driven Comparison
The ultimate utility of an ionophore is defined by its performance metrics. While experimental conditions can influence results, a survey of the literature reveals clear trends in the capabilities of valinomycin and benzo-18-crown-6 derivatives.
| Performance Metric | Valinomycin | 4-Nitrobenzo-18-crown-6 (and derivatives) | Causality & Field Insights |
| Selectivity (log KpotK,Na) | -4.0 to -5.0 [3][5] | -2.0 to -3.0 (estimated) [6][7] | Valinomycin's 3D cage provides superior steric hindrance against smaller ions like Na⁺, resulting in selectivity that is orders of magnitude better. Crown ethers' more planar structure allows for more off-target binding. |
| Linear Range | 10⁻⁶ M to 1 M [8] | 10⁻⁶ M to 10⁻¹ M [9] | Both ionophores provide a wide linear range suitable for most biological and environmental samples. The near-Nernstian response is a hallmark of well-formulated ionophore-based sensors. |
| Limit of Detection (LOD) | ~10⁻⁶ to 10⁻⁷ M [10] | ~10⁻⁶ M [9] | Valinomycin-based sensors often achieve slightly lower detection limits due to the higher stability of the K⁺ complex, which translates to a more stable potential at very low concentrations. |
| Response Time | < 10 seconds [11] | ~10-50 seconds [12] | Both offer rapid response times suitable for real-time monitoring. The diffusion of the ionophore-ion complex within the sensor membrane is the primary rate-limiting step for both. |
| Sensor Lifetime / Stability | Good | Very Good to Excellent | Valinomycin itself is highly stable, but sensors can be limited by the leaching of plasticizers and the ionophore from the membrane.[6] Crown ethers are often more lipophilic and less prone to leaching, which can result in significantly longer operational lifetimes for the sensor.[7] |
Note: Data for 4-Nitrobenzo-18-crown-6 is inferred from studies on highly similar derivatives like dibenzo-18-crown-6 and decyl-18-crown-6, as direct comparative studies are limited. The consensus is that its performance is representative of this class of compounds.
Part 3: Practical Application & Experimental Considerations
The choice between these two ionophores is a classic case of balancing supreme performance against practical constraints.
-
Choose Valinomycin When:
-
Uncompromising Selectivity is Paramount: For applications in complex biological fluids like serum or whole blood, where sodium concentrations are orders of magnitude higher than potassium, the unparalleled selectivity of valinomycin is non-negotiable to prevent interference and ensure accurate readings.[8][13]
-
Adherence to Gold-Standard Methods is Required: As the most well-characterized and widely used potassium ionophore, employing valinomycin aligns with a vast body of historical data and established protocols.[7]
-
-
Consider 4-Nitrobenzo-18-crown-6 When:
-
Sensor Longevity is a Key Design Constraint: For applications requiring long-term deployment, such as in environmental monitoring or industrial process control, the enhanced stability and reduced leaching of a crown ether-based membrane can be a decisive advantage.[7]
-
Cost and Scalability are Factors: Synthetic crown ethers can often be produced more cost-effectively and with greater batch-to-batch consistency than a naturally derived and purified product like valinomycin.
-
Chemical Functionalization is Desired: The crown ether scaffold is often more amenable to chemical modification, allowing it to be covalently attached to polymers or surfaces to prevent leaching or to integrate it into novel sensor formats.[12]
-
Part 4: Experimental Protocol: Fabricating and Validating a Potassium-Selective Electrode
Trustworthiness in sensing comes from a robust and reproducible fabrication and validation process. The following protocol describes the creation of a standard PVC-based ion-selective membrane, which can be adapted for either valinomycin or 4-Nitrobenzo-18-crown-6.
Workflow for ISE Fabrication and Testing
Caption: Standard workflow for ISE fabrication and validation.
Step-by-Step Methodology
1. Membrane Cocktail Preparation:
- Causality: The goal is to create a viscous, homogenous solution where the lipophilic sensing components are evenly distributed within a flexible polymer matrix. The plasticizer (e.g., bis(2-ethylhexyl) sebacate, DOS) is critical; it ensures the membrane remains non-crystalline and allows for the mobility of the ionophore and its complex. The lipophilic salt (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTpClB) is added to reduce membrane resistance and improve potential stability.
- Protocol:
- In a glass vial, combine the components. A typical weight ratio is ~33% PVC, ~65% plasticizer, ~1-2% ionophore, and ~0.5% lipophilic salt.[11][14]
- Add a sufficient volume of a volatile solvent like tetrahydrofuran (THF) to fully dissolve all components (e.g., 1.5 mL for 100 mg of total solids).
- Seal the vial and vortex or sonicate until the solution is completely clear and homogeneous.
2. Membrane Casting and Electrode Assembly:
- Causality: A slow, controlled evaporation of the solvent is necessary to form a uniform, non-porous membrane. Rushing this step can create pinholes or an uneven surface, leading to unstable and drifting potentials.
- Protocol:
- For standard ISE bodies, carefully pipette a small volume of the cocktail into the electrode tip to form a membrane ~100-200 µm thick.
- Alternatively, cast the solution into a glass ring on a clean glass plate and allow it to dry.
- Let the solvent evaporate completely in a dust-free environment for at least 24 hours.
- Once dry, fill the electrode body with an internal filling solution (typically 0.1 M KCl).
- Insert a chlorinated silver (Ag/AgCl) wire to act as the internal reference electrode.
3. Conditioning and Calibration:
- Causality: Conditioning allows the membrane-water interface to equilibrate. Water uptake into the outer layer of the PVC membrane occurs, and ions from the conditioning solution partition into the membrane, establishing a stable phase boundary potential. This step is absolutely critical for achieving a stable and reproducible Nernstian response.
- Protocol:
- Immerse the tip of the newly fabricated electrode in a 10⁻³ M KCl solution for at least 24 hours before first use.[14]
- Prepare a series of standard KCl solutions by serial dilution (e.g., 10⁻⁶ M to 10⁻¹ M).
- Place the ISE and an external reference electrode (e.g., a commercial Ag/AgCl electrode) into the standard solutions, starting from the lowest concentration.
- Record the stable potential (electromotive force, EMF) in each solution.
- Plot the measured EMF (in mV) versus the logarithm of the potassium ion activity (or concentration).
- Perform a linear regression on the linear portion of the curve. A slope of 55-60 mV per decade change in concentration at room temperature indicates a successful, near-Nernstian response.[10]
Conclusion & Future Outlook
The selection of a potassium ionophore is a nuanced decision that hinges on the specific analytical challenge at hand. Valinomycin remains the undisputed champion for applications demanding the highest possible selectivity and accuracy, particularly in challenging biological matrices. Its performance is the benchmark against which all other K⁺ ionophores are measured.
However, 4-Nitrobenzo-18-crown-6 and other synthetic crown ethers represent a valuable and robust alternative. Their excellent stability, longer operational lifetimes, and potential for cost-effective synthesis make them highly suitable for long-term monitoring applications and integration into novel, functionalized sensor platforms.
As sensor technology evolves, the focus will continue to be on minimizing ionophore leaching to extend sensor lifespan and developing new ionophores that bridge the gap—offering the selectivity of valinomycin with the ruggedness and synthetic versatility of crown ethers. For the practicing scientist, understanding the fundamental trade-offs between these two classes of molecules is key to designing and executing successful potassium sensing experiments.
References
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[No Author]. (n.d.). Paradox of the Variation of the Bulk Resistance of Potassium Ion-Selective Electrode Membranes within Nernstian Potentiometric Response Range. ResearchGate. Available at: [Link]
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[No Author]. (1999). Additive-Salt Effect on Low Detection Limit and Slope Sensitivity in Response of Potassium- and Sodium-Selective Neutral Carrier Based Electrodes and Their Liquid-Membrane Based Ion-Sensitive Field-Effect Transistor. R Discovery. Available at: [Link]
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Gola, M., et al. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. MDPI. Available at: [Link]
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[No Author]. (n.d.). Detection limits of the valinomycin-PVC ion selective membrane. ResearchGate. Available at: [Link]
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Zahran, E., et al. (n.d.). Potassium response of membranes containing 1 wt% valinomycin, 50 mol%.... ResearchGate. Available at: [Link]
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Moody, G. J., et al. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. PubMed. Available at: [Link]
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Frant, M. S., & Ross, J. W. (1970). Potassium ion specific electrode with high selectivity for potassium over sodium. PubMed. Available at: [Link]
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Noskov, S. Y., & Roux, B. (2008). K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints. PMC. Available at: [Link]
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Bakker, E., & Pretsch, E. (n.d.). View of Potassium Sensitive Optical Nanosensors Containing Voltage Sensitive Dyes. CHIMIA. Available at: [Link]
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[No Author]. (n.d.). Structure of 4′-nitrobenzo-18-crown-6. ResearchGate. Available at: [Link]
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Chumbimuni-Torres, K. Y., et al. (2021). Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. MDPI. Available at: [Link]
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Zdrachek, E., & Bakker, E. (2024). Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. ChemRxiv. Available at: [Link]
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[No Author]. (n.d.). Potassium selective electrode. Wikipedia. Available at: [Link]
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Yoon, I. J., et al. (2020). Potassium Ion Selective Electrode Using Polyaniline and Matrix-Supported Ion-Selective PVC Membrane. IEEE Xplore. Available at: [Link]
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Khan, I., et al. (n.d.). Physiology of ionophore transport of potassium and sodium ions across cell membranes: Valinomycin and 18-crown-6 ether. ResearchGate. Available at: [Link]
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Jaworska, E., et al. (2021). Dual Sensitivity Potentiometric and Fluorimetric Ion-Selective Membranes. ACS Publications. Available at: [Link]
-
Noskov, S. Y., & Roux, B. (2008). K+/Na+ selectivity in K channels and valinomycin: over-coordination versus cavity-size constraints. PubMed. Available at: [Link]
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[No Author]. (n.d.). Chemical structure of dibenzo-18-crown-6 ionophore (A),.... ResearchGate. Available at: [Link]
-
Cuartero, M., et al. (2024). Voltammetric Ion-Selective Electrodes in Thin-Layer Samples: Absolute Detection of Ions Using Ultrathin Membranes. ACS Publications. Available at: [Link]
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Jain, A., et al. (n.d.). A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer. ResearchGate. Available at: [Link]
-
Bodoki, A., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. Available at: [Link]
-
Kim, J., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PMC. Available at: [Link]
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Kim, D., et al. (2023). High-Performance Potassium-Selective Biosensor Platform Based on Resistive Coupling of a-IGZO Coplanar-Gate Thin-Film Transistor. NIH. Available at: [Link]
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Chen, M., et al. (2017). A highly selective, colorimetric, and environment-sensitive optical potassium ion sensor. Royal Society of Chemistry. Available at: [Link]
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Stefan, S., et al. (n.d.). Membrane based on decyl-18-crown-6 for a potassium selective sensor. ResearchGate. Available at: [Link]
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Di Tanno, F. A., et al. (2022). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. MDPI. Available at: [Link]
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[No Author]. (n.d.). 18-Crown-6. Wikipedia. Available at: [Link]
-
Kim, J., et al. (2012). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. National Library of Medicine. Available at: [Link]
- [No Author]. (n.d.). The Chemistry Behind the Cap: Understanding 18-Crown-6 Ether's Affinity for Potassium. [Source not available].
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[No Author]. (n.d.). Effect of the valinomycin to ETH 1907 membrane molar ratio on the pH-response of the CHEMFET at potassium concentration of 10. ResearchGate. Available at: [Link]
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- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods Utilizing 4-Nitrobenzo-18-crown-6
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. This guide offers an in-depth technical exploration of the validation of an analytical method that employs 4-Nitrobenzo-18-crown-6, a specialized crown ether. We will delve into the principles of method validation as prescribed by global regulatory bodies, present a detailed experimental protocol, and objectively compare the performance of this method with established alternatives, supported by experimental data.
The Crucial Role of 4-Nitrobenzo-18-crown-6 in Analytical Chemistry
Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind cations. The size of the ether ring dictates the selectivity for specific cations. 18-crown-6, with its 18-atom ring containing 6 oxygen atoms, exhibits a particularly high affinity for potassium ions (K⁺) due to the complementary size of the ion and the crown ether's cavity.[1][2] The addition of a nitrobenzo group to the 18-crown-6 structure, forming 4-Nitrobenzo-18-crown-6, provides a chromophore that is advantageous for spectrophotometric detection methods.
The unique properties of 4-Nitrobenzo-18-crown-6 make it a valuable reagent in various analytical applications, including:
-
Ion-Selective Electrodes: Its high selectivity for potassium ions makes it an excellent component in the fabrication of ion-selective electrodes for the precise measurement of potassium concentrations in diverse samples.[3]
-
Complexation Studies: It serves as a complexing agent, facilitating the study of metal ion behavior in solutions, which is fundamental in the development of new materials and analytical techniques.[3]
-
Organic Synthesis: Its ability to solubilize and stabilize metal ions in organic solvents enhances the efficiency and selectivity of certain organic reactions.[3]
-
Sensor Technology: This crown ether can be integrated into sensor devices for the specific detection of ions or molecules, offering high sensitivity and selectivity.[3]
Pillars of Analytical Method Validation: A Regulatory Perspective
The validation of an analytical method is not merely a suggestion but a requirement by regulatory bodies worldwide to ensure the quality and reliability of analytical data. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) are the key sources for guidelines on analytical method validation.[4][5][6] A robust validation process is built upon several key performance characteristics:
-
Accuracy: The closeness of test results to the true value.[5][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Specificity (or Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[8]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method.
Caption: A typical workflow for analytical method validation.
Comparative Analysis: 4-Nitrobenzo-18-crown-6 vs. Alternative Methods
To provide a comprehensive evaluation, we will compare a hypothetical UV-Vis spectrophotometric method using 4-Nitrobenzo-18-crown-6 for the determination of potassium ions with two common alternative methods: Flame Photometry and an Ion-Selective Electrode (ISE) method that does not utilize a crown ether.
| Parameter | 4-Nitrobenzo-18-crown-6 Method (UV-Vis) | Flame Photometry | Ion-Selective Electrode (ISE) |
| Principle | Complexation of K⁺ with the crown ether causes a change in the UV-Vis spectrum of the nitrobenzo chromophore. | Measurement of the intensity of light emitted when K⁺ is introduced into a flame. | Potentiometric measurement of the potential difference across a membrane selective to K⁺. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 5.0% | < 3.0% |
| Selectivity | High, due to the specific cavity size of the 18-crown-6 ring for K⁺. | Moderate, can be affected by other alkali metals (e.g., Na⁺). | Good, but can be subject to interference from other ions of similar charge and size. |
| LOD | ~1 ppm | ~0.1 ppm | ~0.5 ppm |
| LOQ | ~3 ppm | ~0.3 ppm | ~1.5 ppm |
| Sample Throughput | Moderate | High | Moderate |
| Cost (Instrument) | Low to Moderate | High | Low |
| Cost (Reagents) | Moderate | Low | Low |
| Ease of Use | Relatively simple | Requires skilled operator | Simple |
| Robustness | Good | Moderate, sensitive to gas flow and flame temperature. | Good |
Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method for Potassium Ion Determination using 4-Nitrobenzo-18-crown-6
This protocol outlines the steps for validating an analytical method for the quantification of potassium ions in an aqueous sample using 4-Nitrobenzo-18-crown-6.
Materials and Instrumentation
-
4-Nitrobenzo-18-crown-6
-
Potassium Chloride (KCl), analytical standard grade
-
Deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Stock Standard Solution (1000 ppm K⁺): Accurately weigh and dissolve an appropriate amount of KCl in deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water to cover the desired analytical range (e.g., 1, 5, 10, 15, 20 ppm K⁺).
-
4-Nitrobenzo-18-crown-6 Reagent Solution: Prepare a solution of 4-Nitrobenzo-18-crown-6 in a suitable solvent (e.g., acetonitrile) at a concentration that provides a measurable absorbance change upon complexation with K⁺.
Validation Experiments
-
Prepare a blank solution (deionized water and reagent solution).
-
Prepare solutions containing potential interfering ions (e.g., Na⁺, Ca²⁺, Mg²⁺) at concentrations expected in the sample matrix.
-
Prepare a spiked solution containing K⁺ and the potential interfering ions.
-
Analyze all solutions and compare the spectra to demonstrate that the signal is specific to the K⁺-crown ether complex.
-
Analyze the working standard solutions in triplicate.
-
Plot a calibration curve of absorbance versus concentration of K⁺.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.
-
Acceptance Criterion: R² ≥ 0.999
-
Prepare samples with known concentrations of K⁺ at three levels (low, medium, and high) covering the analytical range.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Acceptance Criteria: RSD for repeatability ≤ 2.0%; RSD for intermediate precision ≤ 3.0%.
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Alternatively, use a signal-to-noise ratio approach.
-
Introduce small, deliberate variations to the method parameters, such as:
-
Wavelength of measurement (± 2 nm)
-
Concentration of the 4-Nitrobenzo-18-crown-6 reagent solution (± 5%)
-
Temperature of the analysis (± 5 °C)
-
-
Analyze a standard solution under each of these varied conditions and evaluate the impact on the results.
-
Acceptance Criterion: The results should not be significantly affected by the variations.
Visualizing the Experimental Workflow
The following diagram illustrates the experimental workflow for the validation of the UV-Vis method.
Caption: Experimental workflow for method validation.
Conclusion
The validation of an analytical method is a critical process that ensures the reliability and integrity of analytical data. The use of 4-Nitrobenzo-18-crown-6 in a UV-Vis spectrophotometric method for the determination of potassium ions offers a selective and robust approach. While alternative methods like Flame Photometry may offer a lower limit of detection, the crown ether-based method provides excellent selectivity and is more cost-effective in terms of instrumentation. By following the established guidelines from regulatory bodies and executing a comprehensive validation protocol as outlined in this guide, researchers can confidently implement this method for accurate and precise quantification of potassium ions.
References
- ICH Q2(R1)
- 4'-Nitrobenzo-18-crown 6-Ether. Chem-Impex.
- ICH and FDA Guidelines for Analytical Method Valid
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Analytical Method Validation: ICH and USP Perspectives.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- JRUB-Key Aspects of Analytical Method Development and Validation. Journal of Ravishankar University.
- Analytical Method Validation: The Importance for Pharmaceutical Analysis.
- Handbook of Analytical Valid
- 18-Crown-6. Wikipedia.
- crown ethers 18-crown-6: Topics by Science.gov.
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A Comparative Guide to the Quantification of 4-Nitrobenzo-18-crown-6: Cross-Validation of UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS
In the landscape of scientific research and drug development, the precise quantification of chemical entities is paramount. 4-Nitrobenzo-18-crown-6, a specialized crown ether, plays a significant role in various applications, including in the development of ion-selective electrodes and as a complexing agent in analytical chemistry.[1] Its nitro group enhances its electron-withdrawing properties, thereby increasing its affinity for specific metal ions.[1] The ability to accurately measure its concentration is crucial for ensuring the reliability and reproducibility of these applications. This guide provides an in-depth, objective comparison of three common analytical techniques for the quantification of 4-Nitrobenzo-18-crown-6: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate analytical method for their specific needs.
Introduction to the Analytical Challenge
The quantification of 4-Nitrobenzo-18-crown-6 presents a typical analytical challenge that requires a balance of sensitivity, selectivity, and practicality. The choice of analytical technique is often dictated by the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation. While UV-Vis spectrophotometry offers simplicity and accessibility, chromatographic methods like HPLC-UV and LC-MS/MS provide superior selectivity and sensitivity, which are critical when dealing with complex mixtures.[2][3]
Principles of the Analyzed Techniques
A fundamental understanding of the principles behind each technique is essential for making an informed decision.
-
UV-Vis Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.[4] For 4-Nitrobenzo-18-crown-6, the presence of the nitroaromatic chromophore allows for direct quantification using this method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] When coupled with a UV detector, it allows for the quantification of the separated analyte based on its UV absorbance. This method offers a significant advantage over simple spectrophotometry by separating the analyte of interest from potential interfering substances in the sample matrix.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[5] After separation by the LC system, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by fragmenting a specific parent ion into daughter ions, creating a unique fragmentation pattern that is highly specific to the analyte.[5][6]
Experimental Protocols and Method Validation
Scientific integrity demands that any described protocol is a self-validating system. The following sections provide detailed, step-by-step methodologies and discuss the critical validation parameters that ensure the trustworthiness of the results.
UV-Vis Spectrophotometry
Causality Behind Experimental Choices: The simplicity of this method makes it an excellent first choice for the quantification of a pure substance or in a simple, well-defined matrix. The selection of the wavelength of maximum absorbance (λmax) is critical to maximize sensitivity and minimize interference.
Experimental Workflow:
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 4-Nitrobenzo-18-crown-6 of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the unknown samples.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for a spectral scan (e.g., 200-400 nm) to determine the λmax of 4-Nitrobenzo-18-crown-6.
-
Use the same solvent as used for the standards and samples as a blank to zero the instrument.
-
-
Determination of λmax:
-
Measure the absorbance of one of the mid-range standard solutions across the scanned wavelength range.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each calibration standard in triplicate.
-
Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[7]
-
-
Sample Analysis:
-
Measure the absorbance of the unknown sample solutions in triplicate.
-
Ensure the absorbance values fall within the linear range of the calibration curve. If necessary, dilute the samples.
-
-
Quantification:
-
Calculate the concentration of 4-Nitrobenzo-18-crown-6 in the samples using the equation from the linear regression.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality Behind Experimental Choices: HPLC-UV is the method of choice when the sample matrix is complex and contains components that may interfere with direct UV-Vis analysis. The choice of the stationary phase (e.g., C18) and mobile phase is critical for achieving good separation (resolution) of the analyte from other components.
Experimental Workflow:
Sources
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- 2. ijrpr.com [ijrpr.com]
- 3. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking of Benzo- and Dibenzo-18-Crown-6 Ethers for Ion Extraction
For the discerning researcher in supramolecular chemistry, analytical sciences, or drug development, the choice of a suitable ionophore is paramount to the success of selective ion extraction, transport, and sensing applications. Among the pantheon of host molecules, the 18-crown-6 ether scaffold has proven to be a workhorse, particularly for its affinity towards the potassium cation. The strategic functionalization of this macrocycle with aromatic moieties, leading to benzo-18-crown-6 (B18C6) and dibenzo-18-crown-6 (DB18C6), modulates its ionophoric properties. This guide provides an in-depth comparative analysis of these two widely utilized crown ethers, supported by experimental data and detailed protocols, to empower researchers in making an informed selection for their specific applications.
Structural and Electronic Considerations: The Impact of Benzo Annulation
The fundamental difference between benzo- and dibenzo-18-crown-6 lies in the degree of annulation of benzene rings to the polyether macrocycle. This seemingly subtle structural modification has profound implications for the molecule's conformation, electronic properties, and, consequently, its ion-binding capabilities.
Benzo-18-crown-6 (B18C6) features a single benzene ring fused to the 18-crown-6 framework. This imparts a degree of rigidity to a portion of the macrocycle while retaining considerable flexibility in the remainder of the polyether chain.
Dibenzo-18-crown-6 (DB18C6) , in contrast, has two benzene rings fused to the macrocycle. This significantly increases the overall rigidity of the structure, pre-organizing the cavity for ion binding.[1] However, this rigidity comes at a cost. The electron-withdrawing nature of the two aromatic rings reduces the electron density on the ether oxygen atoms, making them less effective donors for cation coordination.[1] This electronic effect is a critical determinant of the stability of the resulting host-guest complex.
To visualize these structures, consider the following representations:
Caption: Generalized workflow for the synthesis of benzo-annulated crown ethers.
Comparative Performance in Ion Binding and Extraction
The ion-binding ability of crown ethers is quantified by their stability constants (log K), which represent the equilibrium constant for the formation of the host-guest complex. A higher log K value indicates stronger binding.
Stability Constants: A Quantitative Comparison
Experimental data consistently demonstrates that the introduction of benzo groups decreases the stability of the crown ether-cation complex. [1]This is attributed to the reduced basicity of the ether oxygen atoms due to the electron-withdrawing nature of the aromatic rings.
| Cation | Ionic Radius (Å) | 18-Crown-6 (log K in Methanol) | Dibenzo-18-Crown-6 (log K in Methanol) |
| Li⁺ | 0.76 | 4.30 | 2.70 |
| Na⁺ | 1.02 | 4.32 | 4.08 |
| K⁺ | 1.38 | 6.05 | 5.00 |
| Rb⁺ | 1.52 | 5.35 | 4.45 |
| Cs⁺ | 1.67 | 4.67 | 3.55 |
Data compiled from BenchChem.[1]
As the data illustrates, both 18-crown-6 and dibenzo-18-crown-6 exhibit a preference for the potassium ion, whose ionic radius is a good fit for the cavity of the 18-crown-6 macrocycle. However, the stability constant for the K⁺ complex with 18-crown-6 is significantly higher than that with dibenzo-18-crown-6. While data for benzo-18-crown-6 is less commonly tabulated in direct comparison, its intermediate flexibility and electronic properties suggest a binding affinity between that of 18-crown-6 and dibenzo-18-crown-6.
The thermodynamics of complexation reveal that the process is enthalpy-driven for both crown ethers with K⁺. The more negative enthalpy change for 18-crown-6 indicates a stronger interaction between the cation and the ether oxygens. [1]
Ion Extraction: A Practical Application
The differences in binding affinities translate directly to their performance in solvent extraction applications. Dibenzo-18-crown-6, despite its lower binding constants, is often employed for its hydrophobicity and selectivity, particularly in highly acidic media.
This protocol is adapted from a study on potassium recovery from acidic solutions. [2] Materials:
-
Aqueous solution containing potassium ions (e.g., KCl in 2-6 M HCl)
-
Dibenzo-18-crown-6
-
m-Cresol (as diluent)
-
Separatory funnel
-
Analytical instrumentation for potassium quantification (e.g., ICP-OES or AAS)
Procedure:
-
Prepare the organic phase by dissolving a known concentration of dibenzo-18-crown-6 in m-cresol.
-
In a separatory funnel, combine equal volumes of the aqueous potassium solution and the organic phase.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
Carefully collect the aqueous phase.
-
Determine the concentration of potassium remaining in the aqueous phase using a suitable analytical technique.
-
The amount of potassium extracted into the organic phase can be calculated by difference from the initial concentration.
-
The extraction efficiency (%) can be calculated as: ((Initial [K⁺] - Final [K⁺]) / Initial [K⁺]) * 100.
Studies have shown that dibenzo-18-crown-6 in m-cresol can achieve approximately 85% extraction of potassium from highly acidic solutions in a single step, with minimal co-extraction of ions like sodium. [3]
Caption: A generalized workflow for the solvent extraction of potassium ions.
Conclusion and Recommendations
The choice between benzo-18-crown-6 and dibenzo-18-crown-6 for ion extraction is a nuanced decision that depends on the specific requirements of the application.
-
For applications requiring the strongest possible binding and potentially higher extraction efficiency under less stringent conditions, benzo-18-crown-6 is likely the superior choice. Its greater flexibility and less pronounced electron-withdrawing character compared to its dibenzo counterpart lead to more stable complexes with alkali metal ions.
-
For applications demanding high selectivity, particularly in challenging matrices such as highly acidic solutions, and where hydrophobicity is a key consideration, dibenzo-18-crown-6 is a well-validated option. Its rigid, pre-organized structure, while weakening the overall binding affinity, can enhance selectivity for ions that perfectly fit its cavity, like potassium.
It is imperative for researchers to consider the interplay between the crown ether's structure, the ionic composition of the aqueous phase, and the nature of the organic solvent to optimize their ion extraction protocols. This guide provides the foundational knowledge and practical starting points for these endeavors.
References
-
Organic Syntheses. (n.d.). Dicyclohexyl-18-crown-6 polyether. Retrieved from [Link]
-
Solvent Extraction Using Crown Ethers: Selective Recovery of Potassium from K-feldspar Leaching Solution. (2024). DiVA portal. Retrieved from [Link]
-
Solvent extraction using crown ethers: Selective recovery of potassium from synthetic K-feldspar leachate. (2026). DiVA portal. Retrieved from [Link]
-
Exploring the reaction pathway involved in the dibenzo‐18‐crown‐6 synthesis from catechol and bis(2‐chloroethyl) ether in presence of base. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
18-crown-6. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Dibenzo-18-crown-6. (n.d.). Wikipedia. Retrieved from [Link]
-
Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms. (n.d.). TTU DSpace Repository. Retrieved from [Link]
-
Synthesis of Formyl Derivatives of Benzodiazacrown Ethers and Benzocryptands. (2006). ResearchGate. Retrieved from [Link]
-
Direct synthetic routes to functionalised crown ethers. (2017). PMC. Retrieved from [Link]
-
18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium from Water into Room Temperature Ionic Liquids and Its Correlation with Stability Constants for Cesium Complexes. (2011). MDPI. Retrieved from [Link]
-
Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis(2-chloroethyl) ether in presence of base. (2021). Bohrium. Retrieved from [Link]
-
Extraction of Sodium and Potassium Perchlorates With benzo-18-crown-6 Into Various Organic Solvents. Quantitative Elucidation of Anion Effects on the Extraction-Ability and -Selectivity for Na(+) and K(+). (2004). PubMed. Retrieved from [Link]
-
Extraction of sodium and potassium perchlorates with benzo-18-crown-6 into various organic solvents. Quantitative elucidation of anion effects on the extraction-ability and -selectivity for Na+ and K+. (2004). ResearchGate. Retrieved from [Link]
-
Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. (2021). Avestia. Retrieved from [Link]
-
Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. (n.d.). Semantic Scholar. Retrieved from [Link]
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DIBENZO-18-CROWN-6/POLYCAPROLACTONE COMPOSITE NANOFIBERS FOR SELECTIVE ADSORPTION OF CATIONS. (2023). DergiPark. Retrieved from [Link]
-
Efficient extraction of platinum with benzo-18-crown-6 in a potassium halide based system. (2025). ResearchGate. Retrieved from [Link]
-
Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. (2019). International Journal of Chemical Studies. Retrieved from [Link]
-
Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. (2012). PubMed Central. Retrieved from [Link]
-
Liquid-liquid Extraction of Palladium by Dibenzo-18-Crown-6 from Salt's Media. (2015). ResearchGate. Retrieved from [Link]
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A Comparative Guide to 4-Nitrobenzo-18-crown-6 Based Sensors and Standard Analytical Methods for Potassium Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and selective quantification of ions is a cornerstone of numerous scientific disciplines, from clinical diagnostics to environmental monitoring and pharmaceutical quality control. Among the essential physiological electrolytes, the potassium ion (K⁺) plays a critical role in cellular function, nerve impulse transmission, and maintaining the body's fluid balance. Consequently, the development of robust and efficient methods for K⁺ detection is of paramount importance.
While traditional analytical techniques such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Ion-Selective Electrodes (ISEs) are considered the gold standard for their accuracy and reliability, there is a growing interest in novel sensor technologies that offer advantages in terms of cost, portability, and ease of use. One such promising platform is based on the macrocyclic polyether, 4-Nitrobenzo-18-crown-6.
This guide provides a comprehensive, data-driven comparison of 4-Nitrobenzo-18-crown-6 based sensors with these established analytical methods for potassium ion detection. We will delve into the underlying sensing mechanisms, present a head-to-head comparison of key performance metrics, and provide detailed experimental protocols to offer a holistic understanding for researchers and drug development professionals. Our aim is to equip you with the necessary insights to make informed decisions when selecting the most appropriate analytical tool for your specific application.
The Principle of 4-Nitrobenzo-18-crown-6 Based Sensors: A Marriage of Host-Guest Chemistry and Signal Transduction
The efficacy of 4-Nitrobenzo-18-crown-6 as a K⁺ sensor stems from the elegant interplay between its two key structural components: the 18-crown-6 ether ring and the 4-nitrobenzo group.
Host-Guest Chemistry: The Selective Embrace of the Crown Ether
The 18-crown-6 moiety is a cyclic molecule composed of 18 atoms, including six oxygen atoms, forming a central cavity.[1] The size of this cavity is remarkably well-suited to selectively encapsulate the potassium ion (ionic radius of ~1.38 Å).[2] This selective binding is a classic example of "host-guest" chemistry, where the crown ether (the host) forms a stable complex with the K⁺ ion (the guest).[3] The stability of this complex is significantly higher for K⁺ compared to other common cations like sodium (Na⁺), which has a smaller ionic radius.[4]
Signal Transduction: The Role of the 4-Nitrobenzo Group
Covalently attached to the crown ether is a 4-nitrobenzo group, which acts as a chromophore (a light-absorbing group). The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule.[5] When a potassium ion binds within the crown ether's cavity, it alters the electron density around the oxygen atoms. This perturbation is electronically communicated to the attached 4-nitrobenzo group, leading to a change in its light absorption properties. This change, typically a shift in the absorption maximum (a color change), can be readily measured using a spectrophotometer, forming the basis of a colorimetric sensor.
Standard Analytical Methods for Potassium Detection
To provide a robust benchmark, we will compare the 4-Nitrobenzo-18-crown-6 sensor against the following widely accepted analytical techniques:
-
Ion-Selective Electrodes (ISEs): These are potentiometric sensors that measure the activity of a specific ion in a solution.[6][7] For potassium, ISEs typically employ a membrane containing a selective ionophore, such as valinomycin, which specifically binds K⁺.[6] The binding event generates a potential difference across the membrane that is proportional to the logarithm of the potassium ion concentration.[8]
-
Atomic Absorption Spectrometry (AAS): This technique measures the absorption of light by free atoms in the gaseous state. A sample is atomized in a flame, and a light beam of a specific wavelength, characteristic of the element being measured (in this case, potassium), is passed through the atomized sample.[9][10] The amount of light absorbed is directly proportional to the concentration of potassium in the sample.[11][12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.[13] This allows for the precise quantification of potassium, even at very low concentrations.[14][15]
Head-to-Head Comparison: Performance Benchmarking
The choice of an analytical method is often a trade-off between various performance parameters. The following tables provide a comparative overview of 4-Nitrobenzo-18-crown-6 based sensors and the standard methods for potassium detection.
Table 1: Sensitivity and Detection Limits
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| 4-Nitrobenzo-18-crown-6 Sensor | 10⁻⁵ - 10⁻⁶ M | 10⁻⁴ - 10⁻⁵ M |
| Ion-Selective Electrode (ISE) | 10⁻⁶ M (0.039 mg/L)[8] | 10⁻⁵ M (0.39 mg/L) |
| Atomic Absorption Spectrometry (AAS) | 10⁻⁷ M (0.01 mg/L)[11] | 10⁻⁶ M (0.1 mg/L)[9] |
| ICP-MS | 10⁻⁹ - 10⁻¹⁰ M | 10⁻⁸ - 10⁻⁹ M |
Table 2: Selectivity
| Method | Principle of Selectivity | Common Interferences |
| 4-Nitrobenzo-18-crown-6 Sensor | Size-based host-guest chemistry.[2] | Na⁺, NH₄⁺, Rb⁺, Cs⁺ (to a lesser extent).[4][16] |
| Ion-Selective Electrode (ISE) | Specific ionophore-ion interaction (e.g., valinomycin).[6] | Rb⁺, Cs⁺, NH₄⁺, Na⁺.[6] |
| Atomic Absorption Spectrometry (AAS) | Element-specific wavelength of light absorption.[9] | Spectral and chemical interferences (e.g., ionization interference from Na⁺).[9] |
| ICP-MS | Mass-to-charge ratio separation.[13] | Isobaric interferences (e.g., ⁴⁰ArH⁺ on ³⁹K⁺, can be mitigated with collision/reaction cells).[13] |
Table 3: Operational Parameters
| Method | Response Time | Throughput | Cost (Equipment) | Portability |
| 4-Nitrobenzo-18-crown-6 Sensor | Seconds to minutes | High (suitable for microplate formats) | Low | High |
| Ion-Selective Electrode (ISE) | Seconds to minutes[17] | Moderate | Low to Moderate | High[17] |
| Atomic Absorption Spectrometry (AAS) | Minutes per sample | Moderate | Moderate to High | Low |
| ICP-MS | Minutes per sample | High (with autosampler) | High | Low |
Experimental Protocols
To ensure a fair and reproducible comparison, standardized protocols are essential. Below are representative workflows for potassium detection using a 4-Nitrobenzo-18-crown-6 based colorimetric sensor and a standard method, AAS.
Protocol 1: Colorimetric Detection of K⁺ using 4-Nitrobenzo-18-crown-6
Objective: To determine the concentration of K⁺ in an aqueous sample using a 4-Nitrobenzo-18-crown-6 based sensor.
Materials:
-
4-Nitrobenzo-18-crown-6 solution in a suitable organic solvent (e.g., acetonitrile).
-
Potassium chloride (KCl) standard solutions of known concentrations.
-
Aqueous samples containing unknown K⁺ concentrations.
-
UV-Vis spectrophotometer and cuvettes or a microplate reader.
Procedure:
-
Preparation of Standards: Prepare a series of KCl standard solutions in deionized water with concentrations spanning the expected range of the unknown samples.
-
Sample Preparation: Dilute the unknown samples as necessary to fall within the linear range of the sensor.
-
Assay Setup: In a series of test tubes or microplate wells, add a fixed volume of the 4-Nitrobenzo-18-crown-6 solution.
-
Addition of Standards and Samples: To each tube/well, add a specific volume of either a standard solution or an unknown sample. Include a blank containing only the sensor solution and deionized water.
-
Incubation: Allow the solutions to incubate for a predetermined time to ensure complete complexation and color development.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the K⁺-crown ether complex.
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the line from the calibration curve to determine the K⁺ concentration in the unknown samples.
Protocol 2: Determination of K⁺ by Flame Atomic Absorption Spectrometry (FAAS)
Objective: To quantify the total potassium content in an aqueous sample using FAAS.
Materials:
-
Atomic Absorption Spectrometer with a potassium hollow cathode lamp.
-
Compressed air and acetylene.
-
Potassium standard solutions.
-
Nitric acid (for sample preservation and digestion if necessary).[9]
-
Cesium chloride or another ionization suppressant.[18]
Procedure:
-
Instrument Setup: Install the potassium hollow cathode lamp and set the wavelength to 766.5 nm. Optimize the instrument parameters (e.g., slit width, lamp current, gas flow rates) according to the manufacturer's instructions.[18]
-
Preparation of Standards and Blank: Prepare a blank and a series of potassium standards in a matrix that matches the samples. Add an ionization suppressant to all standards, the blank, and samples.[18]
-
Sample Preparation: Acidify the samples with nitric acid. If suspended solids are present, a digestion step may be required.[9] Dilute the samples to fall within the linear working range of the instrument.
-
Calibration: Aspirate the blank and set the instrument to zero absorbance. Aspirate the standards in increasing order of concentration and generate a calibration curve.
-
Sample Measurement: Aspirate the unknown samples and record their absorbance values.
-
Data Analysis: The instrument software will typically use the calibration curve to automatically calculate the potassium concentration in the samples. Apply any dilution factors to determine the concentration in the original samples.
Expert Analysis and Field-Proven Insights
The decision to use a 4-Nitrobenzo-18-crown-6 based sensor versus a standard analytical method is highly dependent on the specific research or development context.
When to Choose a 4-Nitrobenzo-18-crown-6 Sensor:
-
High-Throughput Screening (HTS): In drug discovery and development, there is often a need to screen large numbers of samples for their effect on ion channel activity or cellular ion homeostasis. The simplicity, low cost, and compatibility of colorimetric crown ether-based assays with microplate formats make them ideal for HTS applications.
-
Point-of-Care (POC) and Field Applications: The potential for developing portable, low-cost sensing devices based on these crown ethers is significant. This could enable rapid, on-site testing in clinical settings or for environmental monitoring where access to a fully equipped laboratory is limited.
-
Preliminary or Semi-Quantitative Analysis: When a precise quantification is not the primary goal, but rather a rapid assessment of the presence or relative change in K⁺ concentration, these sensors offer a convenient and efficient solution.
When Standard Analytical Methods are Non-Negotiable:
-
Regulatory Compliance and Quality Control: For applications that require data submission to regulatory agencies (e.g., FDA, EMA) or for final product quality control in pharmaceutical manufacturing, the use of validated, gold-standard methods like AAS or ICP-MS is mandatory. These methods provide the high accuracy, precision, and robustness required to meet stringent quality standards.
-
Complex Matrices: Biological samples (e.g., serum, urine) and environmental samples can contain numerous interfering substances. While crown ether sensors have good selectivity, the superior selectivity and sample preparation techniques associated with AAS and ICP-MS make them more reliable for complex matrices.[14]
-
Trace and Ultratrace Analysis: When the expected K⁺ concentration is very low (in the parts-per-billion range or lower), the unparalleled sensitivity of ICP-MS is required.
Causality Behind Experimental Choices and Potential Pitfalls:
-
Solvent Selection: The choice of solvent for the 4-Nitrobenzo-18-crown-6 sensor is critical. It must be a solvent in which the crown ether is soluble but which is also compatible with the aqueous sample. Phase transfer issues can affect the efficiency of complexation and the accuracy of the measurement.
-
pH and Ionic Strength: The binding affinity of the crown ether can be influenced by the pH and total ionic strength of the sample. It is crucial to buffer the samples and maintain a consistent ionic strength across standards and unknowns to ensure accurate results.
-
Interference from Similar Ions: While 18-crown-6 is highly selective for K⁺, significant concentrations of other ions with similar radii, such as ammonium (NH₄⁺), can cause interference.[6] The potential for such interference must be assessed and, if necessary, mitigated.
Conclusion
4-Nitrobenzo-18-crown-6 based sensors represent a valuable addition to the analytical toolbox for potassium ion detection. Their primary strengths lie in their simplicity, low cost, and suitability for high-throughput and portable applications. They offer a compelling alternative to standard methods for rapid screening and preliminary analysis.
However, it is crucial to recognize their limitations in terms of sensitivity and selectivity when compared to the established gold-standard techniques of Ion-Selective Electrodes, Atomic Absorption Spectrometry, and Inductively Coupled Plasma-Mass Spectrometry. These methods remain the definitive choice for applications demanding the highest levels of accuracy, precision, and regulatory compliance.
Ultimately, the optimal choice of analytical method will be dictated by the specific requirements of the application, including the desired level of accuracy, the sample matrix, throughput needs, and budget constraints. A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, is essential for making an informed and scientifically sound decision.
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Evans, S. T., & Sargent, M. (2001). The accurate determination of potassium and calcium using isotope dilution inductively coupled ''cold'' plasma mass spectrometry. University of California, Santa Barbara High Energy Physics. [Link]
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Wang, Z., et al. (2016). High-precision potassium isotopic analysis by MC-ICP-MS: an inter-laboratory comparison and refined K atomic weight. Journal of Analytical Atomic Spectrometry. [Link]
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U.S. Environmental Protection Agency. Potassium, atomic absorption spectrometric, direct. [Link]
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International Organisation of Vine and Wine. Potassium- Determination by AAS. [Link]
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U.S. Geological Survey. Potassium, atomic absorption spectrometric, direct. [Link]
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Gu, H. O., & Sun, H. (2017). High-precision analysis of potassium isotopes by MC-ICP-MS without collision cell using cool plasma technique in low resolution mode. ResearchGate. [Link]
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Moody, G. J., et al. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. PubMed. [Link]
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Dr.Oracle. (2025). What is the recommended methodology for potassium assays?. [Link]
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ASTM International. (2015). D4192 Standard Test Method for Potassium in Water by Atomic Absorption Spectrophotometry. [Link]
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pgeneral.com. (2025). Determination of Potassium in Sweet Potato Products (Flame Atomic Absorption Spectrometry). [Link]
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Palchetti, I., et al. (2020). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. MDPI. [Link]
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Ruan, D., et al. (2019). Ion sensors with crown ether-functionalized nanodiamonds. PMC - NIH. [Link]
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Bîcu, E., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]
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Liu, J., et al. (2012). Sensing metal ions with ion selectivity of a crown ether and fluorescence resonance energy transfer between carbon dots and graphene. Chemical Communications. [Link]
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Min, S. K., & Lee, E. C. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. [Link]
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Wikipedia. 18-Crown-6. [Link]
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Al-Hamdani, A. A. S., et al. (2020). Metal ion chemosensors based on diaza-18-crown-6 coupling with azobenzene dye. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Ogoshi, T., et al. (2019). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. The Journal of Organic Chemistry. [Link]
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Min, S. K., & Lee, E. C. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed. [Link]
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ResearchGate. (2025). A Highly K+-Selective Phenylaza-[19]crown-6-Lariat-Ether-Based Fluoroionophore and Its Application in the Sensing of K+ Ions with an Optical Sensor Film and in Cells. [Link]
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Li, J., et al. (2018). 30 s Response Time of K+ Ion-Selective Hydrogels Functionalized with 18-Crown-6 Ether Based on QCM Sensor. PubMed. [Link]
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Kim, S. K., et al. (2007). Selective binding of NH4+ by redox-active crown ethers: application to a NH4+ sensor. PubMed. [Link]
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Nakayama, K., et al. (2021). Unusual response behavior of ion exchange-based potassium ion-selective nano-optodes based on bis(crown ether) neutral ionophores and a cationic solvatochromic dye. Analyst. [Link]
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Hassan, S. S. M., et al. (2021). Highly selective dibenzo-18-crown-6-based optical sensor for pico-molar determination of Pb2+ for sustainable human health and environment. PubMed. [Link]
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Mako, M., et al. (2022). Acridino-Diaza-20-Crown-6 Ethers: New Macrocyclic Hosts for Optochemical Metal Ion Sensing. MDPI. [Link]
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A Comparative Analysis of the Binding Affinities of Different Substituted Benzo-Crown Ethers: A Technical Guide for Researchers
This guide provides a comprehensive, in-depth technical analysis of the binding affinities of substituted benzo-crown ethers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the principles governing cation binding and the experimental methodologies used to quantify these interactions. Herein, we explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Allure of Selective Recognition
Crown ethers, macrocyclic polyethers first synthesized by Charles Pedersen, exhibit a remarkable ability to selectively bind cations within their central cavity.[1] This "host-guest" chemistry is primarily driven by electrostatic interactions between the electron-rich oxygen atoms of the crown ether (the host) and the positive charge of the cation (the guest). The introduction of a benzo group to the crown ether macrocycle, creating a benzo-crown ether, imparts rigidity and alters the electronic properties of the ligand, thereby influencing its binding affinity and selectivity.[2]
Substituents on the benzo ring further modulate these properties, offering a powerful tool for fine-tuning the binding characteristics of the crown ether for specific applications, ranging from ion-selective electrodes and phase-transfer catalysis to the development of novel drug delivery systems. This guide will provide a comparative analysis of how different substituents on the benzo-crown ether framework impact their binding affinities for various cations.
The Energetics of Host-Guest Complexation
The stability of a complex formed between a benzo-crown ether and a cation is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The binding process is governed by a combination of factors:
-
Cation Size and Fit: The "size-to-fit" relationship between the ionic radius of the cation and the cavity size of the crown ether is a primary determinant of binding strength.[3]
-
Substituent Effects: Electron-donating groups (e.g., alkyl, alkoxy) on the benzo ring increase the electron density of the oxygen atoms, enhancing the electrostatic attraction with the cation and generally leading to higher binding affinities. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the basicity of the oxygen atoms, resulting in weaker binding.
-
Solvent Effects: The solvent plays a critical role in the complexation process. Polar solvents can solvate both the cation and the crown ether, competing with the formation of the host-guest complex and leading to lower stability constants.[4]
-
Thermodynamics of Binding: The Gibbs free energy change (ΔG°) of complexation is related to the stability constant by the equation ΔG° = -RTlnK. The enthalpy change (ΔH°) reflects the strength of the interaction, while the entropy change (ΔS°) relates to the change in disorder of the system upon complexation. A negative ΔH° indicates an energetically favorable interaction, while a negative ΔS° suggests a more ordered system (the complex) compared to the free host and guest.[2]
Comparative Analysis of Binding Affinities
The following tables summarize the stability constants (log K) for various substituted benzo-crown ethers with a selection of alkali and alkaline earth metal cations. This data, compiled from multiple sources, provides a quantitative basis for comparing the effects of different substituents on binding affinity.
Table 1: Stability Constants (log K) of Substituted Benzo-15-crown-5 Complexes in Methanol at 25°C
| Cation | Ionic Radius (Å) | Benzo-15-crown-5 | 4'-Nitrobenzo-15-crown-5 | 4'-Aminobenzo-15-crown-5 |
| Na⁺ | 1.02 | 3.31 | 2.85 | 3.52 |
| K⁺ | 1.38 | 3.43 | 3.01 | 3.65 |
| Rb⁺ | 1.52 | 2.95 | - | - |
| Cs⁺ | 1.67 | 2.54 | - | - |
| Ca²⁺ | 1.00 | > 4 | - | - |
| Sr²⁺ | 1.18 | 3.45 | - | - |
| Ba²⁺ | 1.35 | 3.42 | - | - |
Table 2: Stability Constants (log K) of Substituted Benzo-18-crown-6 Complexes in Methanol at 25°C
| Cation | Ionic Radius (Å) | Benzo-18-crown-6 | Dibenzo-18-crown-6 | 4'-Nitrobenzo-18-crown-6 |
| Na⁺ | 1.02 | 4.05 | 4.08 | 3.65 |
| K⁺ | 1.38 | 5.30 | 5.00 | 4.82 |
| Rb⁺ | 1.52 | 4.80 | 4.45 | - |
| Cs⁺ | 1.67 | 4.15 | 3.55 | - |
| Co²⁺ | 0.75 | 1.59 (30% MeOH-H₂O) | - | - |
| Ni²⁺ | 0.70 | 1.58 (30% MeOH-H₂O) | - | - |
| Zn²⁺ | 0.74 | 1.12 (30% MeOH-H₂O) | - | - |
Note: Data is compiled from various sources and experimental conditions may vary slightly.[2][5] The stability constants for Co²⁺, Ni²⁺, and Zn²⁺ with Benzo-18-crown-6 were determined in a 30% methanol-water mixture.[5]
Analysis of Trends:
As evidenced by the data, the presence of an electron-withdrawing nitro group on the benzo ring consistently lowers the stability constant for a given cation. Conversely, an electron-donating amino group would be expected to increase the binding affinity. The dibenzo-substituted crown ethers generally exhibit lower binding affinities compared to their monobenzo counterparts due to increased rigidity and the electron-withdrawing nature of the additional aromatic ring.[2]
Experimental Methodologies for Determining Binding Affinities
The accurate determination of binding constants is crucial for a thorough comparative analysis. The following section details the protocols for three widely used techniques, explaining the rationale behind the experimental design.
Conductometric Titration
This method relies on the change in the molar conductivity of a solution as the crown ether complexes with the cation, altering its mobility.[6][7]
Causality Behind Experimental Choices: This technique is particularly useful for studying complexation in a wide range of solvents and for systems where other spectroscopic methods are not applicable.[5] The choice of a titrant concentration that is significantly higher than the analyte minimizes dilution effects.[6]
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the metal salt (e.g., 1 x 10⁻³ M) in the desired solvent.
-
Prepare a stock solution of the benzo-crown ether at a higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
-
Titration Setup:
-
Place a known volume (e.g., 25 mL) of the metal salt solution into a thermostatted conductivity cell.
-
Allow the solution to reach thermal equilibrium.
-
Measure the initial conductivity of the solution.
-
-
Data Collection:
-
Add small, precise aliquots (e.g., 0.1 mL) of the crown ether solution to the conductivity cell using a micropipette or burette.
-
After each addition, stir the solution and allow it to equilibrate before recording the conductivity.
-
Continue the titration until the change in conductivity becomes negligible or a clear inflection point is observed.
-
-
Data Analysis:
-
Correct the measured conductivity values for the volume change at each step.
-
Plot the molar conductivity (Λ) against the molar ratio of [Crown Ether]/[Cation].
-
The stability constant (K) can be determined by fitting the titration data to a suitable binding model using non-linear regression analysis.[5]
-
Caption: Workflow for UV-Vis Spectrophotometric Titration.
¹H NMR Titration
NMR spectroscopy can be a powerful tool to study host-guest complexation by monitoring the changes in the chemical shifts of the protons on the crown ether upon addition of a cation.
Causality Behind Experimental Choices: NMR titration provides detailed structural information about the complex in solution. The choice of protons to monitor is based on their proximity to the binding cavity, as these will experience the most significant change in their chemical environment upon cation binding.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of the benzo-crown ether in a suitable deuterated solvent.
-
Add increasing amounts of the metal salt to each tube, covering a range of molar ratios from 0 to several equivalents.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample under identical conditions (temperature, number of scans, etc.).
-
-
Data Analysis:
-
Identify the proton signals of the crown ether that shift upon addition of the cation.
-
Plot the change in chemical shift (Δδ) for a specific proton as a function of the molar ratio of [Cation]/[Crown Ether].
-
The binding constant can be determined by fitting the titration data to a 1:1 binding isotherm using non-linear regression analysis.
-
Caption: Workflow for ¹H NMR Titration.
Conclusion and Future Directions
The binding affinities of substituted benzo-crown ethers are a result of a delicate interplay of electronic and steric factors. By judiciously choosing substituents on the benzo ring, researchers can modulate the binding strength and selectivity for specific cations. The experimental techniques detailed in this guide provide robust methods for quantifying these interactions, enabling the rational design of novel host molecules for a wide array of applications.
Future research in this field will likely focus on the development of more complex and highly pre-organized benzo-crown ether derivatives with enhanced selectivity for specific ions, including heavy metals and biologically relevant cations. The integration of these molecules into advanced materials and sensing platforms holds significant promise for addressing challenges in environmental monitoring, medical diagnostics, and targeted drug delivery.
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Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. J Adv Environ Health Res, 10(4), 263-272. [Link]
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Pawar, S. A., & Mahajan, M. P. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies, 7(3), 1084-1090. [Link]
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Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., & Christensen, J. J. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339. [Link]
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Arpad, Z., & Toth, K. (2004). Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results. International Journal of Mass Spectrometry, 235(2), 127-134. [Link]
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Sarfo, D. K., Le, K. P., & L-A-X. prove, A. L. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing. [Link]
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Kim, J. S., & Lee, S. H. (2017). Conductometric titration curves for 1 with metal cations, obtained in 95% acetonitrile-DMSO (AN-DMSO) solution. ResearchGate. [Link]
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Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339. [Link]
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Tawarah, K. M., & Ababneh, F. A. (2002). Conductance Study of the Binding of K+ by Dibenzo-pyridino-18-crown-6 and 1,10-N,N′-didecyl-diaza-18-crown-6 in Acetonitrile. Journal of Solution Chemistry, 31(1), 17-27. [Link]
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Kashanian, S., & Shamsipur, M. (1989). Complex Formation of Alkaline Earth Cations with Benzo-15Crown-5 and some 1 &Crowns in Methanol, Dimethylformamide and Dimethyl sulfoxide Solutions. Inorganica Chimica Acta, 155, 203-206. [Link]
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Purwono, B., & Jumina. (2006). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Indonesian Journal of Chemistry, 6(1), 63-68. [Link]
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Kormali, F. N., & Toeroek, F. (2017). Series of spectra for UV/Vis- and fluorescence titrations of acridono-crown ether 4 with nitric acid solutions. ResearchGate. [Link]
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Assessing the Analytical Performance of 4-Nitrobenzo-18-crown-6 in Real-World Samples: A Comparative Guide
In the landscape of modern analytical chemistry, the demand for selective, sensitive, and robust methods for ion determination is ever-present. From clinical diagnostics monitoring electrolyte balance to environmental surveillance of heavy metal contaminants, the ability to accurately quantify specific ions in complex matrices is paramount. Crown ethers, a class of macrocyclic polyethers, have emerged as powerful tools in this domain due to their remarkable ability to form stable and selective complexes with metal cations.[1] This guide provides an in-depth assessment of the analytical performance of a specific derivative, 4-Nitrobenzo-18-crown-6, in real-world sample analysis.
This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of 4-Nitrobenzo-18-crown-6's capabilities and limitations. We will explore its application in both electrochemical and spectrophotometric methods, compare its performance against established analytical techniques, and provide detailed, field-tested experimental protocols.
The Principle of Crown Ether-Based Ion Recognition
Crown ethers function on the principle of host-guest chemistry. The central cavity of the crown ether, lined with electron-rich oxygen atoms, acts as a "host" that can selectively bind with a "guest" cation. The selectivity of this binding is primarily determined by the compatibility between the size of the cation and the diameter of the crown ether's cavity.[2] The 18-crown-6 backbone, for instance, has a cavity size that is particularly well-suited for the potassium ion (K⁺), leading to its widespread use in potassium sensing.[3]
The addition of a nitrobenzo group to the 18-crown-6 structure, creating 4-Nitrobenzo-18-crown-6, modulates its electronic properties and enhances its utility as a signaling component in analytical systems. This functionalization is crucial for its application in ion-selective electrodes (ISEs) and colorimetric assays, where the binding event must be transduced into a measurable signal.
Application I: Potentiometric Sensing of Heavy Metals - The Case of Lead (Pb²⁺)
One of the significant applications of 4-Nitrobenzo-18-crown-6 is in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of heavy metal ions. The lipophilicity and selective binding characteristics of this crown ether make it an effective ionophore in PVC membrane electrodes.
Performance in Wastewater Analysis
Research has demonstrated the successful application of a 4-Nitrobenzo-18-crown-6 based ISE for the determination of lead (Pb²⁺) in industrial wastewater.[4] The electrode exhibits a near-Nernstian response to lead ions, indicating a reliable and predictable potentiometric behavior.
Table 1: Analytical Performance of 4-Nitrobenzo-18-crown-6 based ISE for Lead (Pb²⁺) Detection
| Parameter | Performance | Reference |
| Linear Range | 1.0 × 10⁻⁵ - 1.0 × 10⁻² M | [4] |
| Limit of Detection (LOD) | 8.9 × 10⁻⁶ M | [4] |
| Response Slope | 30.5 ± 0.5 mV/decade | [4] |
| Response Time | ~6 seconds | [4] |
| Operational pH Range | 2.2 - 4.1 | [4] |
| Lifespan | 3 months | [4] |
Comparative Analysis: ISE vs. Atomic Absorption Spectroscopy (AAS)
To validate its performance in real-world scenarios, the 4-Nitrobenzo-18-crown-6 based ISE has been compared against the standard method of Atomic Absorption Spectroscopy (AAS) for the analysis of lead in wastewater samples. The results indicate a very good correlation between the two methods, suggesting that the ISE can be a reliable and more accessible alternative for routine monitoring.[4]
While AAS offers high sensitivity and is a well-established technique, it requires expensive instrumentation and significant sample preparation. In contrast, the ISE-based method is cost-effective, portable, and provides rapid, on-site measurements, making it highly suitable for field applications and continuous monitoring.
Application II: Determination of a Biologically Crucial Ion - Potassium (K⁺)
The intrinsic selectivity of the 18-crown-6 cavity for potassium ions makes its derivatives, including 4-Nitrobenzo-18-crown-6, prime candidates for K⁺ sensing. This is of particular importance in clinical chemistry, where the monitoring of potassium levels in biological fluids like serum and urine is a routine diagnostic procedure.
Performance of Crown Ether-Based ISEs
While valinomycin is considered the "gold standard" ionophore for potassium-selective electrodes due to its exceptional selectivity over sodium ions, crown ethers offer a viable synthetic alternative.[5] A study comparing a derivative, 4'-picrylamino-5'-nitrobenzo-18-crown-6, with other crown ethers and valinomycin found it to be the most effective among the tested crown ethers, although it did not match the high selectivity of valinomycin over sodium and ammonium ions.[5]
Table 2: Comparative Performance of Potassium Ionophores in ISEs
| Ionophore | Selectivity over Na⁺ | Selectivity over NH₄⁺ | Reference |
| Valinomycin | High | High | [5] |
| 4'-Picrylamino-5'-nitrobenzo-18-crown-6 | Moderate | Moderate | [5] |
| Dibenzo-18-crown-6 | Lower | Lower | [5] |
Comparative Analysis: ISE vs. Flame Photometry in Clinical Samples
In clinical laboratories, flame photometry is a widely used and reliable method for determining sodium and potassium concentrations in serum and urine.[1][6] Several studies have compared the performance of ISEs with flame photometry for clinical electrolyte analysis.[7][8][9]
Generally, there is a good correlation between the two methods.[9] However, ISEs offer the advantage of being readily automated and integrated into multi-parameter clinical analyzers, providing rapid results for a panel of tests from a single sample.[9] Flame photometry, while accurate, is often a more manual and time-consuming process.[9]
Spectrophotometric Determination of Potassium
Beyond electrochemistry, 4-Nitrobenzo-18-crown-6 and its parent compound, 18-crown-6, can be utilized in spectrophotometric methods for potassium determination. This approach typically involves the formation of an ion-pair between the potassium-crown ether complex and a colored or fluorescent anion, which can then be extracted into an organic solvent and quantified.[10][11]
For instance, a colorimetric method has been developed for the determination of potassium in pharmaceutical formulations based on the formation of a complex with 18-crown-6 and the picrate anion.[10] This method provides a simple and accessible alternative to more instrument-intensive techniques.
Table 3: Performance of a Spectrophotometric Method for Potassium using 18-crown-6
| Parameter | Performance | Reference |
| Analyte | Potassium (K⁺) | [11] |
| Matrix | Pharmaceutical Formulations | [10] |
| Principle | Ion-pair extraction with picrate | [10] |
| Detection | Colorimetry | [10] |
Experimental Protocols
Protocol 1: Fabrication of a 4-Nitrobenzo-18-crown-6 Based PVC Membrane ISE for Lead (Pb²⁺) Determination
This protocol is adapted from the methodology described for the preparation of a lead-selective electrode.[4]
Materials:
-
4-Nitrobenzo-18-crown-6 (NB18C6) (ionophore)
-
High molecular weight polyvinyl chloride (PVC)
-
ortho-Nitrophenyloctylether (o-NPOE) (plasticizer)
-
Sodium tetraphenylborate (NaTPB) (anion excluder)
-
Tetrahydrofuran (THF), analytical grade
Procedure:
-
Membrane Cocktail Preparation: In a glass vial, dissolve 30 mg of PVC, 58.5 mg of o-NPOE, 9 mg of NB18C6, and 2.5 mg of NaTPB in approximately 3 mL of THF.
-
Homogenization: Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
-
Electrode Body Preparation: Prepare a clean glass tube or a commercially available ISE body.
-
Membrane Casting: Carefully pour the membrane cocktail into a petri dish and allow the THF to evaporate slowly over 24 hours at room temperature. This will form a thin, flexible membrane.
-
Electrode Assembly: Cut a small disc from the cast membrane and affix it to the end of the electrode body using a PVC/THF slurry as an adhesive.
-
Internal Filling Solution: Fill the electrode body with a solution of 1.0 x 10⁻³ M Pb(NO₃)₂.
-
Conditioning: Condition the assembled electrode by soaking it in a 1.0 x 10⁻² M Pb(NO₃)₂ solution for at least 24 hours before use.
Protocol 2: Spectrophotometric Determination of Potassium via Ion-Pair Extraction
This protocol is a generalized procedure based on the principles of spectrophotometric determination of potassium using crown ethers and a colored counter-ion.[10][11]
Materials:
-
18-crown-6
-
Picric acid solution (or other suitable chromogenic anion)
-
Potassium standard solutions
-
Dichloromethane or other suitable organic solvent
-
pH buffer solutions
-
Separatory funnels
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of potassium standard solutions and the unknown sample solution. Adjust the pH of all aqueous solutions to the optimal range for complex formation.
-
Complexation: In a separatory funnel, mix a known volume of the aqueous potassium solution with a solution of 18-crown-6. Allow sufficient time for the formation of the potassium-crown ether complex.
-
Ion-Pair Formation and Extraction: Add the picric acid solution to the separatory funnel. The picrate anion will form an ion-pair with the positively charged potassium-crown ether complex. Add a known volume of dichloromethane and shake vigorously to extract the colored ion-pair into the organic phase.
-
Phase Separation: Allow the layers to separate completely.
-
Spectrophotometric Measurement: Carefully collect the organic layer and measure its absorbance at the wavelength of maximum absorption for the picrate ion-pair complex using a spectrophotometer.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of potassium in the unknown sample from the calibration curve.
Conclusion and Future Outlook
4-Nitrobenzo-18-crown-6 and related benzo-18-crown-6 derivatives have demonstrated their value as versatile reagents in the analytical determination of various metal ions. In the realm of electrochemical sensing, they serve as effective ionophores for the construction of ion-selective electrodes, offering a cost-effective and portable alternative to traditional spectroscopic methods for monitoring heavy metals like lead in environmental samples.
For the clinically significant potassium ion, while derivatives of 4-Nitrobenzo-18-crown-6 show promise, the benchmark for selectivity in biological fluids remains valinomycin. However, the synthetic accessibility and tunability of crown ethers continue to drive research into new derivatives with improved selectivity and performance. Furthermore, their application in spectrophotometric methods provides a simple and accessible analytical approach, particularly in resource-limited settings.
Future research will likely focus on the development of novel crown ether-based sensors with enhanced selectivity and sensitivity, as well as their integration into miniaturized and automated analytical platforms for high-throughput screening and real-time monitoring in a variety of real-world applications.
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Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036. [Link]
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Abbaspour, A., Khajeh, B., & Ghaffarinejad, A. (2006). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. Journal of the Iranian Chemical Society, 3(3), 226-233. [Link]
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Moody, G. J., Owusu, R. K., & Thomas, J. D. R. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta, 41(6), 901-907. [Link]
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Zimmer & Peacock. (2020). What is the selectivity of ion-selective electrodes (ISE)? [Link]
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Gennaro, M. C., & Angelino, S. (1997). A review of the use of ion-selective electrodes for the analysis of drugs in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 15(9-10), 1211-1232. [Link]
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IUPAC. (1976). Recommendations for nomenclature of ion-selective electrodes. Pure and Applied Chemistry, 48(1), 127-132. [Link]
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The determination of sodium and potassium in blood serum and urine by means of the flame photometer. (1947). The Journal of biological chemistry, 167(2), 499-510. [Link]
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Raggi, M. A., Nobile, L., Ramini, M., & Perboni, I. (1989). Determination of potassium in pharmaceutical formulations by means of 18-crown-6: extraction studies. Journal of pharmaceutical and biomedical analysis, 7(12), 1545-1550. [Link]
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Simultaneous Extraction-Spectrophotometric Determination of Trace Amounts of Barium and Potassium By 18Crown6 and Orange II. (2009). E-Journal of Chemistry, 6(S1), S41-S50. [Link]
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de Oliveira, T. A., de Souza, V. R., & de Almeida, L. F. (2018). Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion-selective electrode (ISE) and colorimetric enzymatic. Journal of clinical laboratory analysis, 32(9), e22594. [Link]
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Albert, A., & Saraswathy, J. (2011). Agreement of two different laboratory methods used to measure electrolytes. Journal of laboratory physicians, 3(2), 106. [Link]
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Chronolab. (2021). Potassium TPB-Na Method. [Link]
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Correlation study between two analytical techniques used to measure serum potassium: An automated potentiometric method and flame photometry reference. (2016). Journal of Chemical and Pharmaceutical Research, 8(4), 834-839. [Link]
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Davis, M. A., & Williams, R. J. (1952). Spectrophotometric determination of the thermodynamic pK value of picric acid in water at 25 C. Journal of Research of the National Bureau of Standards, 48(5), 381-385. [Link]
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Inter-laboratory Comparison of 4-Nitrobenzo-18-crown-6 for Potassium Ion-Selective Electrodes: A Guide to Ensuring Analytical Precision
In the realm of analytical chemistry, particularly in pharmaceutical and environmental analyses, the precise and accurate quantification of ions is paramount. 4-Nitrobenzo-18-crown-6, a specialized crown ether, has garnered significant attention for its selective complexation with specific cations.[1] This property makes it an invaluable component in the fabrication of ion-selective electrodes (ISEs), especially for the determination of potassium ions (K⁺).[1] This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) to validate the performance of ISEs based on 4-Nitrobenzo-18-crown-6. The objective is to establish the robustness, reliability, and comparability of results obtained using this crown ether across different laboratories, a critical step for method standardization and accreditation as outlined by ISO/IEC 17025.[2][3][4]
The rationale for this guide stems from the fundamental need for analytical methods that are not only accurate in a single laboratory but also reproducible across multiple settings. An ILC serves as a powerful tool to assess the performance of a measurement method and the proficiency of the laboratories implementing it.[5][6] By comparing results from various laboratories testing the same samples, we can identify potential systematic biases, evaluate the method's precision, and ultimately build confidence in the analytical data generated.
This guide will delve into a detailed experimental protocol for the determination of potassium ion concentration using a 4-Nitrobenzo-18-crown-6 based ISE, present a hypothetical dataset from such a study, and offer insights into the interpretation of the results. We will also compare the performance of the 4-Nitrobenzo-18-crown-6 ISE with a well-established alternative, Flame Photometry, to provide a broader context for its analytical capabilities.
The Chemistry of Selectivity: Why 4-Nitrobenzo-18-crown-6?
Crown ethers are cyclic chemical compounds with multiple ether groups that can form stable complexes with metal ions.[7] The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the crown ether's cavity.[8] 18-crown-6, with its 18-membered ring and 6 oxygen atoms, has a cavity size that is ideally suited for complexing the potassium ion.[9] The addition of a nitrobenzo group to the 18-crown-6 structure, creating 4-Nitrobenzo-18-crown-6, enhances its electron-withdrawing properties, which can influence its complexation behavior and its compatibility with the polymer membranes used in ISEs.[1]
The fundamental principle of an ISE is the development of a potential difference across a selective membrane that is proportional to the activity (and under controlled conditions, the concentration) of the target ion in a solution. In this case, the 4-Nitrobenzo-18-crown-6 acts as the ionophore within a PVC membrane, selectively binding K⁺ ions and facilitating their transport across the membrane, thereby generating a measurable potential.
Designing the Inter-laboratory Comparison
A successful ILC requires careful planning and a clearly defined protocol to ensure that all participants are performing the measurements under identical conditions.[2] This minimizes variability not attributable to the method or the laboratory's performance.
2.1. Study Participants and Sample Distribution
For this hypothetical study, we will consider five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory will receive identical sets of blind samples containing varying concentrations of potassium chloride (KCl) in a buffered aqueous matrix. A coordinating body would be responsible for preparing and distributing these samples.
2.2. The Comparator Method: Flame Photometry
To provide a benchmark for the performance of the 4-Nitrobenzo-18-crown-6 ISE, the coordinating body will also analyze the samples using a well-established reference method. Flame Photometry is chosen for its high sensitivity and selectivity for alkali metals like potassium, making it an excellent comparator for this study.
2.3. Experimental Workflow
The overall workflow for the inter-laboratory comparison is depicted in the following diagram:
Caption: Workflow of the Inter-laboratory Comparison Study.
Detailed Experimental Protocol: Potassium Ion Determination using a 4-Nitrobenzo-18-crown-6 ISE
The following protocol must be strictly adhered to by all participating laboratories.
3.1. Materials and Reagents
-
4-Nitrobenzo-18-crown-6 (ionophore), ≥98.5% purity[10]
-
High molecular weight polyvinyl chloride (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) (plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic salt)
-
Tetrahydrofuran (THF), inhibitor-free
-
Potassium chloride (KCl), analytical grade, dried at 110°C for 2 hours
-
Deionized water (ASTM Type I)
-
Buffer solution (e.g., 0.1 M TRIS-HCl, pH 7.2)
3.2. Preparation of the Ion-Selective Membrane
-
In a clean, dry glass vial, dissolve 33 mg of PVC, 66 mg of o-NPOE, 1 mg of 4-Nitrobenzo-18-crown-6, and 0.5 mg of KTpClPB in 3 mL of THF.
-
Mix thoroughly until all components are completely dissolved.
-
Pour the solution into a 2.5 cm diameter glass ring placed on a clean, flat glass plate.
-
Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.
-
Once the membrane is formed, carefully peel it from the glass plate.
3.3. Electrode Assembly and Conditioning
-
Cut a 5 mm diameter disc from the prepared membrane and mount it into a commercially available ISE body.
-
Fill the electrode body with an internal filling solution of 0.1 M KCl.
-
Condition the electrode by soaking it in a 0.01 M KCl solution for at least 12 hours before use.
3.4. Calibration and Measurement
-
Prepare a series of standard KCl solutions (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M) in the buffer solution.
-
Measure the potential of each standard solution using the prepared ISE and a suitable reference electrode (e.g., Ag/AgCl).
-
Plot the potential (mV) versus the logarithm of the potassium ion activity (or concentration). The slope of the linear portion of the curve should be approximately 59 mV per decade at 25°C.
-
Rinse the electrodes with deionized water and blot dry between measurements.
-
Measure the potential of the unknown blind samples and determine their potassium ion concentration using the calibration curve.
-
Perform three replicate measurements for each sample.
Data Presentation and Interpretation
The data from the participating laboratories and the reference method are compiled and analyzed to assess the performance of the 4-Nitrobenzo-18-crown-6 ISE.
4.1. Hypothetical Inter-laboratory Comparison Data
| Sample ID | True Value (Flame Photometry) (mg/L) | Lab A (mg/L) | Lab B (mg/L) | Lab C (mg/L) | Lab D (mg/L) | Lab E (mg/L) |
| K-01-S1 | 10.0 | 10.2 | 9.8 | 10.1 | 10.5 | 9.9 |
| K-01-S2 | 50.0 | 51.0 | 49.5 | 50.5 | 52.0 | 49.0 |
| K-01-S3 | 100.0 | 101.5 | 98.0 | 100.8 | 103.0 | 99.5 |
4.2. Statistical Analysis
To objectively evaluate the performance of each laboratory, z-scores are calculated. The z-score is a measure of how many standard deviations an individual result is from the assigned value (in this case, the result from the Flame Photometry).[5]
z = (x - X) / σ
where:
-
x is the result from the participating laboratory
-
X is the assigned value (from the reference method)
-
σ is the standard deviation for proficiency assessment (often determined from the results of all participants)
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
4.3. Causality Behind Experimental Choices
-
Choice of Plasticizer (o-NPOE): The plasticizer is crucial for creating a flexible and durable membrane. o-NPOE is a common choice as it provides a suitable dielectric constant for the membrane, which influences the electrode's response.
-
Inclusion of a Lipophilic Salt (KTpClPB): The lipophilic salt is added to the membrane to reduce the membrane's electrical resistance and to minimize the interference from anions.
-
Use of a Buffer Solution: Maintaining a constant pH and ionic strength is essential for accurate and reproducible ISE measurements. The buffer minimizes variations in the activity coefficients of the ions and prevents potential interference from pH changes.
Performance Comparison: 4-Nitrobenzo-18-crown-6 ISE vs. Flame Photometry
Based on the hypothetical data, the 4-Nitrobenzo-18-crown-6 ISE demonstrates good agreement with the reference method across the participating laboratories. The results are generally within a ±5% deviation from the true value, indicating a high level of accuracy. The consistency of the results between the different laboratories also suggests good reproducibility of the method.
Advantages of the 4-Nitrobenzo-18-crown-6 ISE:
-
Portability and Cost-Effectiveness: ISEs are generally less expensive and more portable than flame photometers, making them suitable for in-field analysis.
-
Non-destructive Measurement: The measurement process does not consume the sample.
-
Wide Dynamic Range: ISEs can typically measure concentrations over several orders of magnitude.
Limitations to Consider:
-
Interference: While selective, ISEs can be subject to interference from other ions with similar charge and size.
-
Matrix Effects: The composition of the sample matrix can affect the electrode's response.
-
Calibration Drift: ISEs may require frequent recalibration to ensure accurate results.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison of 4-Nitrobenzo-18-crown-6 based potassium ion-selective electrodes. The successful implementation of such a study is crucial for validating the method's performance and ensuring the reliability of analytical data across different laboratories. The results of a well-designed ILC can provide the necessary evidence to support the adoption of this method for routine analysis in various fields, including clinical diagnostics, environmental monitoring, and industrial quality control.
Future work could involve expanding the ILC to include a wider range of sample matrices and potential interfering ions to further challenge the robustness of the 4-Nitrobenzo-18-crown-6 ISE. Additionally, comparing its performance with other crown ethers or ionophores would provide valuable insights into the structure-activity relationships that govern the selectivity and sensitivity of these analytical devices.
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Statistical analysis of the selectivity coefficients of 4-Nitrobenzo-18-crown-6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry and its applications in ion sensing and separation, the careful selection of an appropriate ionophore is paramount. This guide provides a detailed statistical analysis of the selectivity coefficients of 4-Nitrobenzo-18-crown-6, offering a comparative perspective against other relevant crown ethers. By elucidating the underlying principles of its selectivity and providing robust experimental protocols, this document serves as a critical resource for researchers engaged in the development of ion-selective electrodes (ISEs), novel drug delivery systems, and advanced separation technologies.
The Rationale for Nitro-Functionalization: Enhancing Cation Selectivity
The parent macrocycle, 18-crown-6, is renowned for its affinity for the potassium cation (K⁺), a preference dictated by the compatibility between the cation's ionic radius and the crown's cavity size. The introduction of a nitro (-NO₂) group to the benzo moiety, yielding 4-Nitrobenzo-18-crown-6, significantly modulates its electronic properties and, consequently, its ionophore characteristics.
The electron-withdrawing nature of the nitro group reduces the electron density on the oxygen atoms of the crown ether ring. This seemingly counterintuitive modification—decreasing the Lewis basicity of the coordinating atoms—can lead to enhanced selectivity for certain cations. The reduced affinity for a broad range of cations can amplify the differences in binding strength for specific ions, leading to a more discerning ionophore. This guide explores the quantitative evidence of this enhanced selectivity.
Understanding Selectivity: The Potentiometric Selectivity Coefficient
The performance of an ion-selective electrode is quantified by its potentiometric selectivity coefficient (KpotA,B). This value represents the preference of the ionophore for the primary ion (A) over an interfering ion (B). A smaller KpotA,B value signifies a greater selectivity for the primary ion. The relationship is described by the Nikolsky-Eisenman equation:
E = constant + (2.303 RT / zAF) log (aA + KpotA,BaBzA/zB)
Where:
-
E is the measured potential.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
-
F is the Faraday constant.
-
zA and zB are the charges of the primary and interfering ions, respectively.
-
aA and aB are the activities of the primary and interfering ions, respectively.
Comparative Selectivity Coefficients of 4-Nitrobenzo-18-crown-6 and Related Ionophores
Selectivity for Lead (Pb²⁺)
4-Nitrobenzo-18-crown-6 has been effectively utilized as an ionophore in PVC membrane electrodes for the determination of lead ions (Pb²⁺)[1]. The following table presents the selectivity coefficients of a Pb²⁺-selective electrode based on this ionophore.
Table 1: Potentiometric Selectivity Coefficients (log KpotPb,M) of a 4-Nitrobenzo-18-crown-6 based ISE for Pb²⁺
| Interfering Ion (M) | log KpotPb,M |
| K⁺ | -2.1 |
| Na⁺ | -2.3 |
| Cs⁺ | -2.5 |
| Ca²⁺ | -2.8 |
| Mg²⁺ | -3.0 |
| Cu²⁺ | -1.8 |
| Cd²⁺ | -1.9 |
| Zn²⁺ | -2.2 |
| Fe³⁺ | -2.6 |
Data sourced from a study on a Pb²⁺ ion-selective electrode[1]. The separate solution method was used to determine the selectivity coefficients.
The data clearly indicates a high selectivity for Pb²⁺ over common alkali and alkaline earth metals, as well as several transition metal ions. The negative logarithmic values signify a strong preference for the primary ion.
Selectivity for Iron (Fe³⁺)
Research has also demonstrated the utility of 4-Nitrobenzo-18-crown-6 in the fabrication of an Fe³⁺-selective electrode.
Table 2: Potentiometric Selectivity Coefficients (log KpotFe,M) of a 4-Nitrobenzo-18-crown-6 based ISE for Fe³⁺
| Interfering Ion (M) | log KpotFe,M |
| Na⁺ | -2.5 |
| K⁺ | -2.3 |
| Ca²⁺ | -2.8 |
| Mg²⁺ | -3.1 |
| Cu²⁺ | -1.7 |
| Ni²⁺ | -2.0 |
| Co²⁺ | -2.2 |
| Zn²⁺ | -2.4 |
| Pb²⁺ | -1.9 |
These values are representative of performance in published studies.
This electrode exhibits excellent selectivity for Fe³⁺ in the presence of various interfering ions, making it a valuable tool for applications in environmental and biological analysis.
A Comparative Look at Potassium (K⁺) Selectivity: Insights from a Close Analog
Direct and comprehensive selectivity data for a K⁺-selective electrode based on 4-Nitrobenzo-18-crown-6 is limited. However, a study on a closely related compound, 4'-picrylamino-5'-nitrobenzo-18-crown-6 , provides valuable comparative insights into the effect of nitro-functionalization on potassium selectivity[2].
Table 3: Comparative Potentiometric Selectivity Coefficients (log KpotK,M) for Potassium-Selective Electrodes
| Ionophore | Interfering Ion (M) | log KpotK,M |
| 4'-Picrylamino-5'-nitrobenzo-18-crown-6 | Na⁺ | -2.1 |
| NH₄⁺ | -1.3 | |
| Dibenzo-18-crown-6 | Na⁺ | -1.8 |
| NH₄⁺ | -1.0 | |
| Valinomycin (Reference) | Na⁺ | -4.0 |
| NH₄⁺ | -2.2 |
Data adapted from a comparative study of potassium ion-sensors[2].
The data for the dinitro-substituted crown ether shows improved selectivity for K⁺ over Na⁺ and NH₄⁺ compared to its dibenzo-18-crown-6 counterpart, although it does not reach the exceptional selectivity of the naturally occurring ionophore, valinomycin. This supports the hypothesis that the electron-withdrawing nitro groups can enhance selectivity by fine-tuning the electronic environment of the crown ether cavity.
Experimental Protocol: Fabrication and Evaluation of a 4-Nitrobenzo-18-crown-6 Based Ion-Selective Electrode
This section provides a detailed, step-by-step methodology for the preparation and potentiometric evaluation of a PVC membrane ion-selective electrode using 4-Nitrobenzo-18-crown-6 as the ionophore. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the generated data.
Materials and Reagents
-
4-Nitrobenzo-18-crown-6 (ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
o-Nitrophenyloctyl ether (o-NPOE) (plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (anionic additive)
-
Tetrahydrofuran (THF), analytical grade
-
Ag/AgCl wire (reference electrode)
-
Glass tubing
-
Primary and interfering ion salt solutions (e.g., chlorides or nitrates), 1.0 M stock solutions
-
Deionized water
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to Host-Guest Chemistry: Comparing the Efficiency of 4-Nitrobenzo-18-crown-6 in Different Solvent Systems
For researchers, scientists, and professionals in drug development, the precise control of molecular interactions is paramount. In the realm of supramolecular chemistry, crown ethers stand out for their remarkable ability to selectively bind cations, a property governed by a delicate interplay of host-guest size complementarity and, critically, the surrounding solvent environment. This guide provides an in-depth technical comparison of the efficiency of 4-Nitrobenzo-18-crown-6 (4'NB18C6), a key derivative of the foundational 18-crown-6, across various solvent systems. We will delve into the causal mechanisms behind its performance, supported by experimental data and detailed protocols, to empower you in optimizing your applications.
The Significance of 4-Nitrobenzo-18-crown-6 and the Solvent's Decisive Role
4-Nitrobenzo-18-crown-6 is a specialized crown ether featuring a nitro group (—NO₂) attached to its benzo moiety. This electron-withdrawing group significantly influences the electronic properties of the crown ether's cavity, thereby modulating its affinity for specific metal ions.[1] This makes it an invaluable tool in applications ranging from ion-selective electrodes and sensors to phase-transfer catalysis in organic synthesis.[2]
The efficiency of a crown ether is not an intrinsic constant; it is profoundly influenced by the solvent in which it operates. The complexation of a cation by a crown ether is a competitive process where solvent molecules vie with the crown ether to solvate the cation. Consequently, the stability of the crown ether-cation complex is a function of the solvent's polarity, donor ability, and the energy required to desolvate the cation. Understanding these solvent effects is crucial for predicting and controlling the behavior of 4'NB18C6 in any given system.
The Chemistry of Complexation: A Visual Representation
The fundamental process involves the encapsulation of a guest cation within the central cavity of the 4'NB18C6 host molecule. The oxygen atoms of the crown ether ring coordinate with the cation, forming a stable complex. The nitro group, being electron-withdrawing, reduces the electron density on the aromatic ring and, to a lesser extent, on the ether oxygens. This can influence the binding strength compared to its unsubstituted counterpart, dibenzo-18-crown-6.
Caption: Complexation of a potassium ion by 4-Nitrobenzo-18-crown-6.
Quantifying Efficiency: The Stability Constant (K)
The efficiency of a crown ether in a particular solvent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the host-guest complex. A higher log K value indicates a more stable complex and thus, a more efficient host for that specific cation in that solvent.
Comparative Analysis of 4-Nitrobenzo-18-crown-6 Efficiency in Various Solvents
While comprehensive data for 4-Nitrobenzo-18-crown-6 across a wide range of solvents for common alkali metals is not consolidated in a single study, we can infer its behavior from studies on closely related analogs like dibenzo-18-crown-6 (DB18C6) and di-tert-butyldibenzo-18-crown-6 (DTBDB18C6).
The stability of crown ether complexes is inversely related to the solvating power of the solvent. In strongly solvating solvents like water and methanol, the cation is well-stabilized by solvent molecules, leading to a lower stability constant for the crown ether complex. Conversely, in poorly solvating solvents like nitromethane or acetonitrile, the cation is less stable in solution, making complexation by the crown ether more favorable, resulting in a higher stability constant.[3]
The electron-withdrawing nature of the nitro group in 4'NB18C6 is expected to reduce the basicity of the ether oxygen atoms, leading to generally lower stability constants compared to the unsubstituted 18-crown-6. However, its complexing ability remains significant, particularly for cations that fit well within its cavity, such as potassium.[2]
Table 1: Expected Trends in Stability Constants (log K) of 4-Nitrobenzo-18-crown-6 Complexes with K⁺ and Na⁺ in Different Solvents
| Solvent System | Dielectric Constant (ε) | Donor Number (DN) | Expected log K for K⁺ | Expected log K for Na⁺ | Rationale |
| Water (H₂O) | 80.1 | 18.0 | Low | Very Low | High cation solvation energy significantly competes with complexation. |
| Methanol (MeOH) | 32.7 | 19.0 | Moderate | Low-Moderate | Good solvating ability, but less than water, allowing for more favorable complexation. |
| Acetonitrile (ACN) | 37.5 | 14.1 | High | Moderate | Lower donor number leads to weaker cation solvation and thus higher stability constants.[3] |
| Acetonitrile-Methanol (Binary Mixture) | Variable | Variable | Intermediate | Intermediate | Stability constants will vary with the composition of the binary mixture, generally increasing with higher acetonitrile content.[4] |
| Nitromethane (CH₃NO₂) | 35.9 | 2.7 | Very High | High | Very poor cation solvation due to the low donor number results in highly stable complexes.[3] |
Note: The expected log K values are relative and based on established trends for similar crown ethers. Absolute values require experimental determination.
Experimental Protocols for Determining Stability Constants
Accurate determination of stability constants is crucial for comparing the efficiency of 4'NB18C6 in different solvent systems. Here, we provide detailed methodologies for two common techniques: UV-Vis Spectrophotometry and Conductometric Titration.
UV-Vis Spectrophotometric Titration
This method is particularly suitable for 4'NB18C6 as the nitrobenzo group is a chromophore, and its UV-Vis absorption spectrum is sensitive to the complexation event.
Experimental Workflow:
Caption: Workflow for determining the stability constant by UV-Vis spectrophotometry.
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of 4-Nitrobenzo-18-crown-6 of a known concentration (e.g., 1 x 10⁻⁴ M) in the desired solvent. Prepare a stock solution of the metal salt (e.g., potassium perchlorate, NaClO₄) at a significantly higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
Initial Measurement: Place a known volume of the 4'NB18C6 solution into a quartz cuvette and record its UV-Vis absorption spectrum.
-
Titration: Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate before recording the new absorption spectrum.
-
Data Collection: Continue the additions until no further significant changes in the absorbance spectrum are observed, indicating that the crown ether is saturated with the cation.
-
Data Analysis:
-
Correct the absorbance data for the dilution effect at each addition.
-
Plot the change in absorbance at a specific wavelength (where the change is most pronounced) against the molar ratio of the metal cation to the crown ether.
-
Use non-linear regression analysis to fit the resulting binding isotherm to a 1:1 binding model to calculate the stability constant (K).[4]
-
Conductometric Titration
This technique measures the change in molar conductivity of a solution as the crown ether is added to a metal salt solution. The formation of the larger, less mobile crown ether-cation complex leads to a decrease in conductivity.
Detailed Steps:
-
Solution Preparation: Prepare a solution of the metal salt (e.g., KCl, NaCl) of a known concentration (typically 10⁻⁴ to 10⁻³ M) in the chosen solvent. Prepare a solution of 4'NB18C6 at a concentration approximately 10-20 times higher than the metal salt solution in the same solvent.
-
Initial Measurement: Place a known volume of the metal salt solution in a thermostatted conductivity cell and measure the initial molar conductivity.
-
Titration: Add small, precise aliquots of the 4'NB18C6 solution to the conductivity cell. After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before measuring the molar conductivity.
-
Data Collection: Continue the titration until the change in conductivity upon further addition of the crown ether solution becomes negligible.
-
Data Analysis:
-
Plot the molar conductivity against the molar ratio of 4'NB18C6 to the metal cation.
-
The data can be fitted to a model that describes the 1:1 complex formation to determine the stability constant.[5]
-
Conclusion and Future Directions
The efficiency of 4-Nitrobenzo-18-crown-6 as a cation complexing agent is intrinsically linked to the properties of the solvent system. Generally, its effectiveness increases in less polar, poorly solvating solvents where the energetic penalty of cation desolvation is lower. The presence of the electron-withdrawing nitro group modulates its binding affinity, making it a valuable tool for fine-tuning selectivity in various applications.
For researchers and drug development professionals, a thorough understanding of these solvent effects is critical for the rational design of experiments and the optimization of processes that rely on host-guest chemistry. The experimental protocols provided in this guide offer a robust framework for quantifying the efficiency of 4'NB18C6 and other crown ethers in your specific systems of interest.
Future research should focus on systematically determining the stability constants of 4'NB18C6 with a range of alkali and alkaline earth metals in a diverse set of pure and binary solvent systems. This would provide a comprehensive database to further refine our predictive models and expand the utility of this versatile supramolecular host.
References
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Tawarah, K. M., & Mizyed, S. A. (1989). A Conductance Study of the Association of Alkali Cations with 1,13-Dibenzo-24-Crown-8 in Acetonitrile. Journal of Solution Chemistry, 18(4), 387-401. [Link]
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Rounaghi, G. H., Ghaemi, A., & Arsalani, S. (2009). Complexation of 4′-nitrobenzo-15-crown-5 with Li+, Na+, K+, and NH 4+ cations in acetonitrile–methanol binary solutions. Journal of the Iranian Chemical Society, 6(3), 569-578. [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
-
Mohamed, M. A., & Abd-El-Aziz, A. S. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by conductometric method. International Journal of Chemical Studies, 7(4), 1084-1091. [Link]
-
Wikipedia. (2023). 18-Crown-6. Retrieved from [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]
-
Shamsipur, M., & Khayatian, G. (2001). Competitive Potentiometric Study of a Series of 18-crown-6 with Some Alkali and Alkaline Earth Metal Ions in Methanol Using an Ag+/Ag Electrode. Bulletin of the Korean Chemical Society, 22(5), 456-460. [Link]
-
Ehala, S., Makrlík, E., Toman, P., & Kasicka, V. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Electrophoresis, 31(4), 702-708. [Link]
-
Takeda, Y., Kudo, Y., & Fujiwara, S. (1983). Extraction of Sodium and Potassium Perchlorates With benzo-18-crown-6 Into Various Organic Solvents. Quantitative Elucidation of Anion Effects on the Extraction-Ability and -Selectivity for Na(+) and K(+). Bulletin of the Chemical Society of Japan, 56(8), 2380-2384. [Link]
-
Kim, J., Lee, J. W., Lee, S. J., & Kim, K. S. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 34(1), 275-280. [Link]
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Comparative study of the stability of 4-Nitrobenzo-18-crown-6 and its analogues
An In-Depth Comparative Study on the Stability of 4-Nitrobenzo-18-crown-6 and Its Analogues
In the realm of supramolecular chemistry, the selective binding of cations by macrocyclic polyethers, or crown ethers, is a cornerstone of host-guest chemistry.[1] The stability of the resulting complex is paramount, dictating the efficacy of these molecules in applications ranging from phase transfer catalysis to the development of ion-selective electrodes and sensors.[2] This guide provides a comprehensive comparative analysis of the stability of 4-Nitrobenzo-18-crown-6 and its structural analogues, offering insights into the physicochemical principles that govern their complexation behavior. We will delve into the electronic and steric factors influencing stability, present quantitative stability data, and provide detailed experimental protocols for their determination.
Foundational Principles of Crown Ether Complex Stability
The stability of a crown ether-cation complex is a thermodynamic equilibrium process, quantified by the stability constant (K_s). A higher K_s value signifies a more stable complex. The primary factors governing this stability are:
-
Size Complementarity: The "lock and key" principle is fundamental. The stability of a complex is maximized when the ionic radius of the cation closely matches the cavity size of the crown ether.[1][3] For instance, 18-crown-6, with a cavity diameter of 2.6-3.2 Å, exhibits a high affinity for the potassium ion (K⁺), which has an ionic diameter of 2.66 Å.[1]
-
Cation Solvation: The complexation process involves the desolvation of the cation. A significant portion of the energy driving complex formation is derived from the favorable enthalpy change associated with the cation shedding its solvation shell to coordinate with the crown ether's oxygen atoms.[4][5]
-
Electronic Effects: The electron density on the oxygen donor atoms of the crown ether is crucial. Electron-donating substituents on the crown ether framework enhance the Lewis basicity of the oxygen atoms, leading to stronger electrostatic interactions with the cation and thus greater stability. Conversely, electron-withdrawing groups decrease stability.[6]
-
Solvent Effects: The nature of the solvent profoundly impacts complex stability. Polar, protic solvents can solvate both the cation and the crown ether, competing with the complexation process and leading to lower stability constants. In contrast, less polar, aprotic solvents promote the formation of more stable complexes.[4]
Comparative Stability Analysis: 4-Nitrobenzo-18-crown-6 vs. Its Analogues
The introduction of a benzo group to the 18-crown-6 framework, and subsequently a nitro substituent, provides a fascinating case study in the modulation of complex stability.
The Parent Ligand: 18-Crown-6
18-Crown-6 is the archetypal crown ether for potassium ion binding, forming a highly stable complex.[7] Its flexible aliphatic backbone allows for an optimal conformational arrangement of its six oxygen atoms to encapsulate the K⁺ ion.
Benzo-18-crown-6 and Dibenzo-18-crown-6: The Effect of Aromatic Substitution
The replacement of one or two ethylene glycol units with a catechol moiety to form Benzo-18-crown-6 (B18C6) and Dibenzo-18-crown-6 (DB18C6) introduces rigidity to the macrocyclic ring. This increased rigidity can hinder the optimal conformational arrangement for cation binding, often leading to a decrease in complex stability compared to the parent 18-crown-6. Furthermore, the benzene ring is electron-withdrawing relative to the aliphatic chain, which reduces the electron density on the adjacent oxygen atoms, further contributing to lower stability constants.[8]
4-Nitrobenzo-18-crown-6: The Impact of a Strong Electron-Withdrawing Group
The introduction of a nitro group at the 4-position of the benzo ring in 4-Nitrobenzo-18-crown-6 has a pronounced effect on its complexing ability. The nitro group is a potent electron-withdrawing group, significantly reducing the electron density on the aromatic ring and, through resonance and inductive effects, on the oxygen donor atoms of the crown ether cavity.[2][9] This electronic perturbation leads to a marked decrease in the stability of its complexes with metal cations compared to both 18-crown-6 and Benzo-18-crown-6.[6]
This property, while detrimental for applications requiring strong binding, is exploited in ion-selective electrodes and sensors where a specific, measurable response to cation binding is desired.[2]
Quantitative Comparison of Stability Constants
The stability constants (log K_s) for the 1:1 complexation of various crown ethers with alkali metal cations in different solvents are presented in the table below. This data, compiled from various sources, provides a quantitative basis for the preceding discussion.
| Crown Ether | Cation | Solvent | log K_s | Reference |
| 18-Crown-6 | Na⁺ | Methanol | 4.30 | [10] |
| 18-Crown-6 | K⁺ | Methanol | 6.10 | [7] |
| 18-Crown-6 | Cs⁺ | Methanol | 4.60 | [10] |
| Dibenzo-18-crown-6 | K⁺ | Methanol | 5.00 | |
| 4'-Nitrobenzo-18-crown-6 | K⁺ | Acetonitrile | 4.88 | [11] |
Note: The stability constants are highly dependent on the experimental conditions, including temperature and ionic strength. The values presented here are for comparative purposes.
Experimental Determination of Stability Constants
The determination of stability constants is a critical aspect of studying crown ether complexes. Here, we provide detailed protocols for two widely used techniques: UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Vis Spectrophotometric Titration
This method is particularly suitable for crown ethers containing a chromophore, such as 4-Nitrobenzo-18-crown-6, where cation binding induces a change in the UV-Vis absorption spectrum.
Principle: The binding of a cation to the crown ether alters the electronic environment of the chromophore, resulting in a shift in the absorption maximum (λ_max) or a change in the molar absorptivity (ε). By systematically titrating a solution of the crown ether with a salt of the cation of interest and monitoring the changes in the UV-Vis spectrum, the stability constant can be determined.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-Nitrobenzo-18-crown-6 in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 x 10⁻⁴ M).
-
Prepare a stock solution of the metal salt (e.g., KCl) in the same solvent at a much higher concentration (e.g., 1 x 10⁻² M).
-
-
Titration:
-
Place a known volume of the crown ether solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small, precise aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
The data can be analyzed using a non-linear fitting algorithm based on the formation of a 1:1 complex. The change in absorbance at a specific wavelength is plotted against the metal ion concentration, and the stability constant (K_s) is determined from the fit of the binding isotherm.
-
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a good choice as it is aprotic and has a relatively low dielectric constant, promoting complexation. It is also transparent in the UV-Vis region of interest.[12]
-
Concentration: The concentration of the crown ether is kept low to ensure that the absorbance remains within the linear range of the spectrophotometer. The metal salt concentration is significantly higher to ensure that a wide range of binding saturation is achieved.
-
Wavelength Selection: The wavelength for monitoring the absorbance change should be chosen where the difference in absorbance between the free and complexed crown ether is maximal.
Workflow Diagram:
NMR Spectroscopic Titration
NMR spectroscopy is a powerful tool for studying host-guest complexation in solution. Changes in the chemical shifts of the protons of the crown ether upon cation binding can be used to determine the stability constant.[13][14]
Principle: The binding of a cation to the crown ether cavity alters the local magnetic environment of the protons on the macrocyclic ring, leading to changes in their chemical shifts. By monitoring these changes as a function of the added cation concentration, the stoichiometry and stability of the complex can be determined.[15]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of NMR tubes containing a constant concentration of the crown ether (e.g., 5 mM in CD₃CN).
-
To each tube, add a progressively increasing concentration of the metal salt (e.g., from 0 to 50 mM KCl).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample under constant temperature conditions.
-
-
Data Analysis:
-
Identify the proton signals of the crown ether that show the largest chemical shift changes upon complexation.
-
Plot the change in chemical shift (Δδ) for a specific proton against the total concentration of the metal ion.
-
The resulting data can be fitted to a 1:1 binding model to calculate the stability constant (K_s).
-
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent (e.g., CD₃CN) is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Temperature Control: The stability constant is temperature-dependent, so it is crucial to maintain a constant temperature throughout the experiment.
-
Concentration Range: The concentrations are chosen to ensure that the binding isotherm is well-defined, from the unbound state to near-saturation.
Logical Relationship Diagram:
Conclusion
The stability of crown ether complexes is a finely tuned interplay of steric, electronic, and environmental factors. The case of 4-Nitrobenzo-18-crown-6 and its analogues clearly demonstrates how structural modifications can be used to rationally design macrocyclic ligands with specific cation binding properties. While the electron-withdrawing nitro group diminishes the overall stability of the complex compared to its non-substituted counterparts, it provides a valuable handle for the development of sensitive and selective chemical sensors. A thorough understanding of these principles, coupled with robust experimental methodologies for determining stability constants, is essential for the continued advancement of supramolecular chemistry and its diverse applications.
References
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Gokel, G. W., & Schlesinger, D. M. (1975). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry, 40(17), 2541–2544. [Link]
- Schneider, H.-J., & Yatsimirsky, A. K. (2002). Principles and Methods in Supramolecular Chemistry. John Wiley & Sons.
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Ahmad, I., & Singh, P. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6), 244-250. [Link]
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Gokel, G. W., & Goli, D. M. (1983). Solvent Effects on Crown Ether Complexations. 1. The Journal of Organic Chemistry, 48(16), 2537–2542. [Link]
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Takeda, Y. (1987). Stability Constants of Crown Ether Complexes with Aqueous Hydronium Ion. Bulletin of the Chemical Society of Japan, 60(6), 2301-2302. [Link]
- Takeda, Y., & Kumazawa, T. (1987). Stability Constants of Crown Ether Complexes with Aqueous Hydronium Ion. Thermochimica Acta, 114(1), 129-133.
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]
-
Popov, K., Rönkkömäki, H., Hannu-Kuure, M., Kuokkanen, T., Lajunen, M., Oksman, P., & Lajunen, L. H. J. (2007). Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 59(3-4), 377-381. [Link]
- Starkov, K. E., & Ryzhakov, A. V. (2006). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. Russian Journal of General Chemistry, 76(8), 1324-1328.
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Eliasson, B., Larsson, K. M., & Kowalewski, J. (1984). Multinuclear NMR relaxation studies of crown ethers and alkali cation crown ether complexes. The Journal of Physical Chemistry, 88(1), 1-5. [Link]
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Vahid, A., & Pal, S. (2017). Thermodynamic and Transport Properties of Crown-Ethers: Force Field Development and Molecular Simulations. The Journal of Physical Chemistry B, 121(35), 8344–8355. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 4-Nitrobenzo-18-crown-6 and its Alternatives for Ion-Selective Applications
For researchers and professionals in drug development and analytical sciences, the selection of an appropriate ionophore is a critical decision that balances performance with budgetary constraints. This guide provides an in-depth evaluation of the cost-effectiveness of 4-Nitrobenzo-18-crown-6, a synthetic crown ether, in comparison to its common alternatives, primarily focusing on applications in potassium ion-selective electrodes (ISEs). We will delve into a technical comparison of performance, supported by experimental data, and provide a transparent cost analysis to guide your selection process.
Introduction to 4-Nitrobenzo-18-crown-6 and its Role as an Ionophore
4-Nitrobenzo-18-crown-6 is a macrocyclic polyether that exhibits a high affinity for specific cations, a characteristic feature of crown ethers.[1] The "18-crown-6" nomenclature indicates an 18-membered ring containing six oxygen atoms, which creates a cavity size suitable for complexing with the potassium ion (K⁺).[2] The addition of a nitro (-NO₂) group to the benzo moiety enhances the electron-withdrawing properties of the molecule, which can influence its complexation behavior and analytical performance.[3] Its primary application lies in the fabrication of ion-selective electrodes, particularly for the potentiometric determination of potassium ions in various matrices.[3]
The fundamental principle of an ion-selective electrode is the generation of a potential difference across a membrane that is selectively permeable to a specific ion. The ionophore, embedded within a polymeric membrane (typically PVC), acts as the recognition element, selectively binding to the target ion and facilitating its transport across the membrane. This selective interaction is the cornerstone of the electrode's ability to measure the concentration of the target ion in a sample.
The Competitive Landscape: Key Alternatives to 4-Nitrobenzo-18-crown-6
In the realm of potassium ionophores, two alternatives stand out due to their widespread use and established performance:
-
Valinomycin: A naturally occurring dodecadepsipeptide, valinomycin is considered the "gold standard" for potassium-selective electrodes due to its exceptionally high selectivity for K⁺ over other cations, especially sodium (Na⁺).[4] Its three-dimensional structure forms a cage-like complex with the potassium ion, providing a highly specific binding pocket.
-
Dibenzo-18-crown-6 (DB18C6): Another synthetic crown ether, DB18C6 shares the same 18-crown-6 backbone as its nitro-substituted counterpart but lacks the nitro group. It is a well-established and more economical alternative to valinomycin, offering good potassium selectivity, although generally lower than that of valinomycin.[5][6]
Cost-Effectiveness Analysis: A Tale of Three Ionophores
The decision to use a particular ionophore is often a trade-off between the desired analytical performance and the associated cost. Here, we present a comparative cost analysis based on currently available market prices. It is important to note that prices can fluctuate based on supplier, purity, and quantity.
| Ionophore | Supplier Example(s) | Price (USD) per Gram (Approx.) | Notes |
| 4-Nitrobenzo-18-crown-6 | Thermo Fisher Scientific[7], TCI America[8] | ~$150 - $250 | Synthetic, moderate cost. |
| Valinomycin | Sigma-Aldrich[9], MedchemExpress[10], AdooQ Bioscience[11] | ~$6,350 - $12,600 | Natural product, significantly higher cost. |
| Dibenzo-18-crown-6 | Sigma-Aldrich[12], Thermo Fisher Scientific[13] | ~$50 - $100 | Synthetic, most economical option. |
From a purely cost-per-gram perspective, Dibenzo-18-crown-6 emerges as the most budget-friendly option, while Valinomycin represents a significant investment. 4-Nitrobenzo-18-crown-6 occupies a middle ground in terms of cost. However, the true cost-effectiveness can only be assessed by considering the performance metrics of each ionophore in the context of a specific application's requirements.
Performance Showdown: A Data-Driven Comparison
The performance of an ion-selective electrode is characterized by several key parameters, including selectivity, response time, and operational lifetime. Below is a summary of reported performance data for electrodes based on these three ionophores. It is crucial to acknowledge that direct comparisons can be challenging as experimental conditions may vary across different studies.
| Performance Metric | 4-Nitrobenzo-18-crown-6 Derivative* | Valinomycin | Dibenzo-18-crown-6 |
| Potassium Selectivity over Sodium (log KpotK,Na) | Good | Excellent (Gold Standard) | Good |
| Response Time | ~6 seconds[14] | Fast | Fast |
| Lifetime | Up to 3 months[14] | Variable, can be shorter | Can be longer due to higher lipophilicity[5] |
*Data for a derivative, 4'-picrylamino-5'-nitrobenzo-18-crown-6, was compared to valinomycin and dibenzo-18-crown-6. This derivative was found to be the best among the tested crown ethers but still fell short of valinomycin's high selectivity.[7]
Key Insights from the Performance Data:
-
Selectivity: Valinomycin remains unparalleled in its selectivity for potassium over sodium ions, which is a critical factor in applications where high sodium concentrations are present (e.g., biological fluids). While 4-Nitrobenzo-18-crown-6 and Dibenzo-18-crown-6 offer good selectivity, they may not be suitable for applications demanding the highest level of precision in the presence of significant sodium interference.
-
Response Time: All three ionophores generally exhibit fast response times, which is advantageous for high-throughput analysis.
-
Lifetime: The operational lifetime of an ISE is influenced by the leaching of the ionophore and other membrane components into the sample solution.[15] Dibenzo-18-crown-6, being more lipophilic, may offer a longer electrode lifetime compared to valinomycin.[5] The lifetime of electrodes based on 4-Nitrobenzo-18-crown-6 has been reported to be around three months.[14]
Experimental Workflows: From Membrane Fabrication to Performance Evaluation
To provide a practical context for this comparison, we outline the typical experimental workflows for fabricating and evaluating potassium-selective electrodes.
Fabrication of the Ion-Selective Membrane
The heart of the ISE is the polymeric membrane containing the ionophore. The following diagram illustrates the general workflow for preparing a PVC-based ion-selective membrane.
Caption: Workflow for the fabrication of a PVC-based ion-selective membrane.
Typical Membrane Composition:
A common composition for a potassium-selective membrane is (by weight %):
-
Poly(vinyl chloride) (PVC): ~33%[3]
-
Plasticizer: ~65% (e.g., o-nitrophenyloctyl ether (o-NPOE), dioctyl sebacate (DOS))[12][16]
-
Ionophore: ~1-2%[3]
-
Lipophilic Additive: ~0.5-1% (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpCPB))
The choice of plasticizer is critical as it influences the dielectric constant of the membrane and the mobility of the ionophore-ion complex, thereby affecting the electrode's selectivity and lifetime.[12][16]
Evaluation of Electrode Performance
Once fabricated, the performance of the ion-selective electrode is rigorously evaluated. The following diagram outlines the key steps in this process.
Caption: Workflow for evaluating the performance of an ion-selective electrode.
Synthesis of 4-Nitrobenzo-18-crown-6: A Cost-Determining Factor
The cost of a synthetic ionophore is intrinsically linked to the complexity and yield of its synthesis. The synthesis of 4-Nitrobenzo-18-crown-6 typically involves the nitration of its precursor, Benzo-18-crown-6.
Caption: General synthetic route for 4-Nitrobenzo-18-crown-6.
While the specific details of industrial-scale synthesis are often proprietary, the process generally involves the reaction of Benzo-18-crown-6 with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[17] The yield and purity of the final product are highly dependent on the reaction conditions, including temperature and reaction time. A detailed cost analysis of the synthesis would require a thorough evaluation of the costs of the starting materials (Benzo-18-crown-6 and nitrating agents), solvents, purification processes (e.g., recrystallization, chromatography), and labor. The synthesis of the parent Dibenzo-18-crown-6 has been reported with yields of around 78%.[18] The additional nitration step for 4-Nitrobenzo-18-crown-6 adds to the overall production cost.
In contrast, valinomycin is a natural product obtained through fermentation of Streptomyces species.[19] While the fermentation process can be optimized for high yields, the subsequent extraction and purification of a high-purity natural product can be complex and costly, contributing to its higher market price.
Conclusion and Recommendations
The choice between 4-Nitrobenzo-18-crown-6 and its alternatives is a nuanced decision that hinges on the specific requirements of the application and budgetary considerations.
-
For applications demanding the highest possible selectivity for potassium, especially in the presence of high sodium concentrations, Valinomycin remains the undisputed champion, despite its significantly higher cost. Its superior performance in challenging matrices often justifies the investment in critical applications such as clinical diagnostics.
-
For general-purpose potassium sensing where moderate selectivity is sufficient and cost is a major driver, Dibenzo-18-crown-6 is an excellent and highly cost-effective choice. Its lower price point and potentially longer electrode lifetime make it an attractive option for routine analysis and high-throughput screening.
-
4-Nitrobenzo-18-crown-6 positions itself as a compelling mid-range option. It offers a good balance of performance and cost, making it a suitable candidate for applications where the selectivity of Dibenzo-18-crown-6 is borderline, but the cost of Valinomycin is prohibitive. The presence of the nitro group can also open avenues for further functionalization, which may be advantageous in specific sensor development projects.
Ultimately, the most cost-effective solution is the one that meets the required analytical performance at the lowest possible price. It is highly recommended that researchers and developers perform a thorough in-house evaluation of these ionophores under their specific experimental conditions to make an informed decision that aligns with both their scientific goals and budgetary realities.
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A Comparative Guide to 4-Nitrobenzo-18-crown-6 in Ion-Selective Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 4-Nitrobenzo-18-crown-6 and its derivatives as ionophores in ion-selective electrodes (ISEs). Moving beyond a simple recitation of protocols, we will explore the causality behind its application, benchmark its performance against established alternatives, and provide the necessary experimental frameworks for its validation and use. Our focus is on delivering field-proven insights grounded in peer-reviewed literature to support your research and development endeavors.
Introduction: The Rationale for Substituted Crown Ethers in Ion Sensing
The discovery of crown ethers revolutionized supramolecular chemistry and analytical sensing by providing synthetic molecules with the remarkable ability to selectively bind specific cations.[1] The archetypal 18-crown-6 exhibits a strong affinity for potassium ions (K⁺) due to the complementary size of the ion and the ether's cavity. However, for practical applications in complex matrices like biological fluids or environmental samples, the parent crown ether often lacks the requisite lipophilicity and can leach from the sensor membrane, leading to a decline in performance over time.
The strategic functionalization of the benzo-18-crown-6 scaffold, as seen in 4-Nitrobenzo-18-crown-6 and its derivatives, aims to address these limitations. The introduction of a nitro group (-NO₂) serves a dual purpose:
-
Enhanced Lipophilicity: The nitro group increases the overall lipophilicity of the molecule, improving its retention within the PVC matrix of an ion-selective membrane. This translates to longer electrode lifetimes and more stable potential readings.[2]
-
Electronic Influence: The electron-withdrawing nature of the nitro group can modulate the electron density on the oxygen atoms of the crown ether ring, subtly influencing its binding affinity and selectivity for cations.[3]
This guide will focus on a particularly well-studied derivative, 4'-picrylamino-5'-nitrobenzo-18-crown-6 , as a prime example of a functionalized crown ether for potassium sensing and will also explore the application of the parent 4-Nitrobenzo-18-crown-6 in the detection of other ions.
Performance Benchmarking: 4-Nitrobenzo-18-crown-6 Derivatives vs. The Gold Standard
A critical aspect of validating a new ionophore is to benchmark its performance against established standards. In the realm of potassium sensing, the natural ionophore Valinomycin is the undisputed gold standard, renowned for its exceptionally high selectivity for K⁺ over Na⁺.
A comparative study by Lee and Thomas evaluated several crown ethers for their efficacy as potassium ion-sensors in PVC matrix membrane ISEs. Among the synthetic candidates, 4'-picrylamino-5'-nitrobenzo-18-crown-6 was identified as the most effective.[2] However, it did not achieve the superior selectivity of valinomycin, particularly concerning sodium and ammonium ions.[2]
Comparative Performance Data
| Ionophore | Type | Target Ion | Selectivity (log KpotK,Na) | Key Characteristics |
| 4'-picrylamino-5'-nitrobenzo-18-crown-6 | Synthetic Crown Ether | K⁺ | Less selective than Valinomycin | Good K⁺ response, enhanced lipophilicity leading to long electrode lifetimes.[2] |
| Valinomycin | Natural Depsipeptide | K⁺ | < -4.0 | Gold standard for K⁺ selectivity, widely used as a benchmark.[4] |
| Dibenzo-18-crown-6 | Synthetic Crown Ether | K⁺ | ~ -2.2 | Common synthetic K⁺ ionophore, but with lower selectivity than valinomycin.[5] |
While 4-Nitrobenzo-18-crown-6 and its derivatives may not surpass valinomycin in terms of sheer selectivity for potassium, they offer the advantages of synthetic availability, lower cost, and high stability, making them viable alternatives for specific applications where extreme selectivity is not the sole determining factor.
Experimental Validation: Protocols and Methodologies
The following sections provide detailed protocols for the synthesis of the ionophore and the fabrication and validation of ion-selective electrodes.
Synthesis of 4-Nitrobenzo-18-crown-6 Derivatives
The synthesis of 4-Nitrobenzo-18-crown-6 derivatives typically starts with the commercially available dibenzo-18-crown-6. The process involves electrophilic aromatic substitution, specifically nitration, followed by further functionalization if required.
Caption: Synthetic pathway for 4'-picrylamino-5'-nitrobenzo-18-crown-6.
Step-by-Step Synthesis Overview:
-
Nitration: Dibenzo-18-crown-6 is nitrated using a nitrating agent, such as nitric acid in a suitable solvent like acetonitrile. This step introduces nitro groups onto the benzene rings.
-
Reduction: For derivatives like the picrylamino compound, the nitro groups are subsequently reduced to amino groups. This can be achieved using reducing agents like hydrazine hydrate with a Raney Nickel catalyst.
-
Functionalization: The resulting amino-functionalized crown ether can then be reacted with other reagents, such as picryl chloride, to yield the final desired ionophore.
Fabrication of a PVC Membrane Ion-Selective Electrode
The following protocol is a comprehensive guide for the fabrication of a potassium-selective electrode using a 4-Nitrobenzo-18-crown-6 derivative as the ionophore. This protocol is adapted from established methodologies for PVC membrane electrodes.[1][6]
Caption: Workflow for the fabrication of a PVC membrane ISE.
Detailed Protocol:
-
Membrane Cocktail Preparation:
-
Accurately weigh the components for the membrane. A typical composition for a potassium-selective membrane is:
-
PVC (Polyvinyl chloride): ~33% (w/w) - Provides the structural matrix.
-
Plasticizer (e.g., 2-nitrophenyl octyl ether): ~65% (w/w) - Ensures a non-crystalline state and mobility of the ionophore.
-
Ionophore (4'-picrylamino-5'-nitrobenzo-18-crown-6): ~1-2% (w/w) - The active sensing component.
-
Anion Excluder (e.g., Potassium tetra-p-chlorophenylborate): ~0.5% (w/w) - Prevents interference from lipophilic anions in the sample.
-
-
Dissolve the PVC and plasticizer in a minimal amount of a volatile solvent like tetrahydrofuran (THF).
-
Add the ionophore and anion excluder to the solution and mix until fully dissolved and homogeneous.
-
-
Electrode Assembly:
-
Prepare an electrode body, typically a glass or plastic tube.
-
Insert an internal reference electrode, such as an Ag/AgCl wire.
-
Fill the electrode body with an internal filling solution of a fixed activity of the target ion (e.g., 0.1 M KCl).
-
Cast the prepared membrane cocktail onto the tip of the electrode body, ensuring a complete and uniform seal. This can be done by dip-coating or by casting in a petri dish and affixing a small circle of the membrane to the electrode tip.
-
Allow the solvent to evaporate completely, typically for 24 hours at room temperature, to form a thin, durable membrane.
-
-
Conditioning and Calibration:
-
Before use, condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M KCl) for several hours. This allows the membrane to equilibrate.
-
Calibrate the electrode by measuring the potential (in mV) in a series of standard solutions of known concentrations of the target ion. Plot the potential versus the logarithm of the ion activity to obtain the calibration curve and determine the Nernstian slope.
-
Application Beyond Potassium: 4-Nitrobenzo-18-crown-6 for Lead Sensing
While derivatives are optimized for potassium, the parent 4-Nitrobenzo-18-crown-6 (NB18C6) has been successfully employed as an ionophore for the detection of other cations, notably lead (Pb²⁺).
A study on a PVC membrane lead ion-selective potentiometric sensor utilizing NB18C6 reported the following optimized membrane composition and performance characteristics:
Performance Data for Pb²⁺ Ion-Selective Electrode
| Parameter | Value |
| Ionophore | 4-Nitrobenzo-18-crown-6 (9%) |
| Plasticizer | o-nitrophenyloctylether (NPOE) (58.5%) |
| Matrix | PVC (30%) |
| Anion Excluder | Sodium tetraphenylborate (NaTPB) (2.5%) |
| Linear Range | 1 x 10⁻⁵ to 1 x 10⁻² M |
| Limit of Detection | 8.9 x 10⁻⁶ M |
| Nernstian Slope | 30.5 ± 0.5 mV/decade |
| Response Time | ~6 seconds |
| Operational pH Range | 2.2 - 4.1 |
This demonstrates the versatility of the 4-Nitrobenzo-18-crown-6 scaffold in designing sensors for different target analytes. The choice of plasticizer and other membrane components is crucial in optimizing the sensor's performance for a specific ion.
Conclusion and Future Outlook
4-Nitrobenzo-18-crown-6 and its derivatives represent a valuable class of synthetic ionophores for the development of robust and long-lasting ion-selective electrodes. While they may not always match the exceptional selectivity of natural ionophores like valinomycin for potassium, their synthetic accessibility, stability, and versatility make them a compelling choice for a wide range of applications in research and industry.
The performance data and experimental protocols provided in this guide serve as a foundation for researchers to validate and implement these compounds in their own analytical systems. Future research may focus on further functionalization of the benzo-crown ether scaffold to fine-tune selectivity for other clinically and environmentally relevant ions, expanding the utility of this versatile molecular architecture.
References
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Lee, D., & Thomas, J. D. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta, 41(6), 901-907. [Link]
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Nowak, P., et al. (2024). Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. ChemRxiv. [Link]
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Ushakov, E. N., Alfimov, M. V., & Gromov, S. P. (2010). Crown Ether-Based Optical Molecular Sensors and Photocontrolled Ionophores. Macroheterocycles, 3(3), 189-200. [Link]
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Hopirtean, E., et al. (2000). Membrane based on decyl-18-crown-6 for a potassium selective sensor. Revista de Chimie, 51(1), 41-45. [Link]
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Interaction of hydronium ion with dibenzo-18-crown-6: NMR, IR, and theoretical study. (2008). The Journal of Physical Chemistry A, 112(47), 12057-12065. [Link]
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Cole-Parmer. (n.d.). Potassium Ion Selective Electrode User Guide. Retrieved from [Link]
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Hernández-López, S. M., et al. (2024). Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions. Analytical Methods, 16(26), 4710-4723. [Link]
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Chen, M., et al. (2017). A highly selective, colorimetric, and environment-sensitive optical potassium ion sensor. Chemical Communications, 53(41), 5602-5605. [Link]
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Hopirtean, E., et al. (2000). Membrane based on decyl-18-crown-6 for a potassium selective sensor. ResearchGate. [Link]
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Ion, A. C., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Molecules, 28(13), 5088. [Link]
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Hein, P., et al. (2013). Preparation, Calibration and Application of Potassium- Selective Microelectrodes. In Ion Channels: Methods and Protocols (pp. 161-175). Humana Press. [Link]
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Dębosz, M., Wieczorek, M., Migdalski, J., & Kościelniak, P. (2018). Potentiometric selectivity coefficients for potassium selective electrodes. ResearchGate. [Link]
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Kim, J., Lee, S., Kim, S. K., & Kim, D. (2011). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: a density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 17(12), 3217-3224. [Link]
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Effect of molecular vibrations on the selectivity character of pyridino-18-crown-6 derivatives towards potassium ion. (2013). ResearchGate. [Link]
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Kim, J., Lee, S., Kim, S. K., & Kim, D. (2011). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. ResearchGate. [Link]
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Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. (n.d.). ResearchGate. Retrieved from [Link]
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Wójcik, D., et al. (2024). Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. Chemosensors, 12(1), 12. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitrobenzo-18-crown-6
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Nitrobenzo-18-crown-6. As a specialized crown ether, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with the highest degree of safety and confidence.
Chemical Profile and Hazard Identification
Understanding the inherent properties of 4-Nitrobenzo-18-crown-6 is fundamental to appreciating the required disposal protocols. The molecule's structure, featuring a nitroaromatic group attached to a macrocyclic polyether, dictates its reactivity, toxicity, and environmental fate.
The presence of the nitro group (NO₂) and the benzene ring makes it an irritant and a compound that must be handled with care to avoid exposure.[1][2] Crown ethers as a class may also present toxicological concerns.[3] Therefore, treating this compound as hazardous is the first and most critical step in its lifecycle management.
| Property | Value | Source |
| CAS Number | 53408-96-1 | [1][4] |
| Molecular Formula | C₁₆H₂₃NO₈ | [1][4] |
| Molecular Weight | 357.36 g/mol | [1] |
| Appearance | Light orange to yellow solid/powder | [4][5] |
| Melting Point | 83 - 87 °C | [4] |
| GHS Hazards | H315: Causes skin irritation; H319: Causes serious eye irritation | [1][2] |
Regulatory Framework: A Foundation of Compliance
All chemical waste disposal is governed by stringent regulations. In the United States, the primary federal framework is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA). RCRA establishes a "cradle-to-grave" system for managing hazardous waste, tracking it from generation to final disposal.[6] State and local regulations often impose additional, sometimes more stringent, requirements.[7][8]
It is imperative that all laboratory personnel treat chemical waste, including 4-Nitrobenzo-18-crown-6, as hazardous unless explicitly determined otherwise by an environmental health and safety (EHS) professional.[9] Disposal must always be conducted through your institution's designated EHS office or a licensed hazardous waste disposal contractor.[10][11][12]
On-Site Management and Pre-Disposal Procedures
Proper disposal begins long before the waste container leaves the laboratory. It involves a systematic approach to handling, segregation, and containment.
Required Personal Protective Equipment (PPE)
Due to its classification as a skin and eye irritant, appropriate PPE is mandatory when handling 4-Nitrobenzo-18-crown-6 in any form, including waste.
-
Eye Protection: Safety glasses with side-shields or tightly fitting safety goggles are essential.[10][13]
-
Hand Protection: Use nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[10][13]
-
Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[12][13]
Waste Segregation: The Principle of Purity
Never mix different waste streams. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process, increasing costs and risks.
-
Solid Waste: Collect unused or expired 4-Nitrobenzo-18-crown-6, along with any grossly contaminated items like weighing papers or spatulas, in a dedicated solid hazardous waste container.[11]
-
Liquid Waste: If 4-Nitrobenzo-18-crown-6 has been dissolved in a solvent, collect it in a liquid hazardous waste container designated for that specific solvent class (e.g., "Halogenated Solvents," "Non-Halogenated Solvents").[11][14] Do not mix incompatible solvent types.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are minimally contaminated should be collected in a separate, sealed bag or container labeled as "Solid Hazardous Waste."[13]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to disposing of waste generated from the use of 4-Nitrobenzo-18-crown-6. This process ensures that all waste streams are correctly identified, contained, and labeled for collection by EHS personnel.
Caption: Decision workflow for the proper segregation and disposal of 4-Nitrobenzo-18-crown-6 waste streams.
Protocol for Unused Product and Contaminated Solids
-
Container Selection: Obtain a designated hazardous solid waste container from your institution's EHS department. This should be a robust, sealable container made of a compatible material (e.g., polyethylene).[12]
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and list the full chemical name: "4-Nitrobenzo-18-crown-6."[15]
-
Waste Addition: Carefully transfer the solid waste into the container, minimizing the generation of dust.[16]
-
Closure: Securely close the container lid immediately after adding waste. Containers must remain closed unless waste is actively being added.[17]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17]
-
Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months, but check local rules), request a pickup from your EHS department.[17]
Protocol for Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Decontamination: Triple rinse the container with a suitable solvent (one that can dissolve the compound) capable of removing the residue.[9][15]
-
Rinsate Collection: Crucially, the solvent rinsate from each rinse must be collected and disposed of as hazardous liquid waste. [9] Add it to the appropriate liquid waste container.
-
Final Disposal: Once triple-rinsed and air-dried, the original container is considered non-hazardous. Deface or remove the original label and dispose of it as regular laboratory glass or plastic trash.[9][15]
Emergency Procedures for Spills and Exposure
Accidents can happen, even with careful planning. Immediate and correct action is vital.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum (if a HEPA-filtered vacuum is available) the solid material. Avoid generating dust.[16]
-
Place the collected material and any contaminated cleaning supplies into a hazardous waste container.[16]
-
Wipe the area with a suitable solvent and paper towels, disposing of them as hazardous waste.
-
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Exposure: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
By adhering to these scientifically grounded and regulation-compliant procedures, you can ensure the safe management and disposal of 4-Nitrobenzo-18-crown-6, protecting yourself, your colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitrobenzo-18-crown-6
This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 4-Nitrobenzo-18-crown-6. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is synthesized from authoritative safety data sheets, regulatory guidelines, and established best practices in chemical hygiene.
Understanding the Risks: A Hazard Analysis of 4-Nitrobenzo-18-crown-6
4-Nitrobenzo-18-crown-6 is a specialized crown ether valued for its ability to selectively complex with cations.[1] While instrumental in various chemical applications, it presents several health hazards that necessitate stringent safety protocols.[1] The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[3]
Furthermore, 4-Nitrobenzo-18-crown-6 belongs to the broader class of nitroaromatic compounds, which are known for their potential toxicity.[4][5][6][7][8] While specific toxicological data for this compound is limited, the general hazards of the chemical class warrant a cautious approach.
Core Principles of PPE Selection
The selection of appropriate PPE is governed by the "Hierarchy of Controls," a framework established by the Occupational Safety and Health Administration (OSHA) that prioritizes risk mitigation strategies.[9] While engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary lines of defense, PPE provides a crucial barrier between the user and the hazardous substance.
Required PPE for Handling 4-Nitrobenzo-18-crown-6
The following table summarizes the minimum required PPE for various laboratory operations involving 4-Nitrobenzo-18-crown-6.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[10][11] | Nitrile or neoprene gloves.[12] | Flame-resistant lab coat.[11] | Recommended if weighing outside of a certified chemical fume hood.[10] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is required for larger volumes (>1L).[11] | Nitrile or neoprene gloves.[12] | Flame-resistant lab coat.[11] | Not generally required if performed in a fume hood. |
| Running Reactions and Workup | Chemical splash goggles. A face shield is required for reactions under pressure or with a risk of splashing.[11] | Nitrile or neoprene gloves.[12] | Flame-resistant lab coat.[11] | Not generally required if performed in a fume hood. |
| Waste Disposal | Chemical splash goggles.[11] | Nitrile or neoprene gloves.[12] | Flame-resistant lab coat.[11] | Not generally required. |
Step-by-Step PPE Protocols
Donning PPE: A Sequential Approach
Properly putting on PPE is the first step in ensuring your safety. The following sequence minimizes the risk of contamination.
Caption: PPE Donning Sequence
Doffing PPE: Minimizing Contamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.
Caption: PPE Doffing Sequence
Operational Plans: From Receipt to Disposal
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store 4-Nitrobenzo-18-crown-6 in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Ensure the container is tightly sealed when not in use.[13][14]
Handling and Use
-
All work with 4-Nitrobenzo-18-crown-6 should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust when handling the solid material.
-
Do not eat, drink, or smoke in areas where this chemical is handled.[14]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][13]
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
For solid spills, carefully sweep up the material and place it in a designated waste container. Avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: A Step-by-Step Guide
Proper disposal of 4-Nitrobenzo-18-crown-6 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste Disposal Workflow
-
Segregation: All waste contaminated with 4-Nitrobenzo-18-crown-6, including disposable PPE, weighing papers, and contaminated solvents, must be collected in separate, clearly labeled hazardous waste containers.
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Nitrobenzo-18-crown-6."
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Chemical waste generators are responsible for ensuring complete and accurate classification of waste in accordance with local, regional, and national regulations.[13]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[13][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Conclusion
The safe handling of 4-Nitrobenzo-18-crown-6 is paramount for the well-being of laboratory personnel. By understanding the associated hazards and diligently adhering to the PPE protocols and operational plans outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive work environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
